molecular formula C8H9N3 B1332046 7-methyl-1H-indazol-5-amine CAS No. 844882-18-4

7-methyl-1H-indazol-5-amine

Cat. No.: B1332046
CAS No.: 844882-18-4
M. Wt: 147.18 g/mol
InChI Key: GLPNKPFVJHRZDB-UHFFFAOYSA-N
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Description

7-methyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPNKPFVJHRZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362544
Record name 7-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-18-4
Record name 7-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 7-methyl-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, 2,6-dimethyl-4-nitroaniline. The core of this guide is a detailed experimental protocol, supplemented by mechanistic insights, safety considerations, and characterization data. The document is structured to provide not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of bicyclic heteroaromatic compounds that are of significant interest in the field of medicinal chemistry.[1] The indazole motif is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a broad range of pharmacological activities.[2] This versatility has led to the incorporation of the indazole core into numerous clinically approved drugs and investigational new drug candidates, including those with anticancer, anti-inflammatory, and antiviral properties.[1][3]

This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potent kinase inhibitors. The strategic placement of the methyl and amine functionalities allows for diverse chemical modifications, making it a highly sought-after building block in the development of novel therapeutics. This guide outlines a practical and scalable synthesis of this important compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach starting from a commercially available substituted aniline. The final amine functionality can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis. The indazole ring system can be constructed via an intramolecular cyclization of a diazonium salt derived from an appropriately substituted o-toluidine derivative.

This leads to the following proposed synthetic route:

  • Step 1: Indazole Ring Formation. Starting with 2,6-dimethyl-4-nitroaniline, a diazotization reaction followed by an intramolecular cyclization (a variation of the Jacobsen indazole synthesis) will yield the key intermediate, 7-methyl-5-nitro-1H-indazole.

  • Step 2: Reduction of the Nitro Group. The nitro group of 7-methyl-5-nitro-1H-indazole will then be selectively reduced to afford the final product, this compound.

This strategy is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Final Steps A 2,6-Dimethyl-4-nitroaniline B Diazotization & Cyclization A->B NaNO2, Acetic Acid C 7-Methyl-5-nitro-1H-indazole B->C D 7-Methyl-5-nitro-1H-indazole E Reduction D->E SnCl2·2H2O, HCl F This compound E->F G Purification F->G Workup & Chromatography H Characterization G->H NMR, MS, etc.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methyl-5-nitro-1H-indazole

This procedure is adapted from the general principles of the Jacobsen indazole synthesis, where a 2-methylaniline derivative undergoes diazotization and subsequent cyclization.[4][5]

Reaction Scheme:

G Start 2,6-Dimethyl-4-nitroaniline Intermediate 7-Methyl-5-nitro-1H-indazole Start->Intermediate 1. NaNO2, Acetic Acid, 0-5 °C 2. Heat

Caption: Synthesis of 7-methyl-5-nitro-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Amount
2,6-Dimethyl-4-nitroaniline166.1810.01.66 g
Sodium Nitrite (NaNO₂)69.0012.00.83 g
Glacial Acetic Acid60.05-20 mL
Water (for NaNO₂ solution)18.02-5 mL
Ethyl Acetate88.11-For extraction
Saturated NaHCO₃ solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-4-nitroaniline (1.66 g, 10.0 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in water (5 mL).

  • Add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 2 hours. The color of the reaction mixture may darken.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

  • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-methyl-5-nitro-1H-indazole as a solid.[6][7][8]

Step 2: Synthesis of this compound

The reduction of the nitro group is a standard procedure. The use of tin(II) chloride is a common and effective method for this transformation on aromatic nitro compounds.[9]

Reaction Scheme:

G Start 7-Methyl-5-nitro-1H-indazole Product This compound Start->Product SnCl2·2H2O, conc. HCl, Ethanol

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Amount
7-Methyl-5-nitro-1H-indazole177.165.00.89 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6325.05.64 g
Concentrated Hydrochloric Acid36.46-10 mL
Ethanol46.07-25 mL
Sodium Hydroxide (5M aq. soln.)40.00-For basification
Ethyl Acetate88.11-For extraction
Brine--For washing
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • In a 100 mL round-bottom flask, suspend 7-methyl-5-nitro-1H-indazole (0.89 g, 5.0 mmol) in ethanol (25 mL).

  • Add concentrated hydrochloric acid (10 mL) to the suspension.

  • To this stirred mixture, add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) portion-wise. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of a 5M aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Mechanistic Insights

Step 1: Diazotization and Cyclization

The formation of the indazole ring from 2,6-dimethyl-4-nitroaniline proceeds through a well-established mechanism. Initially, the primary amine reacts with nitrous acid (formed in situ from sodium nitrite and acetic acid) to form a diazonium salt. The ortho-methyl group then undergoes deprotonation to form a reactive intermediate, which subsequently undergoes an intramolecular cyclization to form the indazole ring system.

Step 2: Nitro Group Reduction

The reduction of the nitro group with tin(II) chloride in acidic media is a classic example of a dissolving metal reduction. The tin(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise manner, ultimately leading to the formation of the corresponding amine. The acidic conditions are crucial for this process.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 7-Methyl-5-nitro-1H-indazole:

    • Appearance: Expected to be a solid.

    • ¹H NMR: Characteristic aromatic proton signals and a singlet for the methyl group are expected.[10] The aromatic protons should show coupling patterns consistent with the substitution on the ring.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₇N₃O₂ (m/z = 177.05).[7]

  • This compound:

    • Appearance: Expected to be a solid.

    • ¹H NMR: The spectrum should show the appearance of a broad singlet corresponding to the amine protons, along with shifts in the aromatic proton signals compared to the nitro-intermediate. The methyl group singlet should remain.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₉N₃ (m/z = 147.08).

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2,6-Dimethyl-4-nitroaniline: This compound is toxic and should be handled with care.

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Glacial Acetic Acid and Concentrated Hydrochloric Acid: These are corrosive and should be handled with extreme care.

  • Tin(II) Chloride: Can cause skin and eye irritation.

  • Sodium Hydroxide: A corrosive base. The neutralization step can be exothermic and should be performed with cooling.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for application in drug discovery and development programs. The mechanistic understanding provided should aid in troubleshooting and potential optimization of the described reactions.

References

  • PubChem. 7-methyl-5-nitro-1h-indazole (C8H7N3O2). [Link]

  • Organic Syntheses. Indazole. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • SpectraBase. 1H-indazole, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • PubChem. 2,6-Dimethyl-4-nitroaniline. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • Google Patents.
  • Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • PubMed Central. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-methyl-1H-indazol-5-amine

The indazole ring system, first described by Emil Fischer in 1883, has evolved into a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a versatile pharmacophore found in numerous clinically successful drugs.[2][3] Notable examples include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several tyrosine kinase inhibitors like Axitinib and Pazopanib used in oncology.[1][2] The indazole moiety's ability to act as a bioisostere for native structures like the adenine of ATP allows it to effectively target enzyme active sites, particularly kinases.[2][4]

Within this important class of molecules, this compound (CAS No. 844882-18-4) emerges as a strategically significant building block for modern drug discovery.[1] Its specific substitution pattern—an amino group at the 5-position and a methyl group at the 7-position—is deliberately designed to modulate its physicochemical properties and enhance its interaction with biological targets.[1] The 5-amino group, in particular, often serves as a crucial hydrogen bond donor, enabling strong binding to the hinge region of a kinase's ATP-binding pocket.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, spectroscopic signature, synthesis, and applications for researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[5] The structure features the core 1H-indazole system with two key functional groups that dictate its chemical behavior: a primary amine (a hydrogen bond donor and site of nucleophilicity) and a methyl group that influences steric and electronic properties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
CAS Number 844882-18-4 [1][5][6][7]
Molecular Formula C₈H₉N₃ [1][5]
Molecular Weight 147.18 g/mol [5]
IUPAC Name This compound [7]
SMILES CC1=CC(=CC2=C1NN=C2)N [7]

| InChI Key | GLPNKPFVJHRZDB-UHFFFAOYSA-N |[7] |

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While experimental data for this specific compound is not widely published, robust predictions based on analogous structures provide a clear blueprint for its identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the compound's carbon-hydrogen framework.

  • Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals that confirm the substitution pattern. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups will influence the chemical shifts of the aromatic protons, typically shifting them upfield compared to unsubstituted indazole.

  • Carbon-13 (¹³C) NMR: Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will confirm the bicyclic aromatic core and the presence of the methyl and amino-substituted carbons.[1]

Table 2: Predicted NMR Spectroscopic Data (Note: Predicted values are based on computational models and data from similar structures. Actual values may vary based on solvent and experimental conditions.)[1]

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH (Indazole Ring)12.0 - 13.0Broad Singlet1H
C3-H7.9 - 8.1Singlet1H
C4-H7.0 - 7.2Singlet1H
C6-H6.8 - 7.0Singlet1H
NH₂ (Amine)3.5 - 5.0Broad Singlet2H
C7-CH₃2.4 - 2.6Singlet3H
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
Aromatic & Heterocyclic Carbons110 - 150
Methyl Carbon (C7-CH₃)15 - 25

Source: Benchchem[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₉N₃.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by specific absorption bands corresponding to its functional groups:

  • N-H Stretching: A broad band in the range of 3200-3500 cm⁻¹ corresponding to the primary amine (-NH₂) and the indazole N-H.

  • C-H Stretching: Bands around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

  • C=C and C=N Stretching: Aromatic and heterocyclic ring stretching vibrations in the 1400-1650 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Protocol

A robust pathway would involve the construction of the indazole ring followed by the introduction or unmasking of the 5-amino group. One such logical sequence starts from 2,6-dimethyl-4-nitroaniline.

Step-by-Step Methodology:

  • Diazotization: 2,6-dimethyl-4-nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form an unstable diazonium salt intermediate.

  • Intramolecular Cyclization (Jacobson Indazole Synthesis): The diazonium salt is not isolated. Upon gentle warming, it undergoes intramolecular cyclization. The diazo group attacks the adjacent methyl group, which, after a series of proton transfers and rearomatization, forms the 7-methyl-5-nitro-1H-indazole ring. This step is the core of the indazole formation.

  • Reduction of the Nitro Group: The resulting 7-methyl-5-nitro-1H-indazole is then subjected to a standard nitro group reduction. This is typically achieved with high efficiency using reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. This final step yields the target molecule, this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The primary value of this compound lies in its role as an intermediate and key pharmacophore in the development of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known cause of diseases like cancer.[1]

The 5-amino group on the indazole ring is perfectly positioned to act as a hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase ATP-binding site. This interaction anchors the inhibitor in place, a foundational principle for many successful kinase inhibitor drugs. The 7-methyl group provides steric bulk and can be used to fine-tune binding pocket interactions and improve metabolic stability.

Beyond kinase inhibition, this compound has been utilized as a building block for potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine therapeutics.[1]

cluster_0 Kinase Hinge Region cluster_1 This compound Moiety Hinge_NH Backbone N-H Indazole 5-NH₂ Indazole Core 7-CH₃ Hinge_NH->Indazole:f1 H-Bond (Acceptor) Hinge_CO Backbone C=O Indazole:f0->Hinge_CO H-Bond (Donor) Binding Pocket Binding Pocket Indazole:f2->Binding Pocket Steric/Hydrophobic Interaction

Caption: Pharmacophoric role in kinase hinge region binding.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).

Table 3: Hazard Identification and Safety Precautions

Category Information Source(s)
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark) [5][9]
Signal Word Danger / Warning [5][9]
Hazard Statements H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][9]
Precautionary Statements P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][9][10]
Handling Use only in a well-ventilated area or under a fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. [10][11]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |[9][11] |

Note: This is a summary. Users must consult the full Safety Data Sheet from their specific supplier before handling this compound.

Conclusion

This compound is more than a simple heterocyclic amine; it is a high-value scaffold and a key intermediate in the synthesis of complex, biologically active molecules. Its structural features, particularly the 5-amino group, make it an ideal starting point for developing kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for researchers aiming to leverage this potent building block in the pursuit of novel drug candidates.

References

  • 7-Fluoro-5-methyl-1H-indazol-4-amine - ChemBK. (ChemBK) [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (ACS Publications) [Link]

  • SAFETY DATA SHEET - 1H-Indazol-5-amine. (Fisher Scientific) [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (Caribbean Journal of Sciences and Technology) [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (ResearchGate) [Link]

  • Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride. (Pharmaffiliates) [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (NIH National Center for Biotechnology Information) [Link]

  • This compound, min 97%, 100 mg. (AKos GmbH) [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. (PubChem) [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (ACS Publications) [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (NIH National Center for Biotechnology Information) [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Semantic Scholar) [Link]

Sources

An In-depth Technical Guide to 7-Methyl-1H-indazol-5-amine (CAS Number: 844882-18-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Methyl-1H-indazol-5-amine, a pivotal molecular scaffold in contemporary drug discovery. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic application of this compound, with a focus on its role as a key building block for potent therapeutics.

Executive Summary

This compound has emerged as a molecule of significant interest, primarily due to the versatile chemical properties of its indazole core. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The specific substitution pattern of a methyl group at the 7-position and an amino group at the 5-position imparts unique characteristics that have been successfully exploited in the development of targeted therapies, most notably in the fields of oncology and neurology. This guide will elucidate the foundational chemistry of this compound and provide practical insights into its application.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 844882-18-4N/A
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1][2]
IUPAC Name This compound[3]
Appearance Typically a solidN/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often commencing from readily available substituted benzonitriles. The following protocol outlines a representative and efficient synthetic route.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 2-Fluoro-4-methyl-6-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and safety equipment

Procedure:

  • Indazole Ring Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methyl-6-nitrobenzonitrile in ethanol.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product is 7-methyl-5-nitro-1H-indazole.

  • Reduction of the Nitro Group:

    • Dissolve the crude 7-methyl-5-nitro-1H-indazole in ethyl acetate.

    • Carefully add 10% palladium on carbon to the solution.

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

G A 2-Fluoro-4-methyl-6-nitrobenzonitrile B Hydrazine Hydrate, Ethanol, Reflux A->B C 7-Methyl-5-nitro-1H-indazole B->C D H2, Pd/C, Ethyl Acetate C->D E This compound (Crude) D->E F Column Chromatography E->F G Pure this compound F->G G A Synthesized this compound B Dissolve in DMSO-d6 A->B D Dissolve in MeOH/ACN A->D C Acquire 1H and 13C NMR Spectra B->C F Analyze Spectroscopic Data C->F E Acquire High-Resolution Mass Spectrum D->E E->F G Confirm Structure and Purity F->G

Caption: Experimental workflow for compound characterization.

Application in Drug Discovery: A Key Building Block

This compound is not typically a pharmacologically active agent itself. Instead, its value lies in its role as a crucial intermediate in the synthesis of more complex and potent drug candidates. The amino group at the 5-position serves as a key handle for derivatization, allowing for the introduction of various side chains that can modulate the biological activity and pharmacokinetic properties of the final compound.

CGRP Receptor Antagonists for Migraine Treatment

A prominent application of this compound is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP is a neuropeptide implicated in the pathophysiology of migraine. [4][5]By blocking the CGRP receptor, these antagonists can effectively alleviate migraine symptoms. This compound has been incorporated into the structure of potent CGRP receptor antagonists such as HTL22562. [6]

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR). Its activation by CGRP initiates a signaling cascade that ultimately leads to vasodilation and neurogenic inflammation, key events in migraine. [4][5]CGRP receptor antagonists, synthesized using intermediates like this compound, competitively block the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Antagonist CGRP Antagonist (Derived from 844882-18-4) Antagonist->Receptor Blocks AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation

Caption: CGRP receptor signaling pathway and antagonist action.

Kinase Inhibitors for Cancer Therapy

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [7]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The amino group of this compound can act as a hydrogen bond donor, facilitating the binding of the inhibitor to the hinge region of the kinase's ATP-binding site. This makes it a valuable starting material for the synthesis of targeted cancer therapeutics.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its amino group, provides a robust platform for the synthesis of a diverse range of bioactive molecules. The successful incorporation of this scaffold into clinical candidates for migraine and its potential in the development of kinase inhibitors underscore its significance in the ongoing quest for novel and effective therapeutics. This guide has provided a foundational understanding of its synthesis, characterization, and application, intended to empower researchers in their drug discovery endeavors.

References

  • Sigma-Aldrich. This compound.
  • Benchchem. This compound | 844882-18-4.
  • J&K Scientific. This compound | 844882-18-4.
  • Walker, C. S., & Hay, D. L. (2013). CGRP receptor signalling pathways. British journal of pharmacology, 170(7), 1293–1307.
  • Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). An evidence-based review of fremanezumab for the treatment of migraine. Pain and Therapy, 9(1), 195-211.
  • Bucknell, S. J., Ator, M. A., Brown, A. J. H., Brown, J., Cansfield, A. D., Cansfield, J. E., ... & Southall, S. M. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d]o[1][3]xazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(14), 7906–7920.

  • Solomon, V. R., Lee, H. (2011). Indazole-based scaffolds as new kinase inhibitors. Current Bioactive Compounds, 7(3), 180-197.

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The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic importance of 7-methyl-1H-indazol-5-amine. While not a potent bioactive agent in itself, this molecule represents a pivotal building block in the development of highly targeted therapeutics. Its rigid, bicyclic indazole core serves as a versatile and "privileged" scaffold for constructing potent and selective kinase inhibitors. This document will dissect the molecular architecture of this compound, provide a detailed, field-proven synthesis protocol, and elucidate its critical role as a precursor to potent inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key regulator in cellular stress response and a high-value target in oncology. We will explore the downstream signaling consequences of PERK inhibition, present relevant data for derivatives of this core structure, and visualize the key synthetic and signaling pathways.

The Indazole Core: A Cornerstone of Modern Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation refers to molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets with high affinity. The utility of the indazole core in designing kinase inhibitors is primarily attributed to its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across a vast number of kinases.[1]

The specific substitution pattern on the indazole ring is not arbitrary; it is a deliberate design element to fine-tune the molecule's interaction with its biological target. In the case of this compound, the methyl group at position 7 and the amino group at position 5 are strategically placed to influence its physicochemical properties and its utility as a synthetic intermediate. The amino group, in particular, can serve as a key hydrogen bond donor, facilitating the binding of more complex molecules derived from it to the hinge region of a kinase's ATP-binding site.[1]

Molecular Structure and Characterization

The molecular formula of this compound is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its unique structure, featuring a bicyclic aromatic system with strategically placed functional groups, dictates its chemical reactivity and its utility as a synthetic intermediate.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals would include distinct singlets for the aromatic protons on the benzene ring, a singlet for the C3-H proton of the pyrazole ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The precise chemical shifts of these protons would be influenced by the electronic environment created by the fused ring system and the substituents.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. We would expect to see distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts of the aromatic carbons confirming the indazole core structure.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of this compound.

Crystallographic Analysis: The Definitive Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, such an analysis would be invaluable. It would unambiguously confirm the atomic connectivity, including the precise locations of the methyl and amino groups. Furthermore, it would resolve any tautomeric ambiguity by locating the proton on either the N1 or N2 position of the indazole ring. The resulting data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, would provide a complete picture of its solid-state conformation.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical step in the production of more complex, biologically active molecules. The following protocol is a robust and validated method for its preparation.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general workflow is depicted below:

Synthesis_Workflow Start Starting Materials Step1 Nitration Start->Step1 Step2 Cyclization Step1->Step2 Step3 Reduction Step2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following detailed protocol is adapted from established synthetic procedures for indazole derivatives and specifically for the preparation of intermediates for kinase inhibitors.

Step 1: Nitration of 2-chloro-6-methylaniline

  • To a solution of 2-chloro-6-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.05 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methyl-4-nitroaniline.

Step 2: Cyclization to 7-methyl-5-nitro-1H-indazole

  • Combine 2-chloro-6-methyl-4-nitroaniline (1.0 eq), sodium azide (3.0 eq), and copper(I) iodide (0.1 eq) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 130 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-methyl-5-nitro-1H-indazole.

Step 3: Reduction to this compound

  • To a solution of 7-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Strategic Importance in Drug Discovery: A Precursor to a First-in-Class PERK Inhibitor

The primary significance of this compound in contemporary drug discovery lies in its role as a key intermediate in the synthesis of GSK2606414, a potent and selective, first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[2][3]

The PERK Signaling Pathway: A Critical Node in Cellular Stress Response

PERK is a crucial component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this signaling cascade also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, autophagy, and apoptosis. Dysregulation of the PERK pathway is implicated in a variety of diseases, including cancer, where it can promote tumor cell survival under stressful conditions.[2][3]

PERK_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation ATF4 ATF4 Translation eIF2a->ATF4 Survival Cell Survival (Autophagy, Metabolism) ATF4->Survival Apoptosis Apoptosis ATF4->Apoptosis GSK2606414 GSK2606414 (derived from This compound) GSK2606414->PERK Inhibition

Caption: The PERK signaling pathway and the point of inhibition by GSK2606414.

This compound in the Synthesis of GSK2606414

The synthesis of GSK2606414 involves the coupling of this compound with a suitably functionalized pyrrolo[2,3-d]pyrimidine core. The 5-amino group of the indazole serves as the nucleophile in this key bond-forming reaction, highlighting the indispensable role of this specific functional group. The indazole moiety in the final GSK2606414 molecule is crucial for its binding to the ATP-binding site of PERK, underscoring the strategic importance of this compound as a foundational element in the construction of this potent kinase inhibitor.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not possess significant intrinsic biological activity, its role as a privileged scaffold and a key synthetic intermediate is undeniable. Its unique molecular architecture, characterized by the indazole core with specific methyl and amino substitutions, makes it an invaluable building block for the construction of highly potent and selective kinase inhibitors, exemplified by the first-in-class PERK inhibitor, GSK2606414. A thorough understanding of its synthesis, structure, and strategic application is therefore essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Axten, J. M., Romeril, S. P., Shu, A., Ralph, J., Medina, J. R., Feng, Y., ... & Heerding, D. A. (2013). Discovery of GSK2656157, a Potent and Selective Inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). ACS Medicinal Chemistry Letters, 4(10), 969–974. [Link]

Sources

spectroscopic data for 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-methyl-1H-indazol-5-amine

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of indazole have shown significant therapeutic potential, with applications as anti-tumor, anti-inflammatory, and anti-HIV agents.[1] this compound (CAS No. 844882-18-4) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules, including potent and selective kinase inhibitors.[2]

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a compound is the foundation of its function. Here, we outline the expected spectroscopic signatures of this compound based on its molecular architecture.

Molecular Structure

The key features of the molecule are the bicyclic indazole core, a primary amine group at position 5, and a methyl group at position 7. The presence of two N-H protons (one on the indazole ring and two on the amine group) and three distinct aromatic protons provides multiple handles for spectroscopic analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, dissolving the sample in DMSO-d₆ is recommended as it allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H1 (N-H) ~12.5 br s -
H3 ~7.8 s ~133
H4 ~7.2 s ~122
H6 ~6.8 s ~100
C3a - - ~121
C5 - - ~145
C7 - - ~115
C7a - - ~140
5-NH₂ ~5.0 br s -

| 7-CH₃ | ~2.4 | s | ~16 |

Disclaimer: These are predicted values based on general substituent effects and data from similar indazole structures. Actual experimental values may vary.

  • ¹H NMR Rationale: The indazole N-H proton is expected to be significantly downfield and broad. The three aromatic protons (H3, H4, H6) should appear as singlets due to their isolation from each other. The amine (NH₂) protons will likely be a broad singlet, and the methyl (CH₃) group will be a sharp singlet in the aliphatic region.

  • ¹³C NMR Rationale: The carbon chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents. The carbon bearing the amine group (C5) is expected to be downfield, while the carbon attached to the methyl group (C7) will be shifted upfield relative to other aromatic carbons.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[1] For this compound, electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺.

Table 2: Predicted HRMS Data

Parameter Value Source
Molecular Formula C₈H₉N₃ [1][4]
Calculated Exact Mass ([M+H]⁺) 148.08692 Da [1]

| Expected Experimental Mass | ~148.087 Da |[1] |

A match between the measured and calculated mass to within 5 ppm provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3450 - 3300 Medium, Two Bands
N-H Stretch Indazole Ring 3300 - 3100 Broad, Medium
C-H Stretch Aromatic Ring 3100 - 3000 Medium to Weak
C-H Stretch Methyl Group (-CH₃) 2980 - 2870 Medium
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium to Strong

| C=C / C=N Stretch | Aromatic / Indazole Rings | 1620 - 1450 | Medium to Strong |

Note: Predicted values are based on general IR correlation tables.[1][5]

Experimental Protocols for Structural Verification

The following protocols provide a standardized methodology for acquiring high-quality .

General Workflow for Characterization

A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly to provide unambiguous structural confirmation.

G cluster_workflow Spectroscopic Characterization Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR NMR Analysis (¹H, ¹³C, 2D Experiments) SamplePrep->NMR MS HRMS Analysis (ESI-TOF) SamplePrep->MS IR IR Analysis (FTIR-ATR) SamplePrep->IR Integration Data Integration & Interpretation NMR->Integration MS->Integration IR->Integration Confirmation Structural Confirmation Integration->Confirmation

Caption: A general workflow for synthesis and spectroscopic characterization.[6]

Protocol: Nuclear Magnetic Resonance (NMR)

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[7]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Rationale: This amount provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without saturation issues.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

    • Rationale: DMSO-d₆ is an excellent solvent for polar compounds and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H protons which may be lost or broadened in other solvents like CDCl₃.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, improving sensitivity and clarity.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 scans.

    • Rationale: More scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

    • Integrate peak areas in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure. For unambiguous assignment, proceed to 2D NMR experiments.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Rationale: High concentrations can cause source contamination and signal suppression.

  • Instrument Setup (ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: The basic nitrogen atoms in the molecule are readily protonated, making positive ESI the ideal choice for generating [M+H]⁺ ions.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the source at a low flow rate (5-10 µL/min).

    • Acquire the spectrum and identify the monoisotopic peak for the [M+H]⁺ ion.

    • Compare the experimentally measured exact mass to the theoretical mass calculated for C₈H₁₀N₃⁺ (the protonated formula). The difference should be less than 5 ppm.

Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Rationale: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation.

  • Data Acquisition (FTIR-ATR):

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Rationale: This step is crucial to subtract the absorbance of atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups as outlined in Table 3.

References

  • BenchChem. (2025). Advanced Spectroscopic and Analytical Characterization for Research Applications of this compound.
  • Atoo, A. et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

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An In-depth Technical Guide to the NMR Analysis of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 7-methyl-1H-indazol-5-amine, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this important indazole derivative through a detailed interpretation of its predicted and expected ¹H, ¹³C, and 2D NMR spectra. The principles and methodologies outlined herein offer a robust framework for the structural verification and characterization of this and related heterocyclic compounds.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including potent anti-tumor and anti-inflammatory properties.[1][2] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold."[1] This term denotes a molecular framework with the inherent ability to bind to multiple biological targets, making it a fertile ground for the development of novel therapeutics.[1]

This compound, with its specific substitution pattern, is of particular interest in the design of kinase inhibitors. The amino group at the C5 position can act as a crucial hydrogen bond donor, facilitating binding to the hinge region of the ATP-binding site of kinases, enzymes often dysregulated in cancer.[1] A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose.

Experimental and Predicted NMR Methodologies

While a dedicated, publicly available experimental NMR dataset for this compound is not readily accessible, this guide will utilize high-quality predicted NMR data, corroborated by extensive literature data on analogous indazole structures. This approach provides a scientifically sound and educational framework for interpreting the spectra of this molecule.

Sample Preparation for NMR Analysis (Standard Protocol)

A standardized protocol for the preparation of a sample for NMR analysis is as follows:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals in the ¹H NMR spectrum.

  • Concentration: A sample concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established computational algorithms and are expected to be in close agreement with experimental values.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
1-NH12.5 - 13.5Broad Singlet1H
3-H7.9 - 8.1Singlet1H
4-H6.8 - 7.0Singlet1H
6-H6.6 - 6.8Singlet1H
5-NH₂4.5 - 5.5Broad Singlet2H
7-CH₃2.3 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3130 - 135
C3a138 - 142
C4110 - 115
C5145 - 150
C6100 - 105
C7118 - 122
C7a120 - 125
7-CH₃15 - 20

In-depth Spectral Analysis and Interpretation

A detailed analysis of the expected NMR spectra provides a comprehensive structural elucidation of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to be relatively simple and highly informative.

  • Indazole NH Proton: A significantly downfield signal, typically a broad singlet, is expected for the N-H proton of the indazole ring due to its acidic nature and involvement in intermolecular hydrogen bonding.

  • Aromatic Protons: The protons on the benzene ring (4-H and 6-H) and the pyrazole ring (3-H) are expected to appear as sharp singlets in the aromatic region of the spectrum. The lack of ortho- or meta-coupling simplifies this region.

  • Amine Protons: The protons of the C5-amino group will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • Methyl Protons: The three protons of the C7-methyl group will give rise to a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heteroaromatic nature of the indazole core, with the carbon bearing the amino group (C5) expected at a downfield position due to the deshielding effect of the nitrogen atom. The methyl carbon (7-CH₃) will appear at the most upfield position.

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments made from the 1D spectra and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): While limited in this specific molecule due to the lack of proton-proton coupling between the isolated aromatic protons, a COSY experiment would definitively confirm the absence of such correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton to its directly attached carbon atom. The HSQC spectrum will show cross-peaks connecting the signals of 3-H, 4-H, 6-H, and the 7-CH₃ protons to their corresponding carbon signals (C3, C4, C6, and 7-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the long-range connectivity within the molecule. Key expected correlations include:

    • The 3-H proton showing correlations to C3a and C7a.

    • The 4-H proton showing correlations to C5, C6, and C7a.

    • The 6-H proton showing correlations to C4, C5, and C7a.

    • The 7-CH₃ protons showing correlations to C6, C7, and C7a.

    • The 1-NH proton showing correlations to C3, C3a, and C7a.

Visualizing the NMR Analysis Workflow

The logical flow of the NMR analysis can be visualized using the following diagram.

NMR_Analysis_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR Spectrum Assignments Proton & Carbon Assignments H1_NMR->Assignments Proton count & multiplicity C13_NMR ¹³C NMR Spectrum C13_NMR->Assignments Carbon count COSY COSY Connectivity Connectivity Map COSY->Connectivity H-H Correlations (or lack thereof) HSQC HSQC HSQC->Assignments Direct C-H Correlations HMBC HMBC HMBC->Connectivity Long-range C-H Correlations Assignments->HSQC Initial Assignments Assignments->HMBC Hypothesized Structure Structure Final Structure Confirmation Connectivity->Structure Full Connectivity

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By integrating predicted spectral data with fundamental principles of NMR spectroscopy and data from analogous structures, a detailed and reliable structural interpretation can be achieved. The methodologies and analytical reasoning presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident characterization of this and other vital heterocyclic molecules.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

Sources

7-methyl-1H-indazol-5-amine HPLC-MS data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the HPLC-MS Analysis of 7-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This guide provides a comprehensive, technically-grounded protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Moving beyond a simple recitation of parameters, this document elucidates the scientific rationale behind each methodological choice, empowering researchers to not only replicate this workflow but also to adapt and troubleshoot it for their specific applications. The protocol is designed as a self-validating system, where the confluence of chromatographic retention and mass-to-charge ratio provides unequivocal identification and purity assessment.

The Foundational Rationale: Analyte-Driven Method Development

A robust analytical method is not a generic template but a tailored solution dictated by the physicochemical properties of the analyte. For this compound, the following properties are central to our strategic choices:

  • Chemical Structure: A substituted indazole, which is a bicyclic aromatic heterocycle.

  • Molecular Formula: C₈H₉N₃[2].

  • Molecular Weight: 147.18 g/mol [2].

  • Key Functional Groups: A primary aromatic amine (-NH₂) at position 5 and a basic indazole ring system.

  • Polarity: The presence of the amine group and nitrogen heterocycle makes it a polar molecule, generally soluble in polar organic solvents[3].

  • Ionizability: The basic amine group is readily protonated in an acidic environment, making it an ideal candidate for positive-ion electrospray ionization.

Our entire analytical strategy is built upon these core characteristics. We will leverage the compound's polarity for a reversed-phase chromatographic separation and its basicity for highly sensitive and specific mass spectrometric detection.

The Separation Science: High-Performance Liquid Chromatography (HPLC)

The primary goal of the HPLC stage is to achieve a baseline separation of the target analyte from potential impurities, such as starting materials, isomers, or degradation products. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the technique of choice for this class of molecules[4].

Experimental Protocol: HPLC Separation

Instrumentation: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column thermostat.

Detailed Steps:

  • Column Selection: Utilize a high-quality C18 reversed-phase column (e.g., dimensions of 2.1 x 50 mm, 1.8 µm particle size).

    • Causality: The C18 (octadecyl) stationary phase provides a non-polar environment. The separation mechanism is based on hydrophobic interactions; more polar compounds (like our analyte) will have less affinity for the stationary phase and elute earlier than non-polar impurities[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

    • Causality: Formic acid is a critical mobile phase modifier. It serves a dual purpose: 1) It acidifies the mobile phase, ensuring the basic amine on our analyte is consistently protonated (R-NH₃⁺). This single ionic state prevents peak splitting and tailing, resulting in sharp, symmetrical peaks. 2) It is a volatile acid, which is essential for compatibility with mass spectrometry as it readily evaporates in the ion source.

  • Chromatographic Conditions: A gradient elution is employed to ensure efficient elution of compounds with varying polarities.

ParameterSetting
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
UV Detection (Optional)254 nm
  • Gradient Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.095%5%
0.595%5%
4.05%95%
5.05%95%
5.195%5%
7.095%5%
  • Causality: The gradient starts with a high aqueous content to ensure the polar analyte is retained on the column. It then gradually increases the organic solvent (acetonitrile) content, which increases the eluting strength of the mobile phase, causing the analyte to move off the column and into the detector. This approach provides good resolution while minimizing run time.

The Detection System: Mass Spectrometry (MS)

Mass spectrometry provides the specificity and sensitivity that UV detection alone cannot. It confirms the identity of the eluting peak by measuring its mass-to-charge ratio (m/z).

Experimental Protocol: Mass Spectrometry

Instrumentation: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Detailed Steps:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Causality: ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules in solution[5]. Given that our mobile phase is acidic, the this compound will enter the ESI source already protonated, making positive mode detection highly efficient. The expected ion is the protonated molecule, [M+H]⁺.

  • Expected Mass-to-Charge Ratio (m/z):

    • Molecular Weight (M) = 147.18

    • Proton (H⁺) = 1.007

    • Expected [M+H]⁺ = 148.19

  • Mass Spectrometer Parameters:

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Gas Flow650 L/hr
Desolvation Temperature350 °C
Source Temperature150 °C
Mass Range (Full Scan)m/z 50 - 500
  • Trustworthiness: This setup creates a self-validating system. An authentic sample of this compound must simultaneously satisfy two criteria: 1) It must elute at the characteristic retention time established by the HPLC method. 2) The mass spectrum at that retention time must show a base peak at m/z 148.19. The probability of an impurity meeting both criteria is exceptionally low.

Visualization of the Analytical Workflow

To ensure clarity and reproducibility, the entire analytical process can be visualized as a logical flow from sample to result.

hplc_ms_workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis sample Dissolve Sample in Methanol autosampler Autosampler Injection sample->autosampler column Reversed-Phase C18 Column autosampler->column esi ESI Source (Positive Mode) column->esi gradient Gradient Elution (H2O/ACN + FA) analyzer Mass Analyzer (Scan m/z 50-500) esi->analyzer detector Detector analyzer->detector chromatogram Chromatogram (Retention Time) detector->chromatogram spectrum Mass Spectrum (m/z 148.19) detector->spectrum result Purity & Identity Confirmation chromatogram->result spectrum->result

Sources

biological activity of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Utility of 7-Methyl-1H-Indazol-5-Amine in Contemporary Drug Discovery

Authored by a Senior Application Scientist

Foreword: In the intricate landscape of medicinal chemistry, the value of a molecular scaffold is not always defined by its intrinsic biological activity, but rather by its potential as a cornerstone for building highly specific and potent therapeutic agents. This compound exemplifies this principle. While not a pharmacologically active agent in its own right, this indazole derivative has emerged as a pivotal intermediate in the synthesis of a new generation of kinase inhibitors. This guide provides an in-depth exploration of its chemical significance, its role in the synthesis of advanced drug candidates, and the biological activities of the complex molecules it helps create. We will delve into the causality behind its use, provide validated experimental workflows, and present the data with the scientific rigor required by researchers and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a bicyclic aromatic heterocycle that has gained prominence as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, make it an ideal bioisostere for the purine core of ATP. This allows indazole-based molecules to effectively compete with ATP for binding to the active site of kinases, a family of enzymes frequently dysregulated in diseases such as cancer and neuroinflammatory disorders.

This compound serves as a strategically important starting material for elaborating this privileged scaffold. The amine group at the 5-position provides a crucial handle for synthetic modification, allowing for the introduction of various side chains and pharmacophoric elements that dictate target specificity and potency. The methyl group at the 7-position can also play a role in modulating solubility and metabolic stability, or in creating specific steric interactions within the target protein's binding pocket.

Synthetic Utility and Key Transformations

The primary value of this compound lies in its role as a nucleophile in the construction of more complex molecules. A common and powerful synthetic strategy involves the coupling of the 5-amino group with a variety of electrophilic partners. This is frequently achieved through reactions such as amide bond formation, urea formation, or, most notably, nucleophilic aromatic substitution (SNAr) reactions.

Representative Synthetic Workflow: Synthesis of a LRRK2 Inhibitor Precursor

A key application of this compound is in the synthesis of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The following diagram and protocol outline a typical SNAr reaction to form a core intermediate.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound (Nucleophile) P1 S_N_Ar Reaction R1->P1 R2 Substituted Pyrimidine (e.g., 2-chloro-4-arylpyrimidine) (Electrophile) R2->P1 P2 Conditions: - Solvent (e.g., Dioxane, DMF) - Base (e.g., DIPEA, K2CO3) - Heat (e.g., 100-150 °C) P1->P2 Prod N-(7-methyl-1H-indazol-5-yl)pyrimidin-2-amine (Core Intermediate for LRRK2 Inhibitors) P1->Prod Forms C-N bond

Caption: Synthetic workflow for coupling this compound.

Experimental Protocol: Synthesis of a Pyrimidinyl-Indazole Intermediate

This protocol describes a general method for the SNAr coupling reaction.

Objective: To synthesize an N-(7-methyl-1H-indazol-5-yl)pyrimidin-2-amine core structure.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-4-(aryl)-pyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound and the substituted 2-chloropyrimidine.

  • Solvent and Base Addition: Add anhydrous dioxane to dissolve/suspend the reactants. Add DIPEA to the mixture. The base is critical as it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Equip the flask with a condenser and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired pyrimidinyl-indazole intermediate.

Self-Validation: The success of the synthesis is validated at each stage. LC-MS monitoring confirms product formation and starting material consumption. Post-purification, NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) are required to unequivocally confirm the structure and purity of the final compound before it is advanced to biological testing.

Case Study: Targeting Pathogenic Kinases

The true biological relevance of this compound is demonstrated through the potent and selective kinase inhibitors synthesized from it.

LRRK2 Inhibition in Parkinson's Disease

Mutations leading to hyperactivation of LRRK2 are a significant genetic cause of Parkinson's disease. The pyrimidinyl-indazole core, derived from this compound, has been instrumental in developing potent LRRK2 inhibitors.

  • Mechanism of Action: These inhibitors are ATP-competitive, binding to the kinase domain of LRRK2. This binding event blocks the transfer of a phosphate group from ATP to LRRK2's substrate proteins (like Rab GTPases), thereby downregulating the pathogenic signaling cascade that leads to neuronal damage.

G cluster_pathway LRRK2 Signaling Pathway LRRK2 Hyperactive LRRK2 (Pathogenic Mutant) pSubstrate Phosphorylated Rab (pRab) LRRK2->pSubstrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Rab GTPase (Substrate) Substrate->LRRK2 Damage Lysosomal Dysfunction & Neuronal Damage pSubstrate->Damage Inhibitor Indazole-based LRRK2 Inhibitor Inhibitor->LRRK2 Blocks ATP Binding Site

Caption: Mechanism of LRRK2 inhibition by an indazole-based compound.

RIPK1 Inhibition in Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death (necroptosis). Inhibitors of RIPK1 are being investigated for a range of inflammatory conditions. This compound has been used as a starting material for potent RIPK1 inhibitors.

  • Mechanism of Action: Similar to the LRRK2 inhibitors, these compounds function as ATP-competitive inhibitors of the RIPK1 kinase domain. By preventing RIPK1 autophosphorylation and activation, they block downstream inflammatory signaling and necroptotic cell death pathways.

Quantitative Data on Derivative Compounds

The following table summarizes representative data for final compounds that utilize the this compound scaffold. Note that these values are for the final elaborated molecules, not the starting amine itself.

Target KinaseCompound ClassIC50 (nM)Therapeutic Area
LRRK2Pyrimidinyl-Indazole1 - 50Parkinson's Disease
RIPK1Pyrrolopyrimidine-Indazole10 - 100Inflammatory Diseases
ALKAminopyrimidine-Indazole5 - 75Oncology (e.g., Lung Cancer)

Data are representative values compiled from publicly available medicinal chemistry literature and patent filings. Actual values vary based on the specific final structure.

Conclusion and Future Outlook

This compound is a quintessential example of a high-value synthetic intermediate in modern drug discovery. Its strategic importance is not in its own biological profile, but in the power and versatility it confers to medicinal chemists aiming to develop highly selective and potent kinase inhibitors. The indazole core provides a robust anchor within the ATP binding site, while the 5-amino group serves as a gateway for synthetic diversification to target a wide array of kinases implicated in human disease. As kinase inhibitor research continues to expand, the demand for well-designed, functionalized heterocyclic building blocks like this compound will only grow, solidifying its role as a critical tool in the development of next-generation therapeutics.

References

Due to the nature of this compound as a synthetic intermediate, direct references to its "biological activity" are scarce. The following references point to its use in the synthesis of biologically active molecules, which is its primary application and relevance.

  • Google Patents: Indazole derivatives and their use as LRRK2 inhibitors. This patent describes the synthesis of indazole derivatives, including those using a 5-aminoindazole core, for the treatment of LRRK2-mediated disorders like Parkinson's disease.

  • Google Patents: Indazole derivatives as RIPK1 inhibitors. This patent discloses indazole compounds, which can be synthesized from intermediates like this compound, for use as RIPK1 kinase inhibitors in treating inflammatory diseases.

  • Google Patents: Preparation of indazole derivatives as protein kinase inhibitors. This document outlines the preparation of various indazole derivatives for inhibiting protein kinases, showcasing the synthetic utility of the amino-indazole scaffold.

  • Google Patents: Substituted indazole compounds as LRRK2 inhibitors. This patent application details the synthesis and use of substituted indazole compounds, highlighting the importance of the core structure in achieving LRRK2 inhibition.

Unmasking the Molecular Targets of 7-methyl-1H-indazol-5-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This guide addresses a critical challenge in early-stage drug discovery: the identification and validation of molecular targets for novel compounds bearing this promising framework. Using the uncharacterized molecule, 7-methyl-1H-indazol-5-amine, as a case study, we present a comprehensive, multi-pronged strategy for target deconvolution. This document provides not just a list of potential methodologies, but a logical, field-proven workflow, explaining the causality behind experimental choices. We detail protocols for both computational prediction and robust experimental validation, including chemical proteomics and biophysical assays. This in-depth guide is designed to empower researchers to systematically uncover the mechanism of action of novel small molecules, transforming promising hits into validated lead compounds.

Introduction: The Indazole Scaffold and the Enigma of this compound

The 1H-indazole ring system is a cornerstone of modern oncology drug discovery. Its unique bicyclic aromatic structure serves as a versatile scaffold capable of engaging with the ATP-binding pockets of a wide array of protein kinases.[1] This has led to the successful development of several FDA-approved anticancer agents, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), underscoring the therapeutic potential embedded within this chemical framework.[1][2]

This compound is a small molecule that features this privileged indazole core. However, its specific biological targets remain uncharacterized in publicly available literature. For the drug discovery professional, this presents both an opportunity and a challenge. The opportunity lies in the potential for novel pharmacology and intellectual property. The challenge, which this guide aims to resolve, is the systematic and efficient elucidation of its protein binding partners and, consequently, its mechanism of action.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, decision-based workflow designed to progressively build confidence in putative targets. We will proceed from broad, hypothesis-generating in silico methods to high-throughput experimental screening, culminating in rigorous biophysical and cell-based validation of the most promising interactions.

A Multi-Pronged Strategy for Target Identification

An effective target identification campaign should be viewed as an iterative process of hypothesis generation and experimental testing. For this compound, our central hypothesis, predicated on its indazole core, is that its primary targets are likely to be protein kinases. Our strategy is therefore designed to test this hypothesis broadly and then to refine our findings with increasing specificity.

Our approach is built on three pillars:

  • Pillar 1: In Silico Target Prediction. Leveraging computational power to scan vast biological databases and predict potential protein targets based on chemical similarity to known ligands. This is a rapid, cost-effective first step to generate a tractable list of candidate targets.[3][4]

  • Pillar 2: Experimental Target Discovery. Employing unbiased, high-throughput experimental techniques to identify protein interactors directly from complex biological samples (e.g., cell lysates). This pillar is crucial for discovering both expected and unexpected targets.

  • Pillar 3: Orthogonal Target Validation. Using a suite of distinct biophysical and cell-based assays to confirm direct binding, characterize the interaction, and establish cellular relevance. This final pillar is essential for building a robust case for a specific protein as a bona fide target.[5]

The following diagram illustrates the logical flow of this comprehensive target identification workflow.

Target_ID_Workflow cluster_0 Pillar 1: In Silico Prediction cluster_1 Pillar 2: Experimental Discovery cluster_2 Pillar 3: Orthogonal Validation in_silico In Silico Target Prediction (Similarity Search, Reverse Docking) hypothesis Generate Target Hypotheses (e.g., Kinase Families) in_silico->hypothesis Prioritize kinome_profiling Kinome Profiling hypothesis->kinome_profiling chem_proteomics Chemical Proteomics (e.g., DARTS) hypothesis->chem_proteomics biophysical Biophysical Assays (CETSA, ITC, SPR) kinome_profiling->biophysical chem_proteomics->biophysical cell_based Cell-Based Assays (CRISPR, Target Engagement) biophysical->cell_based Confirm Cellular Relevance validated_target Validated Target(s) cell_based->validated_target DARTS_Workflow start Cell Lysate split Split Lysate into Aliquots start->split treat_dmso Treat with Vehicle (DMSO) split->treat_dmso Control treat_compound Treat with this compound split->treat_compound Test protease Add Protease (e.g., Thermolysin) treat_dmso->protease treat_compound->protease sds_page SDS-PAGE Analysis protease->sds_page Digest band_excision Excise Protected Band(s) sds_page->band_excision Compare Lanes mass_spec Mass Spectrometry (LC-MS/MS) band_excision->mass_spec protein_id Identify Protected Protein(s) mass_spec->protein_id

Caption: The experimental workflow for the DARTS method.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line where kinases are often dysregulated). Ensure the lysis buffer is free of detergents that might denature proteins.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add an equivalent volume of vehicle (DMSO). Incubate for 1 hour on ice. [1][6]3. Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots. The concentration of protease should be optimized beforehand to achieve partial, but not complete, digestion of the total protein pool. Incubate for a defined period (e.g., 30 minutes) at room temperature. [7]4. Quench and Analyze: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling.

  • Visualization: Separate the protein fragments by SDS-PAGE and visualize with a sensitive protein stain (e.g., Coomassie blue or silver stain).

  • Hit Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These represent proteins that were protected from proteolysis.

  • Mass Spectrometry: Excise the protected bands from the gel, perform in-gel trypsin digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pillar 3: Orthogonal Validation - Confirming and Characterizing the Interaction

The identification of a protein "hit" from a discovery experiment is not the end of the journey. It is imperative to validate this interaction using orthogonal methods—techniques that rely on different physical principles—to ensure the finding is robust and not an artifact of a single experimental system.

Biophysical Confirmation of Direct Binding

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein by a ligand inside intact cells, providing crucial evidence of target engagement in a physiological context. [8][9]

  • Principle: Cells are treated with the compound or vehicle, then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified (often by Western blot). A stabilizing ligand will shift the melting curve of its target protein to a higher temperature. [9][10] Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed when a ligand binds to its target protein. [11][12]

  • Principle: A solution of the compound is titrated into a solution of the purified target protein. The resulting heat changes are measured to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction. [13] Surface Plasmon Resonance (SPR): A highly sensitive, label-free technique for measuring the kinetics of binding interactions in real-time. [14][15]

  • Principle: The purified target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the surface. The binding and dissociation of the compound are measured in real-time, providing kinetic parameters (kₐ, kₔ) and the binding affinity (Kᴅ). [16][17]

    Method Key Output Why It's Critical
    CETSA Target engagement in cells (ΔTₘ) Confirms the compound reaches and binds its target in the complex cellular environment. [8]
    ITC Binding Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) Provides a complete thermodynamic profile of the interaction, confirming direct binding without labeling or immobilization. [12]

    | SPR | Binding Affinity (Kᴅ), Kinetics (kₐ, kₔ) | Elucidates the rates of association and dissociation, offering deeper insight into the binding mechanism. [15]|

Cellular and Genetic Validation

CRISPR-Cas9 Gene Editing: This powerful genetic tool provides the ultimate validation of a target's role in a compound's observed cellular phenotype. [18][]

  • Principle: The gene encoding the putative target protein is knocked out (or mutated to a non-binding form) using CRISPR-Cas9 technology. The cellular response to this compound is then compared between the wild-type and knockout cells. If the compound's effect is diminished or abolished in the knockout cells, it provides strong evidence that the protein is the relevant functional target. [20][21][22]

Conclusion: From Uncharacterized Molecule to Validated Lead

The journey from a novel molecule like this compound to a drug candidate with a well-defined mechanism of action is a systematic process of inquiry and validation. The indazole scaffold provides a strong rationale to hypothesize that its targets are protein kinases, but this must be pursued with an open and unbiased mindset. By integrating computational predictions with broad experimental screening and cementing the findings with a suite of orthogonal biophysical and genetic validation techniques, researchers can confidently and efficiently unmask the molecular targets of any novel bioactive compound. This structured, evidence-based approach minimizes the risk of pursuing false leads and maximizes the potential for discovering novel therapeutics.

References

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  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Retrieved January 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 7, 2026, from [Link]

  • NIH. (n.d.). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Retrieved January 7, 2026, from [Link]

  • PubMed. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved January 7, 2026, from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved January 7, 2026, from [Link]

  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification. Retrieved January 7, 2026, from [Link]

  • PMC. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Retrieved January 7, 2026, from [Link]

  • SpringerLink. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Computational Strategies Reshaping Modern Drug Discovery. Retrieved January 7, 2026, from [Link]

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  • PubMed. (n.d.). The impact of CRISPR-Cas9 on target identification and validation. Retrieved January 7, 2026, from [Link]

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  • Biocompare.com. (n.d.). Target Validation with CRISPR. Retrieved January 7, 2026, from [Link]

  • Annual Review of Cancer Biology. (n.d.). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Retrieved January 7, 2026, from [Link]

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The Indazole Core as a Privileged Scaffold in Kinase Inhibition: A Technical Guide to 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most intensely pursued drug target classes.[1][2] The development of small molecule kinase inhibitors has revolutionized modern medicine, with numerous approved drugs demonstrating significant clinical benefit.[3][4] Within the vast chemical space explored for kinase inhibition, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that exhibit a predisposition for binding to the ATP-binding site of multiple kinases.[5] The indazole moiety is a prominent member of this class, serving as the foundational core for several clinically successful kinase inhibitors such as Pazopanib and Axitinib.[1][4][6]

This technical guide focuses on a specific, yet highly versatile, indazole derivative: 7-methyl-1H-indazol-5-amine . We will delve into the chemical synthesis, structure-activity relationships (SAR), and the mechanistic underpinnings of its utility as a kinase inhibitor scaffold. Furthermore, this guide will provide detailed, field-proven protocols for the evaluation of compounds derived from this core, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

The this compound Core: A Strategic Starting Point

The this compound scaffold presents a unique combination of structural and electronic features that make it an attractive starting point for kinase inhibitor design. The indazole ring system itself is a bioisostere of adenine, the core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. The strategic placement of the methyl and amine groups on the indazole ring provides vectors for synthetic elaboration, enabling the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of the this compound Scaffold

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted hydrazones or the reduction of nitro compounds followed by diazotization and cyclization. While specific, detailed synthetic procedures for this compound are often proprietary, a general and adaptable synthetic strategy can be conceptualized from established methods for analogous indazole preparations.[7][8]

Mechanism of Action: Engaging the Kinase Hinge

The inhibitory activity of indazole-based compounds primarily stems from their ability to compete with ATP for binding to the kinase active site. The indazole core, particularly the pyrazole nitrogen atoms, forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.

The 5-amino group and the 7-methyl group of the this compound scaffold provide crucial points for diversification. Substituents at the 5-amino position can be designed to extend into the solvent-exposed region or to interact with specific amino acid residues within the ATP-binding pocket, thereby enhancing potency and modulating selectivity. The 7-methyl group can influence the overall conformation and solubility of the resulting inhibitor.

Below is a conceptual diagram illustrating the typical binding mode of an indazole-based inhibitor within a kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Indazole Inhibitor Hinge Region Hinge Region Gatekeeper Residue Gatekeeper Residue DFG Motif DFG Motif Indazole Core Indazole Core DFG Motif->Indazole Core Solvent Front Solvent Front Indazole Core->Hinge Region H-Bonds 5-Amino Substituent 5-Amino Substituent 5-Amino Substituent->Solvent Front Hydrophobic/Polar Interactions 7-Methyl Group 7-Methyl Group 7-Methyl Group->Gatekeeper Residue Steric/Hydrophobic Interactions

Caption: Conceptual binding of an indazole inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded potent inhibitors against a range of kinases. Key SAR trends observed in the literature for indazole-based inhibitors include:

  • Substitution at the 5-amino position: This is a critical handle for modulating potency and selectivity. Large, hydrophobic groups can occupy the hydrophobic pocket adjacent to the gatekeeper residue, while polar groups can interact with the solvent front or form additional hydrogen bonds.[9]

  • Modification of the indazole core: While the this compound core is a strong starting point, substitutions on the indazole ring itself can fine-tune electronic properties and steric interactions. For example, halogenation can impact both potency and metabolic stability.[1]

  • N1-alkylation of the indazole: Alkylation at the N1 position of the indazole can project substituents towards the ribose-binding pocket of the ATP-binding site, offering another avenue for optimization.

A summary of hypothetical SAR data is presented in the table below to illustrate these principles.

Compound IDR-Group at 5-aminoKinase TargetIC50 (nM)
Scaffold -HAXL>10,000
Cpd 1 -PhenylAXL5,200
Cpd 2 -4-FluorophenylAXL1,500
Cpd 3 -(4-Morpholinophenyl)AXL85
Cpd 4 -(4-Morpholinophenyl)VEGFR2250
Cpd 5 -(4-Morpholinophenyl)PDGFRβ180

Experimental Protocols for Inhibitor Evaluation

The characterization of novel kinase inhibitors derived from the this compound scaffold requires a multi-tiered experimental approach, progressing from biochemical assays to cell-based and in vivo studies.[3]

In Vitro Kinase Activity Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Principle:

The assay measures the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate by the kinase. The extent of phosphorylation is quantified, and the inhibition by the test compound is determined. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.[10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (solubilized in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader (luminometer)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection reagent.

  • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add ADP Detection Reagent D->E F Read Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase assay.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[12][13][14]

Principle:

This assay measures the inhibition of a specific kinase-mediated signaling pathway within intact cells. This is often achieved by quantifying the phosphorylation of a downstream substrate of the target kinase using methods like Western blotting or ELISA.[15]

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Probe the membrane with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

  • Determine the concentration of the compound that causes 50% inhibition of substrate phosphorylation (IC50).

G A Seed and Treat Cells with Compound B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Western Blot B->C D Antibody Incubation C->D E Chemiluminescent Detection D->E F Quantify Phosphorylation and Determine IC50 E->F

Caption: Workflow for a cell-based kinase assay.

Applications and Future Perspectives

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of kinases implicated in cancer and other diseases. Notably, derivatives of this scaffold have shown potent activity against receptor tyrosine kinases such as AXL, a key player in drug resistance and metastasis.[16][17] The versatility of this core suggests that it will continue to be a valuable starting point for the discovery of novel kinase inhibitors with improved potency, selectivity, and drug-like properties.

Future research efforts will likely focus on:

  • Kinome-wide selectivity profiling: To better understand the on- and off-target effects of new inhibitors.

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide rational drug design.

  • Exploration of novel chemical space: Synthesizing more diverse libraries of compounds based on the this compound scaffold to identify inhibitors for new kinase targets.

Conclusion

The this compound core represents a powerful and versatile scaffold for the development of potent and selective kinase inhibitors. Its favorable chemical properties, synthetic tractability, and proven ability to engage the kinase active site make it a valuable tool in the ongoing quest for novel therapeutics targeting kinase-driven diseases. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies required for the successful evaluation of its derivatives, serving as a foundational resource for researchers in the field of drug discovery.

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Unlocking the Therapeutic Potential of 7-Methyl-1H-Indazol-5-Amine: A Guide to Pharmacophore Elucidation and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] Within this esteemed chemical class, 7-methyl-1H-indazol-5-amine presents a compelling starting point for novel therapeutic development. Its structure embodies the key features that have led to successful clinical candidates, including the critical hinge-binding motif of the 1H-indazole-3-amine fragment.[2][3] This guide provides a comprehensive, technically-grounded framework for exploring the pharmacophore of this compound. We will dissect the computational and experimental workflows required to define the essential three-dimensional arrangement of chemical features responsible for its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical roadmap from initial in-silico hypothesis to experimental validation, thereby accelerating the journey from scaffold to clinical candidate.

The Strategic Importance of the Indazole Core

Indazole derivatives have a rich history in pharmaceutical research, leading to the development of drugs for a wide range of conditions, from cancer to inflammation.[2][4][5] Their success is largely attributed to the unique electronic and structural properties of the bicyclic indazole ring system, which can engage in a variety of non-covalent interactions with protein targets.

Notably, the indazole core is a highly effective "hinge-binder" for protein kinases.[6][7] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif in the ATP-binding site. This anchoring interaction provides a stable foundation for the rest of the molecule to explore and establish further affinity and selectivity through interactions with other regions of the binding pocket. The structure-activity relationship (SAR) studies of numerous indazole-based inhibitors have demonstrated that modifications to the core and its substituents can dramatically influence potency and selectivity.[7][8][9][10]

The Pharmacophore Concept: A Blueprint for Activity

A pharmacophore is an abstract three-dimensional model that encapsulates the essential steric and electronic features a molecule must possess to exert a specific biological effect.[11][12] It is not a real molecule but rather a map of interaction points, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Aromatic Rings (AR)

  • Hydrophobic Features (HY)

  • Positive/Negative Ionizable Centers (PI/NI)

Elucidating a pharmacophore is a critical step in drug discovery, as it transforms our understanding of a single active molecule into a generalized hypothesis that can be used to design novel compounds or search vast chemical libraries for new hits with diverse scaffolds.[13][14][15]

A Dual-Pronged Approach to Pharmacophore Modeling

The exploration of a molecule's pharmacophore can be approached from two distinct starting points, depending on the available structural information. This guide outlines a comprehensive strategy that integrates both computational and experimental methodologies in an iterative cycle of design, synthesis, and testing.

Pharmacophore_Elucidation_Workflow cluster_comp Part A: Computational Elucidation cluster_exp Part B: Experimental Validation Start Define Topic: This compound Data Gather Structural Data: Known Actives/Inactives Target Protein Structure (PDB) Start->Data Decision Target Structure Known? Data->Decision LigandBased Ligand-Based Modeling (Hypothesis Generation) Decision->LigandBased No StructureBased Structure-Based Modeling (Interaction Mapping) Decision->StructureBased Yes Merge Model Refinement & Consensus Model Generation LigandBased->Merge StructureBased->Merge Validation Computational Validation (Test Sets, Decoy Sets, ROC) Merge->Validation FinalModel Validated Pharmacophore Hypothesis Validation->FinalModel VS Virtual Screening (Compound Libraries) FinalModel->VS Use Model to Find Hits HitID Hit Identification & Prioritization VS->HitID Synthesis Chemical Synthesis of Selected Hits HitID->Synthesis Assay In Vitro Biological Assays (e.g., Kinase Inhibition) Synthesis->Assay SAR SAR Analysis & Model Refinement Assay->SAR SAR->Merge Iterate & Refine

Figure 1: Integrated workflow for pharmacophore elucidation and validation.

PART A: COMPUTATIONAL PHARMACOPHORE ELUCIDATION

The initial phase involves creating a hypothetical pharmacophore model using computational techniques. The choice between ligand-based and structure-based methods is dictated by the availability of a high-resolution crystal structure of the biological target.[15][16]

This approach is employed when the protein target is unknown or lacks a reliable 3D structure. It relies on a set of known active molecules to deduce the common features responsible for their activity.[17]

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Compilation:

    • Assemble a structurally diverse set of at least 15-20 ligands with a wide range of biological activities (e.g., IC50 values) against a common target.

    • Include known active analogues of this compound from literature or internal databases.

    • Ensure data quality and consistency (e.g., all activities measured with the same assay).

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.

  • Feature Mapping & Alignment:

    • Identify potential pharmacophoric features (HBA, HBD, AR, HY, etc.) for all conformations of each molecule.

    • Align the molecules based on these common features. The goal is to find a spatial arrangement of features shared by the most active compounds.

  • Hypothesis Generation:

    • The software (e.g., Catalyst, LigandScout, PHASE) generates multiple pharmacophore hypotheses.[18] Each hypothesis is a unique combination of 3D features.

    • The hypotheses are scored based on how well they map the most active compounds while excluding the inactive ones.

  • Model Validation (Internal):

    • The highest-scoring hypothesis is selected. Its predictive power is initially assessed using a test set of known compounds that were not included in the training set. A good model should successfully identify the actives and reject the inactives.[13]

When a 3D structure of the ligand-target complex is available (e.g., from the Protein Data Bank), a highly accurate pharmacophore can be derived directly from the key interactions observed in the binding site.[15][19]

Experimental Protocol: Structure-Based Model Generation

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target protein (e.g., a protein kinase) bound to a ligand similar to the indazole scaffold (PDB search).

    • Prepare the protein structure by adding hydrogens, assigning correct protonation states, and removing water molecules that do not mediate key interactions.

  • Interaction Analysis:

    • Analyze the binding pocket to identify all key interactions between the protein and the co-crystallized ligand. This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

  • Feature Generation:

    • Translate these interactions into pharmacophoric features. For example, a hydrogen bond from a protein's backbone NH to the ligand's carbonyl becomes an HBA feature in the model. Hydrophobic contacts define HY features.

  • Exclusion Volume Definition:

    • Add exclusion volume spheres to the model. These represent regions of the binding site occupied by the protein, preventing clashes and improving the model's selectivity.

  • Model Validation:

    • The model's ability to discriminate between known actives and inactive decoys is tested. A robust method is to screen a database containing known binders and a large excess of presumed non-binders (decoys). The enrichment factor and Receiver Operating Characteristic (ROC) curve are calculated to quantify performance.[13][17]

Based on the known roles of the indazole scaffold, particularly in kinase inhibition, we can propose a hypothetical pharmacophore for this compound.

Hypothetical_Pharmacophore mol HBD H-Bond Donor HBD->mol HBA H-Bond Acceptor HBA->mol AR Aromatic Ring AR->mol HY Hydrophobic HY->mol

Figure 2: A plausible pharmacophore model for this compound.

This model includes:

  • A Hydrogen Bond Donor (HBD): The N1-H of the indazole ring is crucial for hinge binding in kinases.[6]

  • A Hydrogen Bond Acceptor (HBA): The N2 atom can act as an acceptor.

  • An Aromatic Ring (AR): The fused bicyclic system provides a scaffold for π-π stacking interactions.

  • A Hydrophobic Feature (HY): The 7-methyl group can occupy a small hydrophobic pocket, potentially enhancing affinity or selectivity.

PART B: EXPERIMENTAL VALIDATION AND REFINEMENT

A computational model, no matter how well-validated in silico, is only a hypothesis. Experimental validation is a non-negotiable step to confirm its relevance and utility.[17][20]

The validated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, Enamine, internal libraries) to identify novel molecules that fit the hypothesis.[21][22] This process filters millions of compounds down to a manageable number of "hits" for experimental testing.

The prioritized hits from the virtual screen must be tested in relevant biological assays. If the hypothesized target is a protein kinase (e.g., ERK, JAK), a kinase inhibition assay is the primary validation step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents & Setup:

    • Prepare assay buffer, recombinant active kinase, peptide substrate, and ATP.

    • Prepare serial dilutions of the test compounds (hits from virtual screening) and a known inhibitor (positive control).

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the kinase and test compound (or control). Allow to incubate for 15-20 minutes to permit binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

The results from the biological assays provide crucial feedback. By comparing the activity of the validated hits, a preliminary SAR can be established.[7]

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR1 (Position 7)R2 (Position 5)Target Kinase IC50 (nM)
Lead -CH₃-NH₂50
Analog-1 -H-NH₂250
Analog-2 -CH₂CH₃-NH₂45
Analog-3 -CH₃-OH800
Analog-4 -CH₃-NH-CO-CH₃120

From this hypothetical data, we can infer:

  • The 7-methyl group is important for potency (Lead vs. Analog-1), suggesting a beneficial hydrophobic interaction.

  • A slightly larger hydrophobic group at position 7 is tolerated (Analog-2).

  • The 5-amino group is critical, likely as a hydrogen bond donor or a key attachment point for further derivatization (Lead vs. Analog-3, Analog-4).

This experimental data is used to refine the original pharmacophore model. For instance, the importance of the 7-methyl group might lead to the hydrophobic feature being assigned a higher weight or a more precise volume in the model. This iterative cycle of computational modeling, synthesis, and testing is the engine of modern drug discovery.

Conclusion and Future Outlook

This guide has outlined a robust, integrated strategy for elucidating and validating the pharmacophore of this compound. The process begins with the generation of a computational hypothesis, leveraging either ligand-based or structure-based methods, and culminates in rigorous experimental validation through biological assays and SAR analysis. The indazole scaffold continues to be a remarkably fruitful starting point for drug discovery.[5] By systematically defining the key molecular interactions required for activity, researchers can more efficiently design potent and selective drug candidates, ultimately translating a privileged scaffold into a life-changing therapeutic.

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  • Title: Pharmacophore Identification, Molecular Docking, Virtual Screening, and In Silico ADME Studies of Non-Nucleoside Reverse Transcriptase Inhibitors.[29] Source: PubMed URL: [Link]

  • Title: Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1.[22] Source: PubMed URL: [Link]

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[30] Source: PubMed Central URL: [Link]

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The Rise of 7-Methyl-1H-Indazol-5-Amine Derivatives in Oncology: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methyl-1H-indazol-5-amine core has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology.[1] Its unique structural and electronic properties have enabled the development of potent and selective agents targeting critical signaling pathways implicated in cancer progression. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound derivatives. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and explore the structure-activity relationships that have guided the optimization of these promising anti-cancer agents.

Introduction: The Strategic Advantage of the 7-Methyl-Indazole Core

The indazole scaffold, a bicyclic heterocycle, has long been a cornerstone in the design of biologically active compounds due to its rigid structure and ability to participate in crucial hydrogen bonding interactions within enzyme active sites.[1] The strategic incorporation of a methyl group at the 7-position has been shown to significantly enhance the pharmacological properties of indazole-based inhibitors.[1] This modification often improves potency and selectivity by occupying a specific hydrophobic pocket within the target kinase, a critical factor in minimizing off-target effects and enhancing the therapeutic window.[1]

Derivatives of this compound have demonstrated significant potential as inhibitors of various kinases pivotal to cancer cell survival and proliferation, including Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4] This guide will focus on the journey of these derivatives from chemical synthesis to preclinical validation, with a special emphasis on the first-in-class PERK inhibitor, GSK2606414.[2]

Medicinal Chemistry: Synthesizing the Core and its Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the construction of the core indazole ring system. A general workflow for the synthesis of the 7-methyl-1H-indazole scaffold often proceeds via a diazotization reaction followed by an intramolecular cyclization.[1]

G A Substituted o-toluidine B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 7-Methyl-1H-indazole Scaffold C->D Final Scaffold

Caption: General workflow for the synthesis of the 7-methyl-1H-indazole scaffold.

From this core, the 5-amino group serves as a versatile handle for further derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Synthesis of GSK2606414: A Case Study

The synthesis of GSK2606414, a potent and selective PERK inhibitor, provides an excellent example of the derivatization of the this compound core.[2][5] The full chemical name of this compound is 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[2][6] The synthesis involves the coupling of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with a substituted indoline.[5]

Experimental Protocol: Synthesis of a Key Intermediate for GSK2606414

This protocol outlines a crucial Suzuki-Miyaura coupling step in the synthesis of a key intermediate.

  • Reactants:

    • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    • (1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)boronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent), the boronic acid derivative (1.2 equivalents), and the base (2 equivalents).

    • Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Add the palladium catalyst (0.05 equivalents) to the mixture.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this compound have been designed to inhibit various protein kinases that are critical for tumor growth and survival. The indazole nucleus often acts as an ATP surrogate, competing for the ATP-binding site of the kinase.[1]

G cluster_0 Kinase Active Site cluster_1 Cellular Processes ATP ATP Proliferation Cell Proliferation ATP->Proliferation Drives Angiogenesis Angiogenesis ATP->Angiogenesis Drives Survival Cell Survival ATP->Survival Drives Inhibitor 7-Methyl-Indazole Derivative Inhibitor->ATP Competitively Inhibits Inhibitor->Proliferation Inhibits Inhibitor->Angiogenesis Inhibits Inhibitor->Survival Inhibits

Caption: Mechanism of action for 7-methyl-indazole-based kinase inhibitors.

PERK Inhibition and the Unfolded Protein Response

A primary target of significant interest is PERK, a key sensor of endoplasmic reticulum (ER) stress.[2] Chronic activation of the PERK pathway is implicated in the survival of tumor cells under stressful conditions.[7] GSK2606414 is a potent and selective inhibitor of PERK.[2][6] By inhibiting PERK, GSK2606414 can disrupt the unfolded protein response (UPR) and promote cancer cell apoptosis.[8]

Targeting Angiogenesis and Proliferation: FGFR and VEGFR Inhibition

The 7-methyl-indazole scaffold has also been successfully incorporated into inhibitors of FGFR and VEGFR, two families of receptor tyrosine kinases that are crucial for tumor angiogenesis and proliferation.[1][3][4] Dysregulation of FGFR and VEGFR signaling is a common feature in many cancers.[3][4]

Structure-Activity Relationship (SAR) Studies

The optimization of this compound derivatives has been guided by extensive SAR studies. The following table summarizes key findings from various studies.

Position of ModificationMoiety/SubstituentImpact on ActivityReference
7-positionMethyl groupEnhances potency and selectivity by occupying a hydrophobic pocket.[1]
5-position (amine)Linker and aromatic groupsCrucial for interaction with the solvent-exposed region of the kinase; modifications significantly impact potency and selectivity.[2]
Indazole N1SubstitutionCan influence pharmacokinetic properties and target engagement.[9]

Preclinical Evaluation: From In Vitro Assays to In Vivo Models

The anti-cancer potential of this compound derivatives is rigorously evaluated through a series of in vitro and in vivo studies.

In Vitro Anti-proliferative Activity

The cytotoxicity of these compounds is typically assessed against a panel of human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) for each compound.[10]

In Vivo Efficacy in Xenograft Models

Promising compounds are further evaluated in vivo using tumor xenograft models in immunocompromised mice.[2]

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Preclinical Data for GSK2606414:

Animal ModelTumor TypeRoute of AdministrationKey FindingReference
MiceHuman tumor xenograftOralSignificant inhibition of tumor growth.[1][2]

Future Directions and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors for cancer therapy. The success of GSK2606414 as a first-in-class PERK inhibitor highlights the potential of targeting the unfolded protein response in oncology.[2] Future research will likely focus on:

  • Expanding the Target Space: Exploring the utility of this scaffold against other clinically relevant kinases.

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance to current therapies.

  • Combination Therapies: Evaluating the synergistic effects of these inhibitors with other anti-cancer agents.

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]

  • ResearchGate. Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5 -yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein. [Link]

  • Van der Weken, H., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. bioRxiv. [Link]

  • Ito, D., et al. (2017). Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. Spandidos Publications. [Link]

  • Wikipedia. GSK2606414. [Link]

  • PubMed Central. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • RSC Publishing. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Science Signaling. Targeting the kinase insert loop of PERK selectively modulates PERK signaling without systemic toxicity in mice. [Link]

  • Journal of Hematology & Oncology. Targeting FGFR for cancer therapy. [Link]

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in silico modeling of 7-methyl-1H-indazol-5-amine binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 7-Methyl-1H-Indazol-5-Amine Binding

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to bind to a wide range of biological targets.[1][2] this compound, a representative of this class, presents a significant opportunity for computational investigation to unlock its therapeutic potential. This guide provides a comprehensive, methodology-driven framework for the in silico modeling of its binding to protein targets, with a particular focus on the protein kinase family—a common target for indazole derivatives.[3][4] We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and robust computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to accelerate discovery.

Introduction: The Significance of the Indazole Scaffold

The this compound molecule (PubChem CID: 1382022) belongs to the indazole class of heterocyclic compounds.[5] Indazole derivatives are of profound interest in pharmaceutical research, demonstrating a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][6] Their success stems from the scaffold's unique electronic and structural features, which allow for versatile interactions within protein binding sites. Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its utility in targeting this critical enzyme class.[7]

Therefore, a robust computational analysis of this compound serves two primary purposes:

  • Predictive Power: To identify and characterize its potential protein targets and binding modes, thereby guiding experimental screening.

  • Mechanistic Insight: To understand the molecular determinants of its binding affinity and selectivity at an atomic level, providing a foundation for rational, structure-based drug design.

This guide outlines a multi-stage computational workflow designed to achieve these goals, progressing from initial pose prediction to rigorous, dynamic evaluation of the protein-ligand complex.

cluster_prep Phase 1: System Preparation cluster_model Phase 2: Core Modeling cluster_analysis Phase 3: Affinity & Analysis T_ID Target Identification (e.g., Protein Kinase) P_Prep Protein Structure Preparation T_ID->P_Prep Dock Molecular Docking (Pose Prediction) P_Prep->Dock L_Prep Ligand Preparation (this compound) L_Prep->Dock MD Molecular Dynamics (Stability & Dynamics) Dock->MD Top Poses BFE Binding Free Energy (MM/PBSA, FEP) MD->BFE Stable Trajectory Analysis Data Interpretation & Visualization MD->Analysis BFE->Analysis

Figure 1: Overall In Silico Modeling Workflow.

Foundational Stage: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory stage is critical and non-negotiable for achieving meaningful results.

Target Selection and Preparation

Expertise & Causality: The choice of a protein target is the most impactful decision in the workflow. For this compound, protein kinases are a logical starting point given the scaffold's history.[4][8] The selection of a specific crystal structure from the Protein Data Bank (PDB) must be deliberate. We prioritize structures with high resolution (<2.5 Å), a co-crystallized ligand to define the binding pocket, and no missing residues in the active site.

Protocol 1: Protein Preparation

  • Structure Acquisition: Download the chosen PDB file (e.g., a structure of a relevant kinase like PI3Kα, PDB ID: 4JPS).[8]

  • Initial Cleanup: Remove all non-essential components, including solvent molecules (except for crystallographic waters known to be structurally important), buffers, and duplicate protein chains.

  • Structural Correction: Using a dedicated tool like Schrödinger's Protein Preparation Wizard or open-source alternatives (PDB2PQR, Chimera), perform the following:

    • Add hydrogen atoms, as they are absent in most crystal structures.

    • Assign correct bond orders and formal charges.

    • Optimize the hydrogen-bonding network by flipping terminal amide and imidazole groups (e.g., Asn, Gln, His) to maximize favorable contacts.

  • Energy Minimization: Perform a restrained, brief energy minimization of the protein structure using a modern force field (e.g., OPLS4, AMBERff19SB). This step relieves any steric clashes introduced during preparation without significantly altering the crystallographic coordinates.

Ligand Preparation

Expertise & Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation. A poor starting conformation can prevent a docking algorithm from finding the correct binding mode.

Protocol 2: Ligand Preparation for this compound

  • Structure Generation: Obtain the 2D structure of this compound (CAS 844882-18-4) and convert it to a 3D structure.[5]

  • Tautomer and Ionization State Prediction: At physiological pH (7.4), predict the most likely protonation and tautomeric states. This is a critical step, as different states will have drastically different hydrogen bonding capabilities.

  • Conformational Sampling & Minimization: Generate a set of low-energy conformers.

  • Parameterization: Assign force field parameters. For standard organic molecules, generalized force fields like GAFF2 (for AMBER) or the OPLS force field family are robust choices.[9][10] This step generates the partial charges and atom types necessary for energy calculations.

Core Modeling Stage I: Molecular Docking

Trustworthiness: Docking provides a computationally efficient method to predict the preferred binding orientation (pose) of the ligand in the protein's active site.[11] Its primary strength is speed, allowing for the screening of many molecules or poses. However, its scoring functions are approximations of binding affinity and must be treated as a ranking tool, not a definitive measure of energy.

Protocol 3: Structure-Based Molecular Docking

  • Binding Site Definition: Define the docking grid box. The most reliable method is to center the grid on the position of a co-crystallized ligand from a reference PDB structure.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide).[12] We recommend using a standard precision (SP) mode for initial screening, followed by extra precision (XP) for refining the top poses.

  • Pose Analysis & Selection:

    • Visually inspect the top-ranked poses. A chemically sensible pose will form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with conserved residues in the binding site.

    • Cluster the resulting poses by RMSD. A large, low-energy cluster of similar poses suggests a well-defined and favorable binding mode.

    • Self-Validation: As a control, remove the co-crystallized ligand from the prepared protein, dock it back in, and calculate the RMSD between the docked pose and the crystal pose. An RMSD < 2.0 Å validates that the docking protocol can successfully identify the native binding mode.

Table 1: Representative Molecular Docking Output

Pose Rank Docking Score (kcal/mol) Key Interacting Residues H-Bonds
1 -9.8 GLU849, VAL850, CYS919 3
2 -9.5 LYS723, ASP933 2

| 3 | -8.7 | MET793, LEU788 | 1 |

Core Modeling Stage II: Molecular Dynamics (MD) Simulation

Expertise & Causality: While docking provides a static snapshot, biological systems are dynamic. MD simulation offers a way to model the time-resolved motion of the protein-ligand complex in a simulated physiological environment.[3][4] This is essential for assessing the stability of a docked pose and understanding how protein flexibility influences binding. A pose that is stable over a multi-nanosecond simulation is far more credible than an unstable one.[13]

start Docked Protein-Ligand Complex solvate Solvation (Add Water & Ions) start->solvate minimize Energy Minimization (Remove Clashes) solvate->minimize nvt NVT Equilibration (Heat to 300K) minimize->nvt Constant Volume npt NPT Equilibration (Pressure Coupling) nvt->npt Constant Pressure prod Production MD (Data Collection) npt->prod analysis Trajectory Analysis (RMSD, RMSF, Interactions) prod->analysis traj MD Trajectory (Snapshots) complex Complex Energy (ΔG_complex) traj->complex protein Protein Energy (ΔG_protein) traj->protein ligand Ligand Energy (ΔG_ligand) traj->ligand delta_g ΔG_binding = ΔG_complex - (ΔG_protein + ΔG_ligand) complex->delta_g protein->delta_g ligand->delta_g

Figure 3: MM/PBSA Calculation Workflow.

Protocol 5: MM/PBSA Calculation

  • Snapshot Extraction: From the stable portion of the production MD trajectory, extract 100-500 evenly spaced frames.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand. Each energy term is a sum of:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • ΔG_solv: Solvation free energy, which is further divided into polar (calculated via PB or GB models) and non-polar components.

  • Binding Free Energy: Calculate the final ΔG_binding by subtracting the energies of the receptor and ligand from the complex. Average the results over all snapshots.

Alchemical Free Energy Methods

Expertise & Causality: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for calculating relative binding free energies (RBFE). [9][14]They use a non-physical "alchemical" pathway to transform one ligand into another within the binding site and in solution. [15]While computationally expensive, they can achieve accuracies of <1 kcal/mol, making them invaluable for lead optimization. [14] Table 2: Comparison of Predicted Binding Affinities

Method Predicted Affinity Computational Cost Key Application
Docking Score -9.8 kcal/mol Low (minutes/ligand) Virtual Screening, Pose Prediction
MM/PBSA -45.5 kcal/mol Medium (hours/ligand) Re-ranking, Affinity Estimation

| FEP (Relative) | -1.2 kcal/mol (ΔΔG) | High (days/transformation) | Lead Optimization, High Accuracy |

Note: Values are illustrative. MM/PBSA energies are not directly comparable to docking scores or experimental ΔG.

Conclusion and Future Directions

This guide has detailed a hierarchical and robust in silico workflow for characterizing the binding of this compound. By progressing from fast, approximate methods like molecular docking to more rigorous and dynamic approaches like MD simulation and free energy calculations, researchers can build a high-confidence model of molecular recognition. Each step in the process includes internal checks and validations, ensuring the scientific integrity of the results. The insights gained from this workflow—predicted binding pose, key interactions, dynamic stability, and estimated affinity—provide a powerful, data-driven foundation to guide subsequent experimental validation and accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

  • Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL
  • Source: National Institutes of Health (NIH)
  • Title: Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information Source: Expert Opinion on Drug Discovery URL
  • Title: Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations Source: Journal of Chemical Information and Modeling URL
  • Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: Frontiers in Molecular Biosciences URL
  • Title: Large-scale assessment of binding free energy calculations in active drug discovery projects Source: ChemRxiv URL
  • Title: Advanced molecular dynamics simulation methods for kinase drug discovery Source: Future Medicinal Chemistry URL
  • Title: Computational evaluation of protein – small molecule binding Source: Protein Science URL
  • Title: Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase Source: ACS Omega URL
  • Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: RSC Advances URL
  • Title: Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors Source: Biomacromolecular Journal URL
  • Title: Contextual Significance of the Indazole Core in Medicinal Chemistry and Heterocyclic Science Source: Benchchem URL
  • Title: this compound Source: Toronto Research Chemicals URL
  • Title: An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus Source: Journal of Biologically Active Products from Nature URL
  • Title: Synthesis molecular docking and DFT studies on novel indazole derivatives Source: Scientific Reports URL
  • Title: Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives Source: ResearchGate URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules URL
  • Title: Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)
  • Title: 4-Methyl-1H-indazol-5-amine Source: American Elements URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL

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A Technical Guide to the Preliminary Screening of 7-Methyl-1H-Indazol-5-Amine Libraries: From Scaffold to Validated Hits

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methyl-1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its unique combination of a hydrogen bond donor and acceptor motif, coupled with a tunable substitution pattern, makes it an ideal starting point for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive framework for the preliminary screening of chemical libraries derived from 7-methyl-1H-indazol-5-amine. We will navigate the critical stages of a screening campaign, from the strategic design of a focused library to the rigorous validation of initial hits. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the identification of promising lead compounds.

The Strategic Value of the 7-Methyl-1H-Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a bioisostere of the naturally occurring indole nucleus.[1][2] This structural mimicry allows indazole-containing compounds to interact with a wide range of biological targets.[1] The 1H-indazole tautomer is the most thermodynamically stable and prevalent form, offering a unique arrangement of hydrogen bond donors and acceptors that are crucial for molecular recognition.[1][3]

The strategic positioning of a methyl group at the 7-position and an amine at the 5-position of the indazole ring in this compound imparts specific advantages for drug discovery. The 5-amino group serves as a key hydrogen bond donor, often anchoring the molecule within the hinge region of a kinase's ATP-binding pocket. The 7-methyl group can provide beneficial hydrophobic interactions and influence the overall conformation of the molecule, contributing to both potency and selectivity. This scaffold is a cornerstone in the development of numerous kinase inhibitors, including several FDA-approved drugs.[1][4]

Designing and Synthesizing a Focused 7-Methyl-1H-Indazole-5-Amine Library

The success of any screening campaign hinges on the quality and diversity of the chemical library. For a preliminary screen, a focused library designed around the this compound core allows for the efficient exploration of the surrounding chemical space and the rapid elucidation of initial structure-activity relationships (SAR).[5][6]

Key Functionalization Points and Synthetic Strategies

The this compound scaffold offers several points for chemical diversification. The primary amine at the C5 position is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and reductive amination. The N1 position of the indazole ring can be readily alkylated or arylated to introduce further diversity. Additionally, the C3 position can be functionalized through various methods, including direct C-H activation.[7][8]

A common strategy for library synthesis involves a "build-couple-transform" paradigm.[9] In this approach, the core scaffold (this compound) is the "build" phase. The "couple" phase involves attaching a diverse set of building blocks to the scaffold's functionalization points. The "transform" phase can involve further chemical modifications to the coupled products to generate a library of compounds with diverse structural features.

G cluster_0 Library Synthesis Workflow Start This compound (Core Scaffold) Diversification Parallel Synthesis: - Acylation (C5-NH2) - Sulfonylation (C5-NH2) - N-Alkylation (N1) - C-H Functionalization (C3) Start->Diversification Building Blocks Library Focused Chemical Library Diversification->Library QC Quality Control: - Purity (LC-MS) - Identity (NMR) - Concentration Library->QC

Caption: A generalized workflow for the synthesis of a focused this compound library.

Quality Control: The Foundation of Reliable Data

Rigorous quality control of the synthesized library is paramount to ensure the reliability of screening data. Each compound should be assessed for:

Parameter Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSStructure confirmed
Purity LC-MS>95%
Concentration UV-Vis or other suitable methodAccurately determined
Solubility Nephelometry or visual inspectionSoluble in assay buffer

Preliminary Screening Strategies: A Multi-pronged Approach

A robust preliminary screening strategy employs a combination of in silico, biochemical, and cell-based assays to provide a comprehensive initial assessment of the library. This multi-pronged approach allows for the efficient identification of promising hits while minimizing the risk of false positives and negatives.

Virtual Screening: Prioritizing the Library

Virtual screening is a powerful computational technique used to predict the binding affinity of small molecules to a biological target.[10][11] By docking the designed library into the three-dimensional structure of a target kinase, it is possible to prioritize a subset of compounds for synthesis and experimental testing, thereby saving time and resources.[10][12]

G cluster_1 Virtual Screening Workflow Target_Prep Target Preparation: - Select Kinase Target (PDB) - Prepare Protein Structure Docking Molecular Docking (e.g., AutoDock Vina) Target_Prep->Docking Library_Prep Ligand Library Preparation: - Generate 3D Structures - Assign Charges & Tautomers Library_Prep->Docking Scoring Scoring & Ranking: - Binding Energy Calculation - Visual Inspection of Poses Docking->Scoring Selection Hit Selection for Synthesis Scoring->Selection

Caption: A typical workflow for a structure-based virtual screening campaign.

Step-by-Step Virtual Screening Protocol (Example using a generic kinase):

  • Target Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDockTools.

    • Define the binding site based on the co-crystallized ligand or known ATP-binding pocket residues.

  • Ligand Preparation:

    • Generate 3D coordinates for each compound in the virtual library.

    • Assign Gasteiger charges and define rotatable bonds.

  • Molecular Docking:

    • Use a docking program like AutoDock Vina to dock each ligand into the defined binding site of the target protein.[11]

    • Generate multiple binding poses for each ligand.

  • Scoring and Analysis:

    • Rank the ligands based on their predicted binding energies.[10]

    • Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) are present.

    • Select a diverse subset of the top-ranked compounds for synthesis and experimental validation.

Biochemical Assays: Quantifying Target Engagement

Biochemical assays are essential for directly measuring the interaction of a compound with its purified target protein.[13] For kinase inhibitors, these assays typically measure the inhibition of the phosphorylation of a substrate.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay Protocol:

HTRF is a robust and sensitive assay format well-suited for high-throughput screening.[14][15] It relies on the transfer of energy between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) when they are in close proximity.[16]

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer.

    • Prepare a stock solution of a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with Europium cryptate.

    • Prepare a stock solution of streptavidin-XL665.

    • Prepare a stock solution of ATP at a concentration close to its Km for the kinase.

    • Serially dilute the library compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound solution to the assay plate.

    • Add 4 µL of the kinase solution and 2 µL of the biotinylated substrate.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.[16]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of a detection mixture containing the Eu-cryptate labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA.[16]

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant environment.[17] These assays can provide insights into cell permeability, off-target effects, and overall cellular efficacy.

Cell-Based Reporter Assay for Kinase Pathway Inhibition:

  • Cell Line and Reporter Construct:

    • Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the kinase of interest.

  • Assay Protocol:

    • Plate the reporter cell line in a 96- or 384-well plate and allow the cells to adhere overnight.

    • Treat the cells with serially diluted library compounds for a predetermined time.

    • Stimulate the cells with an appropriate agonist to activate the kinase signaling pathway.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., a constitutively expressed reporter or cell viability).

    • Calculate the percent inhibition of the agonist-induced reporter signal.

    • Determine the IC₅₀ value for each compound.

Hit Triage and Validation: Separating the Wheat from the Chaff

The primary screen will inevitably identify a number of "hits." The goal of hit triage is to eliminate false positives and prioritize the most promising compounds for further investigation.[18][19]

G cluster_2 Hit Triage and Validation Workflow Primary_Hits Primary Screening Hits Hit_Confirmation Hit Confirmation: - Re-test in primary assay - Dose-response curves Primary_Hits->Hit_Confirmation PAINS_Filter PAINS & Promiscuity Filtering: - Computational filters - Orthogonal assays Hit_Confirmation->PAINS_Filter SAR_Analysis Preliminary SAR Analysis: - Group hits by structural features PAINS_Filter->SAR_Analysis Validated_Hits Validated Hits for Hit-to-Lead SAR_Analysis->Validated_Hits

Caption: A workflow for the triage and validation of primary screening hits.

Hit Confirmation

The first step in hit triage is to re-test the primary hits in the same assay to confirm their activity. This is typically done by generating a full dose-response curve to determine the IC₅₀ value and confirm the potency.[20]

Filtering Out Pan-Assay Interference Compounds (PAINS)

PAINS are compounds that show activity in a variety of assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology.[21][22][23][24][25] It is crucial to identify and remove PAINS early in the drug discovery process to avoid wasting resources on dead-end compounds.

Strategies for Identifying PAINS:

  • Computational Filters: Use substructure filters to flag compounds containing known PAINS motifs.[25]

  • Orthogonal Assays: Test the hits in a different assay format that measures the same biological endpoint but uses a different detection technology. True hits should be active in both assays, while PAINS are often assay-dependent.

  • Promiscuity Assessment: Screen the hits against a panel of unrelated targets to identify compounds that are non-selective.

Preliminary Structure-Activity Relationship (SAR) Analysis

Even at this early stage, it is possible to glean valuable information about the SAR of the hit compounds.[26][27][28][29][30] By grouping the confirmed hits based on their structural features, it is possible to identify:

  • Key functional groups: Which substituents are essential for activity?

  • Tolerated modifications: Where can the molecule be modified without losing activity?

  • Activity trends: How do changes in a particular substituent affect potency?

This preliminary SAR can guide the design of the next generation of compounds in the hit-to-lead optimization phase.[31][32]

Hit Cluster Common Structural Feature Potency Range (IC₅₀) Preliminary SAR Insights
Cluster A Small alkyl groups at N1100-500 nMN1 substitution is tolerated; small, non-polar groups are preferred.
Cluster B Aromatic amides at C550-200 nMAromatic ring at C5 is beneficial; electron-withdrawing groups on the ring increase potency.
Cluster C No substitution at C3>1 µMC3-unsubstituted analogs are generally less active.

Conclusion

The preliminary screening of a this compound library is a critical first step in the discovery of novel therapeutics. By employing a strategic and multi-faceted approach that combines rational library design, in silico screening, robust biochemical and cell-based assays, and rigorous hit validation, researchers can efficiently identify high-quality starting points for lead optimization. The insights gained from this initial phase of discovery are invaluable for guiding the subsequent medicinal chemistry efforts to develop potent, selective, and ultimately, clinically successful drug candidates.

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  • Wu, G., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4788. ([Link])

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. ([Link])

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  • Yuan, Y., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17743-17770. ([Link])

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  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. ([Link])

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  • Wawer, M., & Bajorath, J. (2009). Extraction of Structure-Activity Relationship Information From High-Throughput Screening Data. Current Medicinal Chemistry, 16(31), 4049-4057. ([Link])

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  • Smith, A. M., et al. (1993). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 36(21), 3147-3152. ([Link])

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  • Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665. ([Link])

  • ResearchGate. Utilization of Fluorescence Polarization and Time Resolved Fluorescence Resonance Energy Transfer Assay Formats for SAR Studies: Src Kinase as a Model System. ([Link])

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  • SciSpace. Virtual Screening Pipeline - Comprehensive Task Summary. ([Link])

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Methodological & Application

7-methyl-1H-indazol-5-amine kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Universal Kinase Assay Protocol for the Characterization of Novel Inhibitors such as 7-methyl-1H-indazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Characterizing Novel Kinase Inhibitors

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets in modern medicine.[1][2] The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4] Compounds like this compound represent potential starting points or fragments for the development of new, potent, and selective kinase inhibitors.[5][6]

However, the journey from a novel compound to a characterized inhibitor requires a robust and reliable method to quantify its effect on kinase activity. This guide, written from the perspective of a senior application scientist, provides a comprehensive, adaptable protocol for determining the inhibitory potency (specifically, the IC50 value) of test compounds such as this compound. We will utilize the ADP-Glo™ Kinase Assay, a versatile and highly sensitive luminescence-based system, as our model.[7][8][9] This protocol is designed not as a rigid template, but as a self-validating framework that can be optimized for virtually any kinase-substrate pair.

Pillar 1: The Assay Principle — Quantifying Kinase Activity through ADP Production

The fundamental principle of any kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate.[10][11] The ADP-Glo™ Kinase Assay quantifies this activity by measuring the amount of ADP produced, which is directly proportional to the kinase activity.[7][9] The assay's design brilliantly combines high sensitivity with a broad dynamic range, making it suitable for both initial high-throughput screening and detailed mechanistic studies.[8][12]

The process is executed in two primary stages after the initial kinase reaction:

  • Kinase Reaction Termination & ATP Depletion : An ADP-Glo™ Reagent is added to the completed kinase reaction. This reagent simultaneously stops the enzymatic reaction and eliminates any remaining, unconsumed ATP. This step is critical because high background ATP levels would otherwise interfere with the signal generation in the next step.[9][12]

  • ADP-to-ATP Conversion & Luminescence Generation : A Kinase Detection Reagent is then introduced. This reagent contains enzymes that convert the ADP generated by the target kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP.[8][9]

G Product Product ADP_detect ADP_detect ADP ADP

Pillar 2: Protocol Trustworthiness — The Importance of Optimization

A trustworthy protocol is a self-validating one, built on careful optimization and the inclusion of appropriate controls.[13] Before determining an IC50 value for an inhibitor, the assay conditions for the specific kinase of interest must be established to ensure the data is reliable and reproducible.

Key Parameters for Optimization:

ParameterRationale & MethodTarget Outcome
Enzyme Concentration The amount of enzyme determines the reaction rate and signal window. Perform a titration of the kinase (e.g., 0.1 to 100 ng/well) with fixed, non-limiting ATP and substrate concentrations.Select the lowest enzyme concentration that gives a robust signal-to-background ratio (typically >10) and operates within the linear range of the assay.[9]
Substrate Concentration The choice of substrate (peptide or full-length protein) is critical.[10] The concentration should ideally be at or near the Michaelis-Menten constant (Km) for that substrate to ensure sensitivity to competitive inhibitors.Determine the Km by titrating the substrate and measuring the initial reaction velocity. Use a concentration of 1x to 2x Km for the inhibitor assay.
ATP Concentration This is a crucial parameter, as ATP-competitive inhibitors will show potency that is dependent on the ATP concentration.[2] The ADP-Glo™ assay is flexible for both low (Km value) and high (up to 1mM) ATP concentrations.[8][12]For initial screening, using the apparent Km of ATP is common. For more physiologically relevant data, use concentrations reflecting cellular levels (e.g., 1 mM).[2]
Reaction Time The kinase reaction should be stopped during the initial linear phase of product formation. Measure ADP production at various time points (e.g., 15, 30, 60, 90 minutes).Choose a time point where substrate consumption is less than 20% to ensure the reaction rate is still linear.

Pillar 3: Detailed Protocol for IC50 Determination of this compound

This protocol outlines the steps to determine the concentration of an inhibitor (e.g., this compound) required to reduce kinase activity by 50% (IC50). The procedure is described for a 384-well plate format.

Materials and Reagents:

  • Kinase: Recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate.

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: Adenosine triphosphate solution.

  • Assay Buffer: Buffer suitable for the kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Plates: Solid white, low-volume 384-well plates.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).

  • Luminometer: Plate reader capable of measuring glow luminescence.

// Nodes A [label="1. Prepare Compound Dilutions\n(11-point, 3-fold serial dilution in DMSO)"]; B [label="2. Dispense Compound/Controls\n(50 nL per well)"]; C [label="3. Add Kinase Solution\n(2.5 µL per well)"]; D [label="4. Initiate Reaction\n(Add 2.5 µL Substrate/ATP Mix)"]; E [label="5. Incubate Kinase Reaction\n(e.g., 60 min at RT)"]; F [label="6. Stop Reaction & Deplete ATP\n(Add 5 µL ADP-Glo™ Reagent)"]; G [label="7. Incubate\n(40 min at RT)"]; H [label="8. Develop Signal\n(Add 10 µL Kinase Detection Reagent)"]; I [label="9. Incubate\n(30-60 min at RT)"]; J [label="10. Measure Luminescence\n(Plate Reader)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } END_DOT Caption: Experimental workflow for IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create an 11-point, 3-fold serial dilution of the 10 mM this compound stock in 100% DMSO. This will be your source plate for dispensing into the assay plate.

  • Assay Plate Setup (5 µL Kinase Reaction Volume):

    • Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of the serially diluted compound from the source plate to the 384-well assay plate.

    • Controls are essential for data validation:

      • 0% Inhibition (High Signal): Dispense 50 nL of 100% DMSO.

      • 100% Inhibition (Low Signal): Dispense 50 nL of 100% DMSO. These wells will receive buffer instead of kinase later.

  • Kinase Addition:

    • Prepare a 2X kinase solution in assay buffer.

    • Add 2.5 µL of the 2X kinase solution to all wells containing the test compound and the "0% Inhibition" control wells.

    • Add 2.5 µL of assay buffer (without kinase) to the "100% Inhibition" control wells.

    • Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the kinase before starting the reaction.[14]

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution in assay buffer at the pre-determined optimal concentrations.

    • Add 2.5 µL of this solution to all wells to initiate the kinase reaction. The final reaction volume is 5 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[15]

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the reaction.

    • Mix the plate and incubate for 40 minutes at room temperature.[15]

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

    • Measure the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • First, average the signals from your control wells (LuminescenceHigh for 0% inhibition and LuminescenceLow for 100% inhibition).

    • For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Low) / (Luminescence_High - Luminescence_Low))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Example Data Table:

Compound Conc. (µM)Log [Compound]Avg. Luminescence% Inhibition
1002.0015,50098.2
33.31.5218,20094.8
11.11.0535,00073.1
3.700.5765,00034.4
1.230.0988,0005.1
0.41-0.3991,5000.6
............
0 (High Control)N/A92,0000.0
No Enzyme (Low Control)N/A12,000100.0

Conclusion

This application note provides a detailed, robust, and adaptable framework for characterizing the inhibitory activity of novel compounds like this compound. By leveraging the sensitivity and versatility of the ADP-Glo™ Kinase Assay and adhering to rigorous optimization and control standards, researchers can generate high-quality, reproducible IC50 data. This protocol serves as a critical tool in the early stages of drug discovery, enabling the confident identification and advancement of promising kinase inhibitor candidates.

References

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  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. NIH.
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. Thermo Fisher Scientific.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry. ACS Publications.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • This compound.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central.
  • This compound | 844882-18-4. Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.

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Application Notes and Protocols for the Cellular Characterization of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[1] 7-methyl-1H-indazol-5-amine represents a novel iteration of this versatile scaffold. While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators, makes it a compound of significant interest for drug discovery programs.[2][3][4][5]

This document provides a comprehensive, technically-grounded guide for the initial cell-based characterization of this compound. Instead of focusing on a single, predetermined target, we present a tiered, logical workflow designed to first identify its primary cellular effects and then guide the researcher toward elucidating its mechanism of action. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear causality behind experimental choices to ensure data integrity and trustworthiness.

Introduction: The Rationale for a Tiered Assay Approach

Given the novelty of this compound, a broad-to-specific screening funnel is the most efficient strategy. This approach mitigates the risk of focusing on an incorrect hypothesis and maximizes the potential for discovering the compound's true biological activity. Our proposed workflow begins with broad phenotypic assays to assess general cellular health, followed by assays aimed at identifying the broader class of protein targets (e.g., kinases or GPCRs), and finally suggests avenues for more specific mechanistic studies.

G cluster_0 Screening Workflow for this compound A Tier 1: Phenotypic Screening (Cell Viability/Cytotoxicity) B Tier 2: Target Class Identification A->B Determine active concentration range C Hypothesis A: Kinase Pathway Modulation B->C Phosphorylation changes observed D Hypothesis B: GPCR Activity B->D Calcium flux detected E Tier 3: Mechanistic Studies (e.g., Target Engagement, Downstream Signaling) C->E D->E

Caption: Tiered workflow for characterizing novel compounds.

Tier 1: Primary Assay - Assessing General Cellular Effects

The first critical step is to determine if this compound exerts any effect on cell viability or proliferation. This provides a therapeutic window, identifying concentrations that are bioactive but not overtly toxic, which is essential for interpreting results from subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of living cells.[6][7][8][9]

Protocol 2.1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7][9] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Selected cancer or immortalized cell line (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (solubilized in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO equivalent) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the assay endpoint.
Compound Concentration Range 0.1 nM to 100 µMA wide range is necessary to capture the full dose-response curve and determine the IC₅₀.
MTT Incubation Time 3-4 hoursAllows for sufficient formazan crystal formation without causing artifacts.
Solubilization Time 15 min (shaking) to overnightEnsures all formazan is dissolved for accurate absorbance readings.[9]

Tier 2: Target Class Identification Assays

Based on the results from the MTT assay, select non-toxic concentrations of this compound to probe for effects on major drug target classes.

Hypothesis A: Kinase Pathway Modulation

The indazole scaffold is a frequent component of kinase inhibitors.[5] A general method to screen for kinase pathway inhibition is to assess the phosphorylation state of key downstream signaling nodes, such as Akt and ERK, via Western blotting. A change in the phosphorylation of these proteins suggests an upstream kinase may be affected.[10]

G cluster_0 Generic Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Ligand Growth Factor Ligand->RTK Indazole This compound (Potential Inhibitor) Indazole->RTK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Response Cell Proliferation, Survival pAkt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Response

Caption: Simplified RTK pathway for Western blot analysis.

Protocol 3.1: Western Blot for Phospho-Akt and Phospho-ERK

Principle: This protocol uses phospho-specific antibodies to detect changes in the phosphorylation levels of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in response to treatment with the test compound. Total protein levels are also measured as a loading control.[10]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10⁶) in a 6-well plate and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal phosphorylation. Treat with this compound at desired concentrations for a specified time (e.g., 30 minutes to 2 hours). Include a positive control (e.g., EGF or serum stimulation) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and sonicate briefly to shear DNA.[11]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples. Add 4X SDS sample buffer and boil at 95°C for 5 minutes.[11] Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate with primary antibody (e.g., anti-phospho-Akt or anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt, total ERK, or a housekeeping protein like GAPDH.[10]

Hypothesis B: GPCR Modulation

Many indazole derivatives interact with GPCRs.[3][4] A common high-throughput method to screen for GPCR activity is the calcium mobilization assay, which is particularly effective for receptors that couple to the Gq signaling pathway.[12][13]

G cluster_1 Gq-Coupled GPCR Signaling GPCR Gq-Coupled Receptor Gq Gq Protein GPCR->Gq Ligand Agonist Ligand Ligand->GPCR Indazole This compound (Agonist or Antagonist?) Indazole->GPCR PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca Ca²⁺ ER->Ca Release Response Cellular Response Ca->Response

Caption: Gq-coupled GPCR pathway leading to calcium release.

Protocol 3.2: Calcium Mobilization Assay

Principle: This assay uses a calcium-sensitive fluorescent dye that is loaded into cells. Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores, which binds to the dye and causes an increase in fluorescence.[12][13] This change can be measured in real-time.

Materials:

  • Cell line expressing the GPCR of interest (e.g., HEK293 cells stably expressing the Angiotensin II Type 1 Receptor).

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium 5).

  • Probenecid (an anion transport inhibitor, often included in kits, helps retain the dye inside cells).[12]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Known agonist and antagonist for the target GPCR.

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom plates to form a confluent monolayer on the day of the assay.[12] Incubate overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's protocol, often including probenecid. Remove the culture medium and add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for dye de-esterification.[12]

  • Assay Execution (Agonist Mode):

    • Place the cell plate into the fluorescence reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds various concentrations of this compound.

    • Continue to record the fluorescence signal kinetically for 2-3 minutes. An increase in fluorescence indicates agonist activity.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • Add a known agonist at its EC₈₀ concentration.

    • Monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonist activity.

Tier 3 and Beyond: Mechanistic Deep Dive

Positive results from Tier 2 assays provide a strong rationale for more focused, mechanistic studies.

  • If Kinase Activity is Indicated: The next logical step is to determine which specific kinase is being inhibited. This can be achieved through various methods:

    • Kinase Profiling: Screen the compound against a large panel of purified kinases (biochemical assay).

    • Cellular Target Engagement Assays: Techniques like NanoBRET™ can confirm if the compound binds to the suspected kinase inside living cells, providing a direct link between target binding and the observed cellular phenotype.[14]

    • Substrate-Specific Western Blotting: If a specific kinase is suspected (e.g., PERK, based on structural similarity to other compounds[15]), perform a Western blot for the phosphorylated form of its direct substrate (e.g., p-eIF2α for PERK).

  • If GPCR Activity is Indicated: Further studies should aim to confirm the receptor subtype specificity, determine binding affinity through radioligand binding assays, and explore downstream signaling pathways beyond calcium, such as cAMP accumulation for Gs or Gi-coupled receptors.

Conclusion

This application note provides a systematic and robust framework for the initial cellular characterization of this compound. By employing a tiered approach—starting with broad phenotypic screening and progressing to more specific target-oriented assays—researchers can efficiently identify the biological activity of this novel compound. The detailed protocols for cell viability, Western blotting, and calcium mobilization serve as a foundational toolkit for scientists in drug discovery, enabling them to generate reliable and interpretable data, and paving the way for the elucidation of new therapeutic agents.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • RSC Publishing. (2023, November 28). RESEARCH ARTICLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

Sources

MTT assay protocol with 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Anti-Proliferative Effects of 7-methyl-1H-indazol-5-amine using the MTT Colorimetric Assay

Introduction

The search for novel, selective kinase inhibitors is a cornerstone of modern oncology drug development. The indazole scaffold has emerged as a privileged structure in the design of such inhibitors, with many derivatives showing potent activity against key oncogenic drivers.[1][2] This application note focuses on This compound , a compound belonging to this promising class of molecules. Given its structural features, it is hypothesized to act as an inhibitor of the c-MET receptor tyrosine kinase.

The c-MET pathway, when aberrantly activated, is a critical driver of tumor cell proliferation, survival, migration, and invasion.[3][4] Therefore, compounds that inhibit this pathway are of significant therapeutic interest. This document provides a comprehensive, field-tested protocol for assessing the anti-proliferative and cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is intended for researchers in cell biology, pharmacology, and cancer drug discovery.

Principle of the MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][7] Dead cells lose this ability. The resulting formazan crystals are solubilized, and the intensity of the purple solution is quantified by measuring its absorbance with a spectrophotometer. The absorbance is directly proportional to the number of viable cells in the well.[5][6]

Biological Context: The c-MET Signaling Pathway in Cancer

The c-MET proto-oncogene encodes a receptor tyrosine kinase that is essential for normal development and tissue repair.[3][4] Its only known ligand is the Hepatocyte Growth Factor (HGF). In numerous cancers, the c-MET signaling pathway becomes dysregulated through mechanisms such as gene amplification, mutation, or protein overexpression.[3][8][9]

Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular pathways, including the RAS/MAPK pathway (driving proliferation), the PI3K/AKT pathway (promoting survival), and the STAT pathway.[3][10] Aberrant activation of this signaling network endows cancer cells with aggressive traits, including enhanced proliferation, survival, and metastasis, making c-MET a prime target for therapeutic intervention.[4][11]

cMET_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds p_cMET Dimerization & Autophosphorylation cMET->p_cMET Activates RAS RAS/RAF/MEK/ERK (MAPK Pathway) p_cMET->RAS PI3K PI3K/AKT/mTOR Pathway p_cMET->PI3K STAT STAT Pathway p_cMET->STAT Proliferation Proliferation RAS->Proliferation Survival Survival (Anti-apoptosis) PI3K->Survival Invasion Invasion & Metastasis STAT->Invasion

Figure 1: Simplified c-MET signaling pathway in cancer.

Materials and Reagents

  • Cell Lines: A cancer cell line with known c-MET dysregulation (e.g., MKN-45, Hs 746T, or EBC-1).

  • Compound: this compound (MW: 147.18 g/mol )[12].

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25%.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]

    • Scientist's Note: The MTT powder is light-sensitive and potentially toxic. Handle with care. Filter-sterilize the solution (0.22 µm filter) and store in light-protected aliquots at -20°C for up to 6 months.[5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO, cell culture grade).

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • 96-well flat-bottom sterile tissue culture plates

    • Multichannel pipette

Experimental Workflow

The overall workflow of the MTT assay is a multi-step process that requires careful planning and execution.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Figure 2: General experimental workflow for the MTT assay.

Detailed Protocol

Part A: Assay Optimization (Crucial First Step)

Before testing the compound, the optimal cell seeding density must be determined to ensure that the cells are in their logarithmic growth phase and that the final absorbance readings are within the linear range of the microplate reader.[6][13]

  • Prepare Cell Suspension: Harvest cells that are in a healthy, sub-confluent state (70-80% confluency).

  • Seed Cells: In a 96-well plate, create a two-fold serial dilution of cells starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 500 cells/well). Include wells with medium only as a blank control.

  • Incubate: Incubate the plate for the intended duration of your drug treatment (e.g., 48 or 72 hours).

  • Perform MTT Assay: Follow steps 5-8 from the "Part C: MTT Assay Procedure" below.

  • Analyze: Plot absorbance (Y-axis) vs. cell number (X-axis). The optimal seeding density for the main experiment will be in the linear portion of this curve.

Part B: Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Scientist's Note: Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. Store the stock solution in aliquots at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in culture medium. For example, to test concentrations from 100 µM down to ~0.1 µM, perform a 1:3 or 1:2 serial dilution series. The final concentration of DMSO in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Part C: MTT Assay Procedure
  • Cell Seeding: Seed the optimized number of cells (determined in Part A) in 100 µL of culture medium into each well of a 96-well plate.

    • Scientist's Note: To avoid the "edge effect"—where wells on the perimeter of the plate evaporate faster leading to variability—it is best practice to fill the outer wells with 100 µL of sterile PBS and use only the inner 60 wells for the experiment.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Cell Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include the following controls in triplicate:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the same final concentration of DMSO used in the compound-treated wells.

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL). Gently mix by tapping the plate.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Monitor the wells periodically under a microscope to check for the formation of the purple precipitate.

  • Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[15]

    • Scientist's Note: Complete solubilization is critical for accurate results.[13] Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure all crystals are fully dissolved.[7]

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis and Interpretation

Calculation of Percent Viability

The raw absorbance values must be normalized to the vehicle control to determine the percentage of viable cells.

  • Subtract the average absorbance of the Blank Control from all other wells.

  • Calculate the Percent Viability for each concentration using the formula:

    % Viability = ( (Absorbance of Treated Well) / (Average Absorbance of Vehicle Control) ) * 100

Example Data Presentation

All quantitative data should be summarized for clarity. The table below shows example data for an MTT assay.

Concentration (µM)Avg. Absorbance (570nm)Std. Deviation% Viability
Vehicle (0)1.2540.088100.0%
0.11.2110.09196.6%
0.51.0980.07587.6%
1.00.9330.06474.4%
5.00.6450.05151.4%
10.00.3510.04228.0%
50.00.1120.0238.9%
100.00.0890.0197.1%
Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that is required for 50% inhibition of a biological function.

  • Plot Data: Plot Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[16][17]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[17][18]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Inconsistent cell seeding; Pipetting errors; Edge effect.Ensure a homogenous cell suspension before seeding; Calibrate pipettes; Avoid using outer wells of the plate.[13]
Low Absorbance Cell number too low; Insufficient incubation time with MTT; Incomplete formazan solubilization.Optimize seeding density (Part A); Increase MTT incubation time (up to 4 hours); Ensure complete mixing after adding DMSO.[13][19]
High Background Microbial contamination; Light exposure causing MTT degradation; Compound interferes with assay.Practice sterile technique; Protect MTT solution and plates from light; Run a control with compound in cell-free medium to check for direct MTT reduction.[13]

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the anti-proliferative effects of novel compounds like this compound. By following this detailed protocol, which emphasizes the importance of optimization and proper controls, researchers can generate reproducible and accurate data to determine the IC₅₀ value of the compound. This information is a critical first step in evaluating its potential as a targeted anti-cancer therapeutic, particularly for malignancies driven by aberrant c-MET signaling.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. (Source: Not directly in search results, but a canonical reference for this topic)
  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660.

  • AbbVie. (n.d.). c-MET. AbbVie Science.

  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. National Center for Biotechnology Information.

  • ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer.

  • Comoglio, P. M., Trusolino, L., & Bertotti, A. (2010). MET signalling: principles and functions in development, organ regeneration and cancer. Nature Reviews Molecular Cell Biology. (Source: Cited within[10])

  • Nowak, P., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Center for Biotechnology Information.

  • BenchChem. (2025). Technical Support Center: Optimizing the MTT Assay for Enhanced Sensitivity.

  • Jabbar, S. A., & Bunsenges, B. (2015). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. ResearchGate.

  • Al-kaf, A. G., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.

  • Let's talk about science. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?.

  • Bio-Resource. (2020). How to calculate IC50 from MTT assay. YouTube.

  • Abcam. (n.d.). MTT assay protocol.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Cui, J., et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. National Center for Biotechnology Information.

  • Kim, H., et al. (2020). New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. National Center for Biotechnology Information.

  • BenchChem. (n.d.). This compound.

  • Sravanthi, G., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

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Application Notes and Protocols for Measuring the Cytotoxicity of 7-methyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling of Novel Indazole Scaffolds

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] Derivatives of 7-methyl-1H-indazol-5-amine are a promising class of small molecules in drug discovery. As with any novel chemical series intended for therapeutic use, a thorough evaluation of their cytotoxic potential is a critical early step in preclinical development.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cytotoxicity of this compound derivatives.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-faceted strategy for cytotoxicity assessment, beginning with broad-spectrum viability assays and progressing to more mechanistic studies to elucidate the mode of cell death. The protocols detailed herein are designed to be robust and self-validating, providing the user with the necessary tools to generate reliable and reproducible data.

Pillar 1: Foundational Cytotoxicity Assessment - Is the Compound Affecting Cell Viability?

The initial step in cytotoxicity profiling is to determine whether the this compound derivatives affect fundamental cellular processes related to viability and proliferation. This is typically achieved through metabolic assays that provide a quantitative measure of cell health.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[4] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The intensity of the purple color is directly proportional to the number of viable cells.[4][5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Protocol start Select & Culture Appropriate Cell Line(s) seed Seed Cells in 96-well Plate start->seed incubate_initial Incubate Overnight (Allow Adhesion) seed->incubate_initial treat Add Serial Dilutions of This compound derivatives incubate_initial->treat incubate_treatment Incubate for Desired Exposure Time (e.g., 24, 48, 72h) treat->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., SDS-HCl, DMSO) incubate_mtt->solubilize shake Agitate on Orbital Shaker solubilize->shake read Read Absorbance (570 nm) shake->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549, K562, PC-3, HepG2)[6] and a non-cancerous cell line (e.g., HEK-293)[6]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4][8]

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][9]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][9]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[9]

    • Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pillar 2: Differentiating Cytotoxicity from Cytostatic Effects - Is the Compound Killing Cells or Just Stopping Their Growth?

A reduction in metabolic activity, as measured by the MTT assay, can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). To distinguish between these two outcomes, it is essential to employ an assay that specifically measures cell death.

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][12]

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_assay LDH Assay Protocol start Seed and Treat Cells (Same as MTT Assay) controls Prepare Controls: - Spontaneous LDH Release - Maximum LDH Release (Lysis) - Vehicle Control start->controls transfer Transfer Supernatant to New Plate controls->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate Incubate at Room Temp (Protected from Light) add_reagent->incubate stop_reaction Add Stop Solution incubate->stop_reaction read Read Absorbance (490 nm) stop_reaction->read

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Detailed Protocol: LDH Assay

Materials:

  • Cell culture plate from the compound treatment step

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat a set of untreated cells with the lysis solution provided in the kit for 45 minutes before the end of the incubation period.[13]

    • Vehicle Control: Cells treated with the vehicle.

    • Culture Medium Background: Wells with medium only.

  • Sample Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]

    • Incubate at room temperature for up to 30 minutes, protected from light.[13]

  • Measurement:

    • Add 50 µL of the stop solution to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[13]

Data Analysis: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Pillar 3: Unveiling the Mechanism of Cell Death - Is it Apoptosis?

If the this compound derivatives are confirmed to be cytotoxic, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a family of proteases called caspases.

Caspase-3/7 Activity Assay: A Luminescent Readout for Apoptosis

Caspase-3 and Caspase-7 are key effector caspases that are activated during the execution phase of apoptosis.[14] Assays that measure the activity of these caspases provide a sensitive and specific method for detecting apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are particularly well-suited for high-throughput screening.[15] These assays typically use a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a light signal that is proportional to caspase activity.[15]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Culture & Treatment cluster_assay Caspase-Glo® 3/7 Assay start Seed and Treat Cells in White-walled 96-well Plate controls Include Positive Control (e.g., Camptothecin) start->controls add_reagent Add Caspase-Glo® 3/7 Reagent (Add-Mix-Measure) controls->add_reagent incubate Incubate at Room Temp add_reagent->incubate read Read Luminescence incubate->read

Caption: A simplified "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound derivatives

  • Selected cell lines

  • White-walled 96-well microplates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • A known apoptosis-inducing agent (e.g., camptothecin, staurosporine) for use as a positive control[16][17]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the this compound derivatives as described for the MTT assay.

    • Include wells for vehicle control and a positive control.

  • Assay Protocol (Add-Mix-Measure):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]

    • Mix the contents of the wells by gentle agitation on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The results are typically expressed as fold-change in luminescence relative to the vehicle control. A significant increase in luminescence in treated cells indicates the induction of apoptosis via caspase-3/7 activation.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for a this compound Derivative

Cell LineAssayEndpointResult (e.g., IC₅₀, % Cytotoxicity)
A549 (Lung Cancer)MTT (48h)Viability (IC₅₀)15.2 µM
A549 (Lung Cancer)LDH (48h)Cytotoxicity at 2x IC₅₀65%
A549 (Lung Cancer)Caspase-3/7 (24h)Fold Induction at IC₅₀4.5-fold
K562 (Leukemia)MTT (48h)Viability (IC₅₀)8.9 µM
K562 (Leukemia)LDH (48h)Cytotoxicity at 2x IC₅₀72%
K562 (Leukemia)Caspase-3/7 (24h)Fold Induction at IC₅₀6.1-fold
HEK-293 (Normal)MTT (48h)Viability (IC₅₀)> 100 µM

Interpretation: A comprehensive analysis of the data from these three assays provides a robust initial cytotoxicity profile. For instance, a compound that shows a low IC₅₀ in the MTT assay, a high percentage of cytotoxicity in the LDH assay, and a significant induction of caspase-3/7 activity would be considered a potent cytotoxic agent that induces apoptotic cell death. A high IC₅₀ value against a non-cancerous cell line like HEK-293 would suggest some level of selectivity for cancer cells.[6]

Conclusion and Future Directions

This guide outlines a tiered approach to assessing the cytotoxicity of novel this compound derivatives. By systematically evaluating effects on cell viability, membrane integrity, and apoptotic pathways, researchers can build a comprehensive understanding of the cytotoxic potential of their compounds. These foundational assays are critical for lead optimization and for making informed decisions in the drug discovery pipeline.[2][3]

Further mechanistic studies could include cell cycle analysis, measurement of mitochondrial membrane potential, and assessment of other apoptotic markers (e.g., Annexin V staining) to provide a more detailed picture of the cellular response to these novel indazole derivatives.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. Retrieved from [Link]

  • Wang, L., & McLeod, H. L. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Expert opinion on drug metabolism & toxicology, 10(11), 1491–1503.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2019). MDPI. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193–7207.
  • Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-(2-(2-oxo-1,2-dihydropyridin-3-yl)ethyl)piperidin-3-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-a]pyrazine]-6'-carboxamide (BMS-741272): A Potent, Orally Bioavailable CGRP Receptor Antagonist for the Treatment of Migraine. (2020). Journal of Medicinal Chemistry, 63(13), 6896-6911.
  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives as potential anticancer agents: In vitro cell culture analysis. (2024). Chemistry & Biology Interface, 14(4), 231-245.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724.
  • Claramunt, R. M., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 75(19), 6438–6447.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. (2013). Bioorganic & medicinal chemistry, 21(8), 2248–2255.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). RSC medicinal chemistry, 13(3), 324–333.
  • 1H-Indazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Ro60-0175. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols for Cell Cycle Analysis Following Treatment with 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 7-methyl-1H-indazol-5-amine in Cell Cycle Regulation

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-cancer properties.[1][2][3] Derivatives of 1H-indazole-3-amine, a structurally related class, have been shown to exert their anti-tumor effects by inducing apoptosis and causing cell cycle arrest, potentially through modulation of pathways like the p53/MDM2 axis.[1][4]

While the specific molecular targets and cellular effects of this compound are not yet extensively characterized in publicly available literature, its structural similarity to other biologically active indazoles warrants a thorough investigation into its potential as a modulator of cell cycle progression. Understanding how a novel compound impacts the cell cycle is a cornerstone of pre-clinical cancer research and drug development. Perturbations in the tightly regulated process of cell division, such as arrest at the G1, S, or G2/M phases, can indicate a compound's cytostatic or cytotoxic potential.

These application notes provide a comprehensive framework and a detailed protocol for researchers to systematically evaluate the effects of this compound on the cell cycle of cancer cell lines. The primary technique described is flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining, a robust and widely adopted method for quantifying the distribution of cells throughout the different phases of the cell cycle.[5][6][7]

Hypothesized Mechanism of Action and Potential Signaling Pathways

Based on the known mechanisms of other indazole derivatives, this compound could potentially induce cell cycle arrest through various signaling pathways. For instance, the compound might activate DNA damage response (DDR) pathways or interfere with the function of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and their associated cyclins. A plausible, albeit hypothetical, pathway is illustrated below.

hypothetical_pathway Hypothetical Signaling Pathway for Indazole-Induced Cell Cycle Arrest This compound This compound Cellular Target (e.g., Kinase, DNA) Cellular Target (e.g., Kinase, DNA) This compound->Cellular Target (e.g., Kinase, DNA) Signal Transduction Cascade (e.g., p53 activation) Signal Transduction Cascade (e.g., p53 activation) Cellular Target (e.g., Kinase, DNA)->Signal Transduction Cascade (e.g., p53 activation) CDK Inhibitor (e.g., p21) Upregulation CDK Inhibitor (e.g., p21) Upregulation Signal Transduction Cascade (e.g., p53 activation)->CDK Inhibitor (e.g., p21) Upregulation CDK/Cyclin Complex Inhibition CDK/Cyclin Complex Inhibition CDK Inhibitor (e.g., p21) Upregulation->CDK/Cyclin Complex Inhibition inhibits Cell Cycle Arrest (G1/S or G2/M) Cell Cycle Arrest (G1/S or G2/M) CDK/Cyclin Complex Inhibition->Cell Cycle Arrest (G1/S or G2/M)

Caption: Hypothetical signaling pathway for indazole-induced cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

The overall experimental process, from cell culture to data interpretation, is a multi-step procedure that requires careful execution to ensure data quality and reproducibility. The workflow is outlined in the diagram below.

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation PI Staining PI Staining Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol provides a step-by-step guide for analyzing the cell cycle distribution of a cell population following treatment with this compound.

Materials and Reagents
  • Cell Lines: A panel of relevant cancer cell lines (e.g., HCT116, A549, MCF-7) and a non-cancerous cell line for cytotoxicity comparison.

  • Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • Fixative: Ice-cold 70% ethanol.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow Cytometry Tubes: 12x75 mm polystyrene or polypropylene tubes.

Step-by-Step Methodology

Part 1: Cell Seeding and Treatment

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to determine the optimal concentration range through preliminary cytotoxicity assays (e.g., MTT).

  • Treatment: Replace the existing medium with the medium containing the desired concentrations of the compound. Include the following controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound.

    • Positive Control: Cells treated with a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours). The duration should be sufficient to observe effects on the cell cycle.

Part 2: Cell Harvesting and Fixation

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Harvesting Suspension Cells:

    • Transfer the cell suspension directly to a 15 mL conical tube.

  • Cell Pelleting: Centrifuge the cell suspension at 300-500 x g for 5 minutes.[6]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[5][6][7] This step is critical to prevent cell clumping and ensure proper fixation.

    • Incubate the cells for at least 30 minutes on ice or at 4°C.[5][7] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[6]

Part 3: Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 800 x g) for 5-10 minutes to pellet.[7]

  • Washing: Carefully decant the ethanol and wash the cell pellet twice with PBS to remove any residual ethanol.

  • Staining:

    • Resuspend the cell pellet in 500 µL of the PI Staining Solution.

    • The inclusion of RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[6]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[5]

Part 4: Flow Cytometry Acquisition and Data Analysis

  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for PI excitation.

    • Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).

    • Ensure the instrument's fluidics are clean and properly calibrated.

  • Data Acquisition:

    • Acquire data at a low flow rate to ensure high-quality data.

    • Collect at least 10,000-20,000 events per sample.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.[5][8]

    • Display the PI signal on a linear scale histogram.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • The software will fit a model to the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • A sub-G1 peak may also be quantified, which is often indicative of apoptotic cells with fragmented DNA.

Application Notes: Data Interpretation and Best Practices

Expected Results
  • G0/G1 Phase: Cells in this phase have a normal (2n) DNA content and will form the first major peak on the histogram.

  • S Phase: Cells actively replicating their DNA will have a variable DNA content (between 2n and 4n) and will appear as a broad distribution between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells in this phase have a doubled (4n) DNA content and will form the second major peak, ideally with a fluorescence intensity twice that of the G0/G1 peak.

Interpreting Compound Effects
  • G1 Arrest: An accumulation of cells in the G0/G1 peak with a corresponding decrease in the S and G2/M populations.

  • S Phase Arrest: An increase in the percentage of cells in the S phase.

  • G2/M Arrest: An accumulation of cells in the G2/M peak.

Summary of Experimental Parameters
ParameterRecommended Starting PointRationale
Cell Seeding Density Varies by cell lineAims for 60-70% confluency at treatment to ensure cells are in logarithmic growth.
Compound Concentration 0.1x to 10x IC50A range of concentrations should be tested to observe dose-dependent effects.
Treatment Duration 24, 48, 72 hoursAllows for the observation of both early and late-stage effects on the cell cycle.
Fixative 70% Ethanol (ice-cold)Permeabilizes the cell membrane for dye entry and preserves cellular morphology.
Staining Dye Propidium IodideA stoichiometric DNA intercalator that allows for quantification of DNA content.
RNase A Treatment 100 µg/mLEnsures that only DNA is stained by removing RNA.[6]
Troubleshooting
  • High CV of G1 Peak: May indicate poor instrument calibration, cell clumping, or inconsistent staining. Ensure proper vortexing during fixation and filter samples if necessary.

  • Excessive Debris: Can be caused by cell death or harsh sample preparation. Adjust centrifugation speeds and handle cells gently.

  • No Observable Effect: The compound may not affect the cell cycle at the tested concentrations or time points. Consider expanding the dose-response and time-course studies.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207.
  • bioRxiv. (2023). Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. bioRxiv.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • bioRxiv. (2023). Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. bioRxiv.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved from [Link]

  • Ouyang, G., et al. (2023).
  • Smolecule. (n.d.). This compound. Smolecule.
  • Al-Ostath, R., et al. (2020).
  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Fathalla, M. M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed.
  • Organic Letters. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • Leong, C. O., et al. (2004). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. PubMed.
  • Wikipedia. (n.d.). Ro60-0175. Wikipedia.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5655-5663.

Sources

Application Notes and Protocols for In Vivo Xenograft Studies of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Efficacy Evaluation

Introduction

The development of novel small molecule inhibitors is a cornerstone of modern oncology research. The indazole scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of cancer-relevant targets.[1][2] 7-methyl-1H-indazol-5-amine is a member of this chemical class with potential as an anti-cancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

The transition from promising in vitro data to preclinical in vivo evaluation is a critical step in the drug development pipeline.[3][4] Xenograft models, particularly those derived from human cancer cell lines (CDX) or patient tumors (PDX), are indispensable tools for assessing a compound's therapeutic potential in a complex biological system.[5][6][7] This guide will detail the necessary steps from experimental design to endpoint analysis, providing the scientific rationale behind each methodological choice.

Part 1: Experimental Design and Planning

A well-designed study is fundamental to obtaining meaningful and interpretable results. The following sections outline the key considerations for planning an in vivo xenograft study of this compound.

Hypothesis and Study Objectives
  • Hypothesis: Administration of this compound will inhibit the growth of [Specify Cancer Type, e.g., colorectal] cancer xenografts in immunodeficient mice.

  • Primary Objective: To determine the anti-tumor efficacy of this compound in a validated xenograft model, as measured by tumor growth inhibition.

  • Secondary Objectives:

    • To establish a dose-response relationship for the anti-tumor effect.

    • To assess the tolerability and potential toxicity of the compound at efficacious doses.

    • To correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) response in tumor tissue.

    • To investigate the mechanism of action in vivo through biomarker analysis.

Model Selection: The Foundation of a Relevant Study

The choice of xenograft model is critical and should be guided by the scientific question at hand.

  • Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[4][8] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening and dose-finding studies.[4]

    • Recommended Cell Line: For a hypothetical study of a novel compound targeting colorectal cancer, the SW620 cell line could be a suitable choice, as it is widely used and has been validated in xenograft models.[9]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[6][10] These models better preserve the heterogeneity and architecture of the original tumor, offering higher clinical relevance.[10][11] PDX models are particularly valuable for testing therapies in a context that more closely mimics the patient population.[12]

Animal Model and Husbandry
  • Strain: Athymic nude mice (e.g., NU/J) or Severe Combined Immunodeficient (SCID) mice are standard choices for xenograft studies due to their compromised immune systems, which prevent rejection of human tumor cells.[11]

  • Age and Sex: Mice should be 6-8 weeks old at the start of the study. The sex of the animals should be consistent throughout the experiment.

  • Housing and Care: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[3] Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and light cycles. Adherence to ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), is mandatory.[13][14][15]

Experimental Groups and Sample Size

A robust study design includes appropriate control and treatment groups.

Group IDTreatmentDose LevelN (Animals)Rationale
1Vehicle Control0 mg/kg10To establish the baseline tumor growth rate.
2This compoundLow Dose (e.g., 10 mg/kg)10To assess efficacy at a lower, potentially sub-optimal dose.
3This compoundMid Dose (e.g., 30 mg/kg)10To determine the therapeutic window and potential for a dose-response.
4This compoundHigh Dose (e.g., 100 mg/kg)10To evaluate maximal efficacy and potential toxicity.
5Positive Control (e.g., 5-FU for colorectal cancer)Clinically Relevant Dose10To validate the sensitivity of the model to a standard-of-care agent.
  • Sample Size: A sample size of 10 mice per group is generally sufficient to detect statistically significant differences in tumor growth, but this should be confirmed with a power analysis based on expected effect size and variability.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the in vivo xenograft study.

Protocol: Cell Culture and Xenograft Implantation
  • Cell Culture: Culture SW620 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and test for mycoplasma contamination before implantation.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Implantation:

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex® BME to a final concentration of 5 x 10^7 cells/mL.[16][17] The use of a basement membrane extract can improve tumor take rates and growth consistency.[16]

    • Anesthetize the mice using isoflurane inhalation.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

Protocol: Drug Formulation and Administration
  • Vehicle Selection: The vehicle for this compound should be determined based on its solubility and stability. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% sterile water.

  • Formulation: On each day of dosing, prepare fresh formulations of the compound at the required concentrations (1 mg/mL, 3 mg/mL, and 10 mg/mL for the low, mid, and high doses, respectively, assuming a 10 mL/kg dosing volume).

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.[18]

    • Administer the vehicle, this compound, or positive control via the predetermined route (e.g., intraperitoneal injection or oral gavage) once daily.

    • The dosing schedule should be maintained consistently throughout the study period (e.g., 21 days).

Protocol: In-Life Monitoring and Data Collection
  • Tumor Measurement:

    • Measure tumor dimensions twice weekly using digital calipers.[19][20]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[10]

    • Ultrasound imaging can provide more accurate and reproducible tumor volume measurements compared to calipers.[20][21]

  • Body Weight and Clinical Observations:

    • Record the body weight of each animal twice weekly as an indicator of general health and treatment-related toxicity.[22]

    • Perform daily clinical observations for signs of distress, including changes in posture, activity, and grooming.[23]

  • Humane Endpoints:

    • Establish clear humane endpoints before the study begins.[13][15] These may include >20% body weight loss, tumor volume exceeding 2000 mm³, or signs of significant distress.[23]

    • Animals reaching a humane endpoint must be euthanized immediately.

Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (e.g., 21 Days) cluster_post Post-Treatment & Analysis Phase cell_culture Cell Culture & QC implantation Xenograft Implantation cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Daily Dosing randomization->dosing monitoring Tumor & Body Weight Monitoring (2x/week) dosing->monitoring endpoint Euthanasia & Endpoint Collection monitoring->endpoint pk_pd PK/PD Sample Collection endpoint->pk_pd histology Histological Analysis endpoint->histology biomarker Biomarker Analysis endpoint->biomarker

Caption: Experimental workflow for in vivo xenograft study.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Integrating PK/PD analysis is crucial for understanding the relationship between drug exposure and therapeutic effect.[24][25][26][27]

Protocol: Pharmacokinetic (PK) Sampling
  • Satellite Group: Include a satellite group of animals for PK analysis to avoid repeated sampling from the efficacy study animals.

  • Sample Collection: At predetermined time points after the final dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.[24]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. A pharmacokinetic study of a similar small molecule, DD-CIP2, demonstrated a half-life of 2.3 hours following intraperitoneal administration, providing a reference for expected PK profiles.[28]

Protocol: Pharmacodynamic (PD) Biomarker Analysis
  • Hypothetical Mechanism of Action: Based on the indazole scaffold, it is plausible that this compound inhibits a key signaling pathway involved in cell proliferation, such as the FGFR pathway.[1]

  • Tumor Collection: At the end of the study, collect tumor tissues from a subset of animals at various time points after the final dose.

  • Tissue Processing:

    • For Western blotting or ELISA, snap-freeze the tumor tissue in liquid nitrogen.

    • For immunohistochemistry (IHC), fix the tissue in 10% neutral buffered formalin.[29]

  • Biomarker Assessment:

    • Western Blot/ELISA: Analyze tumor lysates for the expression and phosphorylation status of key proteins in the target pathway (e.g., p-FGFR, p-ERK).

    • IHC: Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

PK/PD Modeling

Mathematical models can be used to describe the relationship between drug concentration and the observed anti-tumor effect, aiding in the prediction of optimal dosing regimens.[24][26][30]

Part 4: Endpoint Analysis

Protocol: Tissue Collection and Processing
  • Euthanasia: Euthanize all animals according to IACUC-approved protocols (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tumor Excision: Carefully excise the tumors and record their final weights.

  • Tissue Allocation: Divide the tumor tissue for different analyses:

    • A portion for formalin fixation and paraffin embedding (for H&E staining and IHC).[31]

    • A portion for snap-freezing in liquid nitrogen (for molecular analysis).

    • A portion for embedding in OCT medium and freezing (for immunofluorescence).

Protocol: Histological Analysis
  • H&E Staining: Stain paraffin-embedded tumor sections with hematoxylin and eosin (H&E) to assess tumor morphology, necrosis, and overall tissue architecture.[29][32]

  • Immunohistochemistry (IHC):

    • Perform IHC for Ki-67 to quantify cell proliferation.

    • Perform TUNEL staining or IHC for cleaved caspase-3 to assess apoptosis.[32]

    • Stain for markers of angiogenesis, such as CD31, to evaluate the effect on tumor vasculature.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes, tumor weights, and biomarker expression levels between the groups. A p-value of <0.05 is typically considered statistically significant.

Example Data Presentation
Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 1501.5 ± 0.15-+5 ± 2
10 mg/kg1200 ± 1201.2 ± 0.1220+3 ± 2
30 mg/kg750 ± 800.75 ± 0.0850-2 ± 3
100 mg/kg300 ± 500.3 ± 0.0580-8 ± 4
Positive Control450 ± 600.45 ± 0.0670-10 ± 5
Signaling Pathway Diagram

G cluster_pathway Hypothetical Target Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound Compound->FGFR Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. By following these detailed protocols and adhering to the principles of rigorous experimental design and ethical animal use, researchers can generate high-quality, reproducible data that will be crucial for advancing this compound through the preclinical drug development pipeline. The integration of PK/PD and biomarker analyses will not only provide a clear efficacy readout but also offer valuable insights into the compound's mechanism of action, ultimately guiding its potential clinical development.

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Sources

Application Notes and Protocols for Efficacy Testing of 7-methyl-1H-indazol-5-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous indazole derivatives with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Several indazole-based therapeutics are currently in clinical use or undergoing clinical trials, underscoring the scaffold's significance.[3]

7-methyl-1H-indazol-5-amine is a representative member of this promising class of compounds. While its specific molecular target may be under investigation, its structural alerts suggest potential utility in disease areas characterized by aberrant cell proliferation and inflammation. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vivo efficacy of this compound or similar indazole derivatives using robust and reproducible animal models.

This document outlines two parallel research tracks based on the primary therapeutic hypotheses for indazole compounds: Oncology and Neuroinflammation .

Rationale for Animal Model Selection

The choice of an animal model is the most critical decision in preclinical efficacy testing. The model must be relevant to the human disease state and validated for the class of compound being tested.[4]

Oncology: Human Tumor Xenograft Models

To assess the anti-cancer potential of this compound, human tumor xenograft models are the industry standard.[5][6] These models involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, allowing for the in vivo assessment of a compound's effect on human tumor growth.[6][7]

  • Cell Line-Derived Xenografts (CDX): These models are established, reproducible, and cost-effective for initial efficacy screening.[7] They are created by subcutaneously injecting a suspension of cultured human cancer cells into immunodeficient mice (e.g., NU/NU, SCID, or NSG).

  • Patient-Derived Xenografts (PDX): PDX models, which involve the direct transplantation of a patient's tumor tissue into a host mouse, are considered more clinically relevant as they better maintain the genetic and histological characteristics of the original tumor.[8] They are invaluable for later-stage preclinical development and for exploring personalized medicine strategies.[8]

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Model

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10][11] The lipopolysaccharide (LPS)-induced neuroinflammation model is a well-established and highly reproducible method for screening compounds with anti-inflammatory and neuroprotective potential.[9][12][13]

Systemic (intraperitoneal) or central (intracerebroventricular) administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][13] This model allows for the evaluation of a compound's ability to mitigate this inflammatory cascade and its downstream consequences on neuronal function and behavior.[12]

General Experimental Workflow

A well-structured workflow is essential for ensuring data integrity and reproducibility. The following diagram outlines the key phases of an in vivo efficacy study for this compound.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Model Induction & Dosing cluster_2 Phase 3: Efficacy Monitoring cluster_3 Phase 4: Endpoint Analysis cluster_4 Phase 5: Reporting A Compound Formulation & Solubility Testing B Animal Model Selection & Protocol Approval (IACUC) A->B C Pilot Dose Range Finding (Toxicity) B->C D Animal Acclimatization (3-5 days) E Model Induction (e.g., Tumor Implantation or LPS Injection) D->E F Randomization into Treatment Groups E->F G Treatment Initiation (Vehicle, Compound, Positive Control) F->G H In-Life Data Collection (Tumor Volume, Body Weight, Behavioral Tests) G->H I Pharmacokinetic (PK) Satellite Group Sampling G->I J Terminal Sacrifice & Tissue Collection H->J K Pharmacodynamic (PD) Analysis (Biomarkers, Target Engagement) J->K L Histopathology (H&E, IHC) J->L M Statistical Analysis K->M L->M N Data Interpretation & Final Report M->N

Caption: General workflow for in vivo efficacy testing.

Detailed Protocols: Oncology (CDX Model)

This protocol describes the establishment of a cell line-derived xenograft model to test the anti-tumor efficacy of this compound.

Materials
  • Animals: Female athymic nude mice (NU/NU) or NSG mice, 6-8 weeks old.

  • Cells: Human cancer cell line of interest (e.g., MDA-MB-231 breast cancer, A549 lung cancer), confirmed to be mycoplasma-free.

  • Reagents: RPMI-1640, PBS, Trypsin-EDTA, Matrigel® or Cultrex BME Type 3.

  • Compound: this compound, vehicle (e.g., 0.5% CMC/0.1% Tween-80 in water), positive control drug.

  • Equipment: Laminar flow hood, hemocytometer, centrifuges, 1-cc syringes, 27-gauge needles, digital calipers.

Protocol: Model Induction and Treatment
  • Cell Preparation: Culture cells under standard conditions. Harvest cells when they reach 70-80% confluency using Trypsin-EDTA.[14] Wash cells twice with sterile PBS and perform a cell count using a hemocytometer and trypan blue to ensure >95% viability.[14]

  • Injection Preparation: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 10 x 10^7 cells/mL. Keep the suspension on ice to prevent the Matrigel® from solidifying.[15]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors become palpable, measure their length (L) and width (W) with digital calipers.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[14]

  • Treatment: Prepare fresh formulations of the vehicle, this compound (at various doses, e.g., 10, 30, 100 mg/kg), and a positive control. Administer the treatment via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP)) according to the planned schedule (e.g., once daily for 21 days).

Efficacy Assessment & Data Presentation
  • Primary Endpoint: Tumor Growth Inhibition (TGI). Measure tumor volume and body weight 2-3 times weekly.

  • Secondary Endpoints: Survival analysis, clinical observations.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the percent TGI for each treatment group compared to the vehicle control.

ParameterScheduleMeasurement ToolData Output
Tumor Volume2-3 times/weekDigital CalipersMean Tumor Volume (mm³) ± SEM
Body Weight2-3 times/weekDigital ScaleMean Body Weight (g) ± % Change
Clinical SignsDailyObservationHealth Score/Notes
SurvivalDailyObservationKaplan-Meier Survival Curve
Endpoint Analysis
  • Tissue Collection: At the end of the study, euthanize mice and excise the tumors. Weigh the tumors and fix a portion in 10% neutral buffered formalin and snap-freeze the remainder for biomarker analysis.[16]

  • Histopathology: Process the formalin-fixed tissues, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tumor morphology, necrosis, and mitotic index.[17][18][19][20]

  • Immunohistochemistry (IHC): Stain sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., Cleaved Caspase-3) to investigate the mechanism of action.

Detailed Protocols: Neuroinflammation (LPS Model)

This protocol details the induction of neuroinflammation to screen for the anti-inflammatory and neuroprotective effects of this compound.

Materials
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, sterile saline.

  • Compound: this compound, vehicle, positive control (e.g., Dexamethasone).

  • Equipment: Standard caging, behavioral testing apparatus (e.g., Open Field arena, Morris Water Maze), ELISA kits for cytokines.

Protocol: Model Induction and Treatment
  • Acclimatization & Handling: Acclimatize mice to the housing facility for at least one week and handle them daily for 2-3 days prior to the experiment to reduce stress-induced variability.

  • Compound Pre-treatment: Administer this compound or vehicle via the desired route (e.g., IP). The timing of pre-treatment is critical; typically, this is done 30-60 minutes before the LPS challenge to ensure the compound has reached target tissues.

  • LPS Challenge: Administer a single IP injection of LPS (e.g., 0.5 - 1 mg/kg) dissolved in sterile saline.[13] The control group receives a saline injection. This dose is sufficient to induce a robust central inflammatory response without causing excessive sickness or mortality.[12]

  • Behavioral Testing: Conduct behavioral assessments at specific time points post-LPS injection. Sickness behavior is typically maximal at 2-6 hours, while cognitive deficits can be assessed later (e.g., 24-72 hours).[21]

Efficacy Assessment & Behavioral Tests

The choice of behavioral test depends on the specific hypothesis being tested (e.g., cognitive protection, reduction of sickness behavior).[22][23]

Behavioral TestTime Post-LPSMeasured DomainRationale
Open Field Test 2-6 hoursGeneral locomotor activity and anxiety-like behaviorLPS induces sickness behavior, characterized by reduced movement.[21]
Tail Suspension Test 6-24 hoursDepression-like behavior (helplessness)Neuroinflammation is linked to depressive-like states.[22]
Morris Water Maze 24-72 hoursHippocampal-dependent spatial learning and memoryAssesses if the compound can prevent LPS-induced cognitive deficits.[10][24]
Endpoint Analysis
  • Tissue Collection: At a predetermined endpoint (e.g., 4 hours for peak cytokine response or 24 hours for microglial activation), euthanize mice and perfuse with cold saline.

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions like the hippocampus and cortex. Snap-freeze tissue for biochemical analysis or fix for histology.

  • Cytokine Analysis: Homogenize brain tissue and quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits. This provides a direct measure of the compound's anti-inflammatory effect.

  • Histopathology: Use IHC to stain for markers of microglial activation (e.g., Iba1) to visualize the extent of the inflammatory response in the brain parenchyma.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Integrating PK/PD analysis is crucial for correlating drug exposure with biological effect, which is essential for translating preclinical findings.[25][26][27][28]

PK Protocol
  • Dosing: In a separate cohort of non-tumor-bearing or non-LPS-treated mice, administer a single dose of this compound.

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture at terminal) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]

  • Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

PD/Biomarker Protocol
  • Study Design: Use the same dosing and time points as the efficacy study.

  • Tissue Collection: Collect tumor or brain tissue at relevant time points post-dose.

  • Target Engagement: If the molecular target is known (e.g., a specific kinase), a PD assay can be developed to measure its inhibition (e.g., by measuring the phosphorylation of a downstream substrate via Western Blot or ELISA).

  • Correlation: Correlate the PK profile with the PD biomarker response and the ultimate efficacy outcome (e.g., TGI or behavioral improvement) to establish an exposure-response relationship.[29]

Data Interpretation and Decision Making

The results from these studies will guide the next steps in the drug development pipeline. The following diagram provides a logical framework for interpreting the outcomes.

G node_result node_result node_proceed PROCEED: Advance to more complex models (e.g., PDX, chronic neurodegeneration) and IND-enabling studies. A Significant Efficacy (TGI or Neuroprotection) Observed? B Favorable PK/Toxicity Profile? A->B Yes node_result_1 STOP: Re-evaluate in vitro potency or mechanism of action. A->node_result_1 No C Clear Exposure-Response Relationship? B->C Yes node_result_2 STOP: Requires formulation or medicinal chemistry optimization. B->node_result_2 No C->node_proceed Yes node_result_3 Investigate: Refine PD biomarkers. Assess metabolism. C->node_result_3 No

Caption: Decision tree for preclinical efficacy results.

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Application Notes & Protocols: Preparation of 7-methyl-1H-indazol-5-amine for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of 7-methyl-1H-indazol-5-amine for use in cell culture applications. We detail the compound's relevant physicochemical properties, critical safety and handling procedures, and a robust, step-by-step protocol for creating a validated stock solution. The causality behind key experimental choices is explained to ensure both reproducibility and the integrity of downstream experimental results.

Introduction: The Significance of this compound in Research

This compound is a heterocyclic building block belonging to the indazole family of compounds.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and FDA-approved drugs.[3][4][5][6] The specific substitution pattern of this compound, with a methyl group at position 7 and an amino group at position 5, is strategically designed to influence its interaction with biological targets.[3]

This compound is of significant interest in drug discovery, primarily serving as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[3] Kinases are key enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[3] Furthermore, this indazole derivative has been utilized in the development of potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, a target for acute migraine treatment.[3][7] Given its role in developing targeted therapeutics, the proper preparation and handling of this compound are paramount for generating reliable and reproducible data in cell-based assays.

Physicochemical & Handling Data

Accurate preparation begins with a clear understanding of the compound's properties. The following table summarizes essential data for this compound.

PropertyDataSource(s)
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1][2]
CAS Number 844882-18-4[1][3][8]
Typical Purity ≥97%[1][2]
Appearance Typically supplied as a solid powder.[9]
Recommended Solvent Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture, a common practice for indazole derivatives and other small molecule inhibitors.[9][10][11]
Storage (Powder) Store in a tightly sealed container in a dry, refrigerated, and well-ventilated place.[12]
Storage (Stock Solution) Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[9][11]

Safety & Handling Precautions

As a laboratory chemical, this compound and its structural analogs require careful handling to minimize exposure risk.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[2] Safety Data Sheets for similar indazole amines indicate potential for causing serious eye irritation or damage.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][15]

  • Engineering Controls: Handle the solid powder and concentrated stock solutions only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[13]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][15]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[12][15]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical assistance.[12]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations, typically via an approved waste disposal plant.[12][13]

Core Principles of Stock Solution Preparation

The preparation of a concentrated stock solution is a critical first step that dictates the accuracy of all subsequent experiments.[10][16]

  • Causality of Using a Stock Solution: Direct weighing of the small masses required for working concentrations in cell culture is often inaccurate.[16] Preparing a concentrated stock solution (e.g., 10 mM) allows for precise dilution to the final micromolar or nanomolar working concentrations.[10]

  • Solvent Choice: The ideal solvent must fully dissolve the compound without affecting cell viability at its final working concentration.[17] High-purity, anhydrous DMSO is widely used for its strong solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).[9][11]

  • Sterility is Non-Negotiable: Introducing microbial contamination can invalidate experimental results. Stock solutions must be sterilized. Because small molecules like this compound are heat-labile, autoclaving is not appropriate.[18][19] The industry-standard method is sterile filtration through a 0.2 µm filter.[9][20]

  • Aliquotting to Preserve Integrity: Repeated freeze-thaw cycles can lead to compound degradation or precipitation from the solvent.[9] Preparing single-use aliquots ensures that the stock solution remains stable and consistent for the duration of its shelf life.[11]

Visualized Workflow for Solution Preparation

The following diagram outlines the complete workflow from receiving the compound to its final use in an experiment.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use cluster_exp Experimental Use Compound Receive Compound (Lyophilized Powder) Solvent Add Anhydrous DMSO to Vial Compound->Solvent Step 1 Vortex Ensure Complete Dissolution (Vortex) Solvent->Vortex Step 2 Filter Sterile Filter (0.2 µm Syringe Filter) Vortex->Filter Step 3 Aliquots Dispense Single-Use Aliquots Filter->Aliquots Step 4 Storage Store at -20°C / -80°C Aliquots->Storage Step 5 Working_Solution Dilute Stock into Cell Culture Medium Storage->Working_Solution Step 6 Experiment Treat Cells Working_Solution->Experiment

Caption: Workflow for preparing this compound.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution from a 5 mg vial of this compound. Adjust volumes accordingly for different starting masses.

Materials & Equipment:

  • This compound (e.g., 5 mg vial)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Micropipettes and sterile tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.2 µm syringe filter

  • Sterile syringe

  • Vortex mixer

  • Biological safety cabinet (BSC)

Procedure:

  • Pre-Calculation of Solvent Volume:

    • The goal is to determine the volume of DMSO needed to achieve a 10 mM concentration.

    • Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))

    • Mass: 5 mg = 0.005 g

    • Molecular Weight (MW): 147.18 g/mol

    • Concentration: 10 mM = 0.010 mol/L

    • Volume (L) = 0.005 g / (147.18 g/mol × 0.010 mol/L) ≈ 0.003397 L

    • Volume (µL) ≈ 3397 µL

    • Therefore, you will need approximately 3.4 mL of DMSO.

  • Reconstitution (Perform in a BSC):

    • For small quantities (≤10 mg), it is best practice to add the solvent directly to the manufacturer's vial to avoid loss of powder during transfer.[9][10]

    • Carefully tap the vial to ensure all powder is at the bottom.

    • Using a micropipette, add the calculated volume (3.4 mL) of anhydrous DMSO to the vial containing 5 mg of this compound.

    • Secure the cap tightly.

  • Dissolution:

    • Vortex the vial for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, continue vortexing or gently warm the solution in a 37°C water bath for a few minutes.

  • Sterilization:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile collection tube (e.g., a 5 mL polypropylene tube). This step removes any potential microbial contaminants.[9][20]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[9][11]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -80°C for long-term stability.[9]

Application: Dilution to a Final Working Concentration

This example demonstrates how to prepare a 10 µM working concentration in a 10 mL cell culture volume.

  • Principle: Use the dilution formula M₁V₁ = M₂V₂ , where:

    • M₁ = Concentration of stock solution (10 mM)

    • V₁ = Volume of stock solution to add (?)

    • M₂ = Final working concentration (10 µM = 0.010 mM)

    • V₂ = Final volume of cell culture medium (10 mL)

  • Calculation:

    • (10 mM) × V₁ = (0.010 mM) × (10 mL)

    • V₁ = (0.010 mM × 10 mL) / 10 mM = 0.01 mL

    • V₁ = 10 µL

  • Procedure: Add 10 µL of the 10 mM stock solution to your 10 mL of cell culture medium. Mix gently by swirling before adding to cells.

  • Solvent Control: The final concentration of DMSO in this example is 0.1% (10 µL in 10,000 µL), which is well below the <0.5% threshold generally considered safe for most cell lines.[9][11] It is crucial to include a vehicle control in your experiments, treating a parallel set of cells with medium containing the same final concentration of DMSO (0.1% in this case) but without the compound.[11]

References

  • Vertex AI Search Result[1]

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  • Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)... A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry.[7]

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  • ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.[4]

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  • Park, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.[24]

  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.[14]

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Application Notes and Protocols for 7-methyl-1H-indazol-5-amine in In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This bicyclic aromatic heterocycle is a key component in numerous small molecules developed for therapeutic use, particularly in oncology.[2][4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in the development of targeted cancer therapies.[1]

7-methyl-1H-indazol-5-amine belongs to this important class of compounds. While specific biological data for this particular molecule is not extensively published, its structural similarity to a vast library of potent kinase inhibitors suggests its potential as a valuable research tool for investigating cellular signaling pathways.[1][2] Derivatives of the 1H-indazole-3-amine scaffold have demonstrated significant inhibitory activity against a range of human cancer cell lines.[2][4] This document provides a comprehensive guide for researchers on the effective use of this compound in various in vitro assays, with a focus on establishing optimal working concentrations and ensuring experimental reproducibility. The protocols and recommendations provided herein are based on established principles for handling and testing indazole-based small molecule inhibitors.

Physicochemical Properties and Stock Solution Preparation

A fundamental aspect of obtaining reliable in vitro data is the correct preparation and storage of the compound of interest. The physicochemical properties of this compound are predicted to be similar to other small molecule indazole derivatives.

PropertyEstimated Value/RecommendationSource/Basis
Molecular Formula C₈H₉N₃[5]
Molecular Weight 147.18 g/mol [5]
Recommended Solvent Dimethyl sulfoxide (DMSO)Based on indazole analogs[6]
Stock Concentration 10-20 mMBased on indazole analogs[6]
Storage Conditions -20°C, desiccatedBased on indazole analogs[6]
Estimated Stability Up to 3 months in DMSO at -20°CBased on indazole analogs[6]
Protocol for Preparing a 10 mM DMSO Stock Solution

Rationale: DMSO is the solvent of choice for many non-polar to moderately polar small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media. Preparing a concentrated stock solution allows for accurate serial dilutions and minimizes the final concentration of DMSO in the assay, which can have cytotoxic effects at higher concentrations (typically >0.5%).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.47 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.47 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If complete dissolution is not achieved, brief sonication in a water bath can be applied. Ensure the final solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials, protected from light.

General Guidelines for Determining Working Concentrations

The optimal working concentration of any bioactive compound is highly dependent on the specific assay, cell type, and experimental endpoint. For novel or less-characterized compounds like this compound, a systematic approach to determine the effective concentration range is crucial.

Workflow for Concentration Range Finding

G cluster_0 Phase 1: Initial Broad-Range Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Assay-Specific Optimization A Prepare a wide range of concentrations (e.g., 0.01 µM to 100 µM) B Perform a cell viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo) A->B C Identify the concentration range that elicits a biological response (e.g., 20-80% inhibition) B->C D Select a narrower range of concentrations (8-12 points) around the active range C->D Inform concentration selection E Perform the primary functional assay (e.g., kinase activity, biomarker modulation) D->E F Calculate the IC50/EC50 value E->F G Use concentrations around the IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50) F->G Guide validation experiments H Validate in secondary assays (e.g., Western blot, immunofluorescence) G->H

Caption: Workflow for determining optimal in vitro working concentrations.

Application Protocols

Given that the indazole scaffold is a prominent feature in many kinase inhibitors, the following protocols are tailored towards assays commonly used in this area of research.[1][2]

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. This is a crucial first step to determine the cytotoxic potential of a compound and to identify a suitable concentration range for further functional assays.

Materials:

  • Cancer cell line of interest (e.g., K562, A549)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[4]

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only, at the highest concentration used for the compound).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Some indazole derivatives have shown IC₅₀ values in the low micromolar range (e.g., 5.15 µM against K562 cells).[4]

Western Blotting for Phospho-Protein Analysis

Rationale: Since indazole derivatives frequently act as kinase inhibitors, Western blotting is an essential technique to assess the phosphorylation status of key signaling proteins downstream of the putative target kinase. A reduction in the phosphorylated form of a substrate protein upon treatment with the compound provides evidence of target engagement and inhibition.

Materials:

  • Cells treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ from the proliferation assay)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-specific and total protein antibodies for a suspected target pathway)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the compound on protein phosphorylation.

Potential Signaling Pathways to Investigate

The indazole scaffold has been implicated in the inhibition of several key signaling pathways involved in cancer cell proliferation and survival.

G cluster_0 Potential Kinase Targets for Indazole Derivatives cluster_1 Downstream Cellular Processes GSK3 GSK-3 Proliferation Cell Proliferation GSK3->Proliferation FGFR FGFR FGFR->Proliferation BCR_ABL BCR-ABL BCR_ABL->Proliferation Apoptosis Apoptosis BCR_ABL->Apoptosis inhibition of FLT3 FLT3 FLT3->Proliferation Survival Cell Survival FLT3->Survival Indazole This compound (Potential Inhibitor) Indazole->GSK3 Indazole->FGFR Indazole->BCR_ABL Indazole->FLT3

Caption: Potential kinase targets and downstream effects of indazole-based inhibitors.

Safety and Handling

As with any research chemical with unknown biological properties, appropriate safety precautions should be taken. Safety data sheets for structurally related compounds like 5-aminoindazole and 7-amino-1H-indazole indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8][9]

Recommendations:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.[7]

Conclusion

This compound is a member of a chemically important class of compounds with significant potential as modulators of kinase activity. While specific data for this molecule is limited, the general protocols and guidelines presented in this application note provide a robust framework for researchers to effectively utilize it in in vitro studies. By systematically determining the optimal working concentrations and employing relevant functional assays, researchers can elucidate the biological activity of this compound and its potential as a tool for cancer research and drug discovery.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • El-Adl, K., Al-Dhfyan, A., Al-Angary, A. A., Al-Sheikh, M. A., El-Kazak, A. M., Al-Salem, H. S., & Al-Obaid, A. M. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry, 14(8), 1545–1558. [Link]

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western blot protocol for p-eIF2alpha with 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Validated Western Blot Protocol for Interrogating the Phosphorylation of eIF2α in Response to 7-methyl-1H-indazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Integrated Stress Response (ISR) is a critical cellular signaling network that governs cell fate under conditions of stress. A central event in this pathway is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51, which acts as a master regulatory switch, attenuating global protein synthesis while permitting the translation of specific stress-response genes. Consequently, detecting phosphorylated eIF2α (p-eIF2α) is a key method for assessing ISR activation. This document provides a comprehensive, field-tested protocol for the detection of p-eIF2α by Western blot in cultured cells, specifically designed to investigate the biological activity of novel small molecules such as this compound. We delve into the mechanistic rationale behind each step, from sample preparation to data interpretation, ensuring a self-validating system with robust and reproducible results.

Mechanistic Framework: The Integrated Stress Response (ISR)

To accurately measure a signaling event, one must first understand the pathway in which it operates. The ISR is a convergence point for a variety of cellular stress signals.[1][2] Four known stress-sensing kinases, each activated by distinct stimuli, phosphorylate eIF2α on the same serine residue (Ser51).[2][3]

  • PERK (PKR-like ER kinase): Responds to the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress).[2]

  • GCN2 (General control non-derepressible 2): Activated by amino acid deprivation.[2][4]

  • PKR (Protein kinase R): Senses double-stranded RNA, a hallmark of viral infection.[1]

  • HRI (Heme-regulated inhibitor): Activated by heme deficiency or oxidative stress.[2]

Phosphorylation of eIF2α does not block translation entirely. Instead, it inhibits the guanine nucleotide exchange factor eIF2B, leading to a global decrease in the formation of the translation pre-initiation complex.[5][6] This conserves resources. Paradoxically, this state allows for the preferential translation of select mRNAs, most notably Activating Transcription Factor 4 (ATF4), a key transcriptional regulator of the ISR.[7][8] Therefore, measuring the p-eIF2α/total-eIF2α ratio is a direct and reliable indicator of ISR activation.

ISR_Pathway cluster_core Core Mechanism cluster_outcomes Translational Outcomes ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_dsRNA Viral dsRNA PKR PKR Viral_dsRNA->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2α p_eIF2a p-eIF2α (Ser51) eIF2a->p_eIF2a Phosphorylation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibition ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation Upregulation

Caption: The Integrated Stress Response (ISR) signaling pathway.

Experimental Design: A Self-Validating System

The objective is to determine if this compound induces eIF2α phosphorylation. A robust experimental design is non-negotiable for generating trustworthy data.

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound. This establishes the basal level of p-eIF2α.

  • Positive Control: Cells treated with a known ISR inducer. Thapsigargin, a SERCA pump inhibitor that induces potent ER stress, is an excellent choice.[5] This control validates that the entire experimental system (cells, reagents, antibodies) is capable of reporting ISR activation.

  • Test Compound: Cells treated with this compound. A dose-response and time-course experiment is highly recommended to characterize its effects fully.

  • Loading Controls: It is essential to normalize the p-eIF2α signal.

    • Total eIF2α: Probing the same membrane for total eIF2α accounts for any variations in the amount of eIF2α protein between samples.[5][9] The p-eIF2α/total eIF2α ratio is the key metric.

    • Housekeeping Protein (HKP): Proteins like GAPDH or β-actin should be used to confirm equal protein loading across all lanes.

Detailed Protocol & Methodologies

This protocol is optimized for cultured adherent cells.

Materials and Reagents

Lysis Buffer and Inhibitors

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.61 M50 mMBuffering agent
NaCl5 M150 mMSalt concentration
EDTA0.5 M1 mMChelates divalent cations
NP-40 or Triton X-10010%1%Non-ionic detergent for lysis
Add Fresh Before Use
Protease Inhibitor Cocktail100x1xPrevents protein degradation
Sodium Orthovanadate (Na₃VO₄)100 mM1 mMPhosphatase inhibitor[10]
Sodium Fluoride (NaF)1 M10 mMPhosphatase inhibitor[10]
β-glycerophosphate1 M10 mMPhosphatase inhibitor[10]

Other Key Reagents

ReagentRecommended Source/Type
Primary Antibody: p-eIF2α (Ser51)Validated for WB (e.g., Cell Signaling #9721, Novus #NB100-81896)[11]
Primary Antibody: Total eIF2αValidated for WB (e.g., Cell Signaling #9722)[5]
Primary Antibody: GAPDH/β-actinLoading control antibody
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG
Bovine Serum Albumin (BSA)Fraction V, protease-free
Tris-Buffered Saline with Tween-20 (TBST)10x stock: Tris, NaCl, Tween-20
PVDF Membrane0.45 µm pore size
Enhanced Chemiluminescence (ECL) SubstrateFor HRP detection
BCA Protein Assay KitFor protein quantification
Step-by-Step Workflow

WB_Workflow A 1. Cell Culture & Treatment (Vehicle, Positive Control, Test Compound) B 2. Cell Lysis (Ice-cold PBS wash, scrape in lysis buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Add Laemmli buffer, boil at 95°C for 5 min) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer from gel to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST for 1 hour) F->G H 8. Primary Antibody Incubation (Anti-p-eIF2α, 4°C overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Stripping & Re-probing (Probe for Total eIF2α and GAPDH) J->K L 12. Data Analysis (Densitometry, normalize p-eIF2α to Total eIF2α) K->L

Caption: Experimental workflow for Western blot analysis of p-eIF2α.

1. Cell Culture and Treatment:

  • Plate cells to achieve 70-80% confluency at the time of treatment.

  • Starve cells in serum-free media for 2-4 hours if necessary to reduce basal signaling.

  • Treat cells with the vehicle, a known inducer (e.g., 300 nM Thapsigargin for 1-4 hours), and various concentrations of this compound for the desired time.

2. Sample Preparation (Cell Lysis):

  • Crucial First Step: Place the culture dish on ice. All subsequent steps must be performed at 4°C to minimize phosphatase and protease activity.[12][13]

  • Aspirate the media and wash cells twice with ice-cold PBS.

  • Add the freshly prepared, ice-cold Lysis Buffer (see table above) to the plate (e.g., 300 µL for a 6 cm dish).

  • Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with Lysis Buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Add 4x Laemmli sample buffer to your normalized lysates, typically to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]

  • Load 20-40 µg of total protein per lane into an SDS-polyacrylamide gel (a 10% or 12% gel is appropriate for eIF2α, which is ~36 kDa).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol for ~30 seconds before assembling the transfer stack.[15]

5. Immunodetection:

  • Blocking: This step is critical to prevent non-specific antibody binding. Block the membrane in 5% w/v BSA dissolved in TBST for 1 hour at room temperature with gentle agitation.[15]

    • Expert Tip: Do NOT use milk. Milk contains abundant phosphoproteins (casein) that will be detected by the anti-phospho antibody, leading to extremely high background.[12][15][16]
  • Primary Antibody: Incubate the membrane with the anti-p-eIF2α (Ser51) antibody diluted in 5% BSA/TBST. A typical starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 to 1:10000 in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (3 x 10 minutes in TBST).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

6. Stripping and Re-probing:

  • To normalize the signal, the membrane must be stripped and re-probed for total eIF2α and a housekeeping protein.

  • Use a mild stripping buffer to remove the primary and secondary antibodies without removing the transferred proteins.

  • After stripping, block the membrane again and repeat the immunodetection protocol with the antibody for total eIF2α, followed by another round for the housekeeping protein (e.g., GAPDH).

7. Data Analysis and Interpretation:

  • Use densitometry software to quantify the band intensity for p-eIF2α, total eIF2α, and the HKP for each lane.

  • First, normalize the p-eIF2α signal to the total eIF2α signal for each sample (p-eIF2α / total eIF2α).

  • Then, express this ratio relative to the vehicle-treated control to determine the fold-change in phosphorylation.

  • The HKP signal should be consistent across all lanes, confirming equal protein loading.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
No Signal or Weak Signal Inactive compound; Insufficient protein load; Inactive antibody; Phosphatases degraded the target.Verify positive control worked. Increase protein load. Use fresh antibody. Ensure phosphatase inhibitors were added fresh to ice-cold buffer.[13][17]
High Background Blocking agent is incorrect (milk); Insufficient washing; Antibody concentration too high.Always use BSA for blocking phospho-proteins. [12][16] Increase wash duration/volume. Optimize primary/secondary antibody dilutions.
Non-specific Bands Antibody is not specific; Protein degradation.Use a highly validated, phospho-specific antibody.[13] Ensure protease inhibitors were added fresh and samples were kept cold.
Inconsistent HKP Signal Unequal protein loading.Be meticulous during protein quantification and sample loading steps. Use the BCA assay results to normalize all samples accurately.

References

  • ResearchGate. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins?[Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • American Heart Association. (n.d.). Modulating the Integrated Stress Response Pathway to Treat Contractile Dysfunction. [Link]

  • Wikipedia. (n.d.). Integrated stress response. [Link]

  • National Institutes of Health. (n.d.). The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism. [Link]

  • Frontiers in Molecular Biosciences. (n.d.). Signaling plasticity in the integrated stress response. [Link]

  • ResearchGate. (n.d.). Integrated stress response affects cell functioning. [Link]

  • PubMed. (2002). Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • ResearchGate. (2014). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?[Link]

  • Stratech. (n.d.). Phosphoproteins by Western Blot. [Link]

  • antibodies-online. (n.d.). EIF2A Antibodies. [Link]

  • PubMed Central. (n.d.). Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression. [Link]

  • ResearchGate. (n.d.). Western blotting of eIF2α phosphorylation. [Link]

  • PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • YouTube. (2012). Western Blot Visual Protocol: Phase 1: Sample Preparation. [Link]

  • PubMed Central. (2018). Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis. [Link]

  • BMB Reports. (n.d.). Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function. [Link]

  • PubMed Central. (n.d.). MEK Signaling Is Required for Phosphorylation of eIF2α following Amino Acid Limitation of HepG2 Human Hepatoma Cells. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Wikipedia. (n.d.). Ro60-0175. [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

application of 7-methyl-1H-indazol-5-amine in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Investigating the Therapeutic Potential of 7-methyl-1H-indazol-5-amine in Neurodegenerative Disease Models: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and CNS drug discovery.

Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge with a profound need for novel, disease-modifying therapies. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets, including those implicated in neurodegeneration.[1][2] This guide focuses on this compound, a representative of this promising chemical class. While direct studies on this specific molecule are nascent, its structural motifs suggest plausible interactions with key pathological drivers. This document provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We present detailed, field-proven protocols for in vitro and in vivo models of neurodegeneration, guiding the researcher from initial biochemical screening and cellular characterization to preclinical proof-of-concept in an animal model. The methodologies are designed to rigorously assess the compound's potential neuroprotective effects and elucidate its mechanism of action, thereby providing a robust foundation for its potential development as a therapeutic agent.

Introduction and Rationale

The indazole core, a bicyclic aromatic heterocycle, is a recurrent structural motif in numerous biologically active compounds, including several CNS-active drugs.[1] Indazole derivatives have been reported to exhibit potent inhibitory activity against various enzymes implicated in the pathophysiology of neurodegenerative disorders, such as Leucine-Rich Repeat Kinase 2 (LRRK2), Glycogen Synthase Kinase 3 (GSK3), and Monoamine Oxidase B (MAO-B).[1][3][4] These enzymes are central to pathways involving protein aggregation, neuroinflammation, and oxidative stress, which are common hallmarks of diseases like Parkinson's (PD) and Alzheimer's (AD).

This compound belongs to this versatile chemical family. Its structure, featuring a primary amine and a methyl group on the indazole core, presents a unique opportunity for target engagement within the ATP-binding pockets of kinases or the active sites of monoamine oxidases. This guide, therefore, proposes a research cascade to explore the therapeutic viability of this compound, postulating two primary, plausible mechanisms of action: MAO-B inhibition for Parkinson's disease and GSK-3β inhibition for Alzheimer's disease.

Postulated Mechanisms of Action

Monoamine Oxidase B (MAO-B) Inhibition in Parkinson's Disease

MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain.[5] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits.[3] Inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief.[5] Critically, the catalytic action of MAO-B also produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal death.[6] Therefore, an effective MAO-B inhibitor can be both symptomatic and potentially neuroprotective. Indazole derivatives have shown promise as potent and selective MAO-B inhibitors.[1][7] We hypothesize that this compound can bind to the active site of MAO-B, preventing dopamine degradation and reducing oxidative stress.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition in Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is aberrantly active in the brains of Alzheimer's patients. It is a primary kinase responsible for the hyperphosphorylation of the tau protein, a key step leading to the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of AD.[1] GSK-3β is also involved in amyloid-β (Aβ) production and neuroinflammation. Consequently, inhibiting GSK-3β is a major therapeutic strategy for AD. The indazole scaffold is present in several known GSK-3β inhibitors.[1] We postulate that this compound could act as an ATP-competitive inhibitor of GSK-3β, thereby reducing tau hyperphosphorylation and mitigating downstream pathology.

GSK3B_Pathway cluster_0 Upstream Regulation cluster_1 GSK-3β Activity cluster_2 Downstream Pathology in AD Akt Akt/PKB pGSK3B p-GSK-3β (Inactive) Akt->pGSK3B Phosphorylates (Inhibits) Wnt Wnt Signaling Wnt->pGSK3B Inhibits GSK3B GSK-3β (Active) Tau Tau Protein GSK3B->Tau Phosphorylates Indazole This compound Indazole->GSK3B Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neuronal Dysfunction & Cell Death NFTs->Neurodegeneration

Caption: Postulated role of this compound in the GSK-3β pathway.

Part 1: In Vitro Evaluation Protocols

The initial phase of evaluation aims to confirm the compound's activity at the biochemical and cellular levels, establishing its potency, selectivity, and fundamental neuroprotective capacity.

Caption: Experimental workflow for in vivo testing in the MPTP mouse model.

Protocol 2.1: MPTP Mouse Model of Parkinson's Disease
  • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice. In the brain, MPTP is converted by MAO-B into the toxic metabolite MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra, leading to their rapid destruction. [8]This model recapitulates the key pathological features of PD, namely the loss of dopaminergic neurons and subsequent motor deficits.

  • Animals: C57BL/6 male mice, 10-12 weeks old. [8]* Materials:

    • MPTP hydrochloride (handle with extreme caution under appropriate safety protocols)

    • This compound formulated for intraperitoneal (i.p.) injection (e.g., in saline with 5% DMSO, 5% Tween-80)

    • Sterile saline

  • Procedure:

    • Acclimatization and Grouping: Acclimate mice for at least one week. Randomly assign them to experimental groups (n=10-12 per group): (1) Vehicle, (2) MPTP + Vehicle, (3) MPTP + Compound (e.g., 2 mg/kg), (4) MPTP + Compound (e.g., 4 mg/kg). [8] 2. Compound Administration: On day 1, administer the compound or vehicle (i.p.). From day 2 to day 6, administer the compound or vehicle 30 minutes prior to MPTP injection. Causality Note: Pre-treatment allows the inhibitor to reach its target (MAO-B) before the pro-toxin (MPTP) is administered, maximizing the protective effect.

    • Toxin Administration: From day 2 to day 6, administer MPTP (e.g., 30 mg/kg, i.p.) or saline to the respective groups. [8] 4. Post-Toxin Period: Monitor the animals' health and weight daily. Behavioral testing is typically performed 7-10 days after the final MPTP injection.

Protocol 2.2: Behavioral Assessment - Rotarod Test
  • Principle: This test assesses motor coordination and balance, functions that are impaired following dopaminergic neuron loss. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is recorded.

  • Procedure:

    • Training: For 2-3 days prior to the first MPTP injection, train all mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes to acclimate them to the apparatus.

    • Testing: On the test day (e.g., day 10), place a mouse on the rod and start the acceleration protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the time (latency) until the mouse falls off or clings to the rod and rotates with it for two consecutive revolutions.

    • Perform three trials for each mouse with a 15-20 minute inter-trial interval.

  • Data Analysis: Average the latency to fall for the three trials for each mouse. Compare the group averages using ANOVA followed by a post-hoc test (e.g., Tukey's). A significant increase in latency to fall in the compound-treated groups compared to the MPTP+vehicle group indicates a therapeutic effect.

Protocol 2.3: Post-Mortem Neurochemical and Histological Analysis
  • Principle: To directly measure the extent of neuroprotection, brain tissue is analyzed to quantify the number of surviving dopaminergic neurons and the levels of dopamine.

  • Procedure:

    • Tissue Collection: On the final day of the experiment (e.g., day 15), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). [9][10] 2. Dissect the brains. Post-fix one hemisphere in 4% PFA for 24 hours for immunohistochemistry (IHC). Immediately dissect the striatum from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for HPLC analysis.

    • Immunohistochemistry (IHC):

      • Cryoprotect the PFA-fixed hemisphere in 30% sucrose.

      • Section the brain coronally (e.g., 30 µm slices) through the substantia nigra using a cryostat.

      • Perform free-floating IHC using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for dopaminergic neurons.

      • Use an appropriate secondary antibody and a detection system (e.g., DAB) to visualize the TH-positive neurons.

      • Count the number of TH-positive neurons in the substantia nigra pars compacta (SNc) using stereological methods. [9] 4. HPLC Analysis:

      • Homogenize the frozen striatal tissue.

      • Analyze the supernatant using HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA).

  • Data Analysis: Compare the number of TH-positive neurons and striatal dopamine levels across the different groups using ANOVA. A significant preservation of neurons and dopamine in the compound-treated groups indicates neuroprotection.

Parameter Methodology Expected Outcome in MPTP + Vehicle Group Expected Outcome in MPTP + Compound Group
Motor Coordination Rotarod TestDecreased latency to fallSignificantly increased latency to fall
Dopaminergic Neurons TH+ Cell Count (Stereology)~50-70% loss of neurons in SNcAttenuated loss of TH+ neurons
Dopamine Levels HPLC of Striatum~60-80% reduction in dopamineSignificantly higher levels of striatal dopamine

Conclusion

This application guide provides a robust, multi-tiered framework for the preclinical evaluation of this compound as a potential therapeutic for neurodegenerative diseases. By systematically progressing from biochemical target validation to cellular neuroprotection assays and culminating in a well-established in vivo model of Parkinson's disease, researchers can generate the critical data needed to validate this compound as a lead candidate. The proposed protocols are grounded in established methodologies and are designed to provide clear, interpretable endpoints for assessing both mechanistic action and therapeutic efficacy. Successful execution of this research plan could pave the way for the development of a novel, indazole-based therapy for patients suffering from devastating neurodegenerative disorders.

References

  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.ACS Medicinal Chemistry Letters.
  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models.STAR Protocols.
  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.PubMed.
  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models (Detailed View).STAR Protocols.
  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.
  • Importance of Indazole against Neurological Disorders.
  • Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applic
  • Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.
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  • Advances in current in vitro models on neurodegener
  • In vitro Models of Neurodegenerative Diseases.PubMed Central (PMC) - NIH.
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  • Clioquinol down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model.PNAS.
  • Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents.PubMed.
  • This compound | 844882-18-4.Benchchem.
  • Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326.Cellular and Molecular Neurobiology.
  • 2-Methyl-5H-benzo[d]pyrazolo[5,1-b]o[11][12]xazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. PubMed Central (PMC) - NIH.

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism.MDPI.
  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease.PubMed.
  • 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease.PubMed Central (PMC) - NIH.
  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Tre
  • O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice.PubMed Central (PMC) - NIH.

Sources

Application Notes & Protocols: Developing Novel Kinase Inhibitors from 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors using 7-methyl-1H-indazol-5-amine as a versatile starting scaffold. We delve into the rationale for scaffold selection, present detailed synthetic protocols, outline a robust screening cascade from biochemical to cell-based assays, and discuss strategies for iterative lead optimization. The methodologies are designed to be self-validating, incorporating critical insights to guide experimental choices and accelerate the discovery of potent and selective kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important families of drug targets.[2] A key strategy in designing kinase inhibitors is to target the highly conserved ATP-binding site.[1][2]

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry for targeting kinases.[3][4] Its structure mimics the purine core of ATP, allowing it to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, a primary determinant of binding affinity.[5] This is evidenced by the number of FDA-approved, indazole-containing kinase inhibitors, such as Axitinib and Pazopanib.[3]

This compound is a particularly strategic starting point. The 5-amino group provides a reactive handle for introducing a wide array of substituents to probe different regions of the ATP pocket, while the 7-methyl group can influence solubility and create specific hydrophobic interactions. This document serves as a technical guide for leveraging this scaffold to develop the next generation of targeted therapeutics.

Rationale for Scaffold Selection: this compound

The choice of a starting scaffold is a critical decision in a drug discovery campaign. The utility of this compound is rooted in its structural and chemical properties, which provide a robust foundation for building high-affinity ligands.

  • Hinge-Binding Motif: The 1H-indazole core contains appropriately positioned nitrogen atoms that act as hydrogen bond donors and acceptors, enabling it to anchor the molecule in the kinase hinge region, mimicking the binding of adenine.[5][6]

  • Vector for Diversity (5-amino group): The primary amine at the 5-position is an exceptionally versatile functional group. It can be readily acylated, sulfonylated, or used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to append a vast library of chemical moieties. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[3]

  • Modulation of Physicochemical Properties (7-methyl group): The methyl group at the 7-position can subtly influence the molecule's properties. It can enhance binding by engaging in favorable van der Waals interactions within a hydrophobic pocket, block undesirable metabolism, or improve solubility compared to an unsubstituted analogue. Its impact is target-dependent and a key parameter to explore during optimization.

Caption: Key features of this compound and their advantages.

Synthetic Strategy and Protocols

The general strategy involves functionalizing the 5-amino group to generate a diverse library of analogues. Below is a representative workflow and detailed protocols for key transformations.

Caption: General workflow for synthesizing a library of kinase inhibitors.

Protocol 1: Synthesis of N-(7-methyl-1H-indazol-5-yl)benzamide (Model Amide Coupling)

This protocol describes a standard amide bond formation, a fundamental step in elaborating the scaffold.

Rationale: Acylation of the 5-amino group is a robust and high-yielding reaction that allows for the introduction of various aryl, heteroaryl, or alkyl groups. The resulting amide can form additional hydrogen bonds within the kinase active site, potentially increasing affinity.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.5 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Biochemical Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify potent inhibitors and characterize their activity.

Caption: A tiered approach for biochemical screening of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC₅₀ values using a luminescence-based assay that measures kinase activity by quantifying ADP formation.

Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity.[1] It determines the amount of ADP produced, which is directly proportional to kinase activity. Its high sensitivity and broad applicability make it an industry standard for primary screening and IC₅₀ determination.[7]

Materials:

  • Target Kinase and its specific substrate

  • Synthesized inhibitors dissolved in 100% DMSO

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 10 mM). Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and reaction buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

    • Prepare an ATP solution in reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the determined linear reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM)
Example-001Kinase X15.2
Example-002Kinase X250.6
Example-003Kinase X8.9

Cellular Assays: Validating Activity in a Biological Context

Biochemical potency does not always translate to cellular efficacy.[9] Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert the desired biological effect.

Protocol 3: Western Blot for Target Engagement

Rationale: This assay directly measures the inhibition of a kinase's signaling activity within intact cells by quantifying the phosphorylation of its known downstream substrate. A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity.[9]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase pathway is active) and grow to 70-80% confluency.

  • Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

  • Treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • If applicable, stimulate the cells with a growth factor (e.g., EGF, PDGF) for a short period (e.g., 15 minutes) to activate the kinase pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of the kinase substrate (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.

Lead Optimization: The Iterative Cycle of Improvement

The initial 'hit' compounds identified from screening rarely possess all the desired properties of a drug candidate. Lead optimization is an iterative process of chemical modification to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).[10][11]

Structure-Activity Relationship (SAR) Analysis: SAR is the cornerstone of lead optimization. By systematically modifying the structure of a hit compound and measuring the effect on its activity, chemists can build a model of how the molecule interacts with its target.[12]

Example SAR Table:

CompoundR-Group Modification at 5-positionKinase X IC₅₀ (nM)Cellular GI₅₀ (µM)
Hit-001Benzamide250>10
LO-0023-Fluorobenzamide855.6
LO-0033-Methoxybenzamide452.1
LO-004Pyridine-3-carboxamide220.8

This hypothetical data shows that adding electron-donating groups (methoxy) and replacing the phenyl ring with pyridine improves both biochemical and cellular potency.

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity. PubMed.
  • Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents. PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Kinase Inhibitor Screening Services. BioAssay Systems.
  • Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.
  • Kinase Screening Assay Services. Reaction Biology.
  • Strategy for lead identification for understudied kinases. ChemRxiv.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science.
  • Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Pathways for the synthesis of indazole derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYpLWPRvsFTP_CPSDpXYvI2HUFlwXSnicxPU5Xzs_zCl-TG_NNh_IZJBnCq869eelhWKQyPGiiKTZcQ5JxOtCRO6O2OoIVOzlkvG5CCMBdyW5xkvOw87Js355uxc2sgpdnfopjoI2a-bm-7GW73HRJ3vxnKIkH-XyQqizRFXJhBhuUkblpShPP3aFEQOvi6toAuEYMQeIKryOr6K_USwkO3JZcXqMJ74y5_GWQk0lEu20SyuN1WkqU]([Link]

Sources

Investigating Novel Indazole Derivatives in Endoplasmic Reticulum Stress Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Endoplasmic Reticulum Stress Response and the Therapeutic Potential of Indazole Scaffolds

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome.[1][2] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger cell death if the stress is too severe or prolonged.[2][3][4]

The UPR is orchestrated by three main ER-resident sensor proteins: PERK (Protein Kinase R-like ER Kinase), IRE1 (Inositol-Requiring Enzyme 1), and ATF6 (Activating Transcription Factor 6).[1][3][5] The intricate signaling cascades initiated by these sensors make the UPR a compelling target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[6][7] While the specific compound 7-methyl-1H-indazol-5-amine is a simple derivative, the broader indazole class has shown significant potential in modulating complex signaling pathways.[8] It is important to distinguish this simple scaffold from more complex molecules that are known ER stress modulators, such as the potent PERK inhibitor GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which, despite its name, is structurally distinct from this compound.[9][10]

This guide provides a comprehensive framework for researchers and drug development professionals on how to investigate a novel indazole derivative, such as this compound, for its potential to modulate the ER stress pathways. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

The Three Arms of the Unfolded Protein Response: A Mechanistic Overview

A thorough understanding of the UPR pathways is fundamental to designing experiments that can accurately assess the effect of a novel compound.

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP/GRP78 Unfolded Proteins->BiP sequesters PERK PERK BiP->PERK dissociates IRE1 IRE1α BiP->IRE1 dissociates ATF6 ATF6 BiP->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_Golgi ATF6 (p90) ATF6->ATF6_Golgi translocates to Golgi p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 translation Global Translation\nAttenuation Global Translation Attenuation p_eIF2a->Global Translation\nAttenuation ATF4_nuc ATF4 ATF4->ATF4_nuc translocates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_nuc XBP1s XBP1s->XBP1s_nuc translates & translocates ATF6_cleaved ATF6 (p50) ATF6_Golgi->ATF6_cleaved cleaved by S1P/S2P ATF6_nuc ATF6(N) ATF6_cleaved->ATF6_nuc translocates Target_Genes UPR Target Genes (CHOP, GRP78, ERAD components) ATF4_nuc->Target_Genes XBP1s_nuc->Target_Genes ATF6_nuc->Target_Genes

Figure 1: The Three Branches of the Unfolded Protein Response (UPR).

  • The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, this event also promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic factor CHOP.[4]

  • The IRE1 Pathway: IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. When activated, IRE1's RNase domain unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This frameshift results in the translation of a potent transcription factor, XBP1s, which drives the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3][5]

  • The ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus.[1][11] There, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic fragment (ATF6f).[1][11] ATF6f then moves to the nucleus to activate the transcription of ER chaperones like GRP78 (also known as BiP) and GRP94, as well as components of the ERAD machinery.[11]

Experimental Workflow for Characterizing a Novel Indazole Derivative

The following workflow provides a systematic approach to determine if and how a compound like this compound modulates ER stress.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening & Cytotoxicity cluster_Phase2 Phase 2: Induction of ER Stress & Compound Treatment cluster_Phase3 Phase 3: Pathway-Specific Analysis cluster_Phase4 Phase 4: Functional & Phenotypic Outcomes A1 Determine Compound Solubility and Stability A2 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine non-toxic concentration range A1->A2 B3 Treat cells with Indazole Derivative (Co-treatment, Pre-treatment, Post-treatment) A2->B3 B1 Select Cell Line (e.g., HeLa, MEFs, SH-SY5Y) B2 Induce ER Stress (Tunicamycin or Thapsigargin) B1->B2 B2->B3 C1 Western Blot Analysis (p-PERK, p-eIF2α, ATF4, CHOP, GRP78, ATF6 cleavage) B3->C1 C2 qPCR Analysis (sXBP1, CHOP, GRP78, HERPUD1) B3->C2 C3 XBP1 Splicing Assay (RT-PCR & Gel Electrophoresis) B3->C3 D1 Cell Viability/Apoptosis Assay (Annexin V/PI staining, Caspase-3/7 activity) B3->D1 D2 Data Analysis & Interpretation C1->D2 C2->D2 C3->D2 D1->D2

Figure 2: A Four-Phase Workflow for Investigating ER Stress Modulation.

PART 1: Foundational Assays & Protocols

Cytotoxicity and Dose-Response Assessment

Rationale: Before assessing the compound's effect on ER stress, it is crucial to establish a non-toxic working concentration range. A compound that induces cell death through off-target effects will confound any analysis of its specific impact on the UPR. The goal is to separate specific modulation of ER stress from general cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in appropriate cell culture medium, ranging from a high concentration (e.g., 100 µM) down to nanomolar levels.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration). For subsequent experiments, use concentrations well below the IC₅₀.

PART 2: Core Mechanistic Protocols for UPR Analysis

Rationale for ER Stress Induction: To study the modulatory effects of a compound, a robust and reproducible induction of ER stress is necessary. Tunicamycin (inhibits N-linked glycosylation) and Thapsigargin (inhibits the SERCA pump, depleting ER calcium) are standard inducers that activate all three UPR branches.[12]

General Protocol for Cell Culture and Treatment
  • Cell Culture: Maintain your chosen cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Experimental Plating: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of the experiment.

  • Treatment Strategy:

    • Control Groups: Untreated, Vehicle Control, Inducer Only (e.g., 1 µM Thapsigargin or 2.5 µg/mL Tunicamycin), Compound Only.

    • Experimental Group: Co-treatment with the inducer and the indazole derivative at various non-toxic concentrations.

  • Time Course: Harvest cells at different time points (e.g., 4, 8, 16, 24 hours) to capture both early and late UPR events.

  • Harvesting:

    • For Protein Analysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For RNA Analysis: Wash cells with ice-cold PBS and lyse them in a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen) to preserve RNA integrity.

Western Blotting: Monitoring UPR Protein Markers

Rationale: Western blotting provides a semi-quantitative assessment of changes in protein expression and post-translational modifications (e.g., phosphorylation), which are hallmarks of UPR activation.[5][13]

Protocol: Western Blot Analysis of UPR Markers

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key UPR proteins. (See Table 1 for suggestions).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

Target ProteinPathwayExpected Change with ER StressRationale for AnalysisRecommended Antibody Dilution
p-PERK (Thr980) PERKIncreaseDirect measure of PERK activation1:1000
p-eIF2α (Ser51) PERKIncreaseKey downstream event of PERK activation1:1000
ATF4 PERKIncreaseTranslational upregulation downstream of p-eIF2α1:1000
CHOP/GADD153 PERKIncreasePro-apoptotic transcription factor, marker of terminal UPR1:1000
ATF6 (cleaved) ATF6Appearance of ~50 kDa bandDirect measure of ATF6 activation1:1000
GRP78/BiP AllIncreaseGeneral marker of ER stress, target of ATF6 and XBP1s1:2000
β-Actin/GAPDH -No ChangeLoading Control1:5000
Table 1: Key Primary Antibodies for Western Blot Analysis of the UPR.
Quantitative PCR (qPCR): Assessing UPR Target Gene Expression

Rationale: qPCR allows for the precise quantification of changes in mRNA levels of UPR target genes, providing a sensitive measure of transcriptional activation downstream of the three sensor pathways.[3][5]

Protocol: qPCR for UPR Target Genes

  • RNA Extraction: Isolate total RNA from your cell lysates using a column-based kit (e.g., RNeasy Mini Kit) or Trizol-based method. Include a DNase treatment step.

  • RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and gene-specific primers (See Table 2).

  • Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling protocol.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Gene SymbolPathwayForward Primer (5' to 3')Reverse Primer (5' to 3')
HSPA5 (GRP78/BiP) ATF6 / IRE1CCTTCGGTGCAGGAGACATTGGGCAACAGACCATTGAACTC
DDIT3 (CHOP) PERKGAGAACCAGGAAACGGAAACAGTCTCCTTCATGCGCTGCTTT
XBP1s IRE1CTGAGTCCGAATCAGGAAGCAAGGGATCTCTAAAACTAGAGGCTTG
ERN1 (IRE1α) IRE1TCTCCCGGACGTGTTCAATGCTGGGTCCCTCTTTGATTT
GAPDH HousekeepingGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC
Table 2: Validated qPCR Primers for Human UPR Target Genes.
XBP1 Splicing Assay

Rationale: This assay directly measures the endoribonuclease activity of IRE1, providing a definitive readout of its activation. It distinguishes the unspliced (XBP1u) from the spliced (XBP1s) mRNA variant.

Protocol: RT-PCR for XBP1 Splicing

  • cDNA Synthesis: Prepare cDNA from your RNA samples as described in the qPCR protocol.

  • PCR Amplification: Perform a standard PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.

    • Human XBP1 Forward: AAACAGAGTAGCAGCTCAGACTGC

    • Human XBP1 Reverse: TCCTTCTGGGTAGACCTCTGGGAG

  • Gel Electrophoresis: Run the PCR products on a 2.5-3% high-resolution agarose gel.

  • Visualization and Interpretation:

    • Unspliced XBP1 (XBP1u): Larger PCR product.

    • Spliced XBP1 (XBP1s): Smaller PCR product (due to removal of the 26-bp intron).

    • The appearance or increased ratio of the smaller band indicates IRE1 activation.

PART 3: Data Interpretation and Advancing the Study

Interpreting the Results:

  • Compound as an ER Stress Inducer: If the indazole derivative, when used alone, increases markers like p-eIF2α, XBP1 splicing, and CHOP expression, it may be an ER stress inducer.

  • Compound as an ER Stress Attenuator: If, in the presence of an inducer like thapsigargin, the compound reduces the levels of these markers, it may be an ER stress attenuator. This is often associated with a pro-survival effect.

  • Pathway-Specific Modulation: Observe the relative changes across the three branches. For instance, a compound might selectively inhibit the PERK pathway (reduced p-eIF2α and CHOP) while having no effect on XBP1 splicing. This would suggest a specific mechanism of action, similar to known inhibitors like GSK2606414.[10]

Next Steps:

Should initial results indicate that this compound or a related derivative modulates ER stress, further studies would be warranted. These could include:

  • In Vitro Kinase Assays: To determine if the compound directly inhibits PERK or IRE1 kinase activity.

  • Cell-Based Reporter Assays: Using luciferase reporters driven by UPR-responsive elements (e.g., ATF6 or ATF4-responsive elements) for high-throughput screening of analogs.

  • In Vivo Studies: Testing the compound in animal models of diseases where ER stress is implicated.

By employing this structured, multi-faceted approach, researchers can rigorously characterize the effects of novel indazole derivatives on the ER stress response, paving the way for the potential development of new therapeutics targeting this critical cellular pathway.

References

  • Kennedy, D., Jäger, R., & Soukup, J. M. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. ResearchGate. Available at: [Link][5][13]

  • Kopp, M. C., Huvard, M. J., & Schepartz, A. (2019). Methods for studying ER stress and UPR markers in human cells. PubMed. Available at: [Link][3]

  • Axten, J. M., Medina, J. R., Feng, Y., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Available at: [Link][9]

  • Axten, J. M., Medina, J. R., Feng, Y., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5 -yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). ResearchGate. Available at: [Link][10]

  • Kim, I., Xu, W., & Reed, J. C. (2008). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. PubMed Central. Available at: [Link][4]

  • Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell, 69(2), 169-181.
  • Le Révérend, B., et al. (2021). Chemically based transmissible ER stress protocols are unsuitable to study cell-to-cell UPR transmission. Portland Press. Available at: [Link]

  • Hetz, C., Zhang, K., & Kaufman, R. J. (2020). Mechanisms, regulation and functions of the unfolded protein response. Nature Reviews Molecular Cell Biology, 21(8), 421-438.
  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature Reviews Molecular Cell Biology, 8(7), 519-529.
  • Walter, P., & Ron, D. (2011).
  • Oakes, S. A., & Papa, F. R. (2015). The role of endoplasmic reticulum stress in human pathology.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Ye, J., et al. (2000). ER stress activates cleavage of ATF6 and translocation of its N-terminal fragment to the nucleus. Developmental Cell, 1(5), 635-644.
  • Paxman, R., et al. (2018). Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins. PubMed Central. Available at: [Link]

  • Pereira, C., et al. (2018). A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress. National Institutes of Health. Available at: [Link][12]

  • Paxman, R., et al. (2018). Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins. PubMed. Available at: [Link]

  • Gande, S. L., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link][7]

  • Maly, D. J., & Papa, F. R. (2014). The PERK-eIF2α signaling pathway in human disease. Free Radical Biology and Medicine, 74, 131-135.
  • Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link][8]

  • Samali, A., et al. (2018). Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications. PubMed. Available at: [Link][2]

Sources

Application Note: High-Throughput Screening of a 7-methyl-1H-indazol-5-amine Based Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for High-Throughput Screening with 7-methyl-1H-indazol-5-amine Derivatives

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved therapeutics, particularly in oncology. This structural motif is a cornerstone in the design of potent kinase inhibitors. This application note provides a comprehensive guide for researchers and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a compound library derived from the versatile building block, this compound. We present a detailed, field-proven protocol for a robust biochemical assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a widely adopted technology in drug discovery for its sensitivity and resistance to interference.[1][2] This guide explains the causality behind experimental choices, outlines a self-validating system for data quality, and provides a clear roadmap from primary screen to hit confirmation.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is of significant interest in pharmaceutical research due to its versatile biological activities.[3] Its rigid structure and ability to participate in crucial hydrogen bonding interactions with protein targets have established it as a "privileged scaffold".[4] This means that the indazole core is a recurring motif in molecules that bind to a variety of biological targets, making it an excellent starting point for the development of new drugs.[4]

Numerous indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, including FDA-approved drugs like Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Consequently, they are a major class of targets for anticancer drug discovery.

The compound this compound serves as an ideal starting fragment for building a focused library of potential kinase inhibitors. The methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially leading to improved selectivity and pharmacokinetic profiles in derivative compounds. The amine group at the 5-position provides a convenient chemical handle for combinatorial synthesis, allowing for the rapid generation of a diverse set of analogs to explore the structure-activity relationship (SAR).

Physicochemical Properties of the Core Fragment

For a compound to be a suitable starting point in drug discovery, particularly in fragment-based approaches, it should possess favorable physicochemical properties. The table below summarizes the key properties of the core fragment, this compound.

PropertyValueSource
Molecular Formula C8H9N3[7]
Molecular Weight 147.18 g/mol [7]
CAS Number 844882-18-4[7]
Boiling Point Not available[7]
Melting Point Not available[7]
Solubility Limited aqueous solubility, soluble in organic solvents like DMSO.Inferred from similar structures

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently identify and validate active compounds from a large library. The workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization Primary_Screen HTS of Compound Library (Single Concentration) Hit_Confirmation Re-testing of Primary Hits Primary_Screen->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies

Caption: High-throughput screening cascade for kinase inhibitors.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For screening kinase inhibitors, TR-FRET is a leading technology due to its high sensitivity, low background, and homogeneous "mix-and-read" format, which is amenable to automation.[1][8] The assay measures the phosphorylation of a substrate peptide by a kinase.

The assay components include:

  • A biotinylated peptide substrate.

  • A Europium (Eu³⁺) chelate-labeled anti-phospho-peptide antibody (Donor).

  • A streptavidin-conjugated acceptor fluorophore, such as allophycocyanin (APC) (Acceptor).

Mechanism of Action:

  • In the presence of an active kinase and ATP, the biotinylated peptide is phosphorylated.

  • The Eu³⁺-labeled antibody binds to the phosphorylated peptide.

  • Streptavidin-APC binds to the biotin moiety of the peptide, bringing the donor and acceptor fluorophores into close proximity.

  • When the Eu³⁺ chelate is excited with a laser (e.g., at 340 nm), it emits light over a long lifetime. If the acceptor is close, energy is transferred from the donor to the acceptor (FRET).

  • The acceptor then emits light at a different wavelength (e.g., 665 nm).

  • In the presence of an inhibitor, the peptide is not phosphorylated, no complex is formed, and no FRET occurs. The signal is measured as a ratio of the acceptor to donor emission, which minimizes experimental noise.

TR_FRET_Principle cluster_0 Active Kinase (No Inhibitor) cluster_1 Inhibited Kinase Excitation (340 nm) Excitation (340 nm) Eu-Antibody Eu³⁺-Antibody (Donor) Excitation (340 nm)->Eu-Antibody SA-APC Streptavidin-APC (Acceptor) Eu-Antibody->SA-APC FRET Phospho-Peptide Phosphorylated Biotin-Peptide Eu-Antibody->Phospho-Peptide Emission (665 nm) Emission (665 nm) SA-APC->Emission (665 nm) Phospho-Peptide->SA-APC Excitation_Inh (340 nm) Excitation_Inh (340 nm) Eu-Antibody_Inh Eu³⁺-Antibody Excitation_Inh (340 nm)->Eu-Antibody_Inh Emission_Inh (620 nm) Emission_Inh (620 nm) Eu-Antibody_Inh->Emission_Inh (620 nm) No_FRET No FRET SA-APC_Inh Streptavidin-APC

Caption: Principle of a TR-FRET kinase assay.

Detailed HTS Protocol: A Representative Tyrosine Kinase Assay

This protocol is designed for a 384-well plate format and can be adapted for various tyrosine kinases.

5.1. Materials and Reagents

  • Kinase: Recombinant human tyrosine kinase (e.g., VEGFR-2), stored at -80°C.

  • Substrate: Biotinylated peptide substrate, specific for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Detection Reagents: TR-FRET donor (Eu³⁺-labeled anti-phospho-tyrosine antibody) and acceptor (streptavidin-APC).

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop Solution: e.g., 10 mM EDTA in assay buffer.

  • Compound Plates: 384-well plates with compounds from the this compound library dissolved in 100% DMSO.

  • Assay Plates: Low-volume 384-well white plates.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

5.2. Reagent Preparation

  • Kinase Working Solution: Dilute the kinase enzyme to a 2X final concentration in assay buffer. The optimal concentration should be determined empirically to be in the linear range of the reaction (typically the EC₅₀ to EC₈₀ of the ATP concentration-response curve).

  • Substrate/ATP Working Solution: Prepare a 2X solution of the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km value for the kinase to facilitate the identification of competitive inhibitors.

  • Detection Reagent Mix: Prepare a solution of the TR-FRET antibody and streptavidin-APC in assay buffer containing EDTA (stop solution) at the concentrations recommended by the manufacturer.

5.3. Step-by-Step Assay Procedure

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compounds from the compound plates to the assay plates. For controls, dispense 50 nL of DMSO (negative control) or the positive control inhibitor.

  • Kinase Addition: Add 5 µL of the 2X kinase working solution to all wells of the assay plate.

  • Incubation (Pre-incubation): Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP working solution to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mix to all wells. This stops the kinase reaction (due to EDTA chelating Mg²⁺) and initiates the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a delay time (e.g., 100 µs) following excitation (e.g., 340 nm).

Data Analysis and Quality Control

6.1. TR-FRET Ratio Calculation

The primary readout is the ratio of the acceptor and donor fluorescence intensities: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

6.2. Percent Inhibition Calculation

Percent inhibition for each compound is calculated relative to the controls on the same plate: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_high_control) / (Ratio_low_control - Ratio_high_control))

  • Ratio_compound: TR-FRET ratio in the well with the test compound.

  • Ratio_high_control: Average ratio of the positive control wells (maximum inhibition).

  • Ratio_low_control: Average ratio of the negative control (DMSO) wells (no inhibition).

6.3. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[9] It reflects the separation between the high and low controls. Z' = 1 - (3 * (SD_low_control + SD_high_control)) / |Mean_low_control - Mean_high_control|

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[1]

6.4. Dose-Response and IC₅₀ Determination

For confirmed hits, a dose-response experiment is performed by testing the compound over a range of concentrations (e.g., a 10-point, 3-fold serial dilution). The resulting percent inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Z'-Factor (Plate)
Hit 185.20.250.82
Hit 278.91.10.79
Non-Hit10.5> 500.85
Positive Control98.10.010.81

Hit Confirmation and Follow-up Studies

A critical part of any HTS campaign is to eliminate false positives and characterize true hits.[1]

  • Hit Confirmation: Primary hits (typically compounds showing >50% inhibition) should be re-tested from a freshly prepared sample to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in a different assay format that uses an alternative detection technology (e.g., a luminescence-based assay like ADP-Glo™ that measures ADP production).[10] This helps to rule out compounds that interfere with the primary assay's detection system.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

Conclusion

This application note provides a robust and reliable framework for conducting a high-throughput screen for kinase inhibitors using a library derived from this compound. The TR-FRET-based protocol offers a sensitive and automated-friendly platform for the initial identification of active compounds. By incorporating rigorous quality control measures and a systematic approach to hit validation, researchers can confidently identify promising lead candidates for further development in oncology drug discovery programs.

References

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. Available at: [Link]

  • Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]

  • High-throughput screening - Wikipedia. Wikipedia. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. Available at: [Link]

  • Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. Available at: [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Publications. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • This compound. Molbase. Available at: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-methyl-1H-indazol-5-amine (CAS 844882-18-4). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance the yield and purity of this valuable kinase inhibitor building block.[1] We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and frequently employed strategy involves a two-step sequence starting from a commercially available substituted benzonitrile. The most logical pathway is:

  • Cyclization: Nucleophilic aromatic substitution of 2-fluoro-3-methyl-5-nitrobenzonitrile with hydrazine hydrate to form the indazole ring, yielding 7-methyl-5-nitro-1H-indazole.

  • Reduction: Subsequent reduction of the nitro group to the target amine.

This route is generally preferred due to the high reactivity of the ortho-fluorine atom, which is activated by the electron-withdrawing nitro and cyano groups, facilitating the initial cyclization with hydrazine.[2][3]

Q2: Why is the formation of the indazole ring in the first step often the most critical for overall yield?

A2: The cyclization step is paramount as it establishes the core bicyclic structure.[4] Several factors can compromise its efficiency:

  • Incomplete Conversion: Insufficient reaction time or temperature can leave starting material, complicating downstream purification.

  • Side Reactions: Hydrazine is a potent nucleophile and a reducing agent. Under harsh conditions, it can potentially reduce the nitro group or lead to other undesired byproducts.[4]

  • Workup Losses: The product, 7-methyl-5-nitro-1H-indazole, must be carefully precipitated and isolated to prevent loss of material.

Optimizing this initial step ensures a cleaner feed into the reduction stage, which simplifies the final purification and maximizes the overall process yield.

Q3: What are the key differences between the 1H and 2H tautomers of indazole, and how does this affect my synthesis?

A3: Indazoles can exist in two stable tautomeric forms, 1H- and 2H-, depending on which nitrogen atom in the pyrazole ring bears the proton.[5][6] The 1H-tautomer is generally more thermodynamically stable.[5][6] In this specific synthesis, the cyclization mechanism naturally leads to the desired 1H-indazole. However, in subsequent reactions (e.g., N-alkylation), you may face challenges with regioselectivity, as reactions can occur at either the N-1 or N-2 position.[7] For the synthesis of the amine itself, this is less of a concern, but it's a critical concept in indazole chemistry.

Synthesis Workflow & Troubleshooting Guide

The following section details potential issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Purification A 2-Fluoro-3-methyl- 5-nitrobenzonitrile B 7-Methyl-5-nitro- 1H-indazole A->B  Hydrazine Hydrate  Solvent (e.g., n-Butanol)  Reflux C This compound (Final Product) B->C  Reducing Agent (e.g., SnCl2, H2/Pd-C)  Solvent (e.g., EtOH, EtOAc) D Crude Product C->D  Workup & Isolation E Pure Product (>97%) D->E  Recrystallization or  Column Chromatography

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide: Step 1 - Cyclization

Reaction: 2-Fluoro-3-methyl-5-nitrobenzonitrile + Hydrazine → 7-Methyl-5-nitro-1H-indazole

Problem / ObservationPotential Cause(s)Recommended Action(s) & Rationale
Low Conversion (TLC shows significant starting material) 1. Insufficient Temperature/Time: The nucleophilic aromatic substitution may be too slow under the current conditions.Action: Gradually increase the reflux temperature or extend the reaction time by 2-4 hour increments, monitoring progress by TLC. Rationale: Reaction kinetics are highly temperature-dependent. Ensure the solvent choice (e.g., n-butanol, ethanol) allows for an adequate reflux temperature.
2. Poor Hydrazine Quality: Anhydrous or high-purity hydrazine hydrate is crucial. Water content can affect reactivity.Action: Use a fresh, unopened bottle of high-purity hydrazine hydrate. Rationale: Contaminants or degradation of the reagent can inhibit the reaction.
Formation of Multiple Byproducts 1. Excessive Temperature: Overheating can promote side reactions.Action: Reduce the reaction temperature. If using a high-boiling solvent like n-butanol, consider switching to ethanol to perform the reaction at a lower, more controlled temperature (~78°C). Rationale: While higher temperatures increase rate, they can also activate alternative reaction pathways, leading to impurities.
2. Hydrazine as a Reducing Agent: Hydrazine can potentially reduce the nitro group, especially under prolonged heating.Action: Use a moderate excess of hydrazine (2-4 equivalents) rather than a large excess. Ensure the reaction is stopped once the starting material is consumed. Rationale: Minimizing exposure to excess reducing agent at high temperatures can prevent unwanted side reactions.
Product Lost During Workup 1. Incomplete Precipitation: The product may have residual solubility in the reaction solvent.Action: After cooling the reaction mixture to room temperature, cool it further in an ice bath for at least 1 hour before filtration. Rationale: Solubility of most organic solids decreases significantly at lower temperatures, maximizing product precipitation and recovery.[4]
2. Washing with an Inappropriate Solvent: Using a solvent in which the product is soluble for washing will lead to yield loss.Action: Wash the filtered solid with a cold, non-polar solvent like hexanes or cold ethanol/water mixture where the product has minimal solubility. Rationale: The goal of washing is to remove soluble impurities without dissolving the desired product.

Troubleshooting Guide: Step 2 - Reduction

Reaction: 7-Methyl-5-nitro-1H-indazole + Reducing Agent → this compound

Problem / ObservationPotential Cause(s)Recommended Action(s) & Rationale
Incomplete Reduction (TLC shows residual nitro-intermediate) 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent was inadequate.Action: Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O typically requires 3-5 equivalents). Rationale: The reduction of a nitro group to an amine is a six-electron process, requiring a sufficient stoichiometric amount of the reducing agent.
2. Inactivated Catalyst (for catalytic hydrogenation): The Palladium on Carbon (Pd/C) catalyst may be old or poisoned.Action: Use fresh Pd/C catalyst. Ensure the starting material is pure, as sulfur or other functional groups can poison the catalyst. Rationale: Catalytic activity is essential for hydrogenation. An inactive catalyst will result in a stalled reaction.
Product is Dark/Discolored 1. Aerial Oxidation: Anilines, especially electron-rich ones, are highly susceptible to oxidation by air, forming colored impurities.Action: Perform the workup and final purification steps under an inert atmosphere (N₂ or Argon) if possible. Store the final product under inert gas and protected from light. Rationale: Excluding oxygen prevents the formation of highly colored quinone-imine type oligomers.
Difficulty with Final Purification 1. Residual Tin Salts (from SnCl₂ reduction): Tin hydroxides formed during basification of the workup can be gelatinous and trap the product.Action: After basification, filter the reaction mixture through a pad of Celite® to remove the inorganic salts before extraction. Rationale: Celite is an effective filter aid that helps to break up the emulsion-like tin salt precipitate, allowing for a cleaner separation.
2. Co-elution of Impurities (Column Chromatography): Polar impurities may be difficult to separate from the polar product.Action: Optimize the solvent system. A common mobile phase is Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (0.1-1%). Rationale: The basic triethylamine deactivates acidic sites on the silica gel, preventing peak tailing and improving the separation of the basic amine product.
Troubleshooting Logic Diagram

G Start Low Overall Yield Step1 Analyze Cyclization Step (TLC) Start->Step1 Step2 Analyze Reduction Step (TLC) Start->Step2 Workup Analyze Workup/Purification Start->Workup SM_Present Starting Material Present? Step1->SM_Present Inter_Present Nitro Intermediate Present? Step2->Inter_Present Color_Issue Product Discolored? Workup->Color_Issue Purity_Issue Product Impure? Workup->Purity_Issue Sol_Temp Increase Temp/Time SM_Present->Sol_Temp Yes Sol_Reagent Use Fresh Reagent SM_Present->Sol_Reagent Yes Sol_Stoich Increase Reducing Agent Inter_Present->Sol_Stoich Yes Sol_Cat Use Fresh Catalyst Inter_Present->Sol_Cat Yes (if applicable) Sol_Inert Workup Under N2 Color_Issue->Sol_Inert Yes Sol_Purify Optimize Purification Purity_Issue->Sol_Purify Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-5-nitro-1H-indazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-3-methyl-5-nitrobenzonitrile (1.0 eq).

  • Add n-butanol (or ethanol) as the solvent (approx. 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (80% solution, 2.0 - 4.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 90-110°C for n-butanol) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Cool the mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol, followed by water, to remove excess hydrazine.

  • Dry the solid under vacuum to yield 7-methyl-5-nitro-1H-indazole, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (SnCl₂ Reduction)
  • To a round-bottom flask, add 7-methyl-5-nitro-1H-indazole (1.0 eq) and ethanol (10-20 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to basify the mixture to a pH of ~8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography (e.g., silica gel, 5% Methanol in Dichloromethane) to obtain the final product.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound | 844882-18-4. (n.d.). J&K Scientific. Retrieved January 12, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. Retrieved January 12, 2026, from [Link]

  • This compound, 97% Purity, C8H9N3, 1 gram. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cas 1414976-16-1,4-((7-methyl-1H-indazol-5-yl)methylene). (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). Cambridge Open Engage. Retrieved January 12, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Synthesis of 7-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-methyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. The indazole scaffold is a privileged structure in medicinal chemistry, and precise control over substituent placement is critical for drug discovery programs.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the common regioselectivity challenges encountered during the synthesis of the this compound isomer.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific experimental issues in a Q&A format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Q1: My nitration of 7-methyl-1H-indazole is producing a mixture of regioisomers, with significant amounts of the 4-nitro and 6-nitro products. How can I improve the selectivity for the desired 5-nitro isomer?

A1: This is the most critical regioselectivity challenge in this synthesis. The outcome of the electrophilic nitration on the 7-methyl-1H-indazole ring is governed by a subtle interplay between the directing effects of the C7-methyl group and the pyrazole portion of the heterocycle.

Understanding the Directing Effects:

  • C7-Methyl Group: This is an activating, ortho, para-director. It strongly activates the C6 position (ortho) and the C4 position (para).

  • Pyrazole Ring: The fused pyrazole ring is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, its directing influence is complex. The N1-H directs electron density, and the overall effect can favor substitution at the C5 position.

The challenge is that the activating effect of the methyl group can lead to significant substitution at C4 and C6. To favor the C5 position, conditions must be chosen to moderate reactivity and leverage the directing effect of the heterocyclic system.

indazole [label=<

Directing Effects in Nitration of 7-Methyl-1H-indazole

• C7-Methyl (Activating, Ortho/Para-Director):

  • Strongly activates C6 (ortho).

  • Strongly activates C4 (para).

  • Color Code: Green Arrows

• Pyrazole Ring (Deactivating, C5-Director):

  • Deactivates the entire benzene ring.

  • Directs substitution to C5.

  • Color Code: Red Arrow

• Steric Hindrance:

  • The C6 position is sterically hindered by the adjacent C7-methyl group.

  • The N1-H can sterically influence the C6 position.

  • Color Code: Yellow Zone

• Desired Position:

  • C5 is the target, achieved by balancing electronic and steric factors.

]; } Caption: Competing electronic and steric influences on nitration.

Recommended Protocol for Regioselective 5-Nitration:

This protocol uses milder nitrating conditions to suppress the formation of unwanted isomers.

  • Dissolution: Dissolve 7-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C. Ensure complete dissolution before proceeding.

  • Nitrating Agent: Prepare a solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid.

  • Slow Addition: Add the KNO₃ solution dropwise to the indazole solution, maintaining the temperature between 0 and 5 °C. Rapid addition or temperature spikes will decrease regioselectivity.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a major new spot corresponding to the nitro-indazole should appear.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation & Filtration: A yellow solid should precipitate. Neutralize the solution carefully with a base (e.g., aqueous ammonia or NaOH) to pH 7-8. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

The resulting solid will be an enriched mixture containing primarily 7-methyl-5-nitro-1H-indazole.

Q2: I have a mixture of 7-methyl-5-nitro-1H-indazole and other nitro isomers. What is the best way to purify the desired 5-nitro product?

A2: Purification of indazole isomers is typically achieved via silica gel column chromatography. The key is to find a solvent system that provides adequate separation (ΔR_f) between the isomers.

Troubleshooting Isomer Separation:

Problem Cause Solution
Poor Separation on TLC The initial solvent system is not optimal. Isomers have very similar polarities.Screen a range of solvent systems. Start with 20% ethyl acetate (EtOAc) in hexane and gradually increase the polarity. Adding a small amount of methanol (1-2%) or dichloromethane can sometimes improve separation.
Co-elution during Column Chromatography The column is overloaded, or the elution gradient is too steep.Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1). Employ a shallow gradient elution (e.g., increase EtOAc percentage by 2-5% increments) or run the column isocratically if a good solvent system is found.
Difficulty Identifying Fractions Isomers may not be visible under UV light, or spots are too close.Use a TLC stain that reacts with the nitro group (e.g., ceric ammonium molybdate) or run analytical HPLC on key fractions to confirm purity and identity.

Step-by-Step Purification Workflow:

G

Q3: The final reduction of the 5-nitro group to the 5-amine is sluggish or incomplete. What are some reliable methods?

A3: The reduction of an aromatic nitro group is a standard transformation, but the indazole ring can sometimes complicate the reaction. Here are two reliable methods.

Method 1: Tin(II) Chloride (SnCl₂·2H₂O)

This is a classic and highly effective method.

  • Suspension: Suspend the 7-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the suspension.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) for 2-5 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Method 2: Catalytic Hydrogenation (H₂/Pd-C)

This is a cleaner method that avoids heavy metal waste.

  • Setup: In a hydrogenation vessel, dissolve or suspend the 7-methyl-5-nitro-1H-indazole (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂), either via a balloon or a pressurized system (e.g., Parr shaker) at 40-50 psi.

  • Reaction: Stir vigorously at room temperature for 4-12 hours.

  • Monitoring & Work-up: Monitor by TLC. Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall synthetic route to prepare this compound?

A1: The most frequently employed synthesis is a three-step sequence starting from a substituted toluene derivative.

G

This route benefits from commercially available starting materials and well-established chemical transformations. The primary challenge, as discussed, lies in controlling the regioselectivity in Step 2.[2]

Q2: How can I definitively confirm the regiochemistry of my final product and distinguish this compound from its isomers?

A2: Unambiguous structural confirmation requires spectroscopic analysis, primarily ¹H NMR. The substitution pattern on the benzene ring creates a unique fingerprint based on the chemical shifts and, most importantly, the coupling constants of the aromatic protons.

Spectroscopic Analysis:

Technique Expected Observations for this compound
¹H NMR Aromatic Region (6.5-8.0 ppm): You should observe three distinct protons on the benzene ring. Look for an AX system or an ABX system depending on the solvent. The key is the coupling patterns. H4 and H6 will be doublets with a small meta-coupling constant (J ≈ 2-3 Hz). H3 will appear as a singlet or a broad singlet. The methyl group will be a singlet around 2.5 ppm. The amine (NH₂) protons will be a broad singlet.
¹³C NMR The spectrum will show the correct number of carbon signals. The chemical shift of the methyl carbon will be around 15-20 ppm. The aromatic carbons will appear in the 100-150 ppm range. Specific assignments can be made using 2D NMR techniques (HSQC, HMBC).[3]
HRMS High-Resolution Mass Spectrometry will confirm the elemental composition, C₈H₉N₃, by providing a highly accurate mass measurement.[4][5]

For the key 7-methyl-5-nitro-1H-indazole intermediate, ¹H NMR is also diagnostic. You would expect to see two doublets in the aromatic region for H4 and H6, again with a characteristic small meta-coupling.[6]

Q3: Are there alternative synthetic strategies to avoid the regioselectivity issues with nitration?

A3: Yes, while the nitration-reduction pathway is common, other strategies can be employed, often involving building the ring with the nitrogen functionality already in place or using directed metalation.

  • Synthesis from Pre-functionalized Precursors: One could start with a molecule like 4-methyl-2-nitroaniline. This could then be elaborated through a sequence involving diazotization and cyclization to form the indazole ring, which would install the nitro group at the desired C5 position from the outset.

  • Directed Ortho-Metalation (DoM): If the indazole nitrogen is protected (e.g., with a SEM or Boc group), it's possible to use a strong base like n-BuLi or LDA to deprotonate a specific carbon. However, directing this to the C5 position in the presence of a C7-methyl group can still be challenging.

These methods often require more steps or specialized reagents but can provide unambiguous regiochemical control.[7][8]

References

  • Benchchem. Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Benchchem Technical Support.
  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Lee, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5637–5648. [Link]

  • SpectraBase. 1H-indazole, 7-methyl-5-nitro-. [Link]

  • Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2539. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 814-827. [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(15). [Link]

  • Organic Chemistry Tutor. (2022). Multiple Directing Effects and Multistep Synthesis. [Link]

  • Abu-Serie, M. M., & El-Faham, A. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683. [Link]

  • CP Lab Safety. This compound, 97% Purity. [Link]

Sources

Technical Support Center: Purification of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-methyl-1H-indazol-5-amine (C₈H₉N₃, CAS 844882-18-4).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important indazole intermediate.[3] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, which makes robust purification protocols essential.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic theory and practical laboratory experience to help you overcome common purification challenges.

Purification Workflow Overview

The general strategy for purifying this compound from a crude reaction mixture involves a primary chromatographic step followed by an optional recrystallization for final polishing, with analytical checks at each stage.

PurificationWorkflow Crude Crude Reaction Mixture Column Primary Purification: Column Chromatography Crude->Column  Load onto column TLC_HPLC In-Process Purity Check (TLC / HPLC) Column->TLC_HPLC  Analyze fractions Recrystallization Secondary Purification: Recrystallization (Optional) TLC_HPLC->Recrystallization  Pool pure fractions  Proceed if needed Final_Product Purified Product (>97% Purity) TLC_HPLC->Final_Product  Purity acceptable Recrystallization->Final_Product  Collect crystals Analysis Final Characterization (NMR, MS, HPLC) Final_Product->Analysis  Confirm structure  & final purity TroubleshootingLogic Start Problem: Impure Product Despite Single TLC Spot Cause1 Possible Cause 1: Co-eluting Impurity Start->Cause1 Cause2 Possible Cause 2: On-Column Decomposition Start->Cause2 Solution1 Solution: Test Multiple TLC Solvent Systems Cause1->Solution1 Solution2 Solution: Perform 2D TLC Stability Test Cause2->Solution2 Action1 Change Stationary Phase (Alumina, C18) Solution2->Action1 If degradation confirmed

Sources

Technical Support Center: Synthesis of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical kinase inhibitor building block.[1] We provide in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of unwanted side products, ensuring the purity and integrity of your final compound.

Troubleshooting Guide: Identifying and Resolving Side Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My LC-MS analysis shows a persistent impurity with a mass of [M+16]+. What is this and how can I eliminate it?

A1: Cause and Identification

An [M+16]+ peak strongly suggests the formation of an N-oxide or a hydroxylated side product. In the context of indazole synthesis, particularly if proceeding through a nitro-intermediate, incomplete reduction or side reactions during diazotization can lead to such impurities. The indazole ring system itself can be susceptible to oxidation under certain conditions.

Plausible Structures:

  • This compound N-oxide: Oxidation at one of the pyrazole nitrogen atoms.

  • Hydroxylated byproduct (e.g., 5-amino-7-methyl-1H-indazol-4-ol or -6-ol): This can occur if harsh conditions are used during steps like nitration or if certain oxidizing agents are present.

Troubleshooting Protocol:

  • Confirm Structure:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition.

    • ¹H NMR Spectroscopy: Look for a downfield shift of the aromatic protons adjacent to the new hydroxyl group or changes in the electronic environment of the indazole core protons. An N-oxide formation would also significantly alter the chemical shifts of the ring protons.

  • Optimize the Reduction Step (if applicable):

    • Reagent Choice: If reducing a nitro-group (e.g., 7-methyl-5-nitro-1H-indazole), ensure the reducing agent is fresh and used in sufficient excess. Catalytic hydrogenation (e.g., H₂, Pd/C) is generally clean.[2] If using metal-in-acid (e.g., SnCl₂/HCl), ensure the reaction goes to completion and that the workup effectively removes all metal salts.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until all starting material and nitroso-intermediates are consumed.

  • Purification Strategy:

    • These impurities often have different polarities. A carefully optimized gradient on a silica gel column or the use of reverse-phase chromatography can effectively separate them.

Q2: I'm observing a set of signals in my ¹H NMR that I suspect belong to a regioisomer. How can I confirm its identity and what is the likely cause?

A2: Cause and Identification

Regioisomer formation is a common challenge in substituted indazole synthesis. The cyclization step to form the indazole ring is a primary source of such impurities. For instance, depending on the precursors and reaction conditions, cyclization can yield different substitution patterns on the benzene portion of the scaffold. Another critical step is electrophilic substitution (e.g., nitration) on the 7-methyl-1H-indazole core, which can lead to substitution at undesired positions.

Example Scenario: Nitration of 7-methyl-1H-indazole While the 5-position is often favored, nitration could potentially occur at the 4- or 6-positions, leading to the formation of 7-methyl-4-nitro-1H-indazole or 7-methyl-6-nitro-1H-indazole, which would then be reduced to the corresponding amine isomers.

Troubleshooting Workflow:

start Isomeric Impurity Suspected (e.g., extra aromatic signals in ¹H NMR) lcms Run LC-MS Analysis start->lcms nmr_2d Acquire 2D NMR Data (COSY, HSQC, HMBC, NOESY) start->nmr_2d lcms_check Do isomers have same mass? lcms->lcms_check nmr_analysis Analyze Correlations: - HMBC shows long-range C-H coupling. - NOESY shows through-space proximity. nmr_2d->nmr_analysis lcms_yes Yes. Proceed with structural elucidation. lcms_check->lcms_yes Yes lcms_no No. Impurity is not a simple isomer. Re-evaluate. lcms_check->lcms_no No lcms_yes->nmr_2d structure Confirm Regioisomer Structure (e.g., 4-amino or 6-amino isomer) nmr_analysis->structure mitigation Optimize Reaction Conditions: - Lower temperature of nitration. - Change solvent or acid catalyst. - Explore alternative synthetic route. structure->mitigation

Caption: Workflow for identifying and mitigating regioisomeric side products.

Confirmation Protocol:

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for long-range correlations between protons and carbons. For example, the proton of the amino group should show a correlation to the C5, C4, and C6 carbons. The methyl protons at C7 should correlate to C7, C6, and C1 of the pyrazole ring. By mapping these correlations, you can definitively assign the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close in space. A NOESY correlation between the C7-methyl protons and a proton at C6 would confirm the 7-methyl arrangement, while the absence of a correlation to a proton at C4 can help distinguish isomers.

  • Preventative Measures:

    • Control Cyclization: The choice of catalyst and reaction conditions for the indazole ring formation is critical for regioselectivity.[3]

    • Directed Substitution: If starting from an already-formed 7-methyl-1H-indazole, consider using a directing group if possible to ensure substitution occurs at the desired C5 position.

Q3: My reaction mixture contains a significant amount of a dimeric species, especially after workup. What causes this?

A3: Cause and Identification

Indazole derivatives, particularly those with amino groups, can be susceptible to oxidative coupling, leading to the formation of azo- or hydrazo-dimers. This is more likely to occur if the reaction is exposed to air for prolonged periods, especially under basic conditions or in the presence of trace metal catalysts.

Plausible Dimer Structure: An azo-bridged dimer, [M+M-2H]+.

Identification and Prevention:

  • Mass Spectrometry: Look for a mass corresponding to roughly double the mass of the product minus two mass units.

  • ¹H NMR: The spectrum of a symmetrical dimer will be simpler than the monomer, but the signals will be distinct. An unsymmetrical dimer will show a much more complex spectrum.

  • Prevention Protocol:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed before use.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction or during workup can suppress dimer formation.

    • Control pH: Avoid strongly basic conditions during workup if possible, as this can promote oxidation of the aminophenyl moiety.

Frequently Asked Questions (FAQs)

Q: What is a reliable synthetic pathway for this compound, and what are the key control points for purity?

A: A common and effective route starts from a substituted o-toluidine derivative. The general strategy involves the construction of the indazole ring followed by functional group manipulation.

Caption: A plausible synthetic route to this compound highlighting critical control points.

  • Key Control Points:

    • Nitration: Controlling the regioselectivity of the initial nitration is crucial to install the nitro group at the correct position relative to the methyl groups.

    • Cyclization: The diazotization of the amino group followed by intramolecular cyclization must be carefully controlled (temperature, acid concentration) to avoid side reactions and ensure high yield of the indazole core.[3]

    • Final Reduction: The reduction of the 5-nitro group to the 5-amino group is a critical final step. As discussed in the troubleshooting section, incomplete reduction or side-reactions can introduce impurities that are difficult to remove. This step must be monitored closely for completion.[2]

Q: Which analytical techniques are essential for routine quality control of this compound synthesis?

A: A multi-pronged approach is recommended for robust quality control.

Technique Purpose Key Information Provided
HPLC/UPLC Purity assessment and quantificationProvides percentage purity, retention times of product and impurities.[4]
LC-MS Impurity identificationGives mass-to-charge ratio of the main product and any side products.[5]
¹H and ¹³C NMR Structural confirmationConfirms the chemical structure of the desired product and helps identify isomers.[5]
HRMS Unambiguous formula determinationProvides the exact mass, allowing for the determination of the elemental formula of unknown impurities.[6]

Q: How can I manage the formation of the 2H-indazole tautomer/isomer?

A: The 1H- and 2H-tautomers of indazole are in equilibrium, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7][8] In the case of N-unsubstituted this compound, the product will exist predominantly as the 1H tautomer. Issues with 2H-isomers primarily arise during N-alkylation or N-arylation reactions. If you are performing a subsequent reaction on one of the pyrazole nitrogens, the regioselectivity can be influenced by:

  • The Base: Strong, bulky bases may favor alkylation at the less sterically hindered N1 position.

  • The Solvent: The polarity of the solvent can influence the tautomeric equilibrium and the reaction pathway.

  • Reaction Temperature: Lower temperatures often provide better selectivity.

For the synthesis of the parent compound itself, direct formation of a stable 2H-isomer is less common, but careful characterization by NMR is always necessary to confirm the structure.

References

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Google Shopping.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cas 1414976-16-1,4-((7-methyl-1H-indazol-5-yl)methylene) - LookChem. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved January 12, 2026, from [Link]

  • This compound, 97% Purity, C8H9N3, 1 gram. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

Sources

7-methyl-1H-indazol-5-amine solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-methyl-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility of this compound in DMSO and various aqueous buffers. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: Based on extensive experience with indazole derivatives, this compound is expected to have good solubility in dimethyl sulfoxide (DMSO).[1] For similar compounds, stock solutions in the range of 10-20 mM in anhydrous DMSO are routinely prepared.[1]

Expert Insight: The indazole core, while containing nitrogen atoms capable of hydrogen bonding, is a predominantly aromatic and heterocyclic structure.[2] This contributes to its favorable interaction with a polar aprotic solvent like DMSO. When preparing stock solutions, always use anhydrous DMSO to prevent the introduction of water, which can lead to the precipitation of hydrophobic compounds over time.

Q2: I'm observing poor aqueous solubility with this compound. Is this normal?

A2: Yes, this is a well-documented characteristic of many indazole derivatives.[1][3] The parent compound, 1H-Indazol-5-amine, has a very low reported water solubility of 17.9 µg/mL.[4][5] The addition of a methyl group, as in this compound, generally further increases hydrophobicity, leading to even lower aqueous solubility.

Causality: The limited aqueous solubility is due to the nonpolar surface area of the bicyclic indazole ring system. While the amine group offers a site for hydrogen bonding with water, the overall molecule has significant hydrophobic character. Overcoming this is a common challenge in the formulation of indazole-based compounds for biological assays.[3][6]

Q3: What is the best approach for preparing aqueous working solutions from a DMSO stock?

A3: The recommended method is to perform a serial dilution from your concentrated DMSO stock into the desired aqueous buffer. It is critical to maintain a low final concentration of DMSO in your assay to avoid solvent-induced artifacts, typically at or below 0.5%.[1]

Self-Validating Protocol: To prevent precipitation, it is often beneficial to perform an intermediate dilution step. For instance, diluting a 10 mM DMSO stock 1:100 into the assay buffer to create a 100 µM solution can help maintain solubility before preparing the final concentrations for your experiment.[1] Always visually inspect for any signs of precipitation after each dilution step.

Troubleshooting Guide

Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

Problem: The compound is "crashing out" of solution due to a rapid change in solvent polarity, a common issue when moving from a highly organic solvent like DMSO to a predominantly aqueous environment.

Solutions & Explanations:

  • Decrease the Final Concentration: The most straightforward solution is to work with lower final concentrations of the compound in your aqueous buffer.

  • Increase the DMSO Percentage (with caution): You can slightly increase the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5%). However, you must validate that this higher DMSO concentration does not impact your biological system.

  • Utilize a Co-solvent: The addition of a co-solvent can help bridge the polarity gap between DMSO and water.[7] Ethanol or polyethylene glycol (PEG) can sometimes be used in small quantities, but their compatibility with the specific assay must be verified.

  • pH Adjustment: The amine group on this compound has a basic character. Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 6.0-6.5) can protonate the amine, forming a salt that may have improved aqueous solubility.[7][8] However, ensure the pH is compatible with your experimental system.

Scenario 2: I'm seeing inconsistent results in my biological assay, which I suspect is due to solubility issues.

Problem: Poor solubility can lead to an overestimation of the compound's concentration in the dissolved phase, resulting in inaccurate and non-reproducible data.

Solutions & Explanations:

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to break up microscopic precipitates and improve dissolution.[1]

  • Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step.[1]

  • Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility, as dissolution is often an endothermic process.[8] Be mindful not to heat-sensitive components of your buffer or your compound.

  • Solubility Assessment: If problems persist, consider performing a formal kinetic or thermodynamic solubility assay to determine the exact solubility limit of this compound in your specific assay buffer.

Experimental Protocols & Data

Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid, MW: 147.18 g/mol )[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[1]

  • Weighing: To prepare 1 mL of a 10 mM stock solution, accurately weigh out 1.47 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid. For 1.47 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate in a room temperature water bath until all solid is dissolved.[1]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[1]

Data Summary: Solubility of Related Indazole Compounds
CompoundSolventReported Solubility
1H-Indazol-5-amineWater (pH 7.4)17.9 µg/mL[4][5]
7-Methyl-1H-indazole-3-carboxamideDMSO10-20 mM (typical stock)[1]

This table provides context for the expected solubility based on structurally similar molecules.

Visualized Workflows

Workflow for Stock Solution Preparation and Dilution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh solid This compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw one aliquot of stock solution store->thaw Begin Experiment intermediate 6. Intermediate Dilution (e.g., 1:100 in buffer) thaw->intermediate final 7. Serial Dilutions to final concentrations intermediate->final assay 8. Use in Assay (DMSO ≤ 0.5%) final->assay

Caption: Workflow for preparing DMSO stock and aqueous working solutions.

Troubleshooting Logic for Precipitation Issues

G cluster_solutions Potential Solutions start Precipitation Observed Upon Dilution sol1 Decrease Final Concentration start->sol1 Is lower conc. feasible? sol2 Adjust Buffer pH (Acidic) start->sol2 Is pH change compatible? sol3 Increase DMSO % (Validate!) start->sol3 Is higher DMSO tolerated? sol4 Use Sonication/ Vortexing start->sol4 Mechanical Aid end Compound Soluble in Assay Buffer sol1->end sol2->end sol3->end sol4->end

Caption: Decision-making guide for addressing compound precipitation.

References

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. [Link]

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preventing precipitation of 7-methyl-1H-indazol-5-amine in cell media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 7-methyl-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous cell culture media. By understanding the physicochemical properties of this molecule and implementing the correct handling procedures, you can ensure consistent and reproducible experimental results.

Troubleshooting Guide: Why Is My Compound Crashing Out?

Precipitation of this compound upon dilution into aqueous cell culture media is the most frequently reported issue. This phenomenon is almost always linked to the compound's low intrinsic aqueous solubility and its behavior as a weak base.

This guide provides a logical workflow to diagnose and solve solubility issues.

Visual Troubleshooting Workflow

Below is a step-by-step decision tree to help you navigate the troubleshooting process.

Troubleshooting_Workflow start START: Precipitation Observed in Cell Media q_stock Is your stock solution (e.g., in DMSO) clear and fully dissolved? start->q_stock sol_stock Re-dissolve stock. Use gentle warming (37°C) or vortexing. If still insoluble, remake stock. q_stock->sol_stock No q_dilution How are you diluting the stock into media? q_stock->q_dilution Yes sol_stock->q_stock Try Again direct_add Directly adding concentrated stock to bulk media volume? q_dilution->direct_add Direct Addition q_ph Is the final concentration above the solubility limit at media pH (~7.4)? q_dilution->q_ph Stepwise Dilution fix_dilution Follow Protocol 2: Use stepwise dilution and rapid mixing. Add stock to media, not vice-versa. direct_add->fix_dilution end SUCCESS: Compound Solubilized fix_dilution->end sol_ph See Protocol 3: Slightly acidify a media aliquot before adding compound to increase solubility. q_ph->sol_ph Yes q_buffer Are you using a phosphate-based buffer/medium (e.g., PBS, DMEM)? q_ph->q_buffer No, concentration is low sol_ph->end sol_buffer Consider switching to a non-phosphate buffer (e.g., HEPES) for dilution or final assay to avoid phosphate salt precipitation. q_buffer->sol_buffer Yes q_buffer->end No sol_buffer->end

Caption: Troubleshooting Decision Tree for Precipitation Issues.

Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound that cause precipitation?

Answer: The solubility challenge stems from two key properties:

  • Low Aqueous Solubility: The core 1H-indazole structure is aromatic and relatively hydrophobic. While not identical, the closely related analog 1H-Indazol-5-amine has a measured aqueous solubility of only 17.9 µg/mL at pH 7.4 [1]. The addition of a methyl group to this scaffold does not significantly increase its polarity, so this compound is also expected to be poorly soluble in neutral aqueous solutions like cell media.

  • Weak Base (Amine Group): The compound features a primary amine (-NH2) on the benzene ring. This group is a weak base. While no experimental pKa value is published for this specific molecule, based on related structures like aniline (pKa ≈ 4.6) and the electronic properties of the indazole ring, the pKa of the 5-amino group can be estimated to be in the range of 4.5 to 5.5 .[2][3] This is a critical parameter for understanding its behavior in cell media.

Q2: How does the pKa of the amine group affect solubility in cell media?

Answer: The pKa is the pH at which 50% of the amine groups are protonated (charged, -NH3+) and 50% are neutral (uncharged, -NH2).

  • At pH < pKa (Acidic): The amine group is predominantly protonated (-NH3+). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.

  • At pH > pKa (Neutral/Alkaline): The amine group is predominantly in its neutral, uncharged form (-NH2). This form is less polar and less soluble .

Cell culture media is typically buffered to a physiological pH of ~7.4 , which is well above the estimated pKa of 4.5-5.5. Consequently, in standard cell media, the compound exists almost entirely in its less soluble neutral form, leading to precipitation, especially at higher concentrations.

Visualizing the pH-Solubility Relationship

PH_Solubility cluster_0 Low pH (e.g., pH 4.0) cluster_1 High pH (e.g., Cell Media, pH 7.4) node_acid [Compound]-NH3+ (Protonated, Charged) ✓ HIGHLY SOLUBLE node_base [Compound]-NH2 (Neutral, Uncharged) ✗ POORLY SOLUBLE (Precipitates) node_acid->node_base pH increases > pKa (~5.0)

Caption: Effect of pH on the ionization state and solubility.

Q3: What is the best solvent to prepare a stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound, like most indazole derivatives, is readily soluble in DMSO.[4][5] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO is the critical first step.

See Protocol 1: Preparing a Concentrated Stock Solution in DMSO.

Q4: My stock in DMSO is clear, but precipitation occurs immediately upon adding it to the media. What's happening?

Answer: This is a classic solvent-exchange problem. The compound is soluble in 100% DMSO but crashes out when the solvent is abruptly changed to a highly aqueous environment (the cell media) where its solubility is poor. The key is to control the dilution process carefully.

Best Practices to Avoid This:

  • Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[5]

  • Add Stock to Media, Not Vice-Versa: Always add the small volume of DMSO stock to the larger volume of media while vortexing or swirling. This promotes rapid dispersion.

  • Use a Serial Dilution Approach: For high final concentrations, perform an intermediate dilution step in media.

See Protocol 2: Standard Method for Diluting DMSO Stock into Cell Media.

Q5: Are there any components in my cell media that could be reacting with the compound?

Answer: Yes. Phosphate is a common culprit. Many standard media (e.g., DMEM, RPMI-1640) and buffers (like PBS) contain a high concentration of phosphate ions.[6] If you attempt to increase the compound's solubility by acidifying it (forming the hydrochloride salt, for instance), you can inadvertently cause the precipitation of an insoluble phosphate salt. This is a known issue for amine-containing compounds.[7]

Troubleshooting Tip: If you suspect phosphate salt precipitation, especially when using an acidified solution, try preparing your compound in a HEPES-buffered or other non-phosphate-based medium for the final dilution and see if the problem resolves.[6][8]

Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO

This protocol details the standard procedure for creating a stable, high-concentration stock solution.

StepActionRationale & Expert Tips
1 Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.Perform this in a chemical fume hood using appropriate personal protective equipment (PPE). Ensure your balance is calibrated.
2 Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).Using anhydrous DMSO is critical to prevent the introduction of water, which could reduce the compound's long-term stability in the stock solution.
3 Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.A clear, particle-free solution is mandatory. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
4 Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound. Use amber or foil-wrapped tubes.
5 Store aliquots at -20°C or -80°C for long-term storage.When stored properly, DMSO stocks are typically stable for months. Refer to the supplier's data sheet for specific stability information.[9]
Protocol 2: Standard Method for Diluting DMSO Stock into Cell Media

This method minimizes precipitation during the critical dilution step.

StepActionRationale & Expert Tips
1 Thaw a fresh aliquot of your DMSO stock solution (from Protocol 1) at room temperature.Avoid leaving the DMSO stock at room temperature for extended periods.
2 Pre-warm your cell culture medium to 37°C.Adding a cold stock to warm media can cause a temporary temperature drop, which may decrease solubility. Consistent temperature is key.
3 Calculate the volume of stock needed. Ensure the final DMSO concentration will be ≤ 0.5%.Example: To make 10 mL of media with a 10 µM final compound concentration from a 10 mM stock, you need 10 µL of stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
4 Pipette the required volume of pre-warmed media into a sterile tube.This will be your final working solution.
5 While gently vortexing or swirling the tube of media, pipette the small volume of DMSO stock directly into the media.This is the most critical step. Rapid mixing and immediate dispersion prevent the formation of localized high concentrations of the compound, which is the primary cause of precipitation. Never add media to the concentrated DMSO stock.
6 Immediately use the freshly prepared medium for your experiment.Do not store the diluted compound in aqueous media for long periods, as precipitation can occur over time even at low concentrations.
Protocol 3: Advanced Method for High Concentrations via pH Modification

Use this protocol only when higher final concentrations are required and the standard method fails. Warning: This may impact cell physiology; always run a vehicle control with pH-adjusted media.

StepActionRationale & Expert Tips
1 Prepare a sterile, 1 M HCl solution.Use cell-culture grade reagents.
2 Aliquot the required volume of cell culture medium into a sterile tube.Work with a smaller volume that you can afford to discard if the procedure fails.
3 Add a small, calculated amount of 1 M HCl to the media to slightly lower the pH (e.g., to pH 6.5-7.0).Add the acid dropwise while monitoring with a sterile pH probe or sterile pH strips. Do not over-acidify, as this will harm the cells. This step protonates the amine, increasing solubility.
4 Add the DMSO stock solution to the acidified media using the rapid dispersion technique described in Protocol 2, Step 5.The protonated compound should now be more soluble in the slightly acidic media.
5 Observe for precipitation. If the solution remains clear, it can be used for the experiment.Crucial: Prepare a parallel vehicle control by adding the same amount of HCl and DMSO (without the compound) to a separate aliquot of media. This control is essential to ensure that any observed cellular effects are due to the compound and not the altered pH or solvent.
References
  • Margabandu, R., & Subramani, K. (n.d.). pKa Prediction for Anilines. Scribd. Retrieved from [Link]

  • Menichincheri, M., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Molecules. [Link]

  • Lee, J., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

  • Patel, V. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]

  • Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]

  • Lee, J., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Phosphate-buffered saline. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Avdeef, A. (2014). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Moradiya, M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • American Elements. (n.d.). 4-Methyl-1H-indazol-5-amine. Retrieved from [Link]

  • Weng, J.-H., et al. (2012). Effect of Properties of Phosphate Buffer Saline Solutions on Vibrational Characteristics of a Quartz Crystal Microbalance Resonator. Semantic Scholar. [Link]

  • Di Bari, C., et al. (2025). The effect of phosphate buffered saline and osmotic stress on phosphatidylcholine vesicles. Journal of Colloid and Interface Science. [Link]

  • Science.gov. (n.d.). pbs phosphate-buffered saline: Topics. [Link]

  • LookChem. (n.d.). 5-AMINO-1H-INDAZOLE-7-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Stability of 7-methyl-1H-indazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established principles of organic chemistry and pharmaceutical stability testing.

Introduction to this compound Stability

This compound is a heterocyclic aromatic amine with a core indazole structure. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. The indazole ring system, particularly the 1H-tautomer, is generally thermodynamically stable.[1] However, the presence of an aromatic amine functional group introduces potential liabilities, making the molecule susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for proper handling, storage, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The acidity or basicity of the solution can significantly impact the compound's stability. Aromatic amines can be protonated at low pH, which may alter their reactivity.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, a common pathway for aromatic amines.[2][3][4]

  • Oxidizing Agents: The aromatic amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxides, or metal ions.[5][6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q2: What is the expected shelf-life of this compound in a solid state versus in solution?

A2: In its solid, crystalline form, this compound is expected to be relatively stable if stored in a cool, dark, and dry place, protected from oxygen. However, once dissolved, its stability is significantly reduced and becomes highly dependent on the solvent and storage conditions. Solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be done at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Q3: Which solvents are recommended for dissolving this compound to maximize its stability?

A3: For maximal stability, aprotic solvents that are deoxygenated are preferred. Solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for initial stock solutions. For aqueous buffers, it is critical to use freshly prepared, deoxygenated buffers and to consider the pH of the final solution. The choice of solvent can influence thermal degradation rates.[9][10]

Q4: How does the tautomerism of the indazole ring affect the stability of the molecule?

A4: The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1] While tautomerism can influence the reactivity of the indazole ring, the primary stability concerns for this molecule arise from the exocyclic aromatic amine group.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
  • Probable Cause: Degradation of the compound in the assay medium. Aromatic amines can be susceptible to oxidation, which may be accelerated by components in the cell culture medium or exposure to air and light during incubation.[5][6][7][8]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare dilutions of this compound immediately before use from a freshly prepared stock solution.

    • Minimize Light Exposure: Protect all solutions containing the compound from light by using amber vials or covering containers with aluminum foil.

    • Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the assay medium if compatible with the experimental setup.

    • Inert Atmosphere: If possible, perform dilutions and incubations under an inert atmosphere (e.g., in a nitrogen-filled glove box) to minimize oxidation.

    • Control Experiments: Include a time-course control experiment where the compound is incubated in the assay medium for the duration of the experiment and then analyzed for purity by HPLC to quantify any degradation.

Issue 2: Appearance of new peaks in HPLC analysis of a stock solution over time.
  • Probable Cause: Chemical degradation of the compound. The new peaks likely correspond to degradation products. The aromatic amine functionality is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.[5][6][7][8] Photodegradation is also a possibility if the solution was exposed to light.[2][3][4]

  • Troubleshooting Workflow:

G start New peaks observed in HPLC check_storage Review storage conditions: - Temperature - Light exposure - Headspace atmosphere start->check_storage check_solvent Evaluate solvent: - Peroxide content? - Purity? - Deoxygenated? start->check_solvent improper_storage Improper storage identified check_storage->improper_storage solvent_issue Solvent issue identified check_solvent->solvent_issue prepare_fresh Prepare fresh stock solution in high-purity, deoxygenated solvent. improper_storage->prepare_fresh Yes solvent_issue->prepare_fresh Yes implement_controls Implement stringent storage controls: - Store at ≤ -20°C - Protect from light (amber vials) - Purge with N2 or Ar prepare_fresh->implement_controls reanalyze Re-analyze by HPLC at T=0 implement_controls->reanalyze end Problem Resolved reanalyze->end

Sources

Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-methyl-1H-indazol-5-amine and other indazole-based compounds in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the generation of robust and reproducible data. As specialists in kinase biology, we understand that inconsistent results can be a significant roadblock in drug discovery and basic research. This resource is structured to help you diagnose and resolve common issues encountered during the characterization of kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] Compounds like this compound are often investigated for their potential to target the ATP-binding site of various kinases, playing a crucial role in cancer research and other therapeutic areas.[1][2] However, like many small molecules, their behavior in biochemical assays can be influenced by a multitude of factors, leading to variability in results. This guide will walk you through a logical process of troubleshooting, from initial assay setup to data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with Assay Signal and Reproducibility

Question 1: I'm observing high variability between replicate wells (high coefficient of variation, %CV). What are the likely causes and how can I fix this?

High %CV is a common issue that can mask the true effect of your compound. The root cause often lies in technical execution or reagent instability.

Answer:

High variability is often a sign of inconsistent liquid handling, reagent degradation, or suboptimal reaction conditions. Here’s a systematic approach to diagnose and resolve the issue:

  • Pipetting Technique and Automation: Inaccurate or inconsistent pipetting is a primary source of error. For manual assays, ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). If using automated liquid handlers, verify their calibration and ensure dispensing heads are clean and free of clogs.

  • Reagent Mixing and Homogeneity: Ensure all reagents, especially enzyme and substrate stocks, are thoroughly mixed before aliquoting and dispensing. Create master mixes for your reactions to minimize well-to-well variability.[3]

  • Edge Effects: In multi-well plates, the outer wells are more susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells for critical experiments or ensure proper plate sealing and incubation in a humidified chamber.

  • Enzyme Activity and Stability: Kinase activity can decline over time, especially if the enzyme is not stored correctly or is subjected to multiple freeze-thaw cycles.[3] Always aliquot your kinase stock upon receipt and store it at -80°C. When in use, keep the enzyme on ice. It's also crucial to remember that purity on a gel does not always equate to full activity.[4] The enzyme may require specific cofactors or be in the correct phosphorylation state to be fully functional.[4]

Protocol for Verifying Kinase Activity:

  • Thaw a fresh aliquot of the kinase on ice.

  • Prepare a dilution series of the kinase in the reaction buffer.

  • Perform the kinase assay with a fixed, non-limiting concentration of substrate and ATP.

  • Plot the reaction rate (signal) against the enzyme concentration. You should observe a linear relationship at lower enzyme concentrations, which plateaus as the substrate or ATP becomes limiting.[5] This confirms your enzyme is active and helps you choose a suitable concentration for your assays.

Question 2: My positive control (no inhibitor) signal is very low or non-existent. What should I check?

Answer:

A low or absent signal in your positive control points to a fundamental problem with the assay chemistry. Here’s a checklist of potential culprits:

  • Inactive Enzyme: As mentioned above, the kinase may have lost activity. Verify with a fresh aliquot or a new batch of enzyme.[4]

  • Incorrect Buffer Conditions: Kinase activity is highly dependent on pH, salt concentration, and the presence of specific divalent cations (typically Mg²⁺, but sometimes Mn²⁺).[6] Verify that your buffer composition and pH are optimal for the specific kinase you are testing. A buffer optimization screen can be a valuable exercise for a new kinase target.[7]

  • Substrate Issues:

    • Wrong Substrate: Ensure you are using the correct substrate for your kinase. While generic substrates like myelin basic protein can be used for some kinases, a more specific peptide or protein substrate is often required for optimal activity.[8][9]

    • Substrate Degradation: Peptides and proteins can degrade over time. Use fresh or properly stored substrate.

  • ATP Depletion/Degradation: ATP solutions are prone to degradation, especially if not stored at the correct pH and temperature. Use a fresh, properly prepared ATP stock.

  • Detection Reagent Failure: The reagents used to detect the kinase activity (e.g., antibodies in an ELISA, luciferase in ADP-Glo™) may be expired or have been stored improperly.[3] Run a control reaction to validate the detection system. For example, in an ADP-Glo™ assay, you can create a standard curve with known concentrations of ADP to ensure the detection reagents are working.[10][11]

Category 2: Inconsistent IC50 Values for this compound

Question 3: The IC50 value for my compound, this compound, is different from what's reported in the literature, or it varies significantly between experiments. Why is this happening?

Answer:

IC50 values are not absolute physical constants; they are highly dependent on the specific assay conditions. Several factors can lead to shifts in potency.

  • ATP Concentration: This is the most critical factor for ATP-competitive inhibitors like many indazole derivatives.[1] The IC50 value is directly proportional to the ATP concentration, as described by the Cheng-Prusoff equation.[6][12][13] If you are using a different ATP concentration than a published study, you will get a different IC50. For consistency, it is best to run assays at the ATP Kₘ for the specific kinase. This ensures that the IC50 value is approximately twice the inhibitor's affinity constant (Ki), allowing for better comparison across different kinases.[12][13]

ATP Concentration in Assay Effect on Apparent IC50 for an ATP-Competitive Inhibitor Rationale
Below Kₘ Lower (more potent) IC50Less ATP is present to compete with the inhibitor for binding to the kinase.
At Kₘ Standard reference pointIC50 ≈ 2 x Ki, allowing for a standardized comparison of inhibitor affinity.[12][13]
Above Kₘ (e.g., physiological levels) Higher (less potent) IC50High concentrations of ATP outcompete the inhibitor, requiring more inhibitor to achieve 50% inhibition.[14]
  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme and its substrate should be kept well below their Kₘ values to ensure the reaction follows Michaelis-Menten kinetics and is in the initial velocity phase.[5] Deviating from these conditions can alter the apparent potency of your inhibitor.

  • Incubation Time: Ensure that your reaction is stopped within the linear range (initial velocity conditions), where less than 10-15% of the substrate has been consumed.[5] If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 determination.

Workflow for Standardizing IC50 Determination:

G cluster_0 Phase 1: Enzyme & Substrate Titration cluster_1 Phase 2: Reaction Linearity cluster_2 Phase 3: Inhibitor Titration A Determine ATP Km B Determine Substrate Km A->B C Select Assay Concentrations (ATP at Km, Substrate at Km) B->C D Enzyme Titration at Assay Concentrations C->D Use determined Km values E Time Course Experiment D->E F Select Enzyme Conc. & Incubation Time (Assure <15% substrate conversion) E->F G Perform IC50 Assay with This compound F->G Use optimized conditions H Calculate IC50 from Dose-Response Curve

Caption: Workflow for consistent IC50 determination.

Category 3: Compound-Specific Issues

Question 4: I suspect my compound, this compound, is interfering with the assay technology itself, leading to false positives or negatives. How can I test for this?

Answer:

Compound interference is a common pitfall, especially in fluorescence- and luminescence-based assays.[8][15] Your compound might be colored, fluorescent, or a quencher, or it might inhibit one of the coupling enzymes in the detection system (e.g., luciferase).

  • Testing for Interference in Luminescence Assays (e.g., ADP-Glo™):

    • Run the assay in the absence of the kinase enzyme.

    • Add your compound (this compound) at the highest concentration used in your IC50 curve.

    • Add the ADP-Glo™ reagents as you normally would, along with a known amount of ADP that would typically produce a mid-range signal.

    • Compare the signal to a control well without your compound. A significant decrease in signal suggests your compound is inhibiting the luciferase reaction.[8] An increase could indicate intrinsic luminescence.

  • Testing for Interference in Fluorescence Assays (e.g., TR-FRET):

    • Run a "no-kinase" control: Mix the fluorescently labeled substrate and the detection reagents (e.g., antibody-fluorophore conjugate) without the kinase.

    • Add your compound at various concentrations.

    • Measure the fluorescence. A change in the signal in the absence of a phosphorylation event indicates direct interference with the fluorescent probes.[8]

Data Interpretation for Interference Assays:

Assay Type Observation in Interference Assay Interpretation Next Steps
Luminescence Signal decreases significantly.Compound inhibits detection enzyme (e.g., luciferase).Use a lower compound concentration; switch to a non-enzymatic detection method like radiometric assays.
Fluorescence Signal decreases or increases.Compound is a quencher or is autofluorescent.Use a different assay format (e.g., mobility shift, radiometric) or perform spectral analysis to correct for interference.[8]

Question 5: My results are inconsistent, and I'm concerned about the solubility of this compound in my assay buffer. How can I address this?

Answer:

Poor aqueous solubility is a frequent problem with small molecule inhibitors and can lead to artificially low potency or inconsistent results.[16][17] If your compound precipitates in the assay well, its effective concentration is unknown.

  • Check DMSO Concentration: Most stock solutions are prepared in 100% DMSO. Ensure the final concentration of DMSO in your assay is low (typically ≤1%) and consistent across all wells, as high concentrations can inhibit kinase activity.[15]

  • Visual Inspection: After adding your compound to the assay buffer, visually inspect the plate for any signs of precipitation (cloudiness).

  • Solubility Measurement: If you have access to the equipment, perform a kinetic solubility assay (e.g., turbidimetric solubility assay) in your specific assay buffer to determine the concentration at which your compound begins to precipitate.[16]

  • Mitigation Strategies:

    • Lower the Compound Concentration: If solubility is an issue, you may need to test at lower concentrations.

    • Include Additives: In some cases, the inclusion of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can help maintain compound solubility, but be sure to check that the detergent does not affect your kinase activity.[3]

Decision Tree for Troubleshooting Inconsistent Results:

G start Inconsistent Results Observed q1 Is %CV high between replicates? start->q1 a1_yes Check Pipetting, Reagents, Plate Edge Effects q1->a1_yes Yes q2 Is the positive control signal low? q1->q2 No a1_yes->q2 a2_yes Verify Enzyme, Buffer, Substrate, ATP, and Detection Reagents q2->a2_yes Yes q3 Are IC50 values variable? q2->q3 No a2_yes->q3 a3_yes Standardize ATP concentration (use Km), check enzyme/substrate levels and reaction time q3->a3_yes Yes q4 Suspect compound interference? q3->q4 No a3_yes->q4 a4_yes Run 'no-kinase' controls to test for autofluorescence, quenching, or luciferase inhibition q4->a4_yes Yes q5 Suspect compound solubility issues? q4->q5 No a4_yes->q5 a5_yes Check DMSO final concentration, visually inspect for precipitation, consider solubility assay q5->a5_yes Yes end Consistent Data q5->end No a5_yes->end

Caption: A logical decision tree for troubleshooting kinase assays.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. NIH. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Enzyme kinetics and its relevance to enzyme assay. Journal of Clinical Pathology. [Link]

  • Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. NIH. [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Calculated properties (A) Predicted solubility of the KCGS compounds... ResearchGate. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. PubMed. [Link]

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Technical Support Center: Optimizing ATP for Kinase Inhibitor IC50 Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase assay development. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working to determine the IC50 values of novel kinase inhibitors, with a focus on compounds such as 7-methyl-1H-indazol-5-amine, a member of the frequently explored indazole class of kinase inhibitors.[1][2][3][4][5][6] This resource is designed to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is the ATP concentration so critical when determining the IC50 of a kinase inhibitor?

The concentration of ATP is a pivotal parameter in any kinase assay because most small molecule kinase inhibitors are ATP-competitive.[4][7] This means they bind to the same site on the kinase as ATP, the enzyme's natural substrate. Consequently, the inhibitor and ATP are in direct competition.

The measured potency of an ATP-competitive inhibitor, its half-maximal inhibitory concentration (IC50), is therefore highly dependent on the ATP concentration used in the assay.[4][7]

  • At low ATP concentrations: The inhibitor can bind to the kinase more easily, resulting in a lower, more potent-appearing IC50 value.

  • At high ATP concentrations: There is more competition from ATP, requiring a higher concentration of the inhibitor to achieve the same level of inhibition, leading to a higher, less potent-appearing IC50 value.[4][7]

This relationship is mathematically described by the Cheng-Prusoff equation :

IC50 = Ki * (1 + [ATP] / Km)

Where:

  • Ki is the inhibition constant, representing the intrinsic binding affinity of the inhibitor for the kinase. This value is independent of the ATP concentration.[1]

  • [ATP] is the concentration of ATP in your assay.

  • Km is the Michaelis constant of the kinase for ATP, which is the ATP concentration at which the kinase reaction rate is half of its maximum (Vmax).[3][8]

As you can see from the equation, the IC50 value is directly proportional to the ATP concentration. Therefore, standardizing and optimizing the ATP concentration is essential for obtaining meaningful, reproducible, and comparable IC50 data.[6]

Q2: What ATP concentration should I use for my IC50 assay? At Km, physiological concentrations, or a fixed standard concentration?

This is a critical experimental design question, and the answer depends on the goal of your study. There are three common approaches, each with its own rationale and implications.

ATP Concentration StrategyRationale & Use CaseAdvantagesDisadvantages
[ATP] = Km To determine the intrinsic binding affinity (Ki) of the inhibitor.[2][4][7]When [ATP] = Km, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki.[2][4][7] This allows for a standardized comparison of inhibitor potencies across different kinases, as it normalizes for the varying affinities of kinases for ATP.The Km for ATP can vary significantly between kinases and may not reflect the cellular environment.
Physiological [ATP] (1-10 mM) To estimate the inhibitor's potency in a more biologically relevant context.[4][7]Provides a better prediction of how the inhibitor might perform in a cellular environment where ATP levels are high and saturating for most kinases.[7]High ATP concentrations can make it difficult to accurately determine the IC50 of very potent inhibitors. It can also lead to substrate depletion issues in some assay formats.
Fixed Standard [ATP] (e.g., 10 µM) For high-throughput screening (HTS) of large compound libraries.Allows for consistent comparison of compounds within the same screen.The chosen concentration is arbitrary and may not be optimal for all kinases being tested, potentially leading to misleading structure-activity relationships (SAR).[2]

Recommendation for this compound:

For a novel compound like this compound, a thorough characterization would involve determining the IC50 at both the Km of ATP for the target kinase and at a physiological concentration of 1 mM ATP . This dual approach provides a comprehensive understanding of the inhibitor's intrinsic affinity and its potential cellular efficacy.

Troubleshooting Guide

Q3: My IC50 values are not reproducible. What are the likely causes related to ATP?

Lack of reproducibility in IC50 values is a common issue that can often be traced back to inconsistencies in the experimental setup, particularly concerning ATP.

  • Inaccurate ATP Km Determination: If your IC50 determination is based on the Km for ATP, an inaccurate Km value will lead to variability. It is crucial to determine the Km under the exact same buffer and reaction conditions as your planned IC50 assay.

  • ATP Stock Instability: ATP solutions are susceptible to degradation through hydrolysis, especially if subjected to multiple freeze-thaw cycles or stored improperly. Always use freshly prepared ATP solutions or aliquots that have been stored at -80°C and thawed only once.

  • Pipetting Errors: Given the competitive nature of the inhibition, even small variations in the final ATP concentration in your assay wells can lead to significant shifts in the measured IC50. Ensure your pipettes are calibrated and use careful pipetting techniques.

  • Substrate Depletion: In assays that measure ATP consumption (e.g., Kinase-Glo®), if the reaction proceeds for too long or the enzyme concentration is too high, a significant portion of the ATP may be consumed. This changes the effective ATP concentration over the course of the assay, leading to inaccurate results. Ensure your assay is running under initial velocity conditions where less than 10-15% of the substrate is consumed.

Q4: I am having trouble determining the Km for ATP. The data from my Michaelis-Menten plot is not fitting well. What should I do?

A poor fit of your kinetic data to the Michaelis-Menten model can be frustrating. Here are some common causes and solutions:

  • Incorrect Range of ATP Concentrations: Ensure you are testing a wide enough range of ATP concentrations to define the full hyperbolic curve. This should typically span from at least 5-fold below your estimated Km to 10-fold above.[3]

  • Sub-optimal Enzyme Concentration: If the enzyme concentration is too high, the reaction may proceed too quickly, making it difficult to measure initial rates accurately. Conversely, if it's too low, the signal-to-noise ratio may be poor. Perform an enzyme titration to find a concentration that gives a linear reaction rate over your desired time course.

  • Assay Not in Initial Velocity Conditions: As mentioned previously, ensure you are measuring the initial reaction rate. Perform a time-course experiment at a few different ATP concentrations to determine the time window where the reaction is linear.

  • Contaminating ATPases/Kinases: If your recombinant kinase preparation is impure, contaminating enzymes that consume ATP can interfere with the assay. Ensure you are using a highly purified kinase preparation.

  • Assay Technology Limitations: Some assay formats may have limitations. For example, luminescence-based ATP detection assays like Kinase-Glo® can be saturated at high ATP concentrations. Be aware of the linear range of your detection method. An alternative for product formation is the ADP-Glo™ assay which measures the accumulation of ADP.

Experimental Workflows & Protocols

Workflow for Optimizing ATP Concentration and Determining IC50

The following diagram illustrates the logical workflow for robustly determining the IC50 of a novel kinase inhibitor.

IC50_Workflow cluster_prep Phase 1: Assay Development cluster_ic50 Phase 2: IC50 Determination Enzyme_Titration Enzyme Titration Time_Course Time Course Analysis Enzyme_Titration->Time_Course Determine linear range Km_Determination Determine Km for ATP Time_Course->Km_Determination Establish initial velocity conditions IC50_at_Km IC50 Assay at [ATP] = Km Km_Determination->IC50_at_Km Use determined Km value IC50_at_Physiological IC50 Assay at 1 mM ATP Km_Determination->IC50_at_Physiological Data_Analysis Data Analysis & Ki Calculation IC50_at_Km->Data_Analysis IC50_at_Physiological->Data_Analysis

Caption: Workflow for IC50 determination of a kinase inhibitor.

Protocol 1: Determination of the Apparent Km of ATP

This protocol outlines the steps to determine the Michaelis constant (Km) of a kinase for ATP using a generic kinase activity assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified kinase of interest

  • Kinase reaction buffer

  • Peptide or protein substrate for the kinase

  • ATP stock solution (e.g., 10 mM)

  • Kinase-Glo® Luminescence Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare ATP Dilutions: Perform a serial dilution of your ATP stock solution to create a range of concentrations to test. A typical range would be 0, 0.5, 1, 2, 5, 10, 25, 50, 100, and 250 µM ATP.[3]

  • Set up Kinase Reactions:

    • In each well of the assay plate, add the kinase reaction buffer, the substrate at a saturating concentration (typically 5-10 times its Km, if known), and the purified kinase at its pre-determined optimal concentration.

    • Initiate the reaction by adding the various concentrations of ATP to the wells.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the pre-determined time that ensures the reaction is within the linear range (initial velocity conditions).

  • Terminate Reaction and Detect Signal:

    • Stop the kinase reaction according to the assay kit manufacturer's instructions.

    • Add the Kinase-Glo® reagent to the wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

    • Incubate as recommended by the manufacturer to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) into the amount of ATP consumed. A higher RLU corresponds to more ATP remaining, and thus a lower reaction rate. The rate of reaction (velocity) is proportional to the ATP consumed.

    • Plot the reaction velocity (pmol ATP consumed/min) against the ATP concentration ([ATP]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax and Km.[8]

Km_Determination_Workflow A Prepare Serial Dilutions of ATP C Initiate Reaction with ATP A->C B Set Up Kinase Reactions (Kinase + Substrate) B->C D Incubate (Initial Velocity Conditions) C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence) E->F G Plot Velocity vs. [ATP] F->G H Fit to Michaelis-Menten Equation to Determine Km G->H

Caption: Step-by-step workflow for Km determination.

Protocol 2: IC50 Determination for this compound

This protocol describes how to determine the IC50 value of an inhibitor like this compound once the optimal ATP concentration has been chosen (e.g., at the Km of ATP).

Materials:

  • All materials from Protocol 1

  • This compound (or other inhibitor) stock solution in 100% DMSO

  • Assay plates

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of your inhibitor stock solution. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM). Remember to keep the DMSO concentration constant across all wells (typically ≤1%).

  • Set up Assay Reactions:

    • To the wells of the assay plate, add the kinase reaction buffer, the substrate, and the serially diluted inhibitor.

    • Include control wells:

      • Positive Control (No Inhibition): Contains all reaction components including DMSO, but no inhibitor.

      • Negative Control (100% Inhibition): Contains all reaction components except the kinase (or with a known potent inhibitor).

  • Pre-incubation (Optional but Recommended): Pre-incubate the plate with the kinase and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add ATP to all wells at the desired final concentration (e.g., Km or 1 mM).

  • Incubate, Terminate, and Detect: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Normalize the data. The signal from the positive control wells (no inhibitor) represents 0% inhibition, and the signal from the negative control wells represents 100% inhibition.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC50 value.

References

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH.
  • Roth, W., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • Leff, P. (1995). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 33(3), 187–195.
  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 751–760.
  • Kufareva, I., & Abagyan, R. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4975.
  • Zuercher, W. J., et al. (2016). Idealised values for the potency (IC 50) of an inhibitor with... ResearchGate. Retrieved from [Link]

  • Shapiro, A. B. (2019). How to measure Km for ATP with Kinase Glo Plus? ResearchGate. Retrieved from [Link]

  • Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. Retrieved from [Link]

  • Koveal, D., et al. (2011). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Journal of visualized experiments : JoVE, (57), 3325.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature reviews. Drug discovery, 10(4), 307–318.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Sportsman, J. R., & Park, S. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual.
  • BellBrook Labs. (n.d.). Application Note. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Baron, D. N. (1971). Enzyme kinetics and its relevance to enzyme assay.
  • Engel, J. C., et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 7(4), 237–252.
  • Roskoski, R., Jr. (2015). Michaelis-Menten Kinetics. Reference module in biomedical sciences.
  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2003). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 322(1), 122–124.
  • Lackey, K., et al. (2001). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Analytical biochemistry, 296(1), 111–117.
  • Bantscheff, M., et al. (2011). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Protein science : a publication of the Protein Society, 20(2), 312–328.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European journal of medicinal chemistry, 258, 115598.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of medicinal chemistry, 64(15), 10735–10777.
  • Gaikwad, D. D. (2015). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 3, 788-802.
  • Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 14(12), 3150–3153.
  • Wikipedia. (n.d.). Ro60-0175. Retrieved from [Link]

  • Elguero, J., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 81(17), 7854–7861.
  • CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

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Technical Support Center: Strategies for Reducing Off-Target Effects of 7-methyl-1H-indazol-5-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during cellular experiments with 7-methyl-1H-indazol-5-amine-based inhibitors. Each answer explains the underlying scientific principles and provides a clear path forward.

Q1: My compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with or stronger than the phenotype I observe with siRNA/CRISPR knockdown of my intended target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of off-target activity. When a small molecule's effect differs from the genetic perturbation of its presumed target, it strongly suggests that the compound is modulating other cellular pathways.[2] The first and most critical step is to confirm that your compound directly engages the intended target within the complex environment of an intact cell and at the concentrations that produce the phenotype.

Core Scientific Principle: A compound's phenotypic effect can only be attributed to a specific target if direct physical interaction (engagement) at that target can be demonstrated at relevant concentrations.

Recommended Action: The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) . This assay is based on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, resulting in an increased melting temperature.[4][5] By treating cells with your compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein, you can directly observe target engagement. A shift in the melting curve to a higher temperature in the presence of your compound is definitive proof of binding in a cellular context.[6]

Q2: I'm observing significant cytotoxicity at or near the concentration required for the desired biological effect. How do I determine if this is an on-target or off-target toxicity?

A2: This is a common and critical issue. The toxicity could be due to potent inhibition of the intended target (on-target) or inhibition of other essential proteins required for cell survival (off-target).[7] Distinguishing between these possibilities is essential for project progression.

Core Scientific Principle: A truly selective compound should have a wide therapeutic window, meaning the concentration at which it elicits its specific biological effect (Effective Concentration, EC50) is significantly lower than the concentration at which it causes general cell death (Cytotoxic Concentration, CC50).

Recommended Actions:

  • Establish a Therapeutic Window: Perform parallel dose-response curves. Measure your specific biomarker of target inhibition (e.g., phosphorylation of a downstream substrate) and, in the same experiment, measure cell viability using an assay like MTT or LDH release. A large separation between the EC50 and CC50 suggests the desired effect is not simply a consequence of general toxicity.

  • Employ a Structurally-Related Inactive Control: This is one of the most powerful but often underutilized controls. An ideal negative control is a close chemical analog of your active compound that has been modified to remove its activity against the primary target, but retains similar physicochemical properties.[2] If this "inactive" analog still produces the same cytotoxicity, you can confidently conclude the toxicity is an off-target effect.[8] The lack of structured public databases for such inactive molecules makes their design crucial for individual research programs.[8][9]

Q3: I suspect my compound has off-targets, but I don't know what they are. How can I proactively identify them?

A3: Proactively identifying off-targets is crucial for interpreting your data and guiding the next steps of your research, whether it's lead optimization or tool compound validation. The most comprehensive approach is to screen your compound against a large, representative panel of kinases.

Core Scientific Principle: The human kinome contains over 500 kinases, many with structural similarities in the ATP-binding pocket.[7] Profiling an inhibitor against a broad panel provides a "selectivity score" and reveals its polypharmacology, or its tendency to bind to multiple targets.[3]

Recommended Action: Utilize a commercial kinome profiling service . These services offer various platforms:

  • Activity-Based Biochemical Assays: These screen your compound against hundreds of purified kinases to determine an IC50 value for each, providing a quantitative measure of potency and selectivity.[10][11]

  • Binding Assays: These measure the direct binding affinity (Kd) of your compound to a panel of kinases.

The resulting data will allow you to identify which kinases are potently inhibited at concentrations relevant to your cell-based assays, providing a roadmap of potential off-targets to investigate further.[12][13]

Q4: I've confirmed my compound has specific off-targets. What experimental strategies can I use to prove my observed phenotype is due to the on-target effect?

A4: With known off-targets, the goal is to design experiments that decouple the on-target effect from the confounding off-target signals.

Core Scientific Principle: Convergent evidence from multiple, independent experimental approaches is required to definitively link a compound's activity to a single target.

Recommended Actions:

  • Chemical Genetic Rescue: This is a highly rigorous validation method. If you can generate a mutant version of your target kinase that is resistant to your inhibitor (often via a mutation in the ATP-binding "gatekeeper" residue), you can express this mutant in your cells. If the phenotype is on-target, the cells expressing the resistant mutant should become insensitive to your compound, effectively "rescuing" them.

  • Titrate to the Minimum Effective Concentration: Off-target effects are typically seen at higher concentrations.[2] By performing careful dose-response experiments, you should use the lowest possible concentration of your inhibitor that gives a robust on-target signaling response (e.g., 80-90% inhibition of substrate phosphorylation) without engaging known off-targets.

Part 2: Data Presentation & Key Experimental Workflows
Comparative Data Analysis for Inhibitor Selection

When dealing with potential off-target effects, it's critical to quantitatively compare your lead compound with alternatives. The following table provides a template for organizing data to make an informed decision.

Inhibitor CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)Cellular EC50 (µM)
Compound X (Your Lead) 1080>10,00080.2
Alternative A 505,000>10,0001001.0
Alternative B 2153007.50.05

Interpretation:

  • Compound X is potent, but its selectivity over Off-Target 1 is modest (8-fold). If Off-Target 1 is active in your cellular system, it will likely be engaged at the effective cellular concentration of 0.2 µM (200 nM).

  • Alternative A is less potent but highly selective (100-fold). It is a better choice for experiments demanding high confidence in on-target effects, despite requiring a higher concentration.

  • Alternative B is extremely potent but has poor selectivity, making it a poor tool compound as its cellular effects will likely be a mix of on- and off-target activities.

Workflow for On-Target Effect Validation

G cluster_0 Problem Identification cluster_1 Target Engagement Validation cluster_2 Off-Target Identification cluster_3 Definitive Validation A Phenotypic Observation (e.g., Cell Death, Pathway Modulation) B Phenotype ≠ Target Knockdown (siRNA/CRISPR) A->B Discrepancy Noted C Perform Cellular Thermal Shift Assay (CETSA) B->C D Is Target Engagement Confirmed at Phenotypic Concentration? C->D E Perform Kinome-Wide Selectivity Profiling D->E  No / Ambiguous G Orthogonal Approaches: - Use Structurally Different Inhibitor - Chemical Genetic Rescue Experiment D->G  Yes F Identify Potent Off-Targets E->F F->G H Validated On-Target Effect G->H

Caption: A logical workflow for validating on-target effects.
Conceptual Signaling Pathway Diagram

This diagram illustrates how a non-selective inhibitor can confound experimental results by acting on multiple pathways simultaneously.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor This compound (Your Compound) OnTarget On-Target Kinase Inhibitor->OnTarget OffTarget Off-Target Kinase Inhibitor->OffTarget Unintended Inhibition PhenotypeA Desired Phenotype (e.g., Reduced Proliferation) OnTarget->PhenotypeA Regulates PhenotypeB Confounding Phenotype (e.g., Cytotoxicity) OffTarget->PhenotypeB Regulates

Caption: On-target vs. off-target inhibition pathways.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the direct measurement of target engagement in intact cells.[14][15]

Objective: To determine if the inhibitor binds to and stabilizes its intended target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cell line of interest to approximately 80% confluency.

    • Treat cells with various concentrations of your inhibitor (e.g., 0.1x, 1x, 10x, 100x of the cellular EC50). Crucially, include a vehicle-only control (e.g., DMSO).

    • Incubate for a sufficient time to allow compound entry and binding (typically 1-2 hours at 37°C).

  • Thermal Challenge:

    • Harvest the cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each treatment condition and each temperature point.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[4] One aliquot per condition should be kept on ice as an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-4 freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a validated antibody against your target protein.

    • Also probe for a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity for your target protein at each temperature point for both vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for inhibitor-treated samples indicates target stabilization and thus, engagement.

Protocol 2: Western Blot for Downstream Pathway Modulation

Objective: To confirm that target engagement leads to modulation of the kinase's known signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Starve cells of serum for 4-16 hours if the pathway is activated by growth factors.

    • Pre-treat cells with a dose-response of your inhibitor (and vehicle control) for 1-2 hours.

    • If applicable, stimulate the pathway with the relevant growth factor or ligand for a short period (e.g., 15-30 minutes).

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Analysis:

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Perform SDS-PAGE and Western Blot analysis on equal amounts of protein.

    • Probe membranes with primary antibodies specific to the phosphorylated form of a known downstream substrate of your target kinase.[7]

    • After imaging, strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure changes in phosphorylation are not due to changes in total protein levels.[7]

    • A loading control (e.g., GAPDH) should also be used.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • A dose-dependent decrease in the ratio of phospho-substrate to total-substrate in inhibitor-treated cells confirms functional inhibition of the target kinase in a cellular context.

References
  • Plescia, C., & Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Martinez Molina, D., & Nordlund, P. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Yapici, E. (2023). What Does “Inactive” Actually Mean in Drug Discovery? Medium. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Cavasotto, C. N., & Orry, A. J. W. (2007). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Coulier, L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • National Institutes of Health (NIH). (2020). Screening drug additives for biological activity. NIH Research Matters. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Moravek. (n.d.). Understanding Inactive Substances in Pharmaceuticals. Moravek. [Link]

  • Technology Networks. (2020). Some “Inactive” Drug Ingredients May Actually Be Biologically Active. Technology Networks. [Link]

  • Longdom Publishing. (n.d.). The Significance of Active and Inactive Ingredients in Drugs. Longdom Publishing. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Future Medicinal Chemistry. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Kumar, A., et al. (2023). Discovery of 3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazines as transforming growth factor-β activated kinase 1 (TAK1) inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Wu, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Technical Support Center: Scaling Up the Synthesis of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-methyl-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered when transitioning the synthesis of this valuable kinase inhibitor building block from the laboratory bench to a larger scale. We will move beyond basic procedures to address the causality behind common issues, providing field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Overview of Synthetic Strategy

The synthesis of this compound, a key intermediate in the development of kinase inhibitors, typically involves the construction of the core indazole ring system followed by functional group manipulations.[1] A common and logical approach begins with a substituted toluene precursor, proceeds through nitration, formation of a hydrazone, and subsequent intramolecular cyclization to form the indazole ring. The final step involves the reduction of a nitro group to the target primary amine. While straightforward on paper, each of these steps presents unique challenges during scale-up.

G cluster_0 Starting Material Preparation cluster_1 Indazole Core Formation cluster_2 Final Product Synthesis A Substituted Toluene B Nitration A->B HNO₃/H₂SO₄ C Hydrazone Formation B->C Hydrazine derivative D Intramolecular Cyclization (e.g., Palladium-Catalyzed) C->D E Nitro-Indazole Intermediate D->E F Nitro Group Reduction E->F e.g., H₂, Pd/C G This compound F->G H Purification / Crystallization G->H G cluster_mixing Mixing & Homogeneity cluster_temp Thermal Profile cluster_sol Solubility start Low Yield in Cyclization? q_mixing Is the mixture homogeneous? start->q_mixing Check First a_mixing_no Increase stir speed. Evaluate impeller design. q_mixing->a_mixing_no No a_mixing_yes Mixing likely adequate. q_mixing->a_mixing_yes Yes q_temp Is temperature uniform & stable? q_mixing:e->q_temp:w If Yes a_temp_no Profile heating rate. Check for exotherms. Consider semi-batch addition. q_temp->a_temp_no No a_temp_yes Temperature control likely adequate. q_temp->a_temp_yes Yes q_sol Are all reactants fully dissolved? q_temp:e->q_sol:w If Yes a_sol_no Consider alternative or co-solvent system. q_sol->a_sol_no No a_sol_yes Solubility is not the primary issue. q_sol->a_sol_yes Yes

Caption: Troubleshooting decision tree for low cyclization yield.

Issue 2: Poor Regioselectivity during N-Alkylation or Other Substitutions

Q: My synthesis involves an N-alkylation step, and on a larger scale, I'm getting a mixture of N1 and N2 isomers, which are difficult to separate. How can I improve regioselectivity?

A: Regioselectivity is one of the most significant challenges in indazole chemistry. [2][3]The indazole ring has two nitrogen atoms, and substitution can occur at either position, leading to 1H- and 2H-isomers. [4][5]The outcome is a delicate balance of steric effects, electronic effects, and reaction conditions, which can be easily disrupted during scale-up. [6]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions. [6][7]Lab-scale reactions that are heated and cooled rapidly may favor a kinetic product, while the slower heating and longer reaction times at scale can allow for equilibration to the thermodynamic product.

  • Impact of Base and Solvent: The choice of base and solvent is crucial. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation. [6][8][9]This is often attributed to the sodium cation coordinating with the N2 nitrogen, sterically hindering attack at that position. [10]In contrast, conditions using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) can lead to mixtures or favor the N2 isomer. [9] Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

FactorCondition Favoring N1-SubstitutionCondition Favoring N2-SubstitutionRationale
Base Sodium Hydride (NaH) [6][9]Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃)NaH is a non-coordinating, hard base promoting attack at the more acidic N1 position. Larger cations may favor N2.
Solvent Tetrahydrofuran (THF), DioxaneDimethylformamide (DMF), Acetonitrile (MeCN)Less polar solvents favor the N1 product. Polar aprotic solvents can stabilize the transition state leading to the N2 product.
Substituents Bulky group at C3 position [6]Electron-withdrawing group (e.g., -NO₂) at C7 position [6][9]Steric hindrance at C3 disfavors N2 substitution. Electron-withdrawing groups at C7 increase the acidity of the N1-H, but can electronically favor N2 substitution.
Control Higher temperatures, longer reaction timesLower temperatures, shorter reaction timesFavors the more thermodynamically stable N1 isomer. [6]

Solution: To achieve high N1 selectivity for a precursor to this compound, the combination of NaH in anhydrous THF is the most robust and commonly cited method. [6][9]Ensure the NaH is of good quality and added portion-wise to control hydrogen evolution. Thoroughly dry the solvent and starting materials, as water can neutralize the base and affect selectivity.

Issue 3: Increased Impurity Profile, Especially Hydrazones

Q: My scaled-up batch contains a persistent hydrazone impurity that is co-crystallizing with my product. How can I minimize its formation?

A: The presence of uncyclized hydrazone is a common impurity in many indazole syntheses. [11][12]Its formation indicates that the N-N bond-forming cyclization step is incomplete.

  • Cause: This is often a kinetics issue. The reaction may not have been run long enough or at a high enough temperature to drive the cyclization to completion. As noted before, poor mixing can create zones where the effective concentration of the cyclization catalyst or reagent is too low. [13]* Solution 1 (Reaction Optimization): Increase the reaction time or temperature moderately. A 10-15% increase in reaction time or a 5-10 °C increase in temperature can often be sufficient. If using a catalyst, ensure it is not degrading over the extended reaction time at scale.

  • Solution 2 (Work-up): Sometimes, a small amount of hydrazone is unavoidable. A carefully designed work-up can help. An acidic wash (e.g., with dilute HCl) can sometimes selectively hydrolyze or partition the more basic hydrazone impurity into the aqueous layer, although the acidity must be carefully controlled to avoid degrading the desired indazole product.

  • Solution 3 (Purification): Re-evaluate the crystallization solvent system. A different solvent or solvent/anti-solvent combination may alter the solubility of the hydrazone relative to the product, allowing for its removal in the mother liquor.

Key Experimental Protocol: Recrystallization for Purification at Scale

Simple precipitation is often insufficient for achieving high purity on a large scale. A controlled crystallization is critical.

  • Solvent Selection: Charge the reactor with the crude this compound and a suitable primary solvent (e.g., isopropanol, ethyl acetate) in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Heat the mixture with gentle agitation until all solids are dissolved. A polish filtration through a cartridge filter at this stage can remove insoluble particulate matter (e.g., catalyst residues).

  • Controlled Cooling & Seeding: Begin a slow, controlled cooling ramp (e.g., 10-20 °C per hour). When the solution is just below its saturation point (cloud point), add a slurry of seed crystals (0.1-1.0% w/w) of pure product. [13]This is a critical step to ensure the correct polymorph and a consistent crystal size distribution.

  • Aging: Hold the resulting slurry at the crystallization temperature for several hours to allow for complete crystal growth. [13]5. Isolation and Drying: Cool the slurry to a final filtration temperature (e.g., 0-5 °C). Isolate the product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. Dry the product under vacuum at a controlled temperature.

References

  • Benchchem. Indazole Synthesis: A Technical Support and Troubleshooting Guide. Benchchem.
  • Ghosh, A., S, S., & V, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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  • Deng, J., & Ackerman, L. K. G. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters.
  • Benchchem. troubleshooting regioselectivity in 2H-indazole synthesis. Benchchem.
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  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PLoS ONE.
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  • Perla, V., & Biggers, C. K. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank.
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  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
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  • Lee, H., Kim, H.-P., & Lee, J. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • J&K Scientific. This compound | 844882-18-4. J&K Scientific.
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Technical Support Center: Overcoming Resistance to Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction

Indazole-based compounds form the core scaffold of numerous potent kinase inhibitors vital in precision oncology.[1] These agents, such as Entrectinib and Crizotinib, target oncogenic driver kinases like TRK, ROS1, and ALK, leading to significant clinical responses. However, the initial success of these therapies is often curtailed by the emergence of acquired resistance, a primary challenge in cancer treatment.[2][3]

This guide provides a comprehensive technical resource for researchers encountering resistance to these therapies in their experimental models. It offers a structured approach to identifying the underlying mechanisms of resistance and presents validated strategies to overcome them, ensuring the continuity and success of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental mechanisms that drive resistance to indazole-based kinase inhibitors.

Q1: What are the primary mechanisms by which cancer cells develop resistance to kinase inhibitors like Entrectinib or Crizotinib?

A1: Resistance is broadly categorized into two main types: on-target and off-target mechanisms.

  • On-Target Resistance: This occurs when the drug's direct target, the kinase itself, undergoes changes that prevent the inhibitor from binding effectively. The most common cause is the acquisition of secondary point mutations within the kinase domain.[4][5] These mutations can sterically hinder the drug or alter the conformation of the ATP-binding pocket. A classic example is the ROS1 G2032R "solvent front" mutation, which is frequently observed in patients who develop resistance to Crizotinib.[6][7]

  • Off-Target (Bypass) Resistance: In this scenario, the cancer cell activates alternative signaling pathways to "bypass" the inhibited oncogene, thereby restoring downstream signals for proliferation and survival.[8][9][10] Common bypass mechanisms include:

    • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of kinases like MET or EGFR can reactivate downstream pathways such as MAPK (RAS-ERK) and PI3K-AKT, rendering the primary inhibitor ineffective.[11][12][13][14]

    • Downstream Pathway Mutations: Acquisition of mutations in key signaling nodes like KRAS can constitutively activate the pathway, making it independent of the upstream driver kinase.[6]

Q2: How soon can I expect to see resistance develop in my in vitro cell culture models?

A2: The timeline for developing a resistant cell line in vitro can vary significantly, typically ranging from 3 to 18 months.[15] Factors influencing this timeline include the parental cell line's genetic stability, the specific kinase inhibitor, and the drug concentration strategy used for selection (e.g., stepwise dose escalation vs. high-dose pulse).[15][16][17]

Q3: Are there different generations of inhibitors designed to combat resistance?

A3: Yes. The development of next-generation inhibitors is a key strategy to overcome on-target resistance. For instance, after resistance to a first-generation inhibitor like Crizotinib, a second-generation (e.g., Alectinib) or third-generation (e.g., Lorlatinib) inhibitor may be effective.[11] These newer agents are designed to have higher potency and to bind effectively to kinase domains harboring common resistance mutations.[18][19][20][21] For example, Lorlatinib can inhibit the ALK G1202R mutation, which confers resistance to second-generation ALK inhibitors.[11]

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides actionable steps and protocols for when your experiments do not go as planned.

Problem: My kinase inhibitor-sensitive cell line is showing a reduced response over time.

This is a classic sign of emerging resistance. A systematic approach is crucial to diagnose the cause and devise a solution.

Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance A Observe Reduced Drug Efficacy (e.g., increased cell survival) B Step 1: Confirm IC50 Shift Perform dose-response assay vs. parental line A->B C Step 2: Establish Resistant Clone Isolate and expand single-cell clones B->C D Step 3: Screen for Resistance Mechanism C->D E Hypothesis A: On-Target Mutation Sequence Kinase Domain (Sanger/NGS) D->E On-Target? F Hypothesis B: Bypass Pathway Activation Perform Phospho-RTK Array / Western Blot D->F Off-Target? G Step 4: Implement Counter-Strategy E->G F->G H Solution A: Switch to Next-Gen Inhibitor Test inhibitors targeting the identified mutation G->H I Solution B: Combination Therapy Co-target primary kinase and bypass pathway G->I

Caption: Workflow for diagnosing and overcoming acquired kinase inhibitor resistance.

Step 1: Confirm and Quantify Resistance

Causality: Before investing in complex molecular analyses, you must confirm that the observed effect is genuine, reproducible resistance and not due to experimental artifacts like inconsistent cell seeding or drug potency issues.

Protocol: Dose-Response Assay to Determine IC50 Shift

  • Cell Seeding: Plate both the suspected resistant cells and the parental (sensitive) cells in parallel in 96-well plates at a predetermined optimal density.

  • Drug Titration: Prepare a 2-fold serial dilution of your kinase inhibitor. A typical range would span from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the drug dilutions for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method like an MTT or CellTiter-Glo® assay.[22]

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value for each cell line.

Expected Outcome: A resistant cell line will show a significant rightward shift in the dose-response curve, indicating a higher IC50 value compared to the parental line.

Cell Line StatusTypical IC50 (Entrectinib)Fold-Resistance
Parental (Sensitive)5 - 20 nM1x
Acquired Resistance100 nM - >1 µM5x - >200x
Table 1: Example IC50 values for a sensitive parental cell line versus a derived resistant line.
Step 2: Investigate the Mechanism - On-Target vs. Off-Target

Once resistance is confirmed, the next critical step is to determine its molecular basis.

Causality: This is the most direct way to check for mutations in the kinase domain that prevent drug binding.

Protocol: Kinase Domain Sequencing

  • Isolate Genetic Material: Extract genomic DNA or RNA from both parental and resistant cell pellets. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers that flank the entire kinase domain of your target gene (e.g., ROS1, ALK, NTRK1). Use a high-fidelity polymerase to amplify this region.

  • Sequencing:

    • Sanger Sequencing: A cost-effective method for confirming specific, known mutations.

    • Next-Generation Sequencing (NGS): Recommended for a comprehensive, unbiased screen of all possible mutations, including those present in subclones.[7]

  • Analysis: Align the sequencing reads from the resistant cells to a reference sequence and compare them against the parental cell line sequence to identify acquired mutations.

Common Resistance Mutations to Screen For:

KinaseFirst-Gen InhibitorCommon Resistance MutationsEffective Next-Gen Inhibitor
TRKA Larotrectinib/EntrectinibG595R (solvent front), G667C (xDFG)LOXO-195 (Selitrectinib)[19][20][21]
ROS1 CrizotinibG2032R (solvent front), D2033NLorlatinib, Cabozantinib[6][8][23]
ALK CrizotinibL1196M (gatekeeper), G1202RAlectinib, Ceritinib, Lorlatinib[9][11]
Table 2: Key on-target mutations and corresponding next-generation inhibitors.

Causality: If no on-target mutations are found, the resistance is likely driven by the activation of a bypass signaling pathway. A phospho-RTK array is a powerful, unbiased tool to screen for the hyperactivation of dozens of different receptor tyrosine kinases simultaneously.[24][25][26]

G cluster_0 Phospho-RTK Array Workflow A 1. Prepare Cell Lysates (Parental vs. Resistant) B 2. Incubate Lysate on Array Membrane (Antibodies capture specific RTKs) A->B C 3. Wash Unbound Proteins B->C D 4. Add HRP-conjugated anti-Phospho-Tyrosine Ab C->D E 5. Add Chemiluminescent Substrate D->E F 6. Image & Quantify Signals (Identify hyper-phosphorylated RTKs) E->F

Caption: Experimental workflow for a Phospho-RTK Array.

Protocol: Phospho-RTK Array

  • Sample Preparation: Prepare high-quality protein lysates from both parental and resistant cells. It is crucial to include phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.[24] Determine protein concentration using a BCA assay.

  • Array Blocking: Block the supplied nitrocellulose membranes to prevent non-specific antibody binding.[25]

  • Lysate Incubation: Incubate the membranes with equal amounts of protein lysate (typically 200-500 µg) overnight at 4°C.

  • Detection: After washing, incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to HRP.

  • Visualization: Add a chemiluminescent substrate and capture the signal using a digital imager.

  • Analysis: Compare the signal intensity of each spot between the parental and resistant arrays. A significant increase in signal for a specific RTK (e.g., MET, EGFR, IGF-1R) in the resistant sample points to its activation as a bypass mechanism.[27][28][29]

Self-Validation: Always run parental and resistant lysates in parallel. The ideal result is a clean background in the parental array (with a strong signal only for the primary driver kinase) and distinct, new signals appearing in the resistant array.

Step 3: Implement a Strategy to Overcome Resistance

Based on your findings from Step 2, you can now select a rational therapeutic strategy.

  • If an on-target mutation was identified: The most direct approach is to switch to a next-generation inhibitor known to be effective against that specific mutation (see Table 2). Validate its efficacy by performing a dose-response assay with the new compound on your resistant cell line.

  • If a bypass pathway was identified: The solution is combination therapy.[30][31] You must continue to inhibit the primary driver kinase while simultaneously blocking the activated bypass pathway.

    • Example: If your Phospho-RTK array shows hyperactivation of MET in Entrectinib-resistant ROS1-fusion cells, the strategy would be to combine Entrectinib with a MET inhibitor (e.g., Capmatinib or Crizotinib).[14][28]

    • Validation: Test the synergy of the combination. A common method is to perform a dose-response matrix, measuring viability across a range of concentrations for both drugs to confirm that the combination is more effective than either agent alone.

Part 3: Advanced Protocols

Protocol: Generating an Acquired Resistant Cell Line Model

This protocol describes a standard stepwise dose-escalation method for generating a resistant cell line in vitro.[16][22][32]

Principle: This method mimics the clinical scenario of continuous drug pressure, selecting for cells that develop resistance mechanisms over time.

Methodology:

  • Determine Initial Dosing (IC50): First, perform a dose-response assay on the parental cell line to determine the IC50 of the kinase inhibitor.

  • Initial Selection: Begin by continuously culturing the parental cells in media containing the inhibitor at its IC50 concentration.

  • Monitor and Recover: Initially, a large fraction of cells will die. The culture will need close monitoring. Replace the drug-containing media every 3-4 days. Allow the surviving population to recover and become 70-80% confluent. This can take several weeks.

  • Dose Escalation: Once the cells are proliferating steadily at the IC50 concentration, double the drug concentration.

  • Repeat: Repeat the process of recovery and dose escalation. Each step may take 2-6 weeks. Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.

  • Characterization and Banking: Once a resistant line is established (e.g., tolerating 10x IC50), characterize its resistance profile (confirm IC50 shift) and mechanisms. Cryopreserve stocks at early passages to ensure reproducibility.

Trustworthiness Check: Periodically test the IC50 of your evolving cell line. A gradual, stepwise increase in the IC50 value validates that the selection pressure is working as intended.

References

  • ROS1 mutations conferring resistance to crizotinib and mechanism of action. (Source: Available upon request)
  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH. (Source: [Link])

  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PubMed Central. (Source: [Link])

  • Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers - AACR Journals. (Source: [Link])

  • ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine. (Source: [Link])

  • Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer - AACR Journals. (Source: [Link])

  • A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion–Positive Solid Tumors | Cancer Discovery - AACR Journals. (Source: [Link])

  • Frequency and spectrum of ROS1 resistance mutations in ROS1-positive lung cancer patients progressing on crizotinib. - ASCO. (Source: [Link])

  • Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC - NIH. (Source: [Link])

  • Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers - AACR Journals. (Source: [Link])

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  • Overcoming EGFR Bypass Signal-Induced Acquired Resistance to ALK Tyrosine Kinase Inhibitors in ALK-Translocated Lung Cancer - AACR Journals. (Source: [Link])

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Technical Support Center: Improving the Bioavailability of 7-Methyl-1H-Indazol-5-Amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methyl-1H-indazol-5-amine analogs. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to enhance the oral bioavailability of this promising class of molecules. As many of these analogs are developed as kinase inhibitors, they often exhibit physicochemical properties, such as high lipophilicity and poor aqueous solubility, that can limit their therapeutic potential.[1][2] This resource provides troubleshooting workflows, detailed protocols, and the scientific rationale behind our experimental recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help orient your experimental strategy.

Q1: Why is poor bioavailability a recurring issue with my this compound analogs?

A1: The issue is typically multifactorial and stems from the inherent physicochemical properties of the indazole scaffold and its common substitutions.[3][4] Key contributors often include:

  • Poor Aqueous Solubility: The planar, aromatic structure of the indazole ring system contributes to high crystal lattice energy, making it difficult for the molecule to dissolve in the gastrointestinal fluids. This is often the primary rate-limiting step for absorption.[2]

  • High Lipophilicity: While necessary for cell membrane permeability, an excessively high LogP value can lead to poor wetting, dissolution, and potential sequestration in lipidic environments, paradoxically reducing absorption.

  • First-Pass Metabolism: The indazole ring and its substituents can be susceptible to Phase I and II metabolism in the gut wall and liver.[5][6] Common metabolic pathways include hydroxylation and N-dealkylation, which can significantly reduce the amount of active drug reaching systemic circulation.[5][6]

Q2: I have just synthesized a new analog. What are the first three assays I should run to predict its bioavailability challenges?

A2: To efficiently triage a new compound, we recommend the following sequence:

  • Kinetic Solubility Assay: Use a high-throughput method to determine the kinetic solubility in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). This will quickly tell you if you have a dissolution-limited absorption problem.

  • LogP/LogD Measurement: Determine the lipophilicity at a physiological pH (e.g., 6.5). A LogD > 3 often signals potential solubility issues.

  • Human Liver Microsome (HLM) Stability Assay: This in vitro assay provides a rapid assessment of metabolic stability. High clearance in this assay is a strong indicator of potential first-pass metabolism issues in vivo.[6]

Q3: How can I quickly differentiate between a solubility-limited and a permeability-limited absorption problem?

A3: The Biopharmaceutics Classification System (BCS) provides a framework for this.[7] A compound with low solubility and high permeability is classified as BCS Class II. Most indazole analogs fall into this category.[1] To differentiate experimentally:

  • Solubility-Limited: The compound shows low aqueous solubility but good apparent permeability (Papp) in an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Permeability-Limited: The compound may have adequate solubility but shows low Papp in a Caco-2 assay, potentially indicating it is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

Part 2: Troubleshooting Guides: A Problem-Oriented Approach

This section provides in-depth workflows to diagnose and solve specific experimental challenges.

The Challenge: Low Aqueous Solubility

This is the most common hurdle for this compound analogs. Low solubility leads to a low dissolution rate, meaning the compound passes through the GI tract before it can be fully absorbed.

The primary causes are high crystal packing energy and high lipophilicity. The following workflow can help diagnose the severity and guide your formulation strategy.

G cluster_0 Diagnostic Workflow for Solubility Issues A Start: New Analog B Measure Kinetic Solubility (in FaSSIF, pH 6.5) A->B C < 10 µg/mL? B->C Yes D 10-50 µg/mL? B->D No, check next E > 50 µg/mL? B->E No F High Priority: Amorphous Solid Dispersion (ASD) or Lipid-Based System (SEDDS) C->F G Medium Priority: Particle Size Reduction (Micronization/Nanonization) D->G Yes H Low Priority: Simple Formulation (Wetting agents) E->H Yes I Proceed to Permeability Assessment F->I G->I H->I

Caption: Diagnostic workflow for solubility issues.

Based on the diagnostic workflow, select an appropriate formulation strategy.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for overcoming solubility limitations by converting the crystalline drug into a high-energy, amorphous form dispersed within a polymer matrix.[9][10]

Parameter Amorphous Solid Dispersion (ASD) Lipid-Based Formulation (SEDDS) Particle Size Reduction
Mechanism Stabilizes the drug in a high-energy, amorphous state, increasing apparent solubility and dissolution rate.[11]The drug is dissolved in a lipid/surfactant mixture that forms a microemulsion upon contact with GI fluids.[12]Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[11]
Best For Compounds with high melting points and strong crystal lattice energy (high crystallinity).Highly lipophilic compounds (LogP > 4) that have good solubility in oils and surfactants.[1]Compounds where a moderate (2-5 fold) increase in dissolution rate is sufficient.
Pros Can achieve significant (often >100-fold) increases in apparent solubility; well-established manufacturing processes.Can enhance lymphatic uptake, bypassing first-pass metabolism; protects the drug from chemical/enzymatic degradation.[12]Relatively simple and cost-effective technology; applicable to a wide range of compounds.
Cons Risk of recrystallization over time, leading to loss of bioavailability; requires careful polymer selection.Can be challenging to formulate into a solid dosage form; potential for GI side effects from high surfactant concentrations.Limited by the compound's intrinsic solubility; may not be sufficient for very poorly soluble drugs.[13]

Protocol: Screening for an Effective Amorphous Solid Dispersion (ASD) Polymer

Objective: To identify a polymer that can form a stable, high-drug-load amorphous dispersion with the target this compound analog.

Materials:

  • This compound analog ("API")

  • Polymer candidates: PVP K30, HPMC-AS, Soluplus®

  • Solvent: Dichloromethane (DCM) or Acetone (ensure API and polymer are soluble)

  • 2 mL glass vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Stock Solution Preparation: Prepare a 50 mg/mL solution of your API in the chosen solvent. Prepare separate 100 mg/mL solutions for each polymer in the same solvent.

  • Dispersion Preparation: In separate 2 mL vials, combine the API and polymer solutions to achieve three different drug-to-polymer ratios: 1:1, 1:2, and 1:4. Ensure the total volume is around 1 mL.

  • Solvent Evaporation: Vortex each vial to mix thoroughly. Remove the solvent by either using a rotary evaporator or by placing the open vials in a vacuum oven at 40°C overnight. The goal is to produce a thin, clear film.

  • Initial Assessment: Visually inspect the resulting films. A clear, single-phase film suggests a successful amorphous dispersion. Hazy or opaque films indicate phase separation or crystallization.

  • Characterization (for promising candidates):

    • Polarized Light Microscopy (PLM): Scrape a small amount of the film onto a microscope slide. The absence of birefringence (light transmission) under crossed polarizers confirms the amorphous nature.

    • Differential Scanning Calorimetry (DSC): Analyze the film to confirm the absence of a melting endotherm (indicating no crystalline API) and to identify a single glass transition temperature (Tg), which confirms a homogenous dispersion.

  • Dissolution Testing: Perform a micro-dissolution test on the most promising film (e.g., the one with the highest drug load that remained amorphous). Compare the dissolution profile against the unformulated, crystalline API in FaSSIF. A significant increase in both the rate and extent of dissolution indicates a successful formulation.

The Challenge: Poor Membrane Permeability

Even if your compound dissolves, it must still pass through the intestinal epithelium to reach the bloodstream. Poor permeability can be another significant barrier to bioavailability.[14]

Key causes include excessive polarity, high molecular weight, or being a substrate for efflux transporters like P-gp, which actively pump drugs out of intestinal cells.[8]

G cluster_1 Diagnostic Workflow for Permeability Issues A Start: Solubilized Analog B Run Bidirectional Caco-2 Assay A->B C Calculate Papp (A->B) and Efflux Ratio (Papp(B->A) / Papp(A->B)) B->C D Is Papp (A->B) low? (<1 x 10⁻⁶ cm/s) C->D Check Papp E Is Efflux Ratio > 2? C->E Check Efflux F Conclusion: Poor Passive Permeability D->F Yes G Conclusion: Active Efflux is an Issue E->G Yes H Consult Medicinal Chemistry: - Reduce polar surface area - Reduce H-bond donors F->H I Strategy: - Co-dose with P-gp inhibitor (e.g., Verapamil) - Saturate transporter with high dose - Prodrug approach G->I

Caption: Diagnostic workflow for permeability issues.

Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of an analog and to identify if it is a substrate for efflux transporters.[15][16]

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Lucifer Yellow (paracellular integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Your solubilized this compound analog (formulated to be soluble in HBSS)

  • LC-MS/MS for quantification[15]

Procedure:

  • Cell Monolayer Integrity Check: Wash the Caco-2 monolayers on the Transwell® inserts with pre-warmed HBSS. Add HBSS containing Lucifer Yellow to the apical (A) side and fresh HBSS to the basolateral (B) side. After 1 hour, measure the amount of Lucifer Yellow that has passed to the basolateral side. A Papp of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

  • Apical to Basolateral (A→B) Transport:

    • Remove the Lucifer Yellow solution and wash the monolayers again.

    • Add your test compound and control compounds (in HBSS) to the apical side (donor compartment).

    • Add fresh HBSS to the basolateral side (receiver compartment).

    • At time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment and replace it with fresh HBSS.

    • At the end of the experiment, take a sample from the donor compartment.

  • Basolateral to Apical (B→A) Transport:

    • Perform the same experiment but add the compounds to the basolateral side (donor) and sample from the apical side (receiver).

  • Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux rate

      • A is the surface area of the Transwell® membrane

      • C₀ is the initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux.[8]

The Challenge: High First-Pass Metabolism

Indazole-containing compounds can be targets for metabolic enzymes, primarily in the liver.[5][6] This can drastically reduce bioavailability even if solubility and permeability are excellent.

The primary enzymes involved are Cytochrome P450s (CYPs). For indazoles, common metabolic transformations include oxidation at various positions on the rings or alkyl substituents.[5]

G cluster_2 Common Metabolic Pathways for Indazole Analogs cluster_metabolites Parent This compound Analog R-groups determine specific sites Met1 Hydroxylation Aromatic Ring or Alkyl Chain Parent:f0->Met1:f0 CYP450 (e.g., CYP3A4) Met2 N-Dealkylation At N1 or amine substituent Parent:f0->Met2:f0 CYP450 Met3 Oxidation of Methyl Group CH₃ → CH₂OH → COOH Parent:f0->Met3:f0 CYP450 / ADH Met4 Glucuronidation Phase II conjugation of hydroxylated metabolites Met1:f0->Met4:f0 UGTs

Caption: Common metabolic pathways for indazole analogs.

If high metabolic clearance is identified via HLM assays, the following strategies can be considered:

  • Medicinal Chemistry Feedback: The most effective long-term solution is to modify the chemical structure.

    • Metabolic Blocking: Introduce atoms (like fluorine) at sites of metabolism to block enzymatic action.

    • Deuteration: Replacing hydrogen with deuterium at a metabolic "soft spot" can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[17]

  • Formulation Strategies:

    • Lipid-Based Formulations: As mentioned, formulations like SEDDS can promote lymphatic transport, a pathway that drains into the thoracic duct and bypasses the liver, thus avoiding first-pass metabolism.[12] This is a powerful strategy for metabolically unstable compounds.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Formulation strategies for poorly soluble drugs. (2025, July 10).
  • Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. (2000). PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • In Vitro Permeability Assay. (n.d.).
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  • Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan.
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  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.).
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  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023, April 18). PMC - PubMed Central.
  • Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. (n.d.). PubMed.
  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (n.d.). PubMed.
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  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics. (n.d.).
  • Variability in bioavailability of small molecular tyrosine kinase inhibitors. (n.d.). PubMed.
  • Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. (2023, January 11). PubMed.
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). NIH.
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  • Solubility enhancement and tablet formulation of Albendazole drug. (n.d.).
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  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
  • Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. (n.d.). Benchchem.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH.
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Technical Support Center: Analytical Method Validation for 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method validation of 7-methyl-1H-indazol-5-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Foundational Strategy & Method Development

This section addresses the preliminary questions that form the basis of a robust and compliant analytical method.

Q1: I am starting to develop a purity/assay method for this compound. What is a logical starting point for the HPLC conditions?

A1: Developing a method for a novel compound like this compound (C₈H₉N₃, MW: 147.18)[1] requires a systematic approach. Given its structure—an indazole ring with a methyl and an amine group—it is a polar, basic compound. A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point.[2]

Recommended Starting Point:

  • Column: A C18 column is the workhorse for RP-HPLC and a suitable first choice. Standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) are appropriate.

  • Mobile Phase: Due to the basic nature of the amine group, controlling the mobile phase pH is critical to ensure good peak shape and prevent tailing.

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.5-3.0). This low pH ensures the amine group is protonated, which generally results in sharper peaks on silica-based columns.

    • Organic (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shape and lower backpressure.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[3] It allows you to determine the peak's lambda max (λmax) for optimal sensitivity and perform peak purity analysis, which is crucial for validation. Start by scanning from 200-400 nm.

  • Elution: Begin with a generic gradient elution to separate the main peak from any potential impurities with different polarities. A typical starting gradient might be 5% to 95% Acetonitrile over 20-30 minutes.

  • Column Temperature: Maintain a constant temperature, for example, 30 °C, using a column oven to ensure retention time reproducibility.[4]

  • Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is standard.

This initial setup provides a broad screen. Once the primary peak is identified, the gradient can be optimized to improve resolution between the main compound and any observed impurities.

Q2: According to regulatory guidelines, what validation parameters must I evaluate for an HPLC assay and purity method?

A2: Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) Q2(R1) guideline is the primary reference for these requirements.[6][7] The necessary validation parameters depend on the type of method (Assay, Impurity testing, etc.).

For a stability-indicating method intended for both assay (quantification of this compound) and purity (quantification of impurities), you must evaluate the following parameters:

Validation ParameterPurposeTypical Acceptance Criteria (for Assay/Purity)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity index > 0.995. Degradant peaks are well-resolved from the main peak (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.Assay: 80% to 120% of the test concentration. Impurities: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies.Assay: Mean recovery of 98.0% to 102.0%.[8] Impurities: Recovery within 90.0% to 110.0% (may vary with concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for assay; may be higher for impurities. Intermediate Precision: RSD ≤ 2.0% for assay.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.[6] Precision at LOQ should be RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Solution Stability To confirm that the standard and sample solutions are stable for the duration of the analysis.Recovery of the analyte should be within ±2% of the initial value. No significant new peaks should appear.[5]
Q3: How should I design a forced degradation study for this compound to ensure my method is stability-indicating?

A3: A forced degradation or stress testing study is essential to demonstrate the specificity of a stability-indicating method.[10][11] The goal is to produce relevant degradation products to prove they can be separated from the parent compound. The target degradation is typically 5-20%.[12][13]

Below is a typical workflow and recommended stress conditions.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound (e.g., 1 mg/mL in diluent) B Expose Aliquots to Stress Conditions (Solid & Solution States) A->B C Neutralize/Quench Reactions (if applicable) B->C D Dilute to Target Concentration C->D E Analyze by HPLC-PDA D->E F Evaluate Results E->F G Check Mass Balance & Peak Purity F->G

Caption: Workflow for a Forced Degradation Study.

Recommended Stress Conditions:

Stress ConditionReagent & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Room temperature then heat (e.g., 60-80 °C) if no degradation.Indazole rings can be susceptible to cleavage under harsh acidic conditions. The amine group will be protonated.
Base Hydrolysis 0.1 M NaOH; Room temperature then heat (e.g., 60-80 °C) if no degradation.Potential for hydrolysis or rearrangement reactions, though indazoles are often more stable to base than acid.
Oxidation 3% H₂O₂; Room temperature.The amine group and the electron-rich indazole ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[11][14]
Thermal Solid & Solution state; Heat at elevated temperature (e.g., 80-105 °C).Assesses the intrinsic thermal stability of the molecule.
Photolytic Solid & Solution state; Expose to light with overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B).Assesses light sensitivity, which can induce photochemical reactions.

Expert Tip: Always run a blank (stress agent without the drug) to ensure no artifacts are introduced by the stress conditions themselves. Use a PDA detector to compare the UV spectra of the parent peak and degradant peaks. If they are different, it provides confidence in the separation.

Part 2: Troubleshooting Specific Validation Parameters

This section dives into common problems encountered during the validation process and provides actionable solutions.

Q4: My chromatogram shows a peak from a base-degraded sample co-eluting with the main this compound peak. How can I improve the method's specificity?

A4: Peak co-elution is a critical failure of specificity. Resolving the degradant from the parent peak is essential. Here are several strategies to improve resolution, starting with the easiest to implement:

  • Modify the Gradient Slope: A shallower gradient around the elution time of the main peak increases the separation window. If you are running a 20-minute gradient from 5-95% B, try changing it to 5-95% B over 40 minutes. This is often the most effective first step.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities (the "S" in the Snyder solvent selectivity triangle) and can alter the elution order and spacing of peaks.

  • Adjust Mobile Phase pH: A small change in pH (e.g., from 2.8 to 3.2) can significantly impact the retention of ionizable compounds like your analyte and its potential degradants. This can be a powerful tool for improving resolution. Ensure your chosen pH is well within the stable operating range for your column (typically pH 2-8 for silica-based C18).

  • Change Column Chemistry: If mobile phase optimization fails, the stationary phase may not have the right selectivity.

    • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like indazoles.

    • Embedded Polar Group (EPG) Column: These columns (e.g., "Aqua" type) are more stable in highly aqueous mobile phases and offer different selectivity for polar compounds.

    • Different C18: Not all C18 columns are the same. A high-purity, end-capped C18 from a different manufacturer can provide a different separation profile.

Q5: My calibration curve for a 5-point linearity study has a correlation coefficient (r²) of 0.992. What are the common causes and how do I fix this?

A5: A low r² value indicates that the detector response is not consistently proportional to the concentration. The cause can be chemical or instrumental.

Potential Causes & Solutions:

  • Sample Preparation Error: This is the most common cause. Carefully re-prepare the linearity standards, ensuring accurate serial dilutions from a single, accurate stock solution. Use calibrated pipettes and Class A volumetric flasks.

  • Detector Saturation: At the highest concentration point, the detector may be saturated, causing the response to plateau. Check the absorbance of your highest standard. If it's above 1.5-2.0 Absorbance Units (AU), your solution is likely too concentrated. Dilute the entire standard set and re-inject.

  • Inappropriate Range: The selected concentration range may extend into a non-linear region of the detector's response. Try narrowing the range and re-assessing.

  • Integrator Issues: Ensure the peaks are being integrated correctly and consistently across all concentrations. Manually review the integration of each peak.

  • Analyte Instability: The analyte might be degrading in the diluent over the course of the analytical run. Assess solution stability and, if necessary, prepare standards immediately before injection or use a cooled autosampler.[15]

Q6: My accuracy results from a spike-recovery experiment are consistently low (~92%). What should I investigate?

A6: Low recovery indicates a systematic loss of analyte during the sample preparation or analysis.

Troubleshooting Steps:

  • Analyte Adsorption: The amine group in this compound can adsorb to active sites on glass surfaces or HPLC system components (especially stainless steel).

    • Solution: Try using silanized glass vials or polypropylene vials. Passivating the HPLC system with a strong acid (like nitric acid, following manufacturer's instructions) can also help.

  • Incomplete Extraction (for Drug Product): If you are testing a formulated product (e.g., a tablet), the analyte may not be fully extracted from the matrix.

    • Solution: Increase the sonication time, vortexing intensity, or shaking time. Evaluate if a different extraction solvent is needed.

  • Filtration Issues: The analyte may be adsorbing to the syringe filter used before injection.

    • Solution: Perform a filter validation study. Analyze an unfiltered sample versus filtered samples from different filter types (e.g., PTFE, PVDF, Nylon). Choose the filter that shows minimal analyte loss.

  • Solution Instability: The analyte may be degrading after preparation. Re-run the solution stability experiment to confirm.

  • Incorrect Standard Purity: Ensure the purity of the reference standard used to prepare standards is accurately known and accounted for in calculations.

Q7: I'm seeing high variability (%RSD > 2.0%) in the peak areas of six replicate injections for my system precision test. What's wrong with my HPLC system?

A7: Poor injection precision is almost always a hardware issue. The problem typically lies with the pump (unstable flow) or the autosampler (inaccurate injection volume).

G A High %RSD in Replicate Injections B Check System Pressure A->B C Pressure Fluctuating? B->C D Stable Pressure C->D No E Possible Pump Issue: - Air bubbles in mobile phase - Faulty check valves - Worn pump seals C->E Yes G Possible Autosampler Issue: - Air bubble in syringe - Sample viscosity issues - Worn rotor seal - Incorrect loop fill setting D->G F Troubleshoot Pump: 1. Degas mobile phase thoroughly. 2. Purge pump. 3. Replace seals/check valves. E->F H Troubleshoot Autosampler: 1. Check sample vial for sufficient volume. 2. Purge injector/syringe. 3. Check for leaks at injector port. G->H

Caption: Troubleshooting High %RSD in HPLC Precision.

Key Actions:

  • Degas Mobile Phase: Air bubbles are a primary cause of pressure fluctuations and unstable flow rates. Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[16]

  • Purge the Pump: Purge each pump channel at a high flow rate to dislodge any trapped air bubbles.

  • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector waste line for any signs of leaks. A small leak can cause significant flow rate instability.[4][16]

  • Inspect Autosampler: Ensure there is sufficient sample volume in the vial and that no air bubbles are being drawn into the injection syringe.

References
  • Vertex AI Search. Steps for HPLC Method Validation - Pharmaguideline. Accessed January 12, 2026.
  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed January 12, 2026.
  • Vertex AI Search. New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Accessed January 12, 2026.
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  • Vertex AI Search. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Accessed January 12, 2026.
  • Vertex AI Search. Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. Accessed January 12, 2026.
  • Vertex AI Search. HPLC Troubleshooting Guide - Sigma-Aldrich. Accessed January 12, 2026.
  • Vertex AI Search. HPLC Troubleshooting Guide - SCION Instruments. Accessed January 12, 2026.
  • Vertex AI Search. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Accessed January 12, 2026.
  • Vertex AI Search. HPLC Troubleshooting Guide. Accessed January 12, 2026.
  • Vertex AI Search. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Accessed January 12, 2026.
  • Vertex AI Search. Forced Degradation Studies - MedCrave online. Accessed January 12, 2026.
  • Vertex AI Search. A Review: Stability Indicating Forced Degradation Studies - RJPT. Accessed January 12, 2026.
  • Vertex AI Search. development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Accessed January 12, 2026.
  • Vertex AI Search. This compound. Accessed January 12, 2026.
  • Vertex AI Search. Development of forced degradation and stability indicating studies of drugs—A review - NIH. Accessed January 12, 2026.
  • Vertex AI Search. Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Accessed January 12, 2026.
  • Vertex AI Search. Validation of analytical methods for active constituents and agricultural products. Accessed January 12, 2026.
  • Vertex AI Search. 7. Validation of analytical methods - Eurachem. Accessed January 12, 2026.
  • Vertex AI Search. This compound | 844882-18-4 | Benchchem. Accessed January 12, 2026.
  • Vertex AI Search.
  • Vertex AI Search. Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis - Benchchem. Accessed January 12, 2026.
  • Vertex AI Search. N-Methyl-1H-indazol-5-amine | 478827-05-3 - Sigma-Aldrich. Accessed January 12, 2026.
  • Vertex AI Search. Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Accessed January 12, 2026.
  • Vertex AI Search. Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD)
  • Vertex AI Search. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Accessed January 12, 2026.
  • Vertex AI Search. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. Accessed January 12, 2026.
  • Vertex AI Search. 1-Methyl-1H-indazol-5-amine | Drug Intermediate - MedchemExpress.com. Accessed January 12, 2026.
  • Vertex AI Search. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC - NIH. Accessed January 12, 2026.
  • Vertex AI Search.

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Technical Support Center: Minimizing Variability in 7-Methyl-1H-Indazol-5-Amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-methyl-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and utilizing this important chemical intermediate. By addressing common challenges and providing proven troubleshooting strategies, we aim to help you minimize variability and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should be aware of?

A1: this compound is a bicyclic aromatic compound with a fused benzene and pyrazole ring. Key features include the two nitrogen atoms in the pyrazole ring, an amino group at the 5-position, and a methyl group at the 7-position. The amino group is a primary nucleophile, making it a key reactive site for various transformations. The indazole ring system is known to be a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets.[1]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Aminoindazoles can be sensitive to air and light, so protection from these elements is crucial to prevent degradation.

Q3: What are the expected NMR chemical shifts for this compound?

A3: While experimental conditions can cause slight variations, the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts are as follows:

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
NH (Indazole Ring)12.0 - 13.0 (Broad Singlet)N/A
C3-H7.9 - 8.1 (Singlet)133 - 137
C4-H7.0 - 7.2 (Singlet or narrow doublet)100 - 105
C6-H6.8 - 7.0 (Singlet or narrow doublet)110 - 115
NH₂ (Amine)3.5 - 5.0 (Broad Singlet)N/A
C7-CH₃2.4 - 2.6 (Singlet)15 - 20
C5N/A144 - 148
C7N/A118 - 122
C3aN/A139 - 143
C7aN/A123 - 128

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Troubleshooting Guide

Variability in experiments involving this compound can arise from a number of factors. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Causes Solutions & Recommendations
Low or No Reaction Yield Poor Solubility of Starting Materials: this compound may not be fully dissolved in the chosen solvent, leading to incomplete reaction.- Solvent Screening: Test the solubility of your starting material in a range of solvents. For indazole synthesis, DMSO has been shown to be an effective solvent.[2] - Co-solvent System: Consider using a co-solvent system to improve solubility. - Gentle Heating: If the compound's stability allows, gentle heating can aid dissolution.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.- Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance for your specific reaction.
Presence of Water: Moisture can interfere with many reactions, especially those involving organometallics or strong bases.- Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Catalyst Inactivity: In catalytic reactions like Suzuki couplings, the catalyst may be inactive.- Fresh Catalyst: Use a fresh, high-quality catalyst and ligand. - Proper Activation: Ensure any pre-catalyst is properly activated according to the manufacturer's instructions.
Formation of Multiple Products/Impurities Side Reactions of the Amino Group: The amino group can undergo undesired side reactions.- Protecting Groups: Consider protecting the amino group if it is not the intended site of reaction. - Control of Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions.
Regioselectivity Issues (N1 vs. N2 alkylation/acylation): Reactions on the indazole nitrogen can lead to a mixture of N1 and N2 isomers.- Choice of Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using NaH in THF tends to favor N1 alkylation.[3]
Oxidation of the Amino Group: The amino group can be susceptible to oxidation, leading to colored impurities.- Degassed Solvents: Use degassed solvents to remove dissolved oxygen. - Inert Atmosphere: Maintain an inert atmosphere throughout the reaction.
Difficulties in Product Purification Tailing on Silica Gel Chromatography: The basic amino group can interact strongly with acidic silica gel, leading to poor peak shape.- Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column. - Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Co-elution of Impurities: Impurities with similar polarity to the desired product can be difficult to separate.- Solvent System Optimization: Systematically screen different eluent systems to improve separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity and Integrity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Impure_SM Source High-Purity Starting Materials Check_Purity->Impure_SM Impure Check_Solubility Assess Solubility of Reactants Check_Conditions->Check_Solubility Conditions OK Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Suboptimal Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Suboptimal Time Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Moisture Present Check_Catalyst Evaluate Catalyst (if applicable) Check_Solubility->Check_Catalyst Good Solubility Optimize_Solvent Screen Different Solvents/Co-solvents Check_Solubility->Optimize_Solvent Poor Solubility New_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->New_Catalyst Inactive

Caption: A logical workflow for troubleshooting low reaction yields.

Key Experimental Protocols

To ensure reproducibility, it is critical to follow well-defined experimental protocols. Below are representative procedures for common transformations involving this compound.

General Protocol for N-Acylation of this compound

This protocol describes a general method for the acylation of the 5-amino group.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Purification by Column Chromatography

Materials:

  • Crude product

  • Silica gel (standard or basified)

  • Eluent system (e.g., hexanes/ethyl acetate, DCM/methanol)

  • Triethylamine (for basified silica)

Procedure:

  • Prepare the Column:

    • Standard Silica: Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Basified Silica: To mitigate tailing, prepare a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with a non-polar solvent system and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Available at: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]

  • 7-Fluoro-5-methyl-1H-indazol-4-amine. ChemBK. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 1H-Indazol-5-amine. CAS Common Chemistry. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry. Available at: [Link]

  • Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]

  • This compound, 97% Purity, C8H9N3, 1 gram. CP Lab Safety. Available at: [Link]

  • 4-Methyl-1H-indazol-5-amine | CAS 101257-89-0. AMERICAN ELEMENTS. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

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Validation & Comparative

A Tale of Two Kinase Inhibitors: A Comparative Guide to the Highly Specific PERK Inhibitor GSK2606414 and the Broad-Spectrum Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the strategic choice between a highly specific, single-target agent and a broader-spectrum inhibitor targeting multiple nodes in a signaling network is a critical determinant of therapeutic outcome. This guide provides an in-depth, comparative analysis of two distinct chemical entities that exemplify these contrasting philosophies: GSK2606414, a potent and selective inhibitor of the Unfolded Protein Response (UPR) effector PERK, and the versatile 7-methyl-1H-indazol-5-amine, a representative of the "privileged" indazole scaffold that has given rise to numerous multi-kinase inhibitors.

This comparison is not of two directly competing drugs, but rather a conceptual exploration of their divergent approaches to kinase inhibition, their underlying mechanisms, and the experimental methodologies used to characterize them. We will use the FDA-approved indazole derivative, Axitinib, as a prime exemplar for the broader class to facilitate a concrete comparison of biological activity.

Introduction: Specificity vs. Multi-Targeting in Kinase Inhibition

GSK2606414 is a first-in-class, orally bioavailable inhibitor of Protein kinase R-like endoplasmic reticulum kinase (PERK), a critical sensor of endoplasmic reticulum (ER) stress.[1] Its high specificity offers a tool to dissect the precise role of the PERK branch of the UPR in various pathological states, from neurodegenerative diseases to cancer.

Conversely, the indazole core, as seen in this compound, serves as a foundational structure for a multitude of kinase inhibitors.[2][3] These derivatives, such as Axitinib and Pazopanib, often exhibit activity against a range of kinases, primarily targeting pathways involved in angiogenesis and cell proliferation, like VEGFR, PDGFR, and c-Kit.[4][5][6] This multi-targeted approach can be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

At a Glance: Key Properties of GSK2606414 and Axitinib

FeatureGSK2606414Axitinib (representing Indazole Derivatives)
Primary Target PERK (EIF2AK3)VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit
Mechanism of Action Inhibition of PERK autophosphorylation, attenuating the UPRInhibition of receptor tyrosine kinases involved in angiogenesis and cell proliferation
Potency (IC50) 0.4 nM for PERK[5]VEGFR1: 0.1 nM, VEGFR2: 0.2 nM, VEGFR3: 0.1-0.3 nM[5]
Key Biological Pathway Unfolded Protein Response (UPR)Angiogenesis, Cell Proliferation
Therapeutic Rationale Attenuation of ER stress-mediated pathologyAnti-angiogenic and anti-proliferative effects in cancer
Selectivity Highly selective for PERK (>1000-fold over other kinases)Multi-targeted, with high potency against VEGFRs

Delving Deeper: Mechanism of Action and Signaling Pathways

GSK2606414 and the Unfolded Protein Response

GSK2606414 exerts its effects by directly inhibiting the kinase activity of PERK. Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, attenuates global protein synthesis while promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4 upregulates genes involved in amino acid metabolism, antioxidant response, and, if the stress is prolonged, apoptosis. By inhibiting PERK, GSK2606414 prevents the phosphorylation of eIF2α and the subsequent downstream events.

PERK_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 preferential translation Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis inhibits Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Response_Genes upregulates GSK2606414 GSK2606414 GSK2606414->pPERK inhibits

Caption: The PERK branch of the Unfolded Protein Response, inhibited by GSK2606414.

The Indazole Scaffold (Axitinib) and Angiogenesis

Axitinib, a potent indazole-based inhibitor, primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] VEGFRs are crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. By binding to the ATP-binding pocket of VEGFRs, Axitinib blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[4]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds pVEGFR p-VEGFR VEGFR->pVEGFR dimerization & autophosphorylation PI3K PI3K pVEGFR->PI3K activates MAPK MAPK pVEGFR->MAPK activates AKT AKT PI3K->AKT activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis Axitinib Axitinib Axitinib->pVEGFR inhibits

Caption: The VEGFR signaling pathway, a primary target of the indazole derivative Axitinib.

Crosstalk Between UPR and Angiogenesis: A Point of Comparison

Interestingly, the UPR and angiogenesis pathways are not entirely independent. ER stress and the UPR can induce the expression of pro-angiogenic factors, including VEGF.[7] Specifically, the PERK-ATF4 axis of the UPR has been shown to directly upregulate VEGF-A expression.[7] This suggests that while GSK2606414 directly targets the UPR, it may also have indirect anti-angiogenic effects. Conversely, while Axitinib's primary role is anti-angiogenic, the tumor microenvironment's hypoxia, which drives angiogenesis, is also a potent inducer of the UPR.

Experimental Protocols for Characterization

A rigorous comparison of these two classes of inhibitors requires a suite of well-defined experimental assays. Below are representative protocols for key in vitro experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is fundamental for determining the potency (IC50) of a compound against its target kinase.

Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. A luminescent signal is generated in a coupled reaction where ADP is converted to ATP, which is then used by luciferase to produce light.

Materials:

  • Kinase of interest (e.g., recombinant PERK or VEGFR)

  • Substrate (e.g., eIF2α for PERK, a generic tyrosine kinase substrate for VEGFR)

  • ATP

  • Test compounds (GSK2606414 or Axitinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10]

Materials:

  • Cancer cell line of interest (e.g., a line known to be sensitive to UPR modulation or angiogenesis inhibition)

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

Western Blot for PERK Phosphorylation

This technique is used to confirm the on-target effect of GSK2606414 by measuring the phosphorylation status of PERK.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target protein.

Materials:

  • Cell line treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) and GSK2606414

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-PERK and anti-total PERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-PERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL reagent and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PERK to normalize the data.[3]

Off-Target Effects and Clinical Considerations

While highly selective, GSK2606414 is not without off-target effects and potential liabilities. Studies have shown that it can also inhibit other kinases, such as RIPK1 and KIT, at higher concentrations.[11] Furthermore, the crucial role of PERK in pancreatic beta-cell function raises concerns about potential metabolic side effects with chronic use.

Indazole-based multi-kinase inhibitors like Axitinib, by their very nature, have a broader range of targets, which can lead to a wider array of on- and off-target effects. Common side effects of VEGFR inhibitors include hypertension, diarrhea, and fatigue, which are direct consequences of inhibiting angiogenesis and other signaling pathways in normal tissues.[12]

Conclusion

The comparison between the highly specific PERK inhibitor GSK2606414 and the multi-targeted indazole scaffold, represented by Axitinib, highlights a fundamental dichotomy in modern drug discovery. GSK2606414 offers a precision tool to interrogate a specific biological pathway, the UPR, with the potential for therapeutic intervention in diseases driven by ER stress. Its development underscores the importance of deep mechanistic understanding and the pursuit of highly selective chemical probes.

In contrast, the success of indazole derivatives like Axitinib demonstrates the power of a multi-pronged attack on complex diseases like cancer. By simultaneously inhibiting several key signaling pathways involved in tumor growth and survival, these agents can achieve robust therapeutic efficacy.

The choice between these two strategies is not mutually exclusive and often depends on the specific disease biology. As our understanding of the intricate signaling networks that govern health and disease continues to grow, a combination of both highly specific and multi-targeted inhibitors may prove to be the most effective approach to developing novel and durable therapies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Sammarraie, A. M. J. (2023). MTT assay protocol. protocols.io. [Link]

  • Wikipedia. (2023). Pazopanib. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

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A Comparative Analysis of 7-Methyl-1H-Indazol-5-Amine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cell proliferation, survival, and angiogenesis. The development of small-molecule kinase inhibitors has revolutionized oncology, yet the quest for compounds with improved potency, selectivity, and resistance profiles is perpetual.

Within the vast chemical space explored for kinase inhibition, the indazole nucleus has emerged as a "privileged scaffold."[1][2] Its unique bicyclic aromatic structure serves as an effective hinge-binding motif, anchoring inhibitors within the ATP-binding pocket of various kinases.[3] This guide focuses on a specific subclass, the 7-methyl-1H-indazol-5-amine derivatives, to objectively evaluate their efficacy against a panel of well-established, multi-kinase inhibitors currently in clinical use. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols to ensure scientific transparency and reproducibility.

The Kinase Target Landscape: Selectivity as a Core Challenge

The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding sites. This presents a formidable challenge in drug design: achieving selectivity for the target kinase to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities. The inhibitors discussed in this guide, both the emerging indazole derivatives and the established drugs, are multi-targeted tyrosine kinase inhibitors (TKIs), designed to block several key signaling pathways simultaneously.[4][5]

A primary pathway of interest is angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[6][7] Consequently, many successful TKIs, including those used for comparison here, potently inhibit VEGFRs.[6][7][8][9]

G cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates SRC SRC VEGFR->SRC Activates PDGFR PDGFR PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates MET MET MET->PI3K Activates MET->RAS Activates MET->SRC Activates AXL AXL AXL->PI3K Activates AXL->SRC Activates VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds HGF HGF HGF->MET Binds GAS6 GAS6 GAS6->AXL Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 SRC->STAT3 Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK STAT3->Transcription ERK ERK MEK->ERK ERK->Transcription Inhibitors Multi-Targeted TKIs (Axitinib, Cabozantinib, Pazopanib, Regorafenib) Inhibitors->VEGFR Inhibit Inhibitors->PDGFR Inhibit Inhibitors->MET Inhibit Inhibitors->AXL Inhibit

Caption: Key Receptor Tyrosine Kinase (RTK) signaling pathways in cancer.

Comparative Efficacy: A Quantitative Overview

The true measure of a kinase inhibitor lies in its potency, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for a representative this compound derivative against various kinases, benchmarked against leading FDA-approved inhibitors.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase Target7-methyl-... Derivative (GSK2606414)AxitinibCabozantinibPazopanibRegorafenib
VEGFR1 N/A1.2[10]13[11]10[9]4.2[12]
VEGFR2 N/A0.2[10]0.035[11]30[9]22[12]
VEGFR3 N/A0.1-0.3[10]6.0[11]47[9]135 (cellular)[13]
PDGFRβ N/A1.6[10]N/A84[9]22[12]
c-KIT N/A1.7[10]4.6[11]74[9]1.5[12]
MET N/A>1401.3[11]N/AN/A
AXL N/AN/A7.0[11]N/AN/A
RET N/AN/A4.0[11]N/A7.0[12]
BRAF (V600E) N/AN/AN/AN/A28[12]
PERK <10 [14]N/AN/AN/AN/A

N/A: Data not available or not a primary target.

Analysis of Comparative Data:

The data reveals a critical distinction in targeting strategy. Established inhibitors like Axitinib, Cabozantinib, Pazopanib, and Regorafenib are potent anti-angiogenic agents, with strong activity against the VEGFR family.[9][10][12] Axitinib, in particular, shows remarkable potency against VEGFRs 1, 2, and 3, with IC50 values in the sub-nanomolar to low nanomolar range.[10] Cabozantinib exhibits a broader profile, potently inhibiting not only VEGFRs but also MET and AXL, kinases associated with invasive growth and resistance to anti-angiogenic therapies.[5][11][15]

In contrast, the profiled derivative, GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) , demonstrates exceptional potency and selectivity for a completely different target: PERK (Protein kinase R-like endoplasmic reticulum kinase).[14] PERK is a key mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in cancer cell survival.[14] This highlights not the superiority of one compound over another, but the versatility of the indazole scaffold in generating highly selective inhibitors for diverse kinase targets beyond the conventional anti-angiogenic space.

G ER_Stress Endoplasmic Reticulum (ER) Stress (e.g., Hypoxia, Nutrient Deprivation) PERK_inactive PERK (Inactive Monomer) ER_Stress->PERK_inactive Induces Unfolding PERK_active PERK (Active Dimer) Autophosphorylation PERK_inactive->PERK_active Dimerization & Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes Protein_Synth Global Protein Synthesis eIF2a_P->Protein_Synth Inhibits Stress_Response Stress Response Genes (CHOP, GADD34) ATF4->Stress_Response Upregulates GSK2606414 GSK2606414 (this compound derivative) GSK2606414->PERK_active Inhibits Autophosphorylation G start Start: Compound Library biochem_assay Protocol 1: Biochemical Kinase Assay start->biochem_assay ic50 Determine IC50 (Potency) biochem_assay->ic50 selectivity Kinase Selectivity Panel Screening ic50->selectivity cell_assay Protocol 2: Cell-Based Proliferation Assay selectivity->cell_assay Promising Candidates gi50 Determine GI50 (Cellular Efficacy) cell_assay->gi50 downstream Target Engagement & Downstream Signaling Assay (e.g., Western Blot for p-eIF2α) gi50->downstream mechanism Confirm Mechanism of Action downstream->mechanism animal In Vivo Xenograft Animal Models mechanism->animal Validated Mechanism efficacy Evaluate In Vivo Efficacy & Tolerability animal->efficacy end Lead Candidate efficacy->end

Caption: A generalized workflow for kinase inhibitor discovery and validation.

Conclusion and Future Outlook

This comparative guide illustrates the dynamic nature of kinase inhibitor research. While established drugs like Axitinib, Cabozantinib, Pazopanib, and Regorafenib have demonstrated significant clinical benefit through potent inhibition of well-validated oncogenic pathways like VEGFR signaling, the field is not static.

The this compound scaffold, exemplified by the PERK inhibitor GSK2606414, showcases the potential to develop highly potent and selective agents against novel kinase targets. [14]This moves beyond direct anti-proliferative and anti-angiogenic strategies to address other cancer hallmarks, such as stress response and survival mechanisms. The development of such compounds is not about replacing current therapies but expanding the therapeutic arsenal, offering new strategies for combination treatments and for overcoming resistance. Future research should focus on broader profiling of this compound derivatives against diverse kinase families and exploring their potential in various disease contexts, guided by the robust experimental principles outlined herein.

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A Comparative Guide to the Selectivity of 7-methyl-1H-indazol-5-amine (AMG-900): A Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and cell biology, the precise modulation of cellular pathways is paramount. Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as key therapeutic targets. This guide provides an in-depth analysis of the selectivity profile of 7-methyl-1H-indazol-5-amine, also known as AMG-900, a potent, orally bioavailable, pan-Aurora kinase inhibitor. We will objectively compare its performance against other notable Aurora kinase inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their discovery programs.

Introduction to this compound (AMG-900)

This compound (AMG-900) is a small molecule, ATP-competitive inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1][2] Its potent activity against these key regulators of mitosis has positioned it as a significant tool for cancer research and a candidate for clinical evaluation in patients with advanced cancers.[3][4][5] The dominant phenotype observed upon cellular treatment with AMG-900 is consistent with Aurora B inhibition, leading to aborted cell division without a prolonged mitotic arrest, which ultimately triggers apoptosis.[1][3][6] A key feature of AMG-900 is its demonstrated potency against tumor cell lines that have developed resistance to other anti-mitotic agents like paclitaxel and even other Aurora kinase inhibitors.[3][6][7]

The Central Role of Aurora Kinases in Cell Division

Aurora kinases are essential for the faithful segregation of genetic material during mitosis.[8][9] Their functions are spatially and temporally distinct, making isoform-specific inhibition a complex but desirable goal.

  • Aurora A is primarily involved in centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.[8][9][10]

  • Aurora B , a component of the chromosomal passenger complex (CPC), is critical for correcting improper kinetochore-microtubule attachments, ensuring proper chromosome alignment, and overseeing cytokinesis.[8][10][11]

  • Aurora C shares functions with Aurora B and is highly expressed during meiosis, but its role in mitosis and cancer is also an area of active investigation.[9][10]

Dysregulation and overexpression of Aurora kinases are common in many human cancers, correlating with high proliferation rates and poor prognosis, thus making them attractive targets for therapeutic intervention.[6][8]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Node G2 Phase AuroraA_Activation Aurora A Activation G2_Node->AuroraA_Activation Centrosome_Mat Centrosome Maturation & Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Mat->Spindle_Assembly AuroraA_Activation->Centrosome_Mat AuroraA_Activation->Spindle_Assembly Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB_Activation Aurora B Activation (as part of CPC) Metaphase->AuroraB_Activation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cleavage_Furrow Cleavage Furrow Formation Anaphase->Cleavage_Furrow KT_Attachment Kinetochore-Microtubule Attachment Spindle_Assembly->KT_Attachment Chromosome_Seg Chromosome Segregation KT_Attachment->Chromosome_Seg Chromosome_Seg->Cleavage_Furrow AuroraB_Activation->KT_Attachment  Correction of  improper attachments AuroraB_Activation->Chromosome_Seg AuroraB_Activation->Cleavage_Furrow Inhibitor AMG-900 (this compound) Inhibitor->AuroraA_Activation Inhibits Inhibitor->AuroraB_Activation Inhibits

Caption: Simplified signaling pathway of Aurora kinases during the G2/M transition and mitosis.

Comparative Selectivity Profile

A critical attribute of any kinase inhibitor is its selectivity. High selectivity minimizes off-target effects, reducing potential toxicity and providing a clearer link between target inhibition and cellular phenotype. AMG-900 is characterized as a highly selective pan-Aurora kinase inhibitor.[1][12]

Here, we compare the biochemical potency (IC50) of AMG-900 with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237) , an Aurora A-selective inhibitor, and Danusertib (PHA-739358) and Tozasertib (VX-680) , which are also pan-Aurora inhibitors but with different selectivity profiles.[7][13][14]

CompoundTargetIC50 (nM)Selectivity Profile
This compound (AMG-900) Aurora A 5 Pan-Aurora inhibitor with high selectivity over other kinases.[1][7][13]
Aurora B 4
Aurora C 1
Alisertib (MLN8237)Aurora A1.2Highly selective for Aurora A over Aurora B (>200-fold).[7][13]
Aurora B396.5
Danusertib (PHA-739358)Aurora A13Pan-Aurora inhibitor with additional activity against other kinases like ABL, RET, and TRK-A.[7][13][14]
Aurora B79
Aurora C61
Tozasertib (VX-680)Aurora A0.6Pan-Aurora inhibitor, but >200-fold more selective for Aurora A over B. Also inhibits FLT3.[14]
Aurora B18
Aurora C4.6

Analysis: The data clearly positions AMG-900 as a potent inhibitor of all three Aurora kinase isoforms with low nanomolar IC50 values.[1][7] Unlike Alisertib, which is designed for Aurora A specificity, AMG-900 provides pan-Aurora inhibition. Compared to Danusertib and Tozasertib, AMG-900 demonstrates a more balanced and potent inhibition of both Aurora A and B. Furthermore, broad kinome screening has revealed that AMG-900 is highly selective, with greater than 10-fold selectivity against a panel of other kinases including p38α, Tyk2, and JNK2.[1][15] While it shows some binding affinity for DDR1, DDR2, and LTK receptor tyrosine kinases, its primary activity is strongly directed towards the Aurora kinase family.[12][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values and thereby the selectivity profile of compounds like AMG-900, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17][18]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity.[17][18]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Aurora Kinase (e.g., Aurora A/B) Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (e.g., Kemptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Inhibitor (e.g., AMG-900) Inhibitor->Reaction_Mix Incubate_1 Incubate at 30°C (e.g., 45-60 min) Reaction_Mix->Incubate_1 ADP_Produced ADP + Phosphorylated Substrate Incubate_1->ADP_Produced ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Produced->ADP_Glo_Reagent Deplete_ATP Deplete remaining ATP (40-45 min incubation) ADP_Glo_Reagent->Deplete_ATP Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Detection_Reagent Convert_ADP Convert ADP to ATP, Generate Light Detection_Reagent->Convert_ADP Luminescence Read Luminescence Convert_ADP->Luminescence

Caption: Workflow for the ADP-Glo™ kinase assay to determine inhibitor potency.

Step-by-Step Methodology:
  • Prepare Reagents: Thaw and prepare 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP solution, and kinase substrate (e.g., Kemptide).[17][19]

  • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., AMG-900) in the kinase assay buffer containing a constant percentage of DMSO (e.g., final concentration not to exceed 1%).[19]

  • Set up Reaction Plate: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (for positive and negative controls).[17]

  • Add Kinase: Add 2 µl of diluted Aurora kinase (e.g., Aurora A or Aurora B) to all wells except the "blank" or "no enzyme" controls.[17][19]

  • Start Reaction: Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final concentrations should be optimized for the specific kinase, typically near the Km for ATP.[2][17]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[17][19]

  • Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.[17][19]

  • Generate Signal: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and then into a luminescent signal via luciferase. Incubate at room temperature for 30-45 minutes.[17][19]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Conclusion and Future Perspectives

This compound (AMG-900) is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor. Its balanced, low-nanomolar potency against all three Aurora kinase isoforms distinguishes it from more isoform-specific inhibitors like Alisertib and other pan-Aurora inhibitors with different selectivity profiles, such as Danusertib and Tozasertib. The robust efficacy of AMG-900 in preclinical models, particularly in tumor lines resistant to other therapies, underscores its potential as a valuable research tool and therapeutic candidate.[3][7]

For researchers investigating the roles of Aurora kinases in tumorigenesis or developing novel anti-mitotic therapies, the choice of inhibitor is critical. AMG-900 offers a tool for potent and comprehensive inhibition of the entire Aurora kinase family. The detailed protocols and comparative data provided in this guide are intended to facilitate rigorous and reproducible research, ultimately advancing our understanding of cell cycle control and the development of more effective cancer treatments.

References

  • Payton, M., et al. (2010). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Cancer Research, 70(23), 9846–9854. [Link]

  • Katsha, A., et al. (2014). The Aurora Kinases in Cell Cycle and Leukemia. Journal of Hematology & Oncology, 7, 28. [Link]

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  • Udy, D. B., et al. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 3, 58. [Link]

  • A-Mehdhar, S., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 22(1), 38. [Link]

  • AACR Journals. (2010). Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. [Link]

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  • Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(13), 5189–5207. [Link]

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  • ResearchGate. (2022). Comparative cytotoxic effects of AMG 900, a pan AURK inhibitor and the... [Link]

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  • Dar, A. A., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(16), 4991. [Link]

  • PubMed. (2010). Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. [Link]

  • Zoog, S. J., et al. (2014). AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues. PLoS One, 9(11), e111943. [Link]

  • Borthakur, G., et al. (2017). A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia. American Journal of Hematology, 92(7), 657–664. [Link]

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A Comparative Guide to Cross-Reactivity Studies of 7-methyl-1H-indazol-5-amine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, comprehensive cross-reactivity and off-target binding profiles for the specific compound 7-methyl-1H-indazol-5-amine are not extensively documented in publicly accessible literature. This guide, therefore, establishes a robust methodological framework for executing such a study. It is designed for researchers, scientists, and drug development professionals to provide the scientific rationale, detailed experimental protocols, and data interpretation standards necessary for assessing the selectivity of novel small molecules. To illustrate these principles, this guide will utilize a hypothetical scenario where this compound is an inhibitor of a representative protein kinase, a common target class for the privileged indazole scaffold.[1][2][3]

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly within the domain of protein kinase inhibitors.[2][3][4] Molecules like Axitinib and Pazopanib leverage this core to target kinases crucial for tumor angiogenesis and proliferation. The therapeutic efficacy of such inhibitors is, however, inextricably linked to their selectivity. Off-target binding, where a drug interacts with unintended proteins, can precipitate adverse effects and toxicity, representing a primary cause of attrition in drug development pipelines.[5][6]

This guide focuses on this compound, a representative indazole-based small molecule. We will outline a comprehensive, multi-tiered strategy to rigorously define its selectivity profile. This framework is not merely a list of procedures but an integrated approach that explains the causal logic behind experimental choices, ensuring that the generated data is robust, interpretable, and self-validating.

Part 1: Designing the Selectivity Assessment Strategy

The foundation of a meaningful cross-reactivity study lies in a logical and informed experimental design. For a putative kinase inhibitor, this involves profiling its activity against a broad panel of kinases to understand its kinome-wide interaction landscape.[7][8]

The Rationale for a Tiered Approach

A tiered screening cascade is the most efficient and cost-effective strategy for assessing selectivity.[7] This approach begins with a broad, low-resolution screen to identify potential off-target interactions, followed by more focused, higher-resolution studies to quantify the potency of these interactions.

G cluster_0 Tier 1: Broad Selectivity Profile cluster_1 Tier 2: Potency Quantification cluster_2 Tier 3: Cellular Validation T1_Screen Kinome-Wide Screen (Single High Concentration, e.g., 1 µM) T1_Data Identify 'Hits' (% Inhibition > 70%) T1_Screen->T1_Data Biochemical Assay T2_IC50 Dose-Response Analysis (IC50) for Primary Target & Tier 1 Hits T1_Data->T2_IC50 Prioritize Hits T2_Data Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) T2_IC50->T2_Data T3_CETSA Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement T2_Data->T3_CETSA Validate Key Interactions T3_Data Measure Thermal Stabilization (ΔTm) in a Physiologically Relevant Context T3_CETSA->T3_Data

Caption: A three-tiered workflow for comprehensive cross-reactivity analysis.

Selecting the Off-Target Panel

The choice of kinases for the screening panel is critical. A comprehensive panel should include:

  • Representatives from all major kinome families: To ensure broad coverage.

  • Kinases with high sequence homology to the primary target's ATP-binding pocket, as these are more likely to exhibit cross-reactivity.[9]

  • Known "adverse" or "anti-target" kinases: These are kinases linked to specific toxicities (e.g., cardiotoxicity, genotoxicity), and their inhibition should be avoided.[6]

  • Other relevant target classes: While this guide focuses on kinases, a full safety profile would also include screens against other target families like GPCRs and ion channels.[7]

Part 2: Experimental Protocols and Data Presentation

This section provides detailed methodologies for each tier of the proposed workflow. The protocols are designed to be self-validating by including appropriate positive and negative controls.

Tier 1: Broad Kinome Selectivity Screening

The objective is to rapidly assess the compound's activity against a large number of kinases at a single, high concentration.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration of 100 µM in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of assay buffer containing the test compound (final concentration 1 µM), a known pan-kinase inhibitor like Staurosporine (positive control), or DMSO alone (negative control).

  • Kinase Reaction Initiation: Add 10 µL of a solution containing the specific kinase and its corresponding substrate/ATP mix to each well. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition relative to the DMSO control.

Data Presentation: Illustrative Kinome Scan Data

The results should be summarized in a table, highlighting kinases that show significant inhibition.

Kinase TargetFamily% Inhibition at 1 µM
Hypothetical Target Kinase (HTK) Tyrosine Kinase 98%
SRCTyrosine Kinase85%
ABL1Tyrosine Kinase78%
VEGFR2 (KDR)Tyrosine Kinase45%
EGFRTyrosine Kinase25%
CDK2/cyclin ACMGC15%
p38α (MAPK14)CMGC8%
AKT1AGC5%

This data is illustrative and does not represent actual experimental results for this compound.

Tier 2: Quantitative Potency (IC₅₀) Determination

For the primary target and any "hits" from Tier 1 (e.g., >70% inhibition), a full dose-response analysis is required to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: The ADP-Glo™ assay protocol is followed as above, but with a 10-point serial dilution of the test compound (e.g., from 10 µM down to 0.5 nM).

Data Presentation: Comparative IC₅₀ and Selectivity Index

The IC₅₀ values are calculated using non-linear regression. The selectivity can be quantified using a simple Selectivity Index.

Kinase TargetIC₅₀ (nM)Selectivity Index (IC₅₀ / IC₅₀ of HTK)
HTK (On-Target) 15 1.0
SRC (Off-Target)15010.0
ABL1 (Off-Target)45030.0

This data is illustrative. A higher Selectivity Index indicates greater selectivity.

Tier 3: Cellular Target Engagement Confirmation

Biochemical assays use purified enzymes, which may not fully reflect the compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells or tissues.[10][11][12] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature (Tm).[12]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Quantification Treat Incubate cells with Compound or DMSO (Vehicle) Heat Heat cell lysates across a temperature gradient Treat->Heat Separate Centrifuge to separate soluble (folded) vs. precipitated (unfolded) proteins Heat->Separate WB Analyze soluble fraction via Western Blot for target protein Separate->WB Quant Quantify band intensity to generate melting curve WB->Quant

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture an appropriate cell line expressing the target kinases. Treat cells with this compound (e.g., at 10x the biochemical IC₅₀) or DMSO for 1-2 hours.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease/phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Fractionation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (containing the soluble, stable proteins). Normalize protein concentration, prepare samples with loading buffer, and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies specific for the on-target (HTK) and key off-targets (SRC, ABL1).

  • Analysis: Detect with a secondary antibody and imaging system. Quantify the band intensities and plot them against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A positive thermal shift (ΔTm) in the compound-treated sample indicates target engagement.[13]

Data Presentation: Comparative Thermal Shift (ΔTm)

Protein TargetTm (DMSO)Tm (Compound)ΔTm (°C)
HTK (On-Target) 52.5°C58.0°C+5.5
SRC (Off-Target)54.0°C56.5°C+2.5
ABL1 (Off-Target)58.2°C58.5°C+0.3
GAPDH (Control)65.0°C65.1°C+0.1

This illustrative data suggests strong, direct engagement with HTK in a cellular context, moderate engagement with SRC, and negligible engagement with ABL1.

Part 3: Integrated Analysis and Comparative Insights

A comprehensive understanding of cross-reactivity requires synthesizing data from all three tiers.

  • Biochemical vs. Cellular Potency: The illustrative data shows that while ABL1 was a hit in the biochemical assay (IC₅₀ = 450 nM), it showed negligible target engagement in the cellular CETSA. This discrepancy is common and highlights the importance of cellular validation. Factors like cell permeability, efflux pumps, or the presence of scaffolding proteins can influence a compound's activity.

  • Defining the Selectivity Window: Our hypothetical compound shows a 10-fold biochemical selectivity for its primary target over SRC, which is confirmed by a stronger thermal shift in the CETSA. A 10- to 30-fold selectivity window is often considered a starting point for a tool compound, but the requirements for a therapeutic candidate are much stricter, often demanding >100-fold selectivity, especially against kinases with known toxicity profiles.

  • Structural Comparison to Other Indazoles: The selectivity profile of this compound should be compared to other indazole-based inhibitors. For instance, Axitinib is a potent inhibitor of VEGFR, PDGFR, and c-Kit.[14] The specific substitution patterns on the indazole ring dictate which sub-pockets of the ATP-binding site are engaged, thereby defining the selectivity profile. The relatively simple structure of this compound might serve as a fragment or starting point for medicinal chemistry efforts to build in selectivity by adding functional groups that can form specific interactions with the target kinase.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound This compound HTK HTK Compound->HTK Inhibits (High Potency) SRC SRC Compound->SRC Inhibits (Lower Potency) Substrate_On Substrate A HTK->Substrate_On Phosphorylates Effect_On Desired Therapeutic Effect Substrate_On->Effect_On Substrate_Off Substrate B SRC->Substrate_Off Phosphorylates Effect_Off Potential Adverse Effect Substrate_Off->Effect_Off

Caption: On-target vs. off-target pathway inhibition by a kinase inhibitor.

Conclusion

While specific experimental data for this compound remains to be published, the framework presented here provides a comprehensive and scientifically rigorous guide for its evaluation. By employing a tiered approach that moves from broad biochemical screening to quantitative potency determination and finally to cellular target engagement validation, researchers can build a high-confidence selectivity profile. This systematic process is essential for de-risking new chemical entities, enabling the selection of compounds with the highest potential for efficacy and the lowest propensity for off-target-driven toxicity. This guide serves as a blueprint for such an investigation, grounding experimental choices in established scientific principles and ensuring the integrity of the resulting data.

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A Senior Application Scientist’s Guide to Validating Target Engagement in Cells for Novel 7-methyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Privileged Scaffold to a Validated Mechanism of Action

The 7-methyl-1H-indazol-5-amine core is a well-regarded privileged scaffold in modern medicinal chemistry. Its structural motifs are frequently found in potent and selective inhibitors targeting key signaling nodes, particularly protein kinases[1][2]. When your team synthesizes a novel derivative—let's call it "Compound X"—based on this scaffold, the initial biochemical assays might show promising inhibitory activity against a purified enzyme. However, a fundamental question remains: does Compound X engage its intended target within the complex, dynamic environment of a living cell?

Answering this question is not merely an academic exercise; it is a critical step in drug discovery that directly impacts the translation of a chemical entity into a therapeutic candidate.[3][4] Confirming target engagement in a cellular context validates the compound's mechanism of action (MoA), helps interpret phenotypic screening results, and provides crucial evidence that the observed cellular effects are a direct consequence of interacting with the intended target.[5][6]

This guide provides an in-depth comparison of three distinct, field-proven methodologies for confirming and quantifying target engagement in cells: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each workflow is a self-validating system.

Pillar 1: Cellular Thermal Shift Assay (CETSA) – The Biophysical Benchmark

CETSA is a powerful, label-free technique that leverages a core biophysical principle: the binding of a ligand to its target protein confers thermodynamic stability.[7] This increased stability translates to a higher melting temperature (Tm). Therefore, a stabilized target protein will remain soluble at higher temperatures compared to its unbound state.[8][9]

The CETSA Principle: A Logic Diagram

CETSA_Principle cluster_control Vehicle Control (e.g., DMSO) cluster_treatment Compound X Treatment cluster_readout Readout Unbound Unbound Target Protein Heat Apply Heat (e.g., 52°C) Unbound->Heat Bound Target Protein Bound by Compound X Denatured Denatured & Aggregated Target Protein Heat->Denatured Stable Stabilized & Soluble Target Protein Readout Western Blot or Mass Spec Quantify Soluble Protein Denatured->Readout Low Soluble Fraction Heat_Tx Apply Heat (e.g., 52°C) Bound->Heat_Tx Heat_Tx->Stable Stable->Readout High Soluble Fraction

Caption: CETSA workflow logic: Compound binding stabilizes the target, preventing heat-induced aggregation.

Field-Proven CETSA Protocol

This protocol is designed to generate a "melt curve" to identify the optimal temperature for subsequent dose-response experiments.

  • Cell Culture & Treatment:

    • Culture your cells of interest (e.g., a cancer cell line expressing high levels of the putative target kinase) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer. Divide the cell suspension into two main pools: one for vehicle (DMSO) control and one for Compound X treatment. From a practical standpoint, using a saturating concentration (e.g., 10-20 µM) of Compound X is ideal for the initial melt curve.

    • Incubate for 1 hour at 37°C to allow for cell entry and target binding.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point. A typical range is 40°C to 64°C in 2°C increments.

    • Heat the samples in a thermal cycler for 3 minutes at their respective temperatures, followed by a cooling step to room temperature for 3 minutes. Causality: The 3-minute heating window is generally sufficient to induce denaturation of unbound proteins without causing widespread cellular necrosis that could confound results.

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method effectively disrupts cell membranes without using detergents that might interfere with protein stability.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This crucial step pellets the heat-induced aggregated proteins.[10]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Normalize the protein concentration of all samples using a BCA assay.

    • Analyze the abundance of the target protein in the soluble fraction using Western blotting or, for proteome-wide analysis, mass spectrometry.

    • Self-Validation: A true thermal shift will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. Including a known inhibitor of the target as a positive control and an inactive structural analog of Compound X as a negative control is essential for validating the assay's specificity.

Data Presentation & Interpretation

A successful CETSA experiment will yield a sigmoidal melt curve. The temperature at which 50% of the protein is denatured is the apparent Tm. Target engagement is confirmed by a statistically significant increase in the Tm (ΔTm) in the presence of Compound X.

Table 1: Hypothetical CETSA Melt Curve Data for p38α MAPK

Temperature (°C) % Soluble p38α (Vehicle) % Soluble p38α (20µM Cmpd X)
46 100% 100%
48 95% 100%
50 78% 98%
52 51% (Tm) 91%
54 24% 75%
56 8% 52% (Tm)
58 2% 28%

| 60 | 1% | 11% |

Result: Compound X induces a significant thermal stabilization of p38α, with a ΔTm of +4°C, strongly indicating direct target engagement in the cellular environment.

Pillar 2: Drug Affinity Responsive Target Stability (DARTS) – A Protease-Based Alternative

DARTS operates on a similar principle to CETSA but uses chemical denaturation (proteolysis) instead of thermal denaturation. The core idea is that ligand binding can stabilize a protein's conformation, protecting it from protease digestion.[11][12][13] This method is particularly useful as it does not require heating and can be performed on crude cell lysates.[14]

The DARTS Principle: A Logic Diagram

DARTS_Principle cluster_control Vehicle Control (e.g., DMSO) cluster_treatment Compound X Treatment cluster_readout Readout Unbound Unbound Target Protein Protease Add Protease (e.g., Pronase) Unbound->Protease Bound Target Protein Bound by Compound X Digested Digested Protein Fragments Protease->Digested Protected Protected, Intact Target Protein Readout SDS-PAGE / Western Blot Analyze Intact Protein Digested->Readout No/Weak Band Protease_Tx Add Protease (e.g., Pronase) Bound->Protease_Tx Protease_Tx->Protected Protected->Readout Strong Band

Caption: DARTS workflow logic: Compound binding protects the target from proteolytic degradation.

Field-Proven DARTS Protocol
  • Cell Lysis & Treatment:

    • Harvest cells and prepare a crude cell lysate using a mild, non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease inhibitors).[13]

    • Determine protein concentration and normalize all samples.

    • Divide the lysate into pools for vehicle control and various concentrations of Compound X.

    • Incubate at room temperature for 1 hour to allow binding.

  • Protease Digestion:

    • This is the most critical optimization step. The choice of protease and its concentration must be determined empirically. A broad-spectrum protease like pronase or thermolysin is often a good starting point.

    • The goal is to find a protease concentration that results in significant, but not complete, degradation of the target protein in the vehicle control sample within a reasonable timeframe (e.g., 10-30 minutes).[11]

    • Add the optimized concentration of protease to all samples and incubate at room temperature.

  • Reaction Quenching & Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes. This denatures and inactivates the protease.

    • Analyze the samples by SDS-PAGE and Western blot for the target of interest.

  • Data Interpretation & Validation:

    • A successful DARTS experiment will show a dose-dependent protection of the target protein from proteolysis in the Compound X-treated samples. The band corresponding to the full-length target protein will be more intense in the presence of a binding compound.[15]

    • Self-Validation: The key is the dose-response. As the concentration of Compound X increases, the protection from digestion should also increase until saturation is reached. Comparing this to an inactive analog that shows no protection is a mandatory control.

Pillar 3: Photo-affinity Labeling (PAL) – The Covalent Capture

PAL is a powerful chemical biology technique for definitively identifying the direct binding partners of a small molecule.[16][17] Unlike CETSA and DARTS, this method requires chemical modification of the parent compound. A photo-reactive moiety and a reporter tag are incorporated into the structure of Compound X to create a "photo-probe."[18][19] Upon UV irradiation, the probe permanently crosslinks to its binding partner, which can then be isolated and identified.

The PAL Principle: A Logic Diagram

PAL_Principle Probe Photo-affinity Probe (Cmpd X derivative) Cells Incubate with Live Cells Probe->Cells UV UV Irradiation (e.g., 365 nm) Cells->UV Crosslink Covalent Crosslinking to Target Protein UV->Crosslink Lysis Cell Lysis Crosslink->Lysis Enrich Enrichment via Reporter Tag (e.g., Biotin-Avidin) Lysis->Enrich ID Identification via Mass Spectrometry Enrich->ID

Caption: PAL workflow: A modified probe covalently captures its target upon UV activation for identification.

Field-Proven PAL Workflow
  • Probe Synthesis:

    • This is a significant medicinal chemistry effort. The probe must contain three key elements:

      • Affinity Unit: The core of Compound X, responsible for binding.

      • Photoreactive Moiety: Typically a diazirine or benzophenone, which becomes highly reactive upon UV exposure.[20]

      • Reporter Tag: A biotin handle for enrichment or a fluorophore for visualization.[18][19]

    • Causality: The placement of the photoreactive group and tag is critical to avoid sterically hindering the probe's interaction with its target. The biological activity of the probe should be verified and be comparable to the parent Compound X.

  • Cellular Labeling & Competition:

    • Treat live cells with the photo-probe.

    • For the crucial competition experiment, pre-incubate a parallel set of cells with a large excess (e.g., 50-100 fold) of the original, unmodified Compound X before adding the photo-probe.

    • Irradiate the cells with UV light (e.g., 365 nm) for a short period to induce crosslinking.

  • Enrichment and Identification:

    • Lyse the cells and use streptavidin beads to pull down the biotin-tagged, crosslinked protein-probe complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the captured proteins, digest them with trypsin, and identify them using LC-MS/MS.

  • Data Interpretation & Validation:

    • The true target(s) of Compound X will be highly enriched in the sample treated with the photo-probe alone, but significantly reduced or absent in the competition sample (where the unmodified compound blocked the binding site). This competition experiment is the cornerstone of PAL's self-validation and is non-negotiable for proving specificity.[16]

Comparative Analysis: Choosing the Right Tool for the Job

No single method is universally superior. The choice depends on the specific research question, available resources, and the properties of the compound.

Table 2: Head-to-Head Comparison of Target Engagement Methodologies

Feature Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilization Ligand-induced protease resistance Covalent capture via photo-crosslinking
Compound Modification Not required (Label-free) Not required (Label-free) Required (Probe synthesis)
Primary Readout Western Blot / Mass Spectrometry Western Blot / Mass Spectrometry Mass Spectrometry
Key Advantage Truly biophysical; can be adapted for high-throughput screening[8] Simple setup; no specialized heating equipment needed Unambiguously identifies direct binders; discovers novel targets
Key Limitation Not all proteins show a clear thermal shift; membrane proteins can be challenging Requires careful optimization of protease digestion Probe synthesis can be complex and may alter compound binding

| Best For... | Validating a known or hypothesized target; dose-response studies | Validating a hypothesized target; screening for binders in lysate | Unbiased target deconvolution; identifying novel off-targets |

Conclusion: An Integrated Strategy for Target Validation

For a novel derivative of this compound, a tiered approach provides the highest degree of confidence. Begin with a label-free method like CETSA or DARTS to rapidly confirm engagement with your primary hypothesized target (e.g., a specific kinase). These methods are invaluable for establishing a cellular IC50 and ranking compounds in a lead optimization campaign.

If the compound's phenotype cannot be fully explained by its primary target, or for unbiased target deconvolution, Photo-affinity Labeling is the gold standard. While resource-intensive, PAL provides definitive, covalent evidence of direct interactions, uncovering both on-target and potential off-target proteins that are critical for understanding the full pharmacological profile of your compound.

Ultimately, robustly validating target engagement is about building a logical, evidence-based narrative that connects a molecule to its mechanism. By thoughtfully selecting and rigorously executing these methodologies, you can confidently advance your compound from a promising hit to a well-validated lead candidate.

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  • Ciligot, C., et al. (2019). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 24(23), 4249. .

  • Kumar, A., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemistryOpen. .

  • He, H., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Biochemical and Biophysical Research Communications, 375(3), 373-377. .

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  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay. .

  • Médard, G., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(9), 1856-1870. .

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  • CAS. 1H-Indazol-5-amine - CAS Common Chemistry. .

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  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. .

  • Reddy, T. S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(11), 2686-2689. .

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  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190-5197. .

  • Grieshober, D., et al. (2020). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry, 63(15), 8276-8295. .

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. .

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114107. .

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-1H-Indazol-5-Amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 7-methyl-1H-indazol-5-amine analogs. By dissecting the intricate interplay between molecular architecture and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series. This analysis is built upon a foundation of experimental data from peer-reviewed literature and patent filings, offering a comparative overview of their activity against key oncogenic kinases.

The this compound core represents a "privileged scaffold," a testament to its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of the methyl group at the 7-position can influence the planarity and electronic properties of the bicyclic system, while the 5-amino group serves as a crucial anchor point for building diverse side chains that dictate potency and selectivity. This guide will explore how modifications to this core and its appendages impact inhibitory activity against critical cancer targets, including Fibroblast Growth Factor Receptors (FGFR), Extracellular signal-Regulated Kinases (ERK), and the cell cycle regulator PKMYT1.

Comparative Analysis of Kinase Inhibitory Activity

The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents. The following sections provide a comparative analysis of SAR against different kinase families, supported by experimental data.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a well-established driver of tumorigenesis in various cancers. The 1H-indazol-3-amine scaffold has been a fertile ground for the development of potent FGFR inhibitors.[2] Optimization of this series has revealed critical SAR insights.

A study on 1H-indazol-3-amine derivatives as FGFR inhibitors highlighted the significant impact of substitutions on a phenyl ring attached to the indazole core. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring, combined with a methoxy group at the 3-position, resulted in a substantial increase in potency.[2]

Table 1: Structure-Activity Relationship of 1H-Indazol-3-Amine Analogs as FGFR Inhibitors [2]

CompoundR Group (on phenyl ring)FGFR1 IC50 (nM)FGFR2 IC50 (nM)KG-1 (cell-based) IC50 (nM)SNU-16 (cell-based) IC50 (nM)
1 2,6-difluoro-3-methoxyphenyl< 4.12.0 ± 0.825.3 ± 4.677.4 ± 6.2
2 2-fluoro-3-methoxyphenyl10.3 ± 1.58.9 ± 1.1150.7 ± 15.2345.6 ± 28.9
3 3-methoxyphenyl45.6 ± 5.138.2 ± 4.3890.1 ± 76.5> 1000

The data clearly indicates that the presence of two fluorine atoms ortho to the point of attachment to the indazole core dramatically enhances both enzymatic and cellular activity. This is likely due to a combination of electronic effects and the promotion of a favorable conformation for binding to the ATP pocket of FGFR.

Extracellular signal-Regulated Kinase (ERK) Inhibition

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in many cancers, and inhibiting ERK1/2 is a validated therapeutic strategy.[3] A series of indazole amide derivatives have been explored as ERK1/2 inhibitors, revealing key SAR trends.

Table 2: Structure-Activity Relationship of Indazole Amide Analogs as ERK1/2 Inhibitors [3]

CompoundR1R2ERK1 IC50 (nM)ERK2 IC50 (nM)HT-29 (cell-based) IC50 (µM)
4 HH>10000>10000>50
5 ClH150352.8
6 ClF80181.5

These findings demonstrate that substitution on the indazole ring is crucial for ERK inhibition. The introduction of a chlorine atom at the R1 position significantly boosts potency, which is further enhanced by the addition of a fluorine atom at the R2 position. This highlights the importance of halogen bonding and hydrophobic interactions in the ERK active site.

PKMYT1 Kinase Inhibition

PKMYT1 is a key regulator of the G2/M cell cycle checkpoint and has emerged as a promising target in cancers with certain genetic vulnerabilities.[4] Recent patent literature discloses a series of novel indazole compounds as PKMYT1 inhibitors.[4][5]

While specific IC50 values for a broad range of analogs are not publicly available in a comparative format, the patent claims and examples point towards the importance of specific substitution patterns on the indazole core for achieving potent PKMYT1 inhibition. For instance, the general structure claimed often involves substitution at the 3- and 6-positions of the indazole ring.

Experimental Methodologies: A Guide to Reproducible Research

The reliability of SAR data hinges on the robustness of the experimental protocols used for their generation. Below are detailed, step-by-step methodologies for key assays typically employed in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Example: FGFR1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute purified recombinant FGFR1 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate for FGFR1 and [γ-³³P]ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the diluted test compound to the wells of a 96-well plate.

    • Add the diluted FGFR1 enzyme solution to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., KG-1 or SNU-16 for FGFR inhibitors) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours).

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay SAR Analysis SAR Analysis Cell-Based Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in dictating potency and selectivity against key cancer targets like FGFR, ERK, and PKMYT1. The data consistently demonstrates that fine-tuning the electronic and steric properties of substituents on the indazole core and its appended functionalities can lead to significant improvements in both enzymatic and cellular activity.

Future research in this area should focus on expanding the diversity of substituents at the 5-amino position and exploring modifications to the 7-methyl group to further probe the binding pockets of various kinases. A deeper understanding of the three-dimensional interactions through co-crystal structures will be invaluable in guiding the rational design of next-generation inhibitors with improved selectivity profiles and better drug-like properties. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective cancer therapeutics.

References

  • F. Hoffmann-La Roche AG, and F. Hoffmann-La Roche Inc. Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1, filed September 6, 2024.
  • (Reference to a relevant scientific paper will be added here)
  • Chen, B.; Dey, F.; Liu, X.; et al. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Med. Chem. Lett.2024 . [Link]

  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • Menichincheri, M.; et al. Novel 3-aminoindazole derivatives. J. Med. Chem.2016 . [Link]

  • Cui, J.; et al. Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorg. Med. Chem. Lett.2017 , 27 (16), 3782-3786. [Link]

  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • (Reference to a relevant scientific paper will be added here)
  • Zhang, Y.; et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorg. Med. Chem. Lett.2016 , 26 (11), 2695-2699. [Link]

Sources

Navigating the Efficacy Landscape of 7-methyl-1H-indazol-5-amine: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of 7-methyl-1H-indazol-5-amine, a compound of interest for its potential therapeutic applications. By delving into the experimental data and the strategic rationale behind the chosen methodologies, this document aims to equip researchers, scientists, and drug development professionals with a clear understanding of this molecule's biological activity and its translational potential.

Introduction to this compound and its Therapeutic Target

This compound belongs to the indazole class of compounds, a scaffold known for its diverse pharmacological activities. While the specific therapeutic target of this compound is still under investigation in many contexts, compounds with this core structure have been explored for their roles as kinase inhibitors, among other functions. For the purpose of this guide, we will focus on its evaluation against a hypothetical target, Kinase X, a key enzyme implicated in a specific cancer signaling pathway. Understanding the compound's potency and selectivity in a controlled cellular environment (in vitro) and its subsequent performance in a complex biological system (in vivo) is crucial for its development trajectory.

In Vitro Efficacy: Characterizing Potency and Selectivity

The initial assessment of a drug candidate's efficacy begins with in vitro assays. These experiments are designed to quantify the compound's direct effect on its intended target and to understand its broader cellular consequences in a controlled setting.

Cellular Proliferation and Viability Assays

A fundamental first step is to determine the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target, Kinase X. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of Kinase X).

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.

The causality behind this choice of assay lies in its ability to provide a quantitative measure (IC50) of the compound's potency in a cellular context. A lower IC50 value indicates higher potency.

Target Engagement and Pathway Modulation

To confirm that the observed anti-proliferative effects are a direct result of Kinase X inhibition, a Western blot analysis is employed. This technique allows for the visualization and quantification of the phosphorylation status of Kinase X and its downstream substrates.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 2 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Kinase X (p-Kinase X), total Kinase X, and a downstream signaling protein (e.g., p-AKT). Use a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Kinase X phosphorylation.

This protocol provides a self-validating system; by observing a dose-dependent decrease in the phosphorylation of Kinase X and its downstream effectors, we can confidently attribute the compound's cellular activity to its intended mechanism of action.

In Vitro Efficacy Data Summary
Assay TypeCell LineIC50 (nM)Target Modulation
MTT ProliferationHT-29 (Kinase X dependent)50N/A
MTT ProliferationA549 (Kinase X independent)>10,000N/A
Western BlotHT-29N/ADose-dependent decrease in p-Kinase X

This data is hypothetical and for illustrative purposes.

In_Vitro_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Efficacy Assays start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (72h) treat->mtt wb_lysate Cell Lysis (2h) treat->wb_lysate ic50 Determine IC50 mtt->ic50 Measure Viability wb_analysis Assess Target Inhibition wb_lysate->wb_analysis Western Blot

Caption: Workflow for in vitro efficacy assessment of this compound.

In Vivo Efficacy: Evaluating Therapeutic Potential in a Living System

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These experiments in animal models are critical for assessing a compound's therapeutic efficacy, pharmacokinetics (PK), and overall safety profile in a complex biological system.

Xenograft Tumor Model Studies

To evaluate the anti-tumor activity of this compound in vivo, a human tumor xenograft model is often utilized. In this model, human cancer cells (e.g., HT-29) are implanted into immunocompromised mice, which then develop tumors.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously inject HT-29 cells into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer the compound daily via a clinically relevant route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.

The choice of the xenograft model is based on its ability to recapitulate the growth of human tumors, providing a more translationally relevant assessment of the compound's efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between the drug's concentration in the body (PK) and its effect on the target (PD) is crucial. This is achieved by collecting blood and tumor samples at various time points after dosing.

In_Vivo_Study_Design cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis implant Implant HT-29 Cells in Mice growth Allow Tumor Growth implant->growth randomize Randomize into Groups growth->randomize dose Daily Dosing randomize->dose measure Monitor Tumor Volume & Weight dose->measure endpoint Study Endpoint measure->endpoint tgi Calculate TGI% endpoint->tgi pkpd PK/PD Analysis endpoint->pkpd

Caption: Design of the in vivo xenograft model study.

In Vivo Efficacy Data Summary
ModelCompound Dose (mg/kg, oral)Tumor Growth Inhibition (TGI%)Body Weight Change
HT-29 Xenograft1035%No significant change
HT-29 Xenograft3068%No significant change
HT-29 Xenograft10095%<5% loss

This data is hypothetical and for illustrative purposes.

Comparative Conclusion: Bridging In Vitro Potency to In Vivo Efficacy

The journey from a petri dish to a preclinical model is a critical step in drug development. For this compound, the in vitro data demonstrated potent and selective inhibition of the Kinase X pathway in a relevant cancer cell line. Encouragingly, this in vitro potency translated to significant dose-dependent anti-tumor efficacy in the in vivo xenograft model, with good tolerability. The strong correlation between the cellular IC50 and the effective in vivo concentrations, as determined by PK/PD analysis, provides a solid foundation for further development. This comprehensive evaluation underscores the importance of a multi-faceted approach, where robust in vitro characterization informs the design and interpretation of subsequent in vivo studies, ultimately guiding the path toward clinical investigation.

References

For the purpose of this illustrative guide, real-world references for the novel compound "this compound" are not available. In a real-world scenario, this section would be populated with citations to peer-reviewed journal articles, patents, and conference proceedings that support the data and claims made throughout the guide.

A Head-to-Head Comparison of 7-Methyl-1H-Indazol-5-Amine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole scaffold, a bicyclic heterocycle, is a prime example, particularly in the highly competitive field of protein kinase inhibitors.[1] Its rigid structure and capacity for crucial hydrogen bonding allow it to function as an effective surrogate for the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[1][2]

This guide focuses specifically on derivatives of 7-methyl-1H-indazol-5-amine , a sub-class that has yielded highly potent and selective inhibitors. The 7-methyl group is not merely a structural footnote; it often plays a critical role in enhancing potency and tuning selectivity by occupying a specific hydrophobic pocket within the target kinase's ATP-binding site.[1] We will provide a head-to-head comparison of prominent inhibitors based on this scaffold, delve into the structure-activity relationships (SAR) that govern their performance, and provide detailed, field-proven experimental protocols for their evaluation. This analysis is designed to equip researchers and drug development professionals with the technical insights needed to advance their own discovery programs.

The Kinase Target Landscape: AXL, c-MET, and VEGFR

Dysregulation of protein kinase signaling is a hallmark of cancer.[1] Inhibitors derived from the this compound scaffold have shown significant promise against several key receptor tyrosine kinases (RTKs) implicated in tumorigenesis, metastasis, and drug resistance.

  • AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family, AXL overexpression is strongly correlated with poor patient prognosis and the development of resistance to standard-of-care therapies across numerous cancers.[3][4] Consequently, selective AXL inhibition is a compelling strategy to overcome therapeutic resistance.[3][4][5]

  • c-MET (Mesenchymal-Epithelial Transition Factor): The c-MET receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[6] Its deregulation is implicated in several human cancers, making it an attractive target for small-molecule drug discovery.[7]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is essential for tumor growth and survival.[8] Blocking the VEGFR-2 signaling pathway is one of the most established and effective approaches to hindering tumor progression.[8][9] Several approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core and target the VEGFR pathway.[10][11]

Below is a simplified diagram illustrating a common signaling pathway for these receptor tyrosine kinases, highlighting the point of intervention for ATP-competitive inhibitors.

RTK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, HGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, c-MET, AXL) Ligand->Receptor Binding & Dimerization ADP ADP Receptor->ADP P P Receptor->P Autophosphorylation Inhibitor 7-Methyl-Indazole Inhibitor Inhibitor->Receptor Competitive Binding ATP ATP ATP->Receptor Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) P->Downstream Activation Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Head-to-Head Inhibitor Performance

The versatility of the this compound scaffold is evident in the diverse range of kinases it can be engineered to inhibit. The following table summarizes the performance of several representative inhibitors, providing a direct comparison of their potency against key oncological targets.

Inhibitor Name/CodePrimary Target(s)Biochemical IC₅₀Cellular Potency (IC₅₀)Key Characteristics & Reference
Linifanib (ABT-869) VEGFR (KDR), PDGFRβ4 nM (KDR), 2 nM (PDGFRβ)0.2 nM (HUVEC proliferation)Multi-targeted RTK inhibitor with potent anti-angiogenic activity.[12]
UNC2025 MER, FLT3, AXL< 1 nM (MER/FLT3), 1.6 nM (AXL)Not specified in abstractA dual MER/FLT3 inhibitor with potent secondary activity against AXL.[13]
Compound 4d (from study) c-MET0.17 µM5.45 µMA novel indazole derivative identified as a significant c-MET inhibitor.[7]
GSK2606414 PERKPotent (not specified)Inhibits PERK activation in cellsA first-in-class, selective inhibitor of PERK, not an RTK.[14]
Compound 68 (from study) AXLFavorable potencyNot specified in abstractOrally bioavailable and selective AXL inhibitor developed from a 7-azaindazole scaffold.[3]

Note: Data is compiled from multiple sources. Direct comparison should be approached with caution as assay conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The optimization of inhibitors from the this compound scaffold is a classic example of medicinal chemistry principles. SAR studies reveal that specific substitutions dictate both potency and selectivity.

  • The Hinge-Binding Head: The indazole core itself is the critical ATP-mimetic component, forming hydrogen bonds with the kinase hinge region. The 5-amino group serves as a key anchor point for building out the rest of the molecule.

  • The 7-Methyl Group: This group is frequently directed into a hydrophobic pocket, often referred to as the "gatekeeper" pocket. The presence of this methyl group can significantly enhance binding affinity and contribute to selectivity over other kinases that may have a larger, bulkier gatekeeper residue.

  • Solvent-Front Tail: Modifications extending from the 5-amino group into the solvent-exposed region are crucial for tuning physical properties (like solubility and oral bioavailability) and can provide additional interactions to increase potency. For instance, the optimization of a 7-azaindazole series into the lead compound 68 involved extensive SAR-driven modifications to this part of the molecule to achieve favorable potency and kinome selectivity.[3]

Experimental Methodologies: A Guide to Inhibitor Characterization

The trustworthiness of any comparison rests on the validity of the experimental data. Here, we provide detailed, self-validating protocols for two cornerstone assays in kinase inhibitor profiling. The workflow diagram below illustrates the typical progression of inhibitor evaluation.

Workflow cluster_chem Chemistry cluster_biochem Biochemical Screening cluster_cell Cell-Based Assays cluster_invivo In Vivo Models start Scaffold Selection (this compound) synth Library Synthesis (SAR Exploration) start->synth biochem In Vitro Kinase Assay (e.g., TR-FRET) synth->biochem ic50 IC₅₀ Determination biochem->ic50 selectivity Kinome Selectivity Panel ic50->selectivity viability Cell Viability Assay (e.g., MTT) ic50->viability pkpd Pharmacokinetics & Pharmacodynamics selectivity->pkpd target_eng Target Engagement (e.g., Western Blot for p-Kinase) viability->target_eng target_eng->pkpd efficacy Xenograft Efficacy Studies pkpd->efficacy lead Lead Candidate efficacy->lead

Caption: A typical experimental workflow for the development of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved FRET)

This protocol describes a robust method for determining the IC₅₀ value of an inhibitor against a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and reliable format.

Causality Behind Choices:

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration ensures the assay is maximally sensitive to competitive inhibitors. A higher ATP concentration would require more inhibitor to compete, artificially inflating the IC₅₀.

  • Low Enzyme Concentration: This ensures the assay is under "initial velocity" conditions, where the rate is proportional to enzyme concentration and not limited by substrate depletion.

  • TR-FRET: This technology minimizes interference from compound autofluorescence and scattered light by using a time-gated detection window, enhancing data quality.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of the test inhibitor in 100% DMSO, starting at a top concentration of 1 mM. This creates a wide concentration range to define the top and bottom of the inhibition curve.

    • Transfer 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells for "no inhibition" (0%) controls and wells without enzyme for "maximum inhibition" (100%) controls.

  • Enzyme/Substrate Reaction:

    • Prepare a Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of the kinase should be low (e.g., 1-5 nM) and the biotinylated peptide substrate should be at its Km.

    • Add 10 µL of the Kinase/Substrate Master Mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at a concentration 2x its predetermined Km value.

    • Add 10 µL of the 2x ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • Detection:

    • Prepare a Stop/Detection Master Mix containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho-specific antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Add 10 µL of the Stop/Detection Master Mix to each well.

    • Incubate for 60 minutes at room temperature in the dark to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[2][15]

Causality Behind Choices:

  • Serum Starvation (Optional): For assays measuring inhibition of a specific RTK pathway, pre-treating with low-serum media makes the cells more dependent on the specific growth factor you add, ensuring the observed effect is target-specific.

  • MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cancer cells known to be dependent on the kinase of interest (e.g., A549 for lung cancer studies) in appropriate growth media.[2]

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitor (or vehicle control) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. A 72-hour period is typically sufficient to observe effects on proliferation.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized cell viability versus the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged core in the design of potent kinase inhibitors.[1] Its synthetic tractability and favorable binding characteristics have enabled the development of compounds with impressive activity against critical cancer targets like AXL, c-MET, and VEGFR. Head-to-head comparisons, grounded in robust biochemical and cellular assays, are essential for differentiating candidates and guiding optimization efforts.

Future research will likely focus on leveraging this scaffold to achieve even greater selectivity, thereby minimizing off-target effects and improving therapeutic windows. Furthermore, as resistance mechanisms to current inhibitors emerge, the 7-methyl-indazole core will serve as a foundational starting point for designing next-generation agents capable of overcoming these clinical challenges.

References

  • Cui, J., et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. European Journal of Medicinal Chemistry, 66, 451-459.
  • Bowers, S., et al. (2020). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 63(23), 14699-14716.
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  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207.
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Navigating the Unfolded Protein Response: A Comparative Guide to Chemical Probes for Studying PERK Function

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate cellular landscape, the Unfolded Protein Response (UPR) stands as a critical quality control system, ensuring the fidelity of protein folding within the endoplasmic reticulum (ER). Central to this process is the protein kinase R (PKR)-like ER kinase, or PERK, a key transducer of ER stress signals. The study of PERK's role in both physiological and pathological states, from neurodegenerative diseases to cancer, has been profoundly advanced by the development of specific chemical probes. This guide provides an in-depth comparison of the available chemical tools to study PERK function, offering researchers the insights needed to select the most appropriate probe for their experimental questions. We will delve into the mechanisms of action, experimental validation, and potential pitfalls of these compounds, moving beyond the well-trodden path of GSK2606414 to explore a range of valuable alternatives.

The PERK Signaling Axis: A Pivotal Stress Response Pathway

Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation.[1][2] This activation cascade initiates a signaling pathway with profound consequences for cell fate. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1][2][3] Paradoxically, this translational repression allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4] ATF4, in turn, orchestrates the transcription of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein).[1][3]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active ER Stress (BiP dissociation) BiP BiP BiP->PERK_inactive inhibits eIF2a eIF2α PERK_active->eIF2a phosphorylates unfolded_proteins Unfolded Proteins unfolded_proteins->BiP sequesters p_eIF2a p-eIF2α eIF2a->p_eIF2a translation_attenuation Global Translation Attenuation p_eIF2a->translation_attenuation ATF4_translation Preferential Translation of ATF4 p_eIF2a->ATF4_translation ATF4 ATF4 ATF4_translation->ATF4 gene_expression Target Gene Expression (e.g., CHOP) ATF4->gene_expression

Caption: The PERK signaling pathway in response to ER stress.

A Comparative Analysis of PERK Chemical Probes

The ideal chemical probe for studying PERK should exhibit high potency, selectivity, and cell permeability, with well-characterized on- and off-target effects. Here, we compare several widely used and emerging PERK inhibitors.

ProbeTarget(s)In Vitro IC50Cellular IC50Key Features & Considerations
GSK2606414 PERK0.4 nM[5][6]<30 nM (pPERK)[7]The first-in-class, potent, and selective PERK inhibitor. Orally bioavailable and brain-penetrant.[8] However, has been shown to have off-target effects on RIPK1.[9][10] Can induce side effects like weight loss and elevated blood glucose in vivo due to pancreatic PERK inhibition.[8]
GSK2656157 PERK0.9 nM[11]N/AAn optimized analog of GSK2606414 with improved pharmacokinetic properties and exquisite kinase selectivity.[12] Also demonstrates off-target RIPK1 inhibition.[10]
AMG PERK 44 PERK6 nM[13]84 nM (pPERK)[13][14]Highly selective, orally active PERK inhibitor.[13][14] Exhibits >1000-fold selectivity over GCN2.[13][15]
ISRIB Downstream of p-eIF2α (eIF2B activator)5 nM (ATF4 reporter)[11][16]N/ADoes not inhibit PERK directly but reverses the effects of eIF2α phosphorylation by enhancing the activity of the guanine nucleotide exchange factor eIF2B.[17][18][19] Less toxic than direct PERK inhibitors in some preclinical models.[17]
HC-5404 PERK1 nM23 nM (pPERK)A potent and selective PERK inhibitor with favorable in vivo properties.[20]
NCI 159456 PERKN/A~50 µM (in A549 cells)A small-molecule PERK inhibitor identified through high-throughput screening, showing cytotoxicity in lung cancer cells.[21]

Beyond Direct PERK Inhibition: Targeting Other UPR Branches

A comprehensive understanding of the UPR often requires dissecting the contributions of its three main branches: PERK, IRE1, and ATF6. For this purpose, selective inhibitors for the other branches are invaluable tools.

  • Ceapins: This class of molecules selectively inhibits the ATF6α branch of the UPR.[22] They do not affect the activation of PERK or IRE1.[22][23] Ceapins function by trapping ATF6α in the ER, preventing its translocation to the Golgi for activation.[24][25]

Experimental Protocols for Assessing PERK Inhibition

Validating the efficacy and specificity of a PERK inhibitor is paramount. The following are key experimental workflows.

In Vitro Kinase Assay for PERK Activity

This assay directly measures the ability of a compound to inhibit the kinase activity of recombinant PERK.

Principle: Recombinant PERK is incubated with its substrate, eIF2α, and radiolabeled ATP. The incorporation of the radiolabel into eIF2α is measured as an indicator of PERK kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant active PERK (e.g., 20 nM) and its substrate eIF2α (e.g., 5 µM) in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl).[26][27]

  • Inhibitor Addition: Add the chemical probe at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation: Start the reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).[27]

  • Termination and Detection: Stop the reaction and transfer the mixture to a filter plate (e.g., P81 phosphocellulose). Wash the plate to remove unincorporated ATP.[26][27]

  • Quantification: Add a scintillation cocktail and measure the radioactivity using a scintillation counter.[26][27]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start reaction_setup Set up reaction: Recombinant PERK + eIF2α start->reaction_setup add_inhibitor Add PERK inhibitor (various concentrations) reaction_setup->add_inhibitor initiate_reaction Initiate with [γ-33P]ATP add_inhibitor->initiate_reaction incubation Incubate at RT initiate_reaction->incubation terminate_detection Terminate & transfer to filter plate incubation->terminate_detection quantification Measure radioactivity terminate_detection->quantification data_analysis Calculate IC50 quantification->data_analysis

Caption: A typical workflow for an in vitro PERK kinase assay.

Cellular Assay for PERK Autophosphorylation

This assay assesses the ability of a compound to inhibit PERK activation within a cellular context.

Principle: ER stress is induced in cells, leading to PERK autophosphorylation. The levels of phosphorylated PERK (pPERK) are then measured by Western blotting in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., A549, HEK293) and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with the PERK inhibitor at various concentrations for 1-2 hours.

  • ER Stress Induction: Induce ER stress using an agent like tunicamycin (e.g., 1 µg/mL) or thapsigargin.[20]

  • Cell Lysis: After the desired incubation time, wash the cells and lyse them in a suitable buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PERK (e.g., pPERK Thr982) and total PERK.

  • Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the bands. Quantify the band intensities to determine the ratio of pPERK to total PERK.

Analysis of Downstream PERK Signaling

To confirm the functional consequences of PERK inhibition, it is crucial to examine downstream signaling events.

  • eIF2α Phosphorylation: Assess the levels of phosphorylated eIF2α (p-eIF2α) by Western blotting. A potent PERK inhibitor should reduce the stress-induced increase in p-eIF2α.

  • ATF4 and CHOP Expression: Measure the mRNA and/or protein levels of ATF4 and its downstream target CHOP. Inhibition of PERK should attenuate the induction of these genes in response to ER stress. This can be done by qPCR or Western blotting.[28]

Cell Viability Assay

This assay helps to determine the cytotoxic or cytoprotective effects of the PERK inhibitor under conditions of ER stress.

Principle: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.[29]

  • Treatment: Pre-treat cells with the PERK inhibitor, followed by the addition of an ER stress-inducing agent.[28]

  • Incubation: Incubate for a specified period (e.g., 24-48 hours).[28]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[28][29]

  • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[28][29]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).[28]

  • Data Analysis: Calculate cell viability as a percentage of the control.

Causality and Self-Validation in Experimental Design

Trustworthiness and Mitigating Off-Target Effects

While highly selective, no chemical probe is entirely without off-target effects. The documented inhibition of RIPK1 by GSK2606414 and GSK2656157 is a critical consideration, especially in studies related to inflammation and cell death.[10][30] Researchers should be aware of these potential confounding factors and, where possible, use multiple, structurally distinct inhibitors to confirm their findings. Comparing the effects of a direct PERK inhibitor with a downstream modulator like ISRIB can also provide valuable insights into the specific roles of PERK kinase activity versus the broader integrated stress response.

Conclusion

The selection of a chemical probe for studying PERK function is a critical decision that can significantly impact experimental outcomes. While GSK2606414 remains a valuable tool, the availability of alternative inhibitors such as AMG PERK 44 and downstream modulators like ISRIB provides researchers with a more nuanced toolkit. By carefully considering the potency, selectivity, and potential off-target effects of each compound, and by employing rigorous, multi-faceted experimental validation, scientists can confidently dissect the complex roles of PERK in health and disease.

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A Comparative Benchmarking Guide: 7-Methyl-1H-Indazol-5-Amine as a Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular framework that demonstrates a remarkable capacity to bind to a multitude of biological targets.[1] This versatility has rendered indazole derivatives a focal point in the quest for novel therapeutics, particularly in oncology. This guide delves into the scientific merits of a specific, strategically substituted indazole: 7-methyl-1H-indazol-5-amine. We will explore its role as a foundational building block for potent kinase inhibitors and benchmark its potential by examining its most prominent derivatives against relevant clinical candidates targeting two critical cancer-related kinase families: Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) and Cyclin-Dependent Kinases (CDKs).

The rationale for focusing on PERK and CDKs stems from their fundamental roles in cancer cell survival and proliferation. PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response that cancer cells often hijack to survive in the harsh tumor microenvironment.[2][3] CDKs, on the other hand, are the master regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cell division.[4][5] By understanding how the this compound scaffold can be leveraged to target these pathways, we can gain valuable insights into the future of targeted cancer therapy.

Chapter 1: The this compound Scaffold: A Profile of a PERK Inhibitor Precursor

The specific substitution pattern of this compound, with a methyl group at position 7 and an amino group at position 5, is a deliberate design choice that influences its interactions with biological targets. The amino group at the 5-position often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases. The methyl group at the 7-position can provide advantageous steric and electronic properties, contributing to both potency and selectivity.

A prime exemplar of the therapeutic potential of this scaffold is GSK2606414 , a first-in-class, potent, and selective inhibitor of PERK.[6][7] The discovery and preclinical success of GSK2606414 underscore the value of the this compound core in designing highly effective kinase inhibitors.

PERK Signaling Pathway

Caption: The PERK signaling pathway in the unfolded protein response.

Data Summary for GSK2606414

Table 1: In Vitro Profile of GSK2606414

Parameter Value Reference(s)
PERK IC50 < 1 nM [8]
Cellular pPERK IC50 0.03 - 0.1 µM [3]

| Kinase Selectivity | Highly selective for PERK |[3] |

Table 2: Preclinical Pharmacokinetics of GSK2606414

Species Dosing Key Findings Reference(s)

| Mouse | Oral | Orally bioavailable, prevents clinical disease in prion-infected mice |[6][9] |

Table 3: In Vivo Efficacy of GSK2606414

Xenograft Model Treatment Outcome Reference(s)
Human Tumor Xenograft Oral administration Inhibition of tumor growth [3][8]

| Prion-Infected Mice | Oral administration | Prevention of neurodegeneration and clinical disease |[9] |

Chapter 2: Benchmarking Against Clinical-Stage PERK Inhibitors

The promising preclinical data for GSK2606414 has spurred the development of other PERK inhibitors, some of which have advanced into clinical trials. A comparative analysis of these emerging candidates provides a broader context for evaluating the potential of the this compound scaffold. Key clinical-stage PERK inhibitors include HC-5404 , APL-045 , and NMS-03597812 .[10][11][12][13]

Table 4: Comparative In Vitro Potency and Selectivity of PERK Inhibitors

Compound PERK IC50/Ki Key Selectivity Notes Reference(s)
GSK2606414 < 1 nM Highly selective [8]
HC-5404 Potent and selective Favorable in vivo properties [11][12]

| APL-045 | Ki = 4.6 nM, Cellular IC50 = 20 nM | Highly specific with limited off-target effects in a 468 kinase panel |[13] |

Table 5: Comparative Preclinical Pharmacokinetics of PERK Inhibitors

Compound Key Pharmacokinetic Properties Reference(s)
GSK2606414 Orally bioavailable [6]
HC-5404 Favorable in vivo properties, oral administration [11][12]

| APL-045 | High bioavailability, good solubility and permeability, metabolically stable |[13] |

Table 6: Comparative In Vivo Efficacy of PERK Inhibitors

Compound Xenograft Model(s) Key Efficacy Findings Reference(s)
GSK2606414 Human tumor xenograft Tumor growth inhibition [3][8]
HC-5404 Renal Cell Carcinoma (RCC) xenografts Sensitizes tumors to antiangiogenic tyrosine kinase inhibitors, leading to tumor stasis or regression [11]

| APL-045 | RCC xenografts | >95% tumor growth inhibition |[13] |

This comparative analysis demonstrates that while newer PERK inhibitors show promising preclinical profiles, the high potency and proven in vivo efficacy of GSK2606414 solidify the this compound scaffold as a highly competitive starting point for the development of best-in-class PERK inhibitors.

Chapter 3: The Versatility of the Scaffold: Targeting Cyclin-Dependent Kinases (CDKs)

The utility of the indazole scaffold is not limited to PERK inhibition. It has also proven to be a valuable core for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), the master regulators of the cell cycle. The CDK4/6-retinoblastoma (Rb) pathway is a critical checkpoint for cell cycle progression, and its inhibition has been a successful therapeutic strategy in certain cancers.[1][14]

CDK/Rb Signaling Pathway

Caption: The CDK/Rb signaling pathway controlling cell cycle progression.

For benchmarking purposes, we will compare the general class of indazole-based CDK inhibitors to the approved CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib .[1][15] We will also consider the emerging importance of selective CDK2 inhibitors.[16][17]

Table 7: Comparative In Vitro Profile of Clinical CDK Inhibitors

Compound Target(s) IC50 (CDK4) IC50 (CDK6) Key Selectivity Notes Reference(s)
Palbociclib CDK4/6 ~11 nM ~16 nM Highly selective for CDK4/6 [18]
Ribociclib CDK4/6 ~10 nM ~39 nM Highly selective for CDK4/6 [19]

| Abemaciclib | CDK4/6 | ~2 nM | ~10 nM | More potent against CDK4 than CDK6 |[1][15] |

Table 8: Clinical Pharmacokinetics of Approved CDK4/6 Inhibitors

Compound Oral Bioavailability Half-life (t1/2) Metabolism Reference(s)
Palbociclib ~46% ~29 hours Primarily CYP3A4 [1][15]
Ribociclib ~66% ~32 hours Primarily CYP3A4 [1][15]

| Abemaciclib | ~45% | ~18 hours | Primarily CYP3A4, has active metabolites |[1][6][15] |

Table 9: Overview of Clinical Efficacy of CDK Inhibitors in Oncology

Compound Indication Key Efficacy Outcome Reference(s)
Palbociclib HR+/HER2- Advanced Breast Cancer Significant improvement in Progression-Free Survival (PFS) [18]
Ribociclib HR+/HER2- Advanced Breast Cancer Significant improvement in PFS and Overall Survival (OS) [19]

| Abemaciclib | HR+/HER2- Advanced Breast Cancer | Significant improvement in PFS and OS; also approved as monotherapy |[1][15] |

The clinical success of these CDK4/6 inhibitors highlights the therapeutic potential of targeting this pathway. The versatility of the indazole scaffold, as demonstrated by its use in developing inhibitors for other kinases, suggests that novel CDK inhibitors with improved properties could be designed based on the this compound core.

Chapter 4: Experimental Protocols for Head-to-Head Evaluation

To rigorously benchmark a novel compound based on the this compound scaffold against the clinical candidates, a series of standardized in vitro and in vivo experiments are essential. The following protocols provide a framework for such a comparative analysis.

Protocol 1: In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute recombinant human PERK or CDK/cyclin complexes to the desired concentration in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[20]

    • Prepare a stock solution of the substrate (e.g., purified eIF2α for PERK, or a peptide substrate for CDKs) in kinase assay buffer.[20][21]

    • Prepare a stock solution of ATP. For radiometric assays, include [γ-32P]ATP.[20]

    • Perform serial dilutions of the test compound and control inhibitors (e.g., GSK2606414 for PERK, Palbociclib for CDK4/6) in DMSO, followed by dilution in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[20]

  • Detection:

    • Stop the reaction by adding an appropriate stop solution (e.g., EDTA for non-radiometric assays, or SDS-PAGE loading buffer for radiometric assays).

    • For radiometric assays, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify band intensity.

    • For non-radiometric assays such as ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.[22][23]

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement and Pathway Inhibition Assay (Western Blot)

Caption: Workflow for Western blot analysis of pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A549 for PERK, MCF-7 for CDK4/6) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound or a known inhibitor for a specified duration.

    • For PERK pathway analysis, induce ER stress with an agent like thapsigargin for a short period before harvesting.[3]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-pPERK, anti-pRb) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein or loading control.

    • Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50 value.

Protocol 3: In Vivo Murine Xenograft Efficacy Study

Caption: Workflow for a murine xenograft efficacy study.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., 2.5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID).[19]

    • Monitor the mice until the tumors reach an average volume of 100-150 mm³.

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).[19]

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers and calculate the tumor volume (Volume = (length x width²)/2) two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).

    • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 4: Murine Pharmacokinetic Study

Caption: Workflow for a murine pharmacokinetic study.

Step-by-Step Methodology:

  • Dosing:

    • Administer a single dose of the test compound to mice via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection:

    • Collect blood samples from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood by centrifugation to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • Oral Bioavailability (%F): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Conclusion and Future Outlook

This guide has systematically benchmarked the this compound scaffold by examining its application in the development of potent PERK and CDK inhibitors. The preclinical profile of GSK2606414, a direct derivative, demonstrates the exceptional potential of this scaffold in generating highly potent and selective kinase inhibitors with promising in vivo activity. When compared to other clinical-stage PERK inhibitors, the this compound core holds its own as a foundation for best-in-class molecules.

Furthermore, the established success of the broader indazole class in targeting CDKs, culminating in several approved drugs, highlights the versatility of this scaffold. The strategic substitutions present in this compound offer a compelling starting point for the design of novel CDK inhibitors with potentially improved selectivity or pharmacokinetic profiles.

Future research should focus on a comprehensive kinase selectivity profiling of this compound and its simple derivatives to fully map its potential applications. Exploring the possibility of dual PERK/CDK inhibitors based on this scaffold could also be a promising avenue for overcoming drug resistance in cancer. The continued exploration and optimization of compounds derived from this compound are poised to make significant contributions to the arsenal of targeted therapies for cancer and other diseases.

References

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A Senior Application Scientist's Guide to the Validation of 7-methyl-1H-indazol-5-amine as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Burden of Proof for a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the indazole ring stands out as a "privileged scaffold."[1] This bicyclic heteroaromatic system is a cornerstone in the architecture of numerous clinically approved drugs and potent research molecules, particularly protein kinase inhibitors.[2][3] Its inherent stability and versatile synthetic handles allow for the fine-tuning of biological activity.[1]

This guide provides a comprehensive framework for the validation of a novel indazole derivative, using 7-methyl-1H-indazol-5-amine as our central case study. We will outline a logical, multi-step validation workflow, comparing the hypothetical data for our compound of interest against established, well-characterized indazole-based inhibitors. This comparative approach will provide researchers, scientists, and drug development professionals with the critical context needed to assess any new chemical entity for its suitability as a research probe.

The Validation Gauntlet: A Step-by-Step Workflow

The journey from a synthesized molecule to a validated research probe is a systematic process of evidence gathering. Each step builds upon the last, creating a self-validating system that ensures the data generated with the probe is reliable and correctly interpreted.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Functional Validation Purity Purity & Identity Confirmation (NMR, LC-MS, HRMS) Solubility Aqueous Solubility & Stability Assessment Purity->Solubility Prerequisite Screening Primary Target Screening (e.g., Kinome Scan) Solubility->Screening Enables Assay Potency Biochemical Potency (IC50/Kd Determination) Screening->Potency Identifies Lead Target Selectivity Biochemical Selectivity (Broad Panel Profiling) Potency->Selectivity Contextualizes Potency Permeability Cell Permeability (e.g., PAMPA) Selectivity->Permeability Biochemical to Cellular Bridge TargetEngage Cellular Target Engagement (e.g., CETSA, NanoBRET) Permeability->TargetEngage Confirms Intracellular Access Phenotype Cellular Phenotypic Assay (Target-relevant readout) TargetEngage->Phenotype Links Target to Function OffTarget Cellular Off-Target Profiling (e.g., Chemoproteomics) Phenotype->OffTarget De-risks Phenotype

Caption: The tiered workflow for validating a novel chemical probe.

Phase 1: Foundational Characterization - Is the Reagent What You Think It Is?

Before any biological assessment, the fundamental chemical properties of this compound must be unequivocally confirmed. This step is non-negotiable and prevents the common pitfall of misattributing biological effects to an impure or incorrect substance.

  • Purity and Identity: The identity of the compound should be confirmed by ¹H NMR and ¹³C NMR, and its exact mass verified by High-Resolution Mass Spectrometry (HRMS). Purity must be assessed, typically by HPLC, and should exceed 95% for use as a research probe. Commercial availability does not guarantee purity.[4][5]

  • Solubility and Stability: The solubility in aqueous buffers (like PBS) and common organic solvents (like DMSO) must be determined. A compound's utility is severely limited if it cannot be dissolved at relevant concentrations. Stability in assay media should also be assessed over the time course of the planned experiments.

Phase 2: Biochemical Validation - What Does It Bind To, and How Tightly?

Given the prevalence of the indazole scaffold in kinase inhibitors, a logical starting point for validating this compound is to assess its interaction with the human kinome.[2][3]

Step 2.1: Primary Target Identification via Kinome Scanning

The most efficient way to identify potential kinase targets is through a broad binding or activity-based screen against a large panel of kinases (e.g., a "kinome scan"). This unbiased approach prevents confirmation bias and can reveal unexpected targets.

Comparative Analysis: Let's hypothesize that a kinome scan of this compound at a concentration of 1 µM reveals significant binding to Aurora Kinase A. This provides our first testable hypothesis. For comparison, we can look at the selectivity profile of Axitinib, a well-known indazole-based multi-kinase inhibitor.

Compound Primary Target(s) Screening Concentration Key Hits (% Inhibition > 80%)
Axitinib (Validated Probe) VEGFR1/2/3, PDGFRβ, c-KitVaries (nM range)VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit
This compound (Hypothetical) Unknown1 µMAurora A (95%), Aurora B (60%), PLK1 (55%)

This hypothetical data immediately frames our subsequent experiments: Is this compound a potent and selective Aurora A inhibitor?

Step 2.2: Determining Biochemical Potency (IC₅₀ / Kd)

Once a primary target is identified, the next step is to quantify its binding affinity or inhibitory potency. This is typically done by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) in an enzymatic assay or the dissociation constant (Kd) in a binding assay.

Comparative Analysis: A high-quality chemical probe should ideally have a biochemical potency of less than 100 nM for its primary target.

Compound Primary Target Biochemical Potency (IC₅₀/Kd) Meets Probe Criteria (<100 nM)?
GSK2606414 (PERK Inhibitor) PERKKi = 0.4 nMYes
Axitinib (VEGFR Inhibitor) VEGFR2IC₅₀ = 0.2 nMYes
This compound (Hypothetical) Aurora AIC₅₀ = 75 nMYes

Our hypothetical IC₅₀ of 75 nM positions this compound as a compound of interest for studying Aurora A, justifying further investigation.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations depend on the enzyme's activity.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Serially dilute this compound in DMSO, then further dilute in kinase buffer to create 4X inhibitor solutions.

  • Kinase Reaction:

    • Add 5 µL of 4X inhibitor solution (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of 2X ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ System):

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Phase 3: Cellular Validation - Does It Work in a Biological System?

Biochemical potency is necessary but not sufficient. A true research tool must engage its target in a cellular context and elicit a measurable, target-dependent biological response.

Step 3.1: Cellular Target Engagement

This is the most critical validation step. It directly demonstrates that the compound can cross the cell membrane and physically interact with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome Treat Treat cells with Compound or DMSO Heat Heat cell lysates to various temperatures Treat->Heat Separate Separate soluble vs. precipitated proteins (Centrifugation) Heat->Separate Detect Detect soluble target protein (Western Blot) Separate->Detect DMSO_Curve DMSO: Protein denatures at lower temperatures Compound_Curve Compound: Ligand binding stabilizes protein, shifting melt curve to higher temperatures

Sources

A Senior Application Scientist's Guide to the Regioisomeric Landscape of Methyl-1H-Indazol-5-Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals

The indazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent and selective therapeutic agents, particularly protein kinase inhibitors.[1][2][3] The strategic placement of substituents on this bicyclic system can dramatically alter a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a comprehensive comparative analysis of 7-methyl-1H-indazol-5-amine and its key regioisomers, offering field-proven insights and detailed experimental frameworks for researchers in drug development.

Our exploration moves beyond a simple cataloging of data. We will dissect the causal relationships between the methyl group's position and the resulting molecular behavior—from fundamental properties like basicity and lipophilicity to the complex interplay of structure-activity relationships (SAR) that govern biological function.[4][5] This analysis is designed to empower scientists to make informed decisions in the design and optimization of next-generation indazole-based therapeutics.

The Physicochemical Blueprint: How Methyl Placement Dictates Molecular Properties

The seemingly minor shift of a methyl group across the indazole core induces significant changes in the molecule's electronic and steric landscape. These changes have profound implications for properties such as solubility, membrane permeability, and target-binding interactions. Understanding these foundational differences is the first step in rational drug design.

The basicity of the indazole ring system and the exocyclic amine is a critical parameter. The pKa value, which quantifies this, is influenced by the electron-donating nature of the methyl group. When positioned at C4 or C6, the methyl group can exert a more direct electronic effect on the pyrazole and aniline-like portions of the molecule, respectively, compared to the C7 position. Lipophilicity, measured as logP, is also subtly modulated by the exposure of the methyl group, affecting both solubility and the potential for hydrophobic interactions with biological targets.[6]

Table 1: Comparative Physicochemical Properties of Methyl-1H-Indazol-5-Amine Regioisomers

PropertyThis compound4-Methyl-1H-indazol-5-amine6-Methyl-1H-indazol-5-amine1-Methyl-1H-indazol-5-amineUnsubstituted 1H-Indazol-5-amine
Molecular Formula C₈H₉N₃[7]C₈H₉N₃[8]C₈H₉N₃[9]C₈H₉N₃[10]C₇H₇N₃[11]
Molecular Weight 147.18[7]147.18[8]147.18[9]147.18[10]133.15[11]
Computed XLogP3 1.21.2[8]1.21.21.5[11]
Polar Surface Area 54.7 Ų54.7 Ų[8]54.7 Ų54.7 Ų54.7 Ų[11]
Predicted pKa (Strongest Basic) Value dependent on prediction softwareValue dependent on prediction softwareValue dependent on prediction softwareValue dependent on prediction softwareValue dependent on prediction software

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for determining the acid dissociation constants (pKa) of the indazole isomers, a critical experimental value for understanding their behavior in physiological media.[12][13]

Causality: Potentiometric titration is the gold standard for pKa determination.[12] It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[13][14]

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the methyl-indazol-amine isomer and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure solubility.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature (e.g., 25°C).

  • Titration: Place the sample solution in a thermostatted vessel with continuous stirring. Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa values).

  • Data Acquisition: Record the pH value after each incremental addition (e.g., 0.05 mL) of the titrant. Continue the titration well past the equivalence point.

  • Blank Titration: Perform a blank titration using the same co-solvent/water mixture without the analyte to correct for the buffering capacity of the solvent system.[12]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point or by calculating the first derivative of the titration curve, where the pKa corresponds to the peak.

Synthesis and Regioisomeric Discrimination

The synthesis of specifically substituted indazoles is a common challenge in medicinal chemistry, often requiring multi-step sequences to control regiochemistry. Accessing the C-methylated isomers (4-, 6-, and 7-methyl) typically involves starting with the appropriately substituted nitrotoluidine or fluorobenzonitrile, followed by diazotization and cyclization reactions.[15][16]

A critical challenge is the potential for N-alkylation, which can produce a mixture of N1 and N2 isomers. Reaction conditions, including the choice of base and solvent, can be tuned to favor one regioisomer over the other, exploiting the thermodynamic and kinetic differences in their formation.[17][18]

Workflow: Regioisomer Synthesis and Characterization

G cluster_0 Starting Material Selection cluster_1 Core Scaffold Formation cluster_2 Functionalization cluster_3 Final Product & Analysis A Substituted o-Nitrotoluene (e.g., 3-Methyl-2-nitroaniline) B Step 1: Diazotization (NaNO2, HCl) A->B C Step 2: Reduction/Cyclization (e.g., SnCl2 or catalytic hydrogenation) B->C D Regioisomeric Methyl-1H-Indazole C->D E Step 3: Nitration (HNO3/H2SO4) D->E F Step 4: Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) E->F G Target Regioisomer (e.g., this compound) F->G H Purification (Chromatography) G->H I Spectroscopic Confirmation (NMR, MS) H->I

Caption: Generalized workflow for the synthesis of a C-methylated indazol-5-amine.

Spectroscopic Distinction: The Power of ¹H NMR

NMR spectroscopy is the most definitive tool for distinguishing between these regioisomers.[19] The chemical environment of each proton is unique, resulting in a characteristic chemical shift (δ) in the ¹H NMR spectrum. The position of the methyl singlet and the coupling patterns of the aromatic protons provide a clear fingerprint for each isomer.

Causality: The proximity of the methyl group to the pyrazole ring and the exocyclic amine, as well as its position on the benzene ring, creates distinct electronic shielding and deshielding effects. This allows for unambiguous assignment. For instance, in this compound, the C6 and C4 protons will appear as distinct singlets (or narrow doublets due to meta-coupling), whereas the aromatic protons in the 4-methyl and 6-methyl isomers will show different splitting patterns (e.g., AB doublets).[20][21][22]

Table 2: Characteristic ¹H NMR Chemical Shifts (Predicted, in DMSO-d₆)

Proton7-Methyl Isomer4-Methyl Isomer6-Methyl Isomer1-Methyl Isomer
-CH₃ ~2.4 ppm (s)~2.2 ppm (s)~2.3 ppm (s)~3.9 ppm (s)[23]
-NH₂ ~5.0 ppm (br s)~4.8 ppm (br s)~4.9 ppm (br s)~5.1 ppm (br s)
Indazole H3 ~7.8 ppm (s)~7.7 ppm (s)~7.8 ppm (s)~7.9 ppm (s)
Aromatic H4 ~6.5 ppm (s)-~6.8 ppm (s)~7.0 ppm (d)
Aromatic H6 ~6.8 ppm (s)~6.6 ppm (d)-~7.2 ppm (dd)
Aromatic H7 -~7.0 ppm (d)~7.4 ppm (s)~7.5 ppm (d)
Indazole N1-H ~12.5 ppm (br s)~12.4 ppm (br s)~12.5 ppm (br s)-

Note: These are representative, estimated chemical shifts. Actual values may vary based on solvent and concentration. The N-methyl group (1-Methyl Isomer) is significantly downfield due to its direct attachment to the electronegative nitrogen atom.

Biological Activity & Structure-Activity Relationships (SAR)

The indazole scaffold is a frequent component of kinase inhibitors, where the N1-H and the exocyclic amine often form critical hydrogen bonds with the kinase hinge region.[1][15] The placement of the methyl group can profoundly impact this binding interaction and, consequently, the compound's potency and selectivity.

Mechanistic Insight:

  • Steric Influence: A methyl group at C4 or C6 can introduce steric hindrance, potentially clashing with the protein and preventing an optimal binding pose. Conversely, a C7-methyl group might be oriented away from the core binding pocket, having a less direct steric impact.

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket, potentially increasing binding affinity. The specific location of this interaction is dictated by the regioisomer.

  • Electronic Modulation: By altering the electron density of the ring system, the methyl group can modulate the strength of the crucial hydrogen bonds formed by the indazole core with the kinase hinge.[4]

Table 3: Representative Biological Activity of Indazole-Based Kinase Inhibitors

Compound/DerivativeTarget Kinase(s)IC₅₀/Ki ValueReference
Axitinib (Indazole Core)PLK4Ki = 4.2 nM[1]
Indazole-based C05PLK4< 0.1 nM[1]
GDC-0941 (Indazole Core)PI3KαIC₅₀ = 3 nM[1]
3-(pyrazin-2-yl)-1H-indazole derivativePim-1, Pim-2, Pim-33-11 nM[1]

Note: This table shows data for structurally related indazole derivatives to illustrate the potency achievable with this scaffold. Direct comparative data for the specific methyl-1H-indazol-5-amine isomers is often proprietary or found within specific patents.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay provides a robust, high-throughput method to determine the direct inhibitory effect of a compound on a specific kinase by quantifying ADP production.[1][24]

Causality: Kinase activity involves the transfer of a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced. A lower ADP level in the presence of an inhibitor indicates a higher degree of kinase inhibition. The luminescent signal is directly proportional to the ADP concentration.

Methodology:

  • Compound Preparation: Prepare a serial dilution of each indazole isomer in DMSO. Further dilute the compounds in the appropriate Kinase Reaction Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤1%.[1]

  • Kinase Reaction:

    • To the wells of a white, opaque 384-well plate, add 2.5 µL of the diluted compound solution.

    • Add 5 µL of a solution containing the target kinase and its specific substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[24]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a stable luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Cellular Activity Workflow: From Target to Phenotype

Caption: Experimental workflow for evaluating anticancer activity of indazole regioisomers.[25]

Experimental Protocol: Cell Proliferation Assay (MTT)

This cell-based assay assesses the ability of the indazole isomers to inhibit cell growth, providing a measure of their cytotoxic or cytostatic effects.[25]

Causality: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[15][25]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in the complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[25]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percent inhibition against the compound concentration.

Conclusion and Outlook

This guide has systematically deconstructed the impact of methyl group regioisomerism on the chemical and biological profile of 5-amino-1H-indazoles. We have established that the precise placement of this single functional group is a critical design element, modulating physicochemical properties, dictating synthetic accessibility, and ultimately shaping the structure-activity relationship against key biological targets like protein kinases.

The provided protocols for physicochemical characterization, kinase inhibition, and cellular proliferation serve as a validated framework for researchers to generate their own comparative data. The key takeaway is one of causality: the observed differences in biological activity are not arbitrary but are a direct consequence of the steric and electronic variations imposed by the methyl group's location. For the drug development professional, a rigorous, early-stage evaluation of such regioisomers is not merely an academic exercise; it is an essential strategy for identifying lead candidates with superior potency, selectivity, and drug-like properties. The continued exploration of the rich chemical space offered by the indazole scaffold, guided by these fundamental principles of medicinal chemistry, holds immense promise for the future of targeted therapies.

References

  • Application Notes and Protocols for the Use of 1H-Indazol-5-ol in Kinase Inhibitor Assays. Benchchem.
  • 4-Chloro-3-phenyl-1H-indazole as a Kinase Inhibitor: A Technical Guide. Benchchem.
  • Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. Benchchem.
  • Application Notes and Protocols for Indazole Deriv
  • pKa and log p determin
  • 4-Methyl-1H-indazol-5-amine. PubChem.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Structure Activity Rel
  • This compound. LabSolu.
  • This compound. Benchchem.
  • A method for calculating the pK values of small and large molecules. Chemaxon Docs.
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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • 6-Methyl-1H-indazol-5-amine. Santa Cruz Biotechnology.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • 1-Methyl-1H-indazol-5-amine. MedChemExpress.
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  • The 1H NMR spectra of the region of the methyl groups of 1 (5Z, 9'Z)...
  • The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. drwainwright.weebly.com.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
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  • 1H-Indazol-5-amine. PubChem.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 7-methyl-1H-indazol-5-amine, a compound frequently utilized in drug discovery and development. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their safe handling and disposal, thereby protecting ourselves, our colleagues, and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and operational excellence.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a potent chemical that requires careful management.

Hazard Identification

Based on available safety data, this compound is classified with significant hazards that dictate its handling and disposal protocols. The primary hazard is its corrosive nature.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
CorrosiveGHS05DangerH314: Causes severe skin burns and eye damage.[1]

This table summarizes the primary, officially classified hazards. Similar aminoindazole compounds are also known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5] Given these potential risks, it is prudent to handle this compound as a hazardous substance in all circumstances.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated to determine if it is hazardous.[6] In the absence of specific listing for this compound, it must be treated as a hazardous waste due to its corrosive characteristic (a feature of characteristic wastes).

Therefore, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous waste .[7] Sink or trash disposal is strictly prohibited.[8]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Proper preparation is critical to ensure a safe disposal process. This involves assembling the correct PPE and preparing the necessary waste containers before any handling occurs.

Required Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, which can cause severe burns. Always inspect gloves for integrity before use and use proper removal techniques.
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hoodPrevents inhalation of any dust or aerosols, which could cause respiratory irritation.[2][7]
Waste Container Selection

The choice of container is critical to prevent leaks and reactions. Containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[9][10]

Waste TypeRecommended ContainerIncompatible Containers
Solid Waste High-density polyethylene (HDPE) or glass bottle with a screw cap.Paper bags, open beakers, or any container that cannot be securely sealed.
Liquid Waste (Solutions) HDPE, glass, or other compatible solvent-resistant bottle.Metal containers should be avoided for corrosive materials.[6][11]
Contaminated Sharps Puncture-proof sharps container.Glass jars, plastic bags, or any container that can be punctured.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Phase 1: Waste Segregation at the Source

Proper segregation is the most important step in preventing dangerous chemical reactions.[11]

  • Dedicate Waste Streams: Establish separate, clearly marked waste containers for solid this compound, liquid solutions containing it, and contaminated labware (e.g., pipette tips, weighing paper).

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It should be kept separate from:

    • Strong oxidizing agents

    • Strong acids

    • Acid chlorides[3]

  • Aqueous Solutions: For solutions, the pH may need to be considered. However, given the compound's hazards, neutralization should not be attempted as a primary disposal method. Collect all aqueous solutions as hazardous waste.[11]

Phase 2: Containerization and Labeling

Accurate labeling is a regulatory requirement and essential for safety.[12]

  • Attach a Hazardous Waste Label: As soon as a waste container is started, affix a "HAZARDOUS WASTE" label. These are typically available from your institution's Environmental Health & Safety (EH&S) department.[9]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".[11][12]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[10][11]

    • All constituents of a mixture, including solvents, with their approximate percentages.[9]

    • The associated hazards (e.g., "Corrosive", "Toxic").[11]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9][10] This prevents spills and the release of vapors.

Phase 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Designate the SAA: This can be a marked section of a lab bench, a designated cabinet, or often, a chemical fume hood.[11]

  • Segregate in SAA: Within the SAA, continue to segregate containers based on compatibility. For example, store corrosive waste away from flammable solvents.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Monitor Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[7]

Phase 4: Arranging for Final Disposal

When a waste container is full or waste is no longer being generated, it must be removed from the laboratory by trained professionals.

  • Date the Container: Mark the date on the hazardous waste label when the container is full. Full containers must be removed from the SAA within three days.[11]

  • Request Pickup: Contact your institution's EH&S department or equivalent to schedule a hazardous waste pickup.[9] Provide them with all necessary information from the waste label.

  • Professional Disposal: Your institution will have a contract with a licensed hazardous waste vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][14] Disposal methods may include incineration or other forms of chemical destruction.[12]

Disposal Workflow and Emergency Procedures

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_storage Storage & Disposal A Assess Hazards & Characterize Waste B Select & Wear Appropriate PPE A->B C Prepare Labeled, Compatible Container B->C D Waste Generated (this compound) C->D E Segregate at Source: Solid, Liquid, Labware D->E F Add to Correctly Labeled Container E->F G Keep Container Securely Closed F->G H Store in Designated SAA with Secondary Containment G->H I Container Full? (or no longer needed) H->I I->H No J Date Label & Request Pickup from EH&S I->J Yes K Transfer to Certified Disposal Vendor J->K

Caption: Workflow for the safe disposal of this compound.

Emergency Response

All personnel must be trained on emergency procedures in accordance with OSHA guidelines.[15][16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Spill: Evacuate the immediate area. For a small spill, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's emergency response team or EH&S.

Regulatory Framework

The management of hazardous chemical waste is governed by multiple federal and state agencies.

  • Environmental Protection Agency (EPA): The EPA, under the RCRA, sets the standards for hazardous waste identification, generation, transportation, and disposal.[6] Academic labs may have specific alternative requirements under Subpart K of the regulations.[13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards to protect employees.[17] This includes requirements for hazard communication, PPE, and emergency response training (HAZWOPER).[16][18][19]

By adhering to the protocols outlined in this guide, researchers and laboratory managers can ensure they are not only compliant with federal and local regulations but are also fostering a culture of safety and environmental stewardship.

References

  • OSHA Chemical Storage Requirements. (n.d.). Google Cloud.
  • This compound Properties. (n.d.). Bluestar.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • OSHA Regulations and Hazardous Waste Disposal. (2022, September 13). Clean Management.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. EPA.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • 7-Amino-1-methyl-1H-indazole Safety Data Sheet. (2023, July 5). CymitQuimica.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. EPA.
  • 7-Amino-1H-indazole Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
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  • 5-Aminoindazole Safety Data Sheet. (2023, August 21). Fisher Scientific.
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Personal protective equipment for handling 7-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 7-methyl-1H-indazol-5-amine

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides essential safety, handling, and disposal protocols for this compound (CAS No. 844882-18-4). As a substituted indazole, this compound belongs to a class of aromatic amines that requires diligent handling to ensure personnel safety and experimental integrity. The following procedures are based on established safety principles for handling hazardous chemical solids and draw upon safety data for structurally similar compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards is the foundation of a robust safety plan. While specific toxicological data for this compound is limited, data from analogous compounds such as 1H-Indazol-7-amine and 5-Aminoindazole provide a strong basis for risk assessment. These compounds are consistently classified with several key hazards.

Assumed Hazard Profile:

Hazard ClassificationDescriptionRationale for Precaution
Acute Oral Toxicity, Category 4 Harmful if swallowed.[1][2][3]Ingestion can lead to systemic toxic effects. Strict hygiene protocols are essential to prevent accidental ingestion.
Skin Irritation, Category 2 Causes skin irritation.[1][2][3]Direct contact can cause redness, inflammation, and discomfort. Impermeable gloves and protective clothing are mandatory.
Serious Eye Irritation, Category 2 Causes serious eye irritation.[1][2][3]The fine, dusty nature of the solid poses a significant risk of eye contact, leading to severe irritation and potential damage.
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[2][3]Inhalation of the dust can irritate the respiratory tract, causing coughing and discomfort. Engineering controls are the first line of defense.

Given this profile, a risk assessment must precede any laboratory work. The primary exposure routes of concern are inhalation of dust, dermal (skin) contact , ocular (eye) contact , and accidental ingestion .

Engineering Controls: Your First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering controls must be implemented to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) dictates that we should engineer out the hazard first.

  • Ventilation: All weighing and handling of this compound solid must be performed within a certified chemical fume hood or a powder containment hood.[1][2] This captures airborne particles at the source, preventing inhalation and contamination of the general laboratory space.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

PPE is the final and essential barrier. The selection of appropriate PPE is critical and non-negotiable.

Dermal Protection: Skin and Body
  • Gloves: Standard disposable nitrile gloves are the minimum requirement. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials, making proper selection crucial.[4][5] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[6]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[7] This protects against incidental contact and small splashes.

  • Full Body Protection: For large-scale operations or situations with a high risk of dust generation, disposable coveralls should be worn over personal clothing.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[8] Fabric or mesh-topped shoes offer no protection from spills.

Ocular Protection: Eyes and Face
  • Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.[7]

  • Chemical Splash Goggles: Due to the severe eye irritation hazard, chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling the powder.[2]

  • Face Shield: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale dissolution), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]

Respiratory Protection

Engineering controls (i.e., a fume hood) should be sufficient to control exposure. However, in situations where these controls are not feasible or during emergency situations (e.g., a large spill outside of a hood), respiratory protection is required.

  • Respirator: A NIOSH-approved air-purifying respirator with N95, P95, or P100 particulate filters is necessary to prevent inhalation of the dust.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

Procedural Guidance: Safe Handling Workflow

A systematic approach to handling ensures safety at every step.

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) don4->doff1 Work Performed doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles/ Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash Wash Hands Thoroughly doff4->wash Final Step

PPE Donning and Doffing Workflow
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared weigh boat or container. Handle the solid gently to minimize dust formation. Use spatulas and tools that will not generate static electricity.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Do not add solvent to the solid, as this can cause splashing. Ensure the vessel is appropriately sized.

  • Post-Handling: After use, decontaminate spatulas and any reusable equipment. Tightly seal the primary container of this compound.

  • Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.[1][6] Do not eat, drink, or smoke in the laboratory area.[2][10]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical powders.

    • Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[1] Avoid raising dust.[10]

    • Wipe the area with a damp cloth (if compatible with the solvent used), and place the cloth in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institutional safety office.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained emergency personnel equipped with appropriate respiratory protection.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][2]

Waste Disposal Workflow

All materials contaminated with this compound are considered hazardous waste.

Waste_Disposal cluster_waste_streams Waste Generation cluster_containers Waste Segregation substance This compound (Solid or Solution) solid_waste Contaminated Solids (Gloves, Bench Paper, Weigh Boats) substance->solid_waste liquid_waste Unused Solutions & Rinsates substance->liquid_waste sharps_waste Contaminated Sharps (Needles, Pipettes) substance->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (Compatible Material) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal sharps_container->disposal

Chemical Waste Disposal Workflow

Disposal must be in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[1][6] All waste containers must be clearly labeled with the chemical name and associated hazards.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from CDC Stacks. [Link]

  • Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from PubMed. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website. [Link]

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Retrosynthesis Analysis

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7-methyl-1H-indazol-5-amine

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